7alpha-Thiomethylspironolactone
Description
Structure
3D Structure
Properties
IUPAC Name |
(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRDLPQBEOKIRE-RJKHXGPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959567 | |
| Record name | 10,13-Dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38753-77-4 | |
| Record name | 7α-(Thiomethyl)spironolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38753-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Thiomethylspirolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038753774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,13-Dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7.ALPHA.-THIOMETHYLSPIRONOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YU66JY4WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Unmasking of a Key Player: A Technical Guide to the Discovery and History of 7α-Thiomethylspironolactone
This guide provides an in-depth exploration of the discovery and history of 7α-thiomethylspironolactone (7α-TMS), a pivotal active metabolite of the widely used mineralocorticoid receptor antagonist, spironolactone. Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific journey that unveiled the true nature of spironolactone's activity, highlighting the crucial role of its metabolic transformation.
Executive Summary: Beyond the Prodrug
For many years, spironolactone was understood as a competitive aldosterone antagonist, but the intricacies of its pharmacological activity remained partially veiled. It is now firmly established that spironolactone is, in fact, a prodrug, undergoing extensive metabolism to yield several active compounds that are largely responsible for its therapeutic effects.[1][2][3][4] Among these, 7α-thiomethylspironolactone has emerged as a major contributor to the drug's potent antimineralocorticoid and potassium-sparing diuretic actions.[1][4] This guide traces the historical and scientific path that led to the identification and characterization of 7α-TMS, offering a detailed perspective on its discovery, mechanism of action, and clinical significance.
The Spironolactone Paradox: Unraveling the True Effector
The story of 7α-thiomethylspironolactone begins with spironolactone itself. Introduced in 1959, spironolactone marked a significant advancement in the treatment of conditions associated with hyperaldosteronism, such as heart failure and hypertension.[4][5] However, early pharmacokinetic studies revealed a puzzling observation: spironolactone has a very short terminal half-life of about 1.4 hours, which seemed inconsistent with its sustained clinical effects.[1][2] This discrepancy prompted researchers to investigate the possibility that spironolactone's metabolites were the true mediators of its long-lasting activity.
Initial research focused on canrenone, a metabolite formed by the removal of the 7α-thioacetyl group from spironolactone.[6] For a considerable time, canrenone was believed to be the principal active metabolite. However, further pharmacodynamic studies indicated that canrenone could only account for a fraction of spironolactone's total antimineralocorticoid effect.[6] This realization spurred a deeper investigation into other metabolic pathways, particularly those involving the retention of the sulfur atom.
The Discovery of a Sulfur-Containing Metabolite: The Emergence of 7α-Thiomethylspironolactone
The advent of more sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC), in the latter half of the 20th century was instrumental in identifying the sulfur-containing metabolites of spironolactone.[6] Researchers discovered that after a single oral dose of spironolactone, 7α-thiomethylspironolactone was a major circulating metabolite, with concentrations comparable to or even exceeding those of canrenone.[6]
Subsequent studies confirmed that 7α-TMS, along with other metabolites like 7α-thiospironolactone (7α-TS) and 6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS), possessed significant biological activity.[1][2][3] It was determined that 7α-TMS is responsible for approximately 80% of the potassium-sparing effect of spironolactone, firmly establishing it as a key active metabolite.[1][4]
The Metabolic Journey: From Spironolactone to 7α-Thiomethylspironolactone
The biotransformation of spironolactone to 7α-TMS is a two-step enzymatic process. This metabolic cascade is crucial for the activation of the prodrug.
Caption: Metabolic activation of spironolactone to 7α-thiomethylspironolactone.
Studies have shown that the initial deacetylation of spironolactone to 7α-thiospironolactone is catalyzed by esterases found in various tissues, including the liver, kidneys, adrenal glands, and testes.[7] The subsequent S-methylation of 7α-thiospironolactone to form 7α-thiomethylspironolactone is carried out by S-methyltransferases, with the liver and kidney identified as potential sites for this conversion.[8]
Pharmacological Profile of 7α-Thiomethylspironolactone
The discovery of 7α-TMS necessitated a thorough characterization of its pharmacological properties to understand its contribution to the overall effects of spironolactone.
Antimineralocorticoid Activity
7α-TMS is a potent antagonist of the mineralocorticoid receptor (MR).[1] By competitively binding to the MR, it prevents aldosterone from exerting its effects, primarily in the distal convoluted tubules of the kidneys.[9] This blockade leads to increased excretion of sodium and water, and retention of potassium, which underlies the diuretic and antihypertensive effects of spironolactone.[5][9] Human studies have demonstrated the renal antimineralocorticoid activity of 7α-thiomethylspironolactone, showing its ability to reverse the urinary electrolyte changes induced by fludrocortisone.[10]
Antiandrogenic Activity
In addition to its antimineralocorticoid effects, 7α-TMS also exhibits antiandrogenic properties.[1] It has been shown to possess an affinity for the androgen receptor (AR) that is comparable to that of spironolactone itself.[1][3] This interaction is responsible for some of the side effects associated with spironolactone therapy, such as gynecomastia in males. The affinity of 7α-TMS for the rat prostate AR is estimated to be about 3.0 to 8.5% of that of dihydrotestosterone (DHT).[1][3]
Pharmacokinetic Properties
A key feature of 7α-TMS is its prolonged terminal half-life compared to the parent drug. The mean half-life of 7α-thiomethylspironolactone is approximately 13.8 hours, which is significantly longer than the 1.4-hour half-life of spironolactone.[1][9] This extended duration of action is a critical factor in the sustained therapeutic effects observed with once-daily dosing of spironolactone.
| Compound | Mean Terminal Half-Life (hours) |
| Spironolactone | 1.4[1][2] |
| 7α-Thiomethylspironolactone (7α-TMS) | 13.8 [1][9] |
| 6β-Hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS) | 15.0[1][2] |
| Canrenone | 16.5[1][9] |
| Table 1: Comparative pharmacokinetic profiles of spironolactone and its major active metabolites. |
Experimental Protocols: Elucidating the Mechanism
The characterization of 7α-thiomethylspironolactone's activity relies on a variety of in vitro and in vivo experimental techniques. The following outlines a representative protocol for assessing the antimineralocorticoid activity of a test compound like 7α-TMS.
In Vitro Mineralocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of 7α-thiomethylspironolactone for the mineralocorticoid receptor.
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing mineralocorticoid receptors from the kidneys of adrenalectomized rats.
-
Radioligand: Use [³H]-aldosterone as the radiolabeled ligand.
-
Competitive Binding: Incubate the receptor preparation with a fixed concentration of [³H]-aldosterone and varying concentrations of the unlabeled test compound (7α-thiomethylspironolactone) or a known competitor (e.g., spironolactone, eplerenone).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of [³H]-aldosterone against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) to determine the binding affinity.
Caption: Workflow for an in vitro mineralocorticoid receptor binding assay.
Conclusion: A Paradigm Shift in Understanding
The discovery and characterization of 7α-thiomethylspironolactone fundamentally shifted the understanding of spironolactone's pharmacology. It highlighted the critical importance of metabolic activation in drug efficacy and provided a more complete picture of how this widely used medication exerts its therapeutic effects. The journey to uncover the role of 7α-TMS serves as a compelling example of how advancements in analytical chemistry and a persistent scientific inquiry can lead to a deeper and more accurate understanding of drug action, ultimately benefiting patient care. For researchers in drug development, the story of 7α-thiomethylspironolactone underscores the necessity of thorough metabolic profiling to identify potentially active metabolites that may be the true drivers of a drug's clinical profile.
References
- 7α-Thiomethylspironolactone - Wikipedia. (n.d.).
- Biotransformation of the mineralocorticoid receptor antagonists spironolactone and canrenone by human CYP11B1 and CYP11B2: Characterization of the products and their influence on mineralocorticoid receptor transactivation - PubMed. (n.d.).
- Advances in the Development of Non-steroidal Mineralocorticoid-receptor Antagonists. (2016).
- Mineralocorticoid receptor antagonists: 60 years of research and development - PubMed. (n.d.).
- Mineralocorticoid receptor antagonist - Wikipedia. (n.d.).
- Advances in the Development of Non-steroidal Mineralocorticoid-receptor Antagonists. (2016).
- Evolution of mineralocorticoid receptor antagonists, aldosterone synthase inhibitors, and alternative treatments for managing primary aldosteronism - PubMed. (n.d.).
- A safe and practical method for the preparation of 7α-thioether and thioester derivatives of spironolactone - PubMed. (n.d.).
- 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia. (n.d.).
- Activity of sulfur-containing intermediate metabolites of spironolactone - PubMed. (n.d.).
- Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC - PubMed Central. (n.d.).
- 7α-Thiospironolactone - Wikipedia. (n.d.).
- The metabolism and biopharmaceutics of spironolactone in man - PubMed. (n.d.).
- Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed. (n.d.).
- Hepatic metabolism of spironolactone. Production of 3-hydroxy-thiomethyl metabolites - PubMed. (n.d.).
- Spironolactone metabolism in target tissues. Characteristics of deacetylation in kidney, liver, adrenal cortex, and testes - PubMed. (n.d.).
- Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo - PubMed. (n.d.).
- ALDACTONE® (spironolactone) Clinical Pharmacology | Pfizer Medical - US. (n.d.).
- Spironolactone - Wikipedia. (n.d.).
Sources
- 1. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 2. 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 3. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 4. Spironolactone - Wikipedia [en.wikipedia.org]
- 5. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. The metabolism and biopharmaceutics of spironolactone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spironolactone metabolism in target tissues. Characteristics of deacetylation in kidney, liver, adrenal cortex, and testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pfizermedical.com [pfizermedical.com]
- 10. Activity of sulfur-containing intermediate metabolites of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7α-Thiomethylspironolactone: The Principal Active Metabolite of Spironolactone
Abstract
Spironolactone, a widely prescribed potassium-sparing diuretic and antiandrogen, is recognized as a prodrug that undergoes extensive and complex metabolism. For many years, canrenone was considered its primary active metabolite. However, modern analytical techniques have revealed that the sulfur-containing metabolites, particularly 7α-thiomethylspironolactone (7α-TMS), are not only major circulating products but are also principally responsible for the therapeutic effects of the parent drug. This guide provides a comprehensive technical overview of 7α-TMS, detailing its biochemical formation, pharmacological significance, and the bioanalytical methodologies essential for its accurate quantification. Designed for researchers, clinicians, and drug development professionals, this document synthesizes current knowledge to offer field-proven insights into the pivotal role of 7α-TMS in the mechanism of action of spironolactone.
Introduction: Re-evaluating Spironolactone's Mechanism of Action
Spironolactone is a steroidal competitive aldosterone antagonist with a well-established role in the management of conditions such as congestive heart failure, hypertension, and primary hyperaldosteronism.[1][2] Its mechanism involves binding to mineralocorticoid receptors in the distal convoluted renal tubule, leading to sodium and water excretion while conserving potassium.[1] Additionally, its antiandrogenic properties, stemming from antagonism at the androgen receptor, make it a therapeutic option for conditions like hirsutism.[3][4]
Crucially, spironolactone is a prodrug with a very short mean half-life of about 1.4 hours.[5][6] Its clinical efficacy is therefore dependent on its conversion to more stable, long-acting metabolites.[5][7] While canrenone was historically viewed as the main active metabolite, contemporary research has definitively shown that the sulfur-retaining metabolites are paramount.[6] Among these, 7α-thiomethylspironolactone (7α-TMS) has been identified as the major active metabolite in serum, fundamentally reshaping our understanding of how spironolactone functions in vivo.[5][6]
Biochemical Formation of 7α-Thiomethylspironolactone
The metabolic conversion of spironolactone to 7α-TMS is a sequential, two-step enzymatic process primarily occurring in the liver and kidneys.[8] This pathway is distinct from the one that forms canrenone, which involves dethioacetylation.
Step 1: Deacetylation to 7α-Thiospironolactone (7α-TS)
The initial and requisite step in the formation of 7α-TMS is the deacetylation of the parent spironolactone molecule at the 7α-position. This reaction yields the intermediate metabolite, 7α-thiospironolactone (7α-TS).
-
Causality: This hydrolysis is catalyzed by microsomal and cytosolic esterases found in various target tissues, with the liver and kidney demonstrating the highest activity.[9][10] The involvement of multiple esterase isozymes suggests a robust and tissue-distributed capacity for this initial activation step.[9] In the absence of cofactors like NADPH, liver and kidney microsomes rapidly convert spironolactone exclusively to 7α-TS.[8]
Step 2: Methylation to 7α-Thiomethylspironolactone (7α-TMS)
The intermediate, 7α-TS, is subsequently methylated to form the final, stable, and highly active 7α-TMS.
-
Causality: This methylation is dependent on the cofactor S-adenosylmethionine (SAM), which serves as the methyl group donor.[8] The reaction is catalyzed by microsomal enzymes in the liver and kidney, with the liver showing a significantly higher rate of conversion.[8] This highlights the liver's central role in generating the primary active form of spironolactone.
The diagram below illustrates this critical metabolic activation pathway.
Pharmacological Significance and Activity
The importance of 7α-TMS lies in its potent biological activity combined with its favorable pharmacokinetic profile. It is now understood to be the primary mediator of spironolactone's therapeutic effects.[5][7]
Contribution to Antimineralocorticoid Effects
7α-TMS is a powerful antagonist of the mineralocorticoid receptor. Studies have demonstrated that it is the major metabolite that binds to cytosolic mineralocorticoid receptors in the kidney following spironolactone administration.[11] It is estimated that 7α-TMS accounts for approximately 80% of the total potassium-sparing (antimineralocorticoid) effect of spironolactone, with canrenone contributing a much smaller portion.[5][12]
Antiandrogenic Activity
Both spironolactone and its metabolites exert antiandrogenic effects by competitively inhibiting the binding of androgens like dihydrotestosterone (DHT) to the androgen receptor (AR).[3] 7α-TMS possesses an affinity for the rat prostate androgen receptor that is roughly equivalent to that of the parent drug, spironolactone.[5][7] Their combined affinity is estimated to be about 3.0% to 8.5% of that of DHT, which is sufficient to produce clinically relevant antiandrogenic outcomes.[5]
Pharmacokinetic Profile
The pharmacokinetic properties of spironolactone's metabolites are key to its sustained action. While the parent drug is cleared rapidly, its major active metabolites, including 7α-TMS, have significantly longer elimination half-lives. This ensures prolonged receptor antagonism and a lasting therapeutic effect from once-daily dosing.
The table below summarizes the steady-state pharmacokinetic parameters in healthy males receiving 100 mg of spironolactone daily for 15 days.
| Compound | Peak Serum Level (Cmax) (ng/mL) [Day 15] | AUC (0-24h) (ng·hr/mL) [Day 15] | Elimination Half-Life (t½) (hours) |
| Spironolactone | 80 | 231 | 1.4 |
| 7α-Thiomethylspironolactone (7α-TMS) | 391 | 2804 | 13.8 |
| 6β-Hydroxy-7α-thiomethylspironolactone (V) | 125 | 1727 | 15.0 |
| Canrenone | 181 | 2173 | 16.5 |
| Data synthesized from Gardiner P, et al. (1989), Journal of Clinical Pharmacology.[6] |
As the data clearly indicate, 7α-TMS achieves the highest peak serum concentration and the largest area under the curve (AUC), confirming its status as the major circulating metabolite following repeated administration of spironolactone.[6] Its long half-life of 13.8 hours contributes significantly to the drug's sustained clinical effects.[6][7]
Bioanalytical Methodologies for Quantification
Accurate quantification of 7α-TMS in biological matrices is essential for pharmacokinetic studies, clinical trials, and therapeutic drug monitoring. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for this purpose due to its high sensitivity, specificity, and robustness.[13][14][15]
Self-Validating Protocol: LC-MS/MS Analysis of 7α-TMS in Human Plasma
This protocol describes a self-validating system for the determination of 7α-TMS, spironolactone, and canrenone in human plasma. The use of a stable isotope-labeled internal standard (IS), such as spironolactone-D3, is critical as it co-extracts with the analytes and experiences similar matrix effects and ionization suppression/enhancement, thereby correcting for variations in sample preparation and instrument response. This ensures the trustworthiness and accuracy of the final quantitative data.
4.1.1. Sample Preparation (Protein Precipitation)
-
Rationale: Protein precipitation is a rapid and efficient technique to remove the bulk of interfering plasma proteins. Methanol is an effective solvent for this purpose and ensures the analytes remain in the supernatant.
-
Thaw plasma samples, calibrators, and quality control samples to room temperature.
-
Vortex samples to ensure homogeneity.
-
Aliquot 50 µL of plasma into a 2-mL polypropylene microcentrifuge tube.
-
Add 50 µL of an internal standard (IS) working solution (e.g., spironolactone-D3 in methanol).
-
Add 130 µL of methanol to induce protein precipitation.
-
Vortex vigorously for 2 minutes at approximately 2000 rpm.
-
Centrifuge the samples at high speed (e.g., 27,500 x g) for 5 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
4.1.2. Chromatographic and Mass Spectrometric Conditions
-
Rationale: Reversed-phase chromatography on a C18 column provides excellent separation of the structurally similar spironolactone and its metabolites. A gradient elution with methanol and an aqueous mobile phase containing an additive like ammonium fluoride can significantly enhance ionization efficiency and signal intensity in the mass spectrometer.[14] Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exquisite specificity by monitoring a unique precursor-to-product ion transition for each analyte.
| Parameter | Typical Condition |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or NH4F |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 3-10 µL |
| Column Temp. | 35-48 °C |
| MS System | Agilent 6470 TQ or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Monitored Transitions | See table below |
| LLOQ | ~0.5 ng/mL[13] |
Representative MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 7α-Thiomethylspironolactone | 389.2 | 343.1 |
| Spironolactone | 417.2 | 341.1 |
| Canrenone | 341.2 | 107.1 |
| Spironolactone-D3 (IS) | 420.2 | 341.1 |
| Note: Specific m/z values may vary slightly based on instrumentation and adduct formation. |
The workflow for this bioanalytical process is visualized below.
Clinical Relevance and Future Directions
The recognition of 7α-TMS as the principal active metabolite of spironolactone has significant clinical implications.
-
Explaining Therapeutic Efficacy: The long half-life and high circulating concentrations of 7α-TMS explain the sustained clinical benefit of spironolactone despite the rapid clearance of the parent drug.[15]
-
Biomarker Potential: Monitoring plasma concentrations of 7α-TMS could serve as a more accurate biomarker of spironolactone's bioactivity and patient adherence than measuring the parent drug or canrenone alone. This is particularly relevant in patient populations with altered metabolism or in clinical trials assessing drug efficacy.[15]
-
Drug Development: For the development of new mineralocorticoid receptor antagonists, understanding the structure-activity relationship of active metabolites like 7α-TMS provides a valuable template for designing compounds with improved efficacy, selectivity, and pharmacokinetic profiles.
Future research should continue to explore the full spectrum of activity of 7α-TMS and other sulfur-containing metabolites, including their potential off-target effects and contributions to the inter-individual variability observed in patient responses to spironolactone therapy.
Conclusion
7α-thiomethylspironolactone is unequivocally the major active metabolite of spironolactone. Its formation through a two-step process of deacetylation and methylation results in a potent antimineralocorticoid and antiandrogenic compound with a prolonged half-life. This metabolite is responsible for the majority of spironolactone's therapeutic activity, and its high serum concentrations underscore its clinical importance. The accurate quantification of 7α-TMS using robust bioanalytical methods like LC-MS/MS is critical for advancing our understanding of spironolactone's pharmacology and for optimizing its use in clinical practice.
References
- Los, L. E., et al. (1985). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. PubMed. [Link]
- (No Author). (n.d.). 7α-Thiospironolactone. Wikipedia. [Link]
- (No Author). (n.d.). 7α-Thiomethylspironolactone. Wikipedia. [Link]
- Vlčková, H., et al. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives.
- Vlčková, H., et al. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. PubMed. [Link]
- LaCagnin, L. B., et al. (1989). Hepatic metabolism of spironolactone. Production of 3-hydroxy-thiomethyl metabolites. PubMed. [Link]
- Gardiner, P., et al. (1989). Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites. PubMed. [Link]
- McInnes, G. T., et al. (1980). Activity of sulfur-containing intermediate metabolites of spironolactone. PubMed. [Link]
- (No Author). (n.d.). Pharmacodynamics of spironolactone. Wikipedia. [Link]
- Herdi, S., et al. (1998). Simultaneous determination of spironolactone and its metabolites in human plasma. PubMed. [Link]
- Al-Azzam, H. A., et al. (2020).
- LaCagnin, L. B., et al. (1988). Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs. PubMed. [Link]
- (No Author). (n.d.). 6β-Hydroxy-7α-thiomethylspironolactone. Wikipedia. [Link]
- Young, L., et al. (2000).
- (No Author). (n.d.). ALDACTONE® (spironolactone) Clinical Pharmacology. Pfizer Medical - US. [Link]
- Sherry, J. H., et al. (1983). Spironolactone metabolism in target tissues. Characteristics of deacetylation in kidney, liver, adrenal cortex, and testes. PubMed. [Link]
- de Souza, V. B., & de Pilla Varotti, F. (2018). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. SciSpace. [Link]
- Sherry, J. H., et al. (1981). Conversion of spironolactone to an active metabolite in target tissues: formation of 7 alpha-thiospironolactone by microsomal preparations from guinea pig liver, adrenals, kidneys, and testes. PubMed. [Link]
- Bonne, C., & Raynaud, J. P. (1974). Antiandrogenic effect of spirolactones: mechanism of action. PubMed. [Link]
- Ferreira-Nunes, R., et al. (2019). Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Portal de Revistas da USP. [Link]
- Steelman, S. L., et al. (1969). Anti-androgenic activity of spironolactone. PubMed. [Link]
Sources
- 1. pfizermedical.com [pfizermedical.com]
- 2. scispace.com [scispace.com]
- 3. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-androgenic activity of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 6. Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 8. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spironolactone metabolism in target tissues. Characteristics of deacetylation in kidney, liver, adrenal cortex, and testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conversion of spironolactone to an active metabolite in target tissues: formation of 7 alpha-thiospironolactone by microsomal preparations from guinea pig liver, adrenals, kidneys, and testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 13. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
7alpha-Thiomethylspironolactone structure and chemical properties
An In-Depth Technical Guide to 7α-Thiomethylspironolactone: Structure, Properties, and Analysis
Abstract
7α-Thiomethylspironolactone (7α-TMS) is the principal active metabolite of the widely used potassium-sparing diuretic and aldosterone antagonist, spironolactone.[1][2] While spironolactone itself has a short half-life, the sustained therapeutic effects of the drug are largely attributable to its active metabolites, with 7α-TMS being the most significant contributor.[1][3] This guide provides a comprehensive technical overview of 7α-thiomethylspironolactone, detailing its chemical structure, physicochemical properties, metabolic pathway, and pharmacological action. It is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, mechanism of action as a mineralocorticoid and androgen receptor antagonist, and the analytical methodologies for its quantification in biological matrices.
Chemical Identity and Structure
7α-Thiomethylspironolactone, with the developmental code name SC-26519, is a steroidal compound belonging to the spirolactone group.[1][4] Its chemical structure is derived from spironolactone through metabolic processes that introduce a methylthio group at the 7α position.
-
IUPAC Name: (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione[5]
-
Synonyms: 7α-TMS, SC 26519, 7-Thiomethylspirolactone[1][4][5]
The core structure features a pregnane steroid backbone with a γ-lactone ring at the C-17 position and a methylthio (-SCH₃) group at the C-7α position, which is crucial for its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of 7α-thiomethylspironolactone is presented below. This data is essential for its handling, formulation, and analytical method development.
| Property | Value | Source |
| Molar Mass | 388.6 g/mol | [4][5] |
| Physical Form | Solid | [4] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4] |
| Purity (Commercial) | ≥95% | [4] |
| Storage Stability | ≥ 4 years (under proper storage conditions) | [4] |
| InChIKey | FWRDLPQBEOKIRE-RJKHXGPOSA-N | [1][4] |
| SMILES | C[C@]12CCC(=O)C=C1CSC | [1][5] |
Biosynthesis and Metabolism
7α-Thiomethylspironolactone is not administered directly but is formed in the body following the administration of spironolactone. Spironolactone is extensively and rapidly metabolized, acting as a prodrug.[1][3] The metabolic conversion primarily occurs in the liver and kidneys.[6]
The biotransformation pathway involves two main steps:
-
Deacetylation: Spironolactone is first converted to 7α-thiospironolactone (7α-TS) through the removal of the acetyl group.[6]
-
Methylation: Subsequently, 7α-thiospironolactone is methylated to form 7α-thiomethylspironolactone.[6] This methylation step is carried out by microsomal enzymes in the liver and kidney and is dependent on S-adenosylmethionine (SAM).[6]
Further metabolism can occur, leading to other metabolites such as 6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS).[1][7]
Caption: Mechanism of 7α-TMS as a mineralocorticoid receptor antagonist.
Antiandrogenic Activity
Similar to its parent compound, 7α-TMS also exhibits antiandrogenic effects. It acts as an antagonist at the androgen receptor (AR), competing with androgens like dihydrotestosterone (DHT). [1][3]The affinity of 7α-TMS for the rat prostate AR is roughly 3.0% to 8.5% of that of DHT. [3]This activity contributes to some of the side effects of spironolactone, such as gynecomastia, but is also harnessed for off-label therapeutic uses like treating hirsutism. [8]
Pharmacokinetics
The pharmacokinetic profile of 7α-thiomethylspironolactone is critical to understanding the clinical efficacy of spironolactone. Spironolactone itself has a very short mean half-life of about 1.4 hours. [1][9]In contrast, its active metabolites have significantly longer half-lives, ensuring a prolonged therapeutic effect. [3]
| Compound | Cmax (Day 15, ng/mL) | AUC (0-24h, Day 15, ng·hr/mL) | Half-life (t½, hours) |
|---|---|---|---|
| Spironolactone | 80 | 231 | 1.4 |
| 7α-Thiomethylspironolactone | 391 | 2804 | 13.8 |
| Canrenone | 181 | 2173 | 16.5 |
| 6β-OH-7α-TMS | 125 | 1727 | 15.0 |
(Data from steady-state administration of 100 mg spironolactone daily)[10]
As shown in the table, 7α-TMS is the major metabolite in terms of serum concentration (Cmax) and overall exposure (AUC) after repeated dosing of spironolactone. [2][10]It is highly bound to plasma proteins (over 90%), similar to spironolactone. [9]
Analytical Methodology
The quantification of 7α-thiomethylspironolactone in biological samples, primarily plasma or serum, is essential for pharmacokinetic and clinical studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed. [10][11]
Experimental Protocol: HPLC-UV for Plasma Samples
This protocol provides a generalized workflow based on established methods for the simultaneous determination of spironolactone and its metabolites. [11] Objective: To quantify 7α-thiomethylspironolactone in human plasma.
Materials:
-
Human plasma samples
-
7α-Thiomethylspironolactone reference standard [12][13]* Internal Standard (e.g., a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Liquid-liquid extraction solvent (e.g., a mixture of dichloromethane and diethyl ether)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., S5 ODS2, 500 mm x 4.6 mm i.d.) [11] Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 1 mL of plasma into a clean extraction tube.
-
Add the internal standard solution.
-
Add 5 mL of the extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and aqueous orthophosphoric acid (pH 3.4). [11] * Flow Rate: 1.0 mL/min.
-
Column Temperature: 5°C (to improve separation). [11] * Injection Volume: 50 µL.
-
Detection Wavelength: 245 nm for 7α-thiomethylspironolactone. [11](Note: Wavelength can be switched to 280 nm to detect canrenone in the same run). [11]
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of 7α-thiomethylspironolactone (e.g., 10-600 ng/mL). [11] 2. Process the calibration standards and quality control (QC) samples alongside the unknown samples using the extraction procedure above.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Determine the concentration of 7α-thiomethylspironolactone in the unknown samples by interpolation from the calibration curve.
-
Validation: The method must be validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines. Precision and accuracy should ideally be within ±15% (±20% at the lower limit of quantification). [11]
Caption: Workflow for the analytical determination of 7α-TMS in plasma by HPLC.
Applications in Research and Development
As a key active metabolite, pure 7α-thiomethylspironolactone serves as an essential reference standard in:
-
Pharmacokinetic Studies: To accurately model the absorption, distribution, metabolism, and excretion of spironolactone. [2][12]* Drug Metabolism Studies: To investigate the enzymatic pathways involved in spironolactone biotransformation. [6]* Bioequivalence Studies: To compare different formulations of spironolactone.
-
Quality Control (QC): For analytical method development and validation in pharmaceutical settings. [12]
Conclusion
7α-Thiomethylspironolactone is a pharmacologically active metabolite that is central to the therapeutic action of spironolactone. Its prolonged half-life and high serum concentrations make it the primary mediator of the drug's antimineralocorticoid and antiandrogenic effects. A thorough understanding of its chemical properties, metabolic fate, and mechanism of action is indispensable for the rational use of spironolactone in clinical practice and for the development of new, more selective mineralocorticoid receptor antagonists. The analytical methods detailed herein provide a robust framework for its reliable quantification, supporting further research and clinical investigation.
References
- LaCagnin, L. B., & Colby, H. D. (1986).
- Cayman Chemical. (n.d.). 7α-Thiomethylspironolactone (SC 26519, CAS Number: 38753-77-4). Cayman Chemical.
- Wikipedia. (n.d.). 7α-Thiomethylspironolactone. Wikipedia.
- Cleanchem. (n.d.). 7-Alpha-Thiomethyl Spironolactone | CAS No: 38753-77-4. Cleanchem.
- Overdiek, H. W., & Merkus, F. W. (1986). New insights into the pharmacokinetics of spironolactone. PubMed.
- MedChemExpress. (n.d.). 7α-(Thiomethyl)spironolactone. MedChemExpress.
- Wikipedia. (n.d.). 7α-Thiospironolactone. Wikipedia.
- National Center for Biotechnology Information. (n.d.). 7alpha-(Thiomethyl)spironolactone.
- LGC Standards. (n.d.). 7Alpha-Thiomethyl Spironolactone-d7 (Major). LGC Standards.
- Wikipedia. (n.d.). 6β-Hydroxy-7α-thiomethylspironolactone. Wikipedia.
- Cartiser, N., Fessi, H., Le Borgne, M., & Lomberget, T. (2012).
- Colby, H. D., & LaCagnin, L. B. (1988). Identification of spironolactone metabolites in plasma and target organs of guinea pigs. Drug Metabolism and Disposition.
- Pfizer. (n.d.). ALDACTONE® (spironolactone) Clinical Pharmacology. Pfizer Medical - US.
- Vlase, L., Imre, S., Leucuta, S., & Muntean, D. (1998). Simultaneous determination of spironolactone and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
- Abshagen, U., et al. (1976).
- Gardiner, P., et al. (1989). Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites. Journal of Clinical Pharmacology.
- Axios Research. (n.d.). 7-alpha-Thiomethyl Spironolactone - CAS - 38753-77-4. Axios Research.
- Patsnap. (2024). What is the mechanism of Spironolactone?.
Sources
- 1. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 2. New insights into the pharmacokinetics of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. 7alpha-(Thiomethyl)spironolactone | C23H32O3S | CID 162325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 9. pfizermedical.com [pfizermedical.com]
- 10. Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. 7-alpha-Thiomethyl Spironolactone - CAS - 38753-77-4 | Axios Research [axios-research.com]
7α-Thiomethylspironolactone: A Technical Guide for Researchers
An In-depth Review of the Synthesis, Pharmacological Activity, and Analysis of a Key Spironolactone Metabolite
Introduction
7α-Thiomethylspironolactone (7α-TMS) is a major active metabolite of the potassium-sparing diuretic and antiandrogen drug, spironolactone.[1] Following administration, spironolactone undergoes extensive metabolism, and it is primarily its metabolites, including 7α-TMS, that are responsible for its therapeutic effects.[1][2] This technical guide provides a comprehensive overview of 7α-Thiomethylspironolactone, intended for researchers, scientists, and professionals in drug development. The guide will cover its chemical properties, a detailed synthesis protocol, its mechanism of action as both an antimineralocorticoid and an antiandrogen, and a validated analytical method for its quantification in biological matrices.
Chemical and Physical Properties
7α-Thiomethylspironolactone is a steroidal compound characterized by a γ-lactone ring at the C17 position and a thiomethyl group at the 7α position. These structural features are crucial for its biological activity.
| Property | Value | Source |
| CAS Number | 38753-77-4 | [1] |
| Molecular Formula | C₂₃H₃₂O₃S | [1] |
| Molecular Weight | 388.57 g/mol | [1] |
| Synonyms | 7α-TMS, SC-26519, 17α-Hydroxy-7α-(methylthio)-3-oxopregn-4-ene-21-carboxylic acid γ-lactone | [1] |
Synthesis of 7α-Thiomethylspironolactone
The synthesis of 7α-Thiomethylspironolactone is of significant interest for research purposes, including pharmacokinetic and structure-activity relationship studies. A practical and efficient method involves the thioalkylation of its precursor, 7α-thiospironolactone.[3]
Experimental Protocol: Synthesis via Thioalkylation
This protocol is based on the method described by Cartiser et al., which provides a high-yield synthesis with a straightforward work-up.[3]
Materials:
-
7α-Thiospironolactone
-
N,N-Diisopropylethylamine (Hünig's base)
-
Methyl iodide (CH₃I)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7α-thiospironolactone in anhydrous acetonitrile.
-
Addition of Base: Add N,N-Diisopropylethylamine (Hünig's base) to the solution. The base will deprotonate the thiol group of 7α-thiospironolactone, forming a thiolate intermediate.
-
Alkylation: Slowly add methyl iodide to the reaction mixture. The thiolate will act as a nucleophile, attacking the methyl group of methyl iodide in an Sₙ2 reaction to form the desired 7α-thiomethyl ether.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 7α-Thiomethylspironolactone.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of 7α-Thiomethylspironolactone.
Mechanism of Action
7α-Thiomethylspironolactone exerts its pharmacological effects through competitive antagonism at two key nuclear receptors: the mineralocorticoid receptor (MR) and the androgen receptor (AR).
Antimineralocorticoid Activity
The primary therapeutic effect of spironolactone and its metabolites is the antagonism of aldosterone at the mineralocorticoid receptor in the kidneys.[4] Aldosterone, a mineralocorticoid hormone, promotes the reabsorption of sodium and water and the excretion of potassium in the distal tubules and collecting ducts of the nephron. By competitively binding to the MR, 7α-Thiomethylspironolactone prevents the translocation of the receptor to the nucleus, thereby inhibiting the transcription of aldosterone-responsive genes. This leads to a decrease in sodium and water reabsorption and an increase in potassium retention, resulting in a diuretic effect.[4] Studies have shown that 7α-Thiomethylspironolactone is a major contributor to the potassium-sparing effect of spironolactone, accounting for approximately 80% of this activity.[1]
Caption: Antimineralocorticoid mechanism of 7α-Thiomethylspironolactone.
Antiandrogenic Activity
In addition to its antimineralocorticoid effects, 7α-Thiomethylspironolactone also functions as an antiandrogen. It competitively inhibits the binding of androgens, such as dihydrotestosterone (DHT), to the androgen receptor.[1][2] This antagonism prevents the receptor's activation and subsequent translocation to the nucleus, thereby blocking the transcription of androgen-responsive genes. This mechanism underlies the use of spironolactone in treating androgen-dependent conditions like hirsutism and acne. The affinity of 7α-Thiomethylspironolactone for the rat prostate androgen receptor is reported to be approximately 3.0% to 8.5% of that of dihydrotestosterone.[2]
Caption: Antiandrogenic mechanism of 7α-Thiomethylspironolactone.
Analytical Methodology: Quantification in Human Plasma by LC-MS/MS
Accurate quantification of 7α-Thiomethylspironolactone in biological matrices is essential for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
Experimental Protocol: LC-MS/MS Analysis
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add an internal standard solution (e.g., a deuterated analog of 7α-Thiomethylspironolactone).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Ionization Mode | Positive |
| MRM Transitions | Monitor the specific precursor-to-product ion transitions for 7α-Thiomethylspironolactone and the internal standard. |
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 7α-Thiomethylspironolactone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for the quantification of 7α-Thiomethylspironolactone in human plasma.
Conclusion
7α-Thiomethylspironolactone is a pharmacologically important metabolite of spironolactone, contributing significantly to its therapeutic effects as both a mineralocorticoid and androgen receptor antagonist. Understanding its chemical properties, synthesis, and mechanism of action is crucial for ongoing research and development in this area. The provided protocols for its synthesis and analysis offer a practical guide for researchers in the field. Further investigation into the nuanced interactions of 7α-Thiomethylspironolactone with its target receptors will continue to enhance our understanding of its pharmacological profile and potential therapeutic applications.
References
- 7α-Thiomethylspironolactone - Wikipedia. [Link]
- Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed. [Link]
- 7α-Thiospironolactone - Wikipedia. [Link]
- A safe and practical method for the preparation of 7α-thioether and thioester derivatives of spironolactone - PubMed. [Link]
Sources
- 1. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 2. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 3. A safe and practical method for the preparation of 7α-thioether and thioester derivatives of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo formation of 7alpha-Thiomethylspironolactone from spironolactone
An In-Depth Technical Guide to the In Vivo Formation of 7α-Thiomethylspironolactone from Spironolactone
Introduction: Unmasking the Active Form of a Cornerstone Diuretic
Spironolactone is a widely prescribed potassium-sparing diuretic and mineralocorticoid receptor antagonist, pivotal in the management of conditions ranging from heart failure and hypertension to primary aldosteronism.[1][2] However, the parent compound, spironolactone, is largely a prodrug. It is rapidly and extensively metabolized in the body, and its therapeutic effects are primarily mediated by its active metabolites.[1][3] For many years, canrenone was considered the principal active metabolite. More recent and specific analytical methods have revealed that the sulfur-retaining metabolites, particularly 7α-thiomethylspironolactone (7α-TMS), are the main drivers of spironolactone's in vivo activity.[3][4]
This technical guide provides a comprehensive exploration of the metabolic journey from spironolactone to 7α-thiomethylspironolactone. We will dissect the enzymatic reactions, explore the experimental methodologies used to study this biotransformation, and analyze the pharmacokinetic data that underscore the clinical significance of this pathway. This document is intended for researchers, drug development professionals, and scientists seeking a deep, mechanistic understanding of spironolactone's bioactivation.
Section 1: The Bioactivation Cascade: A Two-Step Enzymatic Conversion
The transformation of spironolactone into 7α-thiomethylspironolactone is not a direct conversion but a sequential, two-step process primarily occurring in the liver and kidneys.[5] This pathway is essential for unmasking the potent antimineralocorticoid activity of the drug.
Step 1: The Gateway Reaction - Deacetylation to 7α-Thiospironolactone
The initial and obligatory step in this pathway is the removal of the acetyl group from the 7α position of spironolactone. This hydrolysis reaction yields the crucial intermediate, 7α-thiospironolactone (7α-TS).[5][6]
-
Causality: This deacetylation reaction is catalyzed by a class of enzymes known as carboxylesterases, which are abundant in the microsomal and cytosolic fractions of various tissues, with the highest activity observed in the liver and kidney.[6] The removal of the bulky acetyl group exposes a reactive thiol (-SH) group, which is the substrate for the subsequent methylation step. This initial conversion is critical; without it, the formation of 7α-thiomethylspironolactone cannot proceed.[7]
Step 2: The Final Activation - S-Methylation to 7α-Thiomethylspironolactone
The exposed thiol group of 7α-thiospironolactone is then rapidly methylated. This reaction involves the transfer of a methyl group to the sulfur atom, forming the final, highly active metabolite, 7α-thiomethylspironolactone (7α-TMS).[5]
-
Causality: This S-methylation is catalyzed by the enzyme thiol S-methyltransferase .[8] The reaction is critically dependent on the presence of the co-factor S-adenosylmethionine (SAM) , which serves as the universal methyl group donor in numerous biological pathways.[5] Studies using microsomal preparations have demonstrated that the formation of 7α-TMS from 7α-TS is efficient only in the presence of SAM.[5]
The complete bioactivation pathway is visualized below.
Section 2: Experimental Methodologies for Studying 7α-TMS Formation
Elucidating the bioactivation pathway of spironolactone relies on robust in vitro and in vivo experimental models coupled with precise analytical techniques.
In Vitro Analysis: The Microsomal Model
The use of subcellular fractions, particularly microsomes from the liver and kidneys, is a cornerstone for studying drug metabolism. Microsomes are vesicles of endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including carboxylesterases.
-
Experimental Rationale: This in vitro system allows for the study of specific metabolic steps in a controlled environment, free from the complexities of a whole organism. By incubating the parent drug (spironolactone) with microsomes and specific co-factors, researchers can directly measure the formation of metabolites and identify the enzymes involved. For instance, the absolute requirement for SAM to produce 7α-TMS from the 7α-TS intermediate was confirmed using this method.[5]
This protocol is a representative workflow synthesized from established methodologies.[5]
-
Preparation of Reagents:
-
Microsomal Suspension: Prepare guinea pig liver microsomes and suspend in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) to a final protein concentration of 1-2 mg/mL.
-
Substrate Solution: Prepare a stock solution of spironolactone in a suitable solvent (e.g., ethanol) and dilute to the desired final concentration in the incubation buffer.
-
Co-factor Solution: Prepare a fresh solution of S-adenosylmethionine (SAM) in buffer. A typical concentration range is 25-200 µM.[5]
-
-
Incubation:
-
In a microcentrifuge tube, combine the microsomal suspension, substrate solution, and buffer. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the SAM co-factor solution. For control experiments, add buffer instead of SAM.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile or ethyl acetate. This precipitates the proteins and extracts the analytes.
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase used for HPLC analysis.
-
-
Analysis:
-
Analyze the reconstituted sample using a validated HPLC-UV or LC-MS method to separate and quantify spironolactone, 7α-thiospironolactone, and 7α-thiomethylspironolactone.
-
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for the simultaneous measurement of spironolactone and its various metabolites in biological matrices.[9]
-
Methodological Principle: Reverse-phase HPLC is typically employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile-water mixture).[9][10] This allows for the separation of spironolactone and its metabolites based on their differing polarities. UV detection is commonly used, and the system can be programmed to switch wavelengths during the chromatographic run to achieve optimal sensitivity for each compound.[9] For instance, spironolactone and 7α-TMS can be detected at 245 nm, while canrenone is better detected at 280 nm.[9] The use of mass spectrometry (LC-MS) as a detector provides superior sensitivity and structural confirmation, which is the modern standard for pharmacokinetic studies.[11]
Section 3: Pharmacokinetic Profile and Clinical Significance
The clinical efficacy and long duration of action of spironolactone can only be understood by examining the pharmacokinetics of its metabolites. The parent drug has a very short half-life, but its metabolites persist in the circulation for much longer.[1]
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for spironolactone and its major active metabolites, highlighting the prolonged exposure to the active moieties.
| Compound | T½ (Mean Half-Life) | Tmax (Time to Peak) | Key Role |
| Spironolactone | 1.4 hours[1] | 2.6 hours[1] | Prodrug |
| 7α-Thiomethylspironolactone (TMS) | 13.8 hours[1] | ~4.3 hours (as metabolite) | Major Active Metabolite |
| 6β-Hydroxy-7α-TMS (HTMS) | 15.0 hours[1] | ~4.3 hours (as metabolite) | Active Metabolite |
| Canrenone | 16.5 hours[1] | 4.3 hours[1] | Active Metabolite |
Data compiled from Pfizer Medical Information and other pharmacokinetic studies.[1]
Clinical Relevance of 7α-Thiomethylspironolactone
The data unequivocally point to 7α-TMS as a primary mediator of spironolactone's therapeutic action.
-
Sustained Activity: The long half-life of 7α-TMS (13.8 hours) compared to the parent drug (1.4 hours) explains the prolonged antimineralocorticoid effect that allows for once-daily dosing.[1]
-
Primary Contributor to Efficacy: Studies have shown that 7α-TMS is the main metabolite of spironolactone after a single oral dose, as judged by both maximum concentration and total exposure (AUC).[4] Furthermore, it is the major metabolite found bound to mineralocorticoid receptors in the kidney, the target tissue for the drug's diuretic action.[12] It is estimated that 7α-TMS accounts for approximately 80% of the potassium-sparing (antimineralocorticoid) effect of spironolactone.[3]
Conclusion
The clinical utility of spironolactone is a direct consequence of its intricate in vivo metabolism. The transformation from an inactive prodrug to the highly potent and long-lasting metabolite, 7α-thiomethylspironolactone, is a critical bioactivation pathway. This two-step process, involving sequential deacetylation by carboxylesterases and S-methylation by thiol S-methyltransferase, primarily in the liver and kidneys, is fundamental to the drug's mechanism of action. A thorough understanding of this pathway, facilitated by in vitro models and advanced analytical techniques like HPLC, is essential for drug development professionals and clinicians to fully appreciate the pharmacology of this vital medication.
References
- Groß, K. et al. (2018). Biotransformation of the mineralocorticoid receptor antagonists spironolactone and canrenone by human CYP11B1 and CYP11B2: Characterization of the products and their influence on mineralocorticoid receptor transactivation. The Journal of Steroid Biochemistry and Molecular Biology.
- Lentjes, E. G. W. M. & van Ginneken, C. A. M. (1992). Spironolactone pharmacokinetics and pharmacodynamics in patients with cirrhotic ascites. Gastroenterology.
- Sherry, J. H., O'Donnell, J. P., & Colby, H. D. (1986). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. Drug Metabolism and Disposition.
- Overdiek, H. W., Merkus, F. W. (1986). New insights into the pharmacokinetics of spironolactone. Clinical Pharmacology & Therapeutics.
- Abshagen, U., Rennekamp, H., & Luszpinski, G. (1976). Pharmacokinetics of spironolactone in man. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Pfizer Inc. (2023). ALDACTONE® (spironolactone) Clinical Pharmacology. Pfizer Medical - US.
- Groß, K. et al. (2018). Biotransformation of the mineralocorticoid receptor antagonists spironolactone and canrenone by human CYP11B1 and CYP11B2. ResearchGate.
- Wikipedia contributors. (2024). Spironolactone. Wikipedia.
- Sherry, J. H., O'Donnell, J. P., & Colby, H. D. (1984). Spironolactone metabolism in target tissues. Characteristics of deacetylation in kidney, liver, adrenal cortex, and testes. Life Sciences.
- Pharmacology Lectures. (2024). Pharmacology of Spironolactone (Aldactone) ; Pharmacokinetics, Mechanism of Action, Uses Effects. YouTube.
- Jankowski, A., Skorek-Jankowska, A., & Lamparczyk, H. (1996). Simultaneous determination of spironolactone and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
- Deranged Physiology. (n.d.). Spironolactone. Deranged Physiology.
- LaCagnin, L. B., & Colby, H. D. (1990). Hepatic metabolism of spironolactone. Production of 3-hydroxy-thiomethyl metabolites. Drug Metabolism and Disposition.
- Colby, H. D., O'Donnell, J. P., & Flowers, L. (1986). Metabolism of spironolactone by adrenocortical and hepatic microsomes: relationship to cytochrome P-450 destruction. The Journal of Pharmacology and Experimental Therapeutics.
- Miranda, C. L., Chung, W., Reed, R. E., & Buhler, D. R. (1993). The effect of spironolactone treatment on the cytochrome P450-mediated metabolism of the pyrrolizidine alkaloid senecionine by hepatic microsomes from rats and guinea pigs. Toxicology and Applied Pharmacology.
- Cheng, S. C., Suzuki, K., Sadee, W., & Harding, B. W. (1976). Effects of spironolactone, canrenone and canrenoate-K on cytochrome P450, and 11beta- and 18-hydroxylation in bovine and human adrenal cortical mitochondria. Endocrinology.
- Cheng, S. C., Suzuki, K., Sadee, W., & Harding, B. W. (1976). Effects of Spironolactone, Canrenone and Canrenoate-K on Cytochrome P450, and 11β- and 18-Hydroxylation in Bovine and Human Adrenal Cortical Mitochondria. Endocrinology.
- Semantic Scholar. (2023). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. Semantic Scholar.
- Decker, C. J., Rashed, M. S., & Correia, M. A. (1989). Oxidative metabolism of spironolactone: evidence for the involvement of electrophilic thiosteroid species in drug-mediated destruction of rat hepatic cytochrome P450. Biochemistry.
- Poutsma, A. et al. (2023). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. Journal of the American Society for Mass Spectrometry.
- Medić-Šarić, M. et al. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry. Croatica Chemica Acta.
- Los, L. E., & Colby, H. D. (1990). Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs. The Journal of Pharmacology and Experimental Therapeutics.
- El-Gizawy, S. M., El-Shabrawy, Y., & El-Gindy, A. (2007). Validated chromatographic methods for determination of hydrochlorothiazide and spironolactone in pharmaceutical formulation. SciSpace.
- Finsterer, Y. et al. (1982). Spironolactone and enzyme induction in patients with alcoholic cirrhosis. European Journal of Clinical Pharmacology.
- Wikipedia contributors. (2023). 7α-Thiomethylspironolactone. Wikipedia.
- Wikipedia contributors. (2023). 6β-Hydroxy-7α-thiomethylspironolactone. Wikipedia.
- Goren, A. et al. (2020). Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review. Postepy Dermatologii I Alergologii.
- Goren, A. et al. (2020). Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review. ResearchGate.
- McInnes, G. T. et al. (1980). Activity of sulfur-containing intermediate metabolites of spironolactone. Clinical Pharmacology and Therapeutics.
Sources
- 1. pfizermedical.com [pfizermedical.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 4. New insights into the pharmacokinetics of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spironolactone metabolism in target tissues. Characteristics of deacetylation in kidney, liver, adrenal cortex, and testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of spironolactone by adrenocortical and hepatic microsomes: relationship to cytochrome P-450 destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spironolactone - Wikipedia [en.wikipedia.org]
- 9. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of 7α-Thiomethylspironolactone: A Technical Guide for Researchers
This guide provides an in-depth exploration of the pharmacokinetic profile and metabolic pathways of 7α-thiomethylspironolactone (7α-TMS), a principal active metabolite of the widely used potassium-sparing diuretic, spironolactone. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to offer a comprehensive technical resource.
Introduction: The Significance of 7α-Thiomethylspironolactone in Spironolactone's Therapeutic Action
Spironolactone is a synthetic steroid that functions as a competitive antagonist of the mineralocorticoid receptor, exerting diuretic and anti-hypertensive effects.[1][2][3] It is, however, a prodrug that undergoes rapid and extensive metabolism in the liver, with its therapeutic effects largely attributed to its active metabolites.[1][4][5] For many years, canrenone was considered the primary active metabolite.[6] However, more recent and specific analytical methods have revealed that the sulfur-containing metabolites, particularly 7α-thiomethylspironolactone, are the major circulating metabolites after spironolactone administration and contribute significantly to its pharmacological activity.[6] In fact, 7α-TMS is considered the main metabolite of spironolactone following a single oral dose, as determined by its area under the curve (AUC) and maximum concentration.[7] This metabolite is responsible for a substantial portion of the potassium-sparing effect of spironolactone.
Understanding the pharmacokinetics and metabolism of 7α-TMS is therefore crucial for a complete comprehension of spironolactone's mechanism of action, its therapeutic efficacy, and potential drug-drug interactions. This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) of 7α-TMS, providing detailed metabolic pathways and practical experimental protocols for its study.
Pharmacokinetic Profile of 7α-Thiomethylspironolactone and Related Metabolites
The pharmacokinetic properties of spironolactone and its metabolites are complex, with the parent drug having a short half-life and its metabolites exhibiting much longer half-lives, contributing to the sustained therapeutic effect.[4][8]
Absorption
Following oral administration, spironolactone is well-absorbed, with its bioavailability significantly increased when taken with food.[2][3] Unchanged spironolactone can be detected in the serum, reaching maximum concentration approximately one hour after dosing.[7]
Distribution
Spironolactone and its metabolites are highly bound to plasma proteins, exceeding 90%.[2] This extensive protein binding contributes to their limited volume of distribution and prolonged presence in the circulation.
Metabolism and Excretion
Spironolactone is extensively metabolized, primarily in the liver.[1][5] The metabolites can be broadly categorized into two groups: those where the sulfur moiety is retained (e.g., 7α-TMS) and those where it is removed (e.g., canrenone).[2] The elimination of these metabolites occurs primarily through the kidneys.[3]
The terminal half-lives of the major active metabolites are considerably longer than that of the parent drug. The mean half-life of spironolactone is about 1.4 hours, while the half-lives of its major metabolites, 7α-TMS, 6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS), and canrenone, are approximately 13.8, 15.0, and 16.5 hours, respectively.[2][4][8]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for spironolactone and its major metabolites after repeated oral administration of 100 mg spironolactone daily for 15 days in healthy male volunteers.[6]
| Compound | Cmax (Day 15) (ng/mL) | AUC(0-24) (Day 15) (ng·hr/mL) | t1/2 (hours) |
| Spironolactone | 80 ± 20 | 231 ± 50 | 1.4 ± 0.5 |
| Canrenone | 181 ± 39 | 2173 ± 312 | 16.5 ± 6.3 |
| 7α-Thiomethylspironolactone (7α-TMS) | 391 ± 118 | 2804 ± 777 | 13.8 ± 6.4 |
| 6β-OH-7α-TMS | 125 ± 24 | 1727 ± 367 | 15.0 ± 4.0 |
Data are presented as mean ± SD.
Detailed Metabolic Pathways of Spironolactone to 7α-Thiomethylspironolactone
The biotransformation of spironolactone is a multi-step process involving several key enzymatic reactions. The formation of 7α-TMS is a critical pathway that significantly contributes to the drug's overall pharmacological profile.
The initial step in the metabolism of spironolactone involves the removal of the acetyl group from the 7α-position, leading to the formation of 7α-thiospironolactone (7α-TS).[9] This reaction is followed by S-methylation, catalyzed by thiol S-methyltransferase, to produce 7α-TMS.[9][10] Further metabolism of 7α-TMS can occur, including hydroxylation to form 6β-OH-7α-TMS and S-oxidation by flavin-containing monooxygenase to yield 7α-thiomethylspironolactone sulfoxide.[11] Additionally, dethioacetylation of spironolactone can lead to the formation of canrenone.[1]
The liver and kidneys are potential sites for the production of 7α-TMS.[9] Studies with guinea pig hepatic and renal microsomes have shown the rapid conversion of spironolactone to 7α-thio-SL, which is then converted to 7α-thiomethyl-SL in the presence of S-adenosylmethionine (SAM).[9]
Caption: Metabolic pathway of spironolactone highlighting the formation of 7α-thiomethylspironolactone.
Experimental Protocols for Studying Pharmacokinetics and Metabolism
To investigate the pharmacokinetics and metabolism of 7α-TMS, both in vivo and in vitro experimental approaches are essential. The following sections provide detailed, step-by-step methodologies for key experiments.
In Vivo Pharmacokinetic Study in an Animal Model
This protocol outlines a typical pharmacokinetic study in guinea pigs, a commonly used model for spironolactone metabolism research.[12][13]
Objective: To determine the plasma concentration-time profile of 7α-TMS and its parent drug, spironolactone, following oral administration.
Materials:
-
Male guinea pigs (e.g., Hartley strain)
-
Spironolactone
-
Vehicle for oral administration (e.g., corn oil)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with UV or mass spectrometry detection[14][15][16]
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing: Administer a single oral dose of spironolactone (e.g., 50 mg/kg) to each animal.
-
Blood Sampling: Collect blood samples (approximately 0.5 mL) from the jugular vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Caption: Workflow for an in vivo pharmacokinetic study.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol describes an in vitro assay to assess the metabolic stability of 7α-TMS in liver microsomes.
Objective: To determine the rate of metabolism of 7α-TMS by liver microsomal enzymes.
Materials:
-
Pooled liver microsomes (e.g., human, rat, or guinea pig)
-
7α-Thiomethylspironolactone
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Incubator or water bath (37°C)
-
LC-MS/MS system for analysis
Protocol:
-
Preparation of Incubation Mixture: Prepare a master mix containing liver microsomes and phosphate buffer.
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding 7α-TMS (final concentration, e.g., 1 µM) and the NADPH regenerating system to the pre-incubated microsome mixture.
-
Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using an LC-MS/MS method to quantify the remaining concentration of 7α-TMS at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining 7α-TMS versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Sources
- 1. Spironolactone - Wikipedia [en.wikipedia.org]
- 2. pfizermedical.com [pfizermedical.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 5. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insights into the pharmacokinetics of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 9. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human erythrocyte membrane thiol methyltransferase. S-methylation of captopril, N-acetylcysteine, and 7 alpha-thio-spirolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7α-Thiomethylspironolactone sulfoxide - Wikipedia [en.wikipedia.org]
- 12. Hepatic metabolism of spironolactone. Production of 3-hydroxy-thiomethyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of spironolactone metabolites in plasma and target organs of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of the serum concentration of spironolactone and its metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 7alpha-Thiomethylspironolactone
An In-Depth Technical Guide to the Biological Activity of 7alpha-Thiomethylspironolactone
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (7α-TMS), the principal active metabolite of the widely used potassium-sparing diuretic, spironolactone. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core mechanism of action, multifaceted biological activities, and the experimental methodologies crucial for its characterization. We will explore the causal relationships behind its pharmacological effects, from receptor-level interactions to systemic physiological outcomes.
Introduction: From Prodrug to Potent Metabolite
Spironolactone is a therapeutic cornerstone for conditions characterized by excess aldosterone, such as primary hyperaldosteronism, heart failure, and resistant hypertension.[1][2] However, spironolactone itself is a prodrug with a very short terminal half-life of approximately 1.4 hours.[3][4] Its clinical efficacy is predominantly mediated by its active metabolites, which possess significantly longer half-lives.[4][5]
Among these, this compound (7α-TMS) is paramount. It, along with canrenone and 6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS), is responsible for the sustained therapeutic effects of the parent drug.[4][6] Specifically, 7α-TMS is credited with approximately 80% of the potassium-sparing (antimineralocorticoid) effect of spironolactone, making it the primary driver of the drug's desired diuretic and antihypertensive actions.[6][7]
The metabolic journey from spironolactone to 7α-TMS is a critical aspect of its pharmacology. It primarily occurs in the liver and kidneys and involves two key steps:
-
Deacetylation: Spironolactone is first deacetylated to form 7α-thiospironolactone (7α-TS).[8][9]
-
S-methylation: Subsequently, 7α-TS is methylated by S-adenosylmethionine (SAM)-dependent enzymes to yield the stable and potent 7α-TMS.[9]
This metabolic activation underscores the importance of studying 7α-TMS directly to understand the true pharmacological profile of spironolactone therapy.
Caption: Metabolic activation pathway of Spironolactone.
Core Mechanism: Mineralocorticoid Receptor Antagonism
The primary biological activity of 7α-TMS is its function as a specific pharmacological antagonist of the mineralocorticoid receptor (MR).[3] The MR, a member of the nuclear receptor superfamily, plays a pivotal role in regulating sodium and potassium balance, thereby influencing blood pressure.[1][10]
The Aldosterone-MR Signaling Pathway
Under normal physiological conditions, the steroid hormone aldosterone binds to the cytoplasmic MR. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus. Inside the nucleus, the aldosterone-MR complex binds to hormone response elements (HREs) on the DNA, initiating the transcription of specific genes. Key among these are genes encoding for the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump in the distal convoluted tubule of the kidney.[2] The resulting increase in sodium and water reabsorption and potassium excretion leads to an elevation in blood pressure.[1]
Competitive Inhibition by 7α-TMS
7α-TMS exerts its effect by competitively binding to the same ligand-binding domain of the MR as aldosterone.[3] By occupying the receptor, 7α-TMS prevents aldosterone from binding and initiating the downstream signaling cascade. This antagonism is dose-dependent and reversible. The receptor, when bound by 7α-TMS, adopts a conformation that is transcriptionally silent, thereby inhibiting the expression of aldosterone-regulated genes.[10] The physiological consequence is an increase in sodium and water excretion (diuresis) and a retention of potassium, which collectively contribute to a reduction in blood pressure.[2][3]
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Model: Aldosterone/Angiotensin II-Induced Hypertension
Causality: This model is designed to assess the functional antimineralocorticoid activity of 7α-TMS in a living system. By inducing a state of hypertension that is dependent on the MR pathway, we can directly measure the ability of 7α-TMS to counteract the physiological effects of aldosterone, thereby validating its mechanism of action in vivo. [11][12] Detailed Protocol:
-
Animal Model:
-
Induction of Hypertension:
-
Method: Continuous infusion of a pressor agent like angiotensin II or aldosterone via a subcutaneously implanted osmotic minipump. [12]This creates a sustained state of hyperaldosteronism and hypertension.
-
Rationale: Angiotensin II stimulates the adrenal glands to produce aldosterone, faithfully mimicking a key aspect of the renin-angiotensin-aldosterone system (RAAS) that drives many forms of hypertension. [12]
-
-
Treatment Protocol:
-
Groups: Animals are divided into several groups:
-
Sham (vehicle infusion, vehicle treatment).
-
Control (Ang II/Aldosterone infusion, vehicle treatment).
-
Treatment (Ang II/Aldosterone infusion, 7α-TMS treatment at various doses).
-
-
Administration: 7α-TMS is administered, typically via oral gavage, for a defined period (e.g., 14-28 days).
-
-
Endpoint Measurement:
-
Blood Pressure: Monitored regularly throughout the study.
-
Urinary Electrolytes: Urine is collected over 24-hour periods to measure sodium and potassium excretion. An effective antagonist will increase the urinary Na+/K+ ratio. [14] * Biomarkers: At the end of the study, blood is collected to measure plasma renin activity and aldosterone levels.
-
Organ Damage: Tissues like the heart and kidney can be harvested for histological analysis to assess end-organ damage (e.g., fibrosis, hypertrophy), which is often mitigated by MR antagonists.
-
-
Data Analysis: Statistical comparison of blood pressure, electrolyte balance, and tissue pathology between the control and treatment groups to determine the efficacy of 7α-TMS.
Conclusion
This compound is not merely a metabolite but the primary effector molecule responsible for the therapeutic benefits of spironolactone. Its potent and specific antagonism of the mineralocorticoid receptor, coupled with a favorable pharmacokinetic profile, establishes it as a key player in the management of cardiovascular and renal diseases. A thorough understanding of its biological activities, from receptor binding to systemic physiological responses, is essential for the rational design of future mineralocorticoid receptor antagonists and for optimizing the clinical use of existing therapies. The experimental frameworks detailed herein provide a robust system for the continued investigation and characterization of this and other related compounds in drug development.
References
- 7α-Thiomethylspironolactone - Wikipedia. [Link]
- ALDACTONE® (spironolactone) Clinical Pharmacology | Pfizer Medical - US. [Link]
- 7α-Thiospironolactone - Wikipedia. [Link]
- What is the mechanism of Spironolactone?
- Spironolactone metabolism in target tissues. Characteristics of deacetylation in kidney, liver, adrenal cortex, and testes - PubMed. [Link]
- Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC - PubMed Central. [Link]
- Pharmacodynamics of spironolactone - Wikipedia. [Link]
- Spironolactone - Deranged Physiology. [Link]
- 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia. [Link]
- Activity of sulfur-containing intermediate metabolites of spironolactone - PubMed. [Link]
- Mechanism of action of spironolactone on cortisol production by guinea pig adrenocortical cells - PubMed. [Link]
- Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models - PubMed. [Link]
- Animal models of primary aldosteronism - PubMed. [Link]
- Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models - NIH. [Link]
- Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects - PMC - PubMed Central. [Link]
- Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed. [Link]
- 7alpha-(Thiomethyl)spironolactone | C23H32O3S | CID 162325 - PubChem - NIH. [Link]
- Mouse Models of Primary Aldosteronism: From Physiology to P
- Aldosterone antagonists. 2. New 7 alpha-(acetylthio)-15,16-methylene spirolactones. [Link]
- (PDF)
- Characterization of a Biochemical Mouse Model of Primary Aldosteronism for Thermal Therapies | bioRxiv. [Link]
- A safe and practical method for the preparation of 7α-thioether and thioester derivatives of spironolactone - PubMed. [Link]
- Stereoselective synthesis of the two major metabolites of spironolactone, 3alpha- and 3beta-hydroxy-7alpha-methylthio-17alpha-pregn-4-ene-21,17-carbolactone - PubMed. [Link]
- Antiandrogenic effect of spirolactones: mechanism of action - PubMed. [Link]
- Comprehensive characterization of the effect of mineralocorticoid receptor antagonism with spironolactone on the renin-angiotensin-aldosterone system in healthy dogs. - Iowa State University Digital Repository. [Link]
- Clinical properties of most widely used mineralocorticoid receptor...
- Hepatic metabolism of spironolactone. Production of 3-hydroxy-thiomethyl metabolites - PubMed. [Link]
- In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics - PMC. [Link]
- Mineralocorticoid receptor antagonists: the evolution of utility and pharmacology - PubMed. [Link]
- Mineralocorticoid receptor antagonists: 60 years of research and development - European Society of Hypertension. [Link]
Sources
- 1. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 5. 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 6. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 7. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 8. Spironolactone metabolism in target tissues. Characteristics of deacetylation in kidney, liver, adrenal cortex, and testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse Models of Primary Aldosteronism: From Physiology to Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of sulfur-containing intermediate metabolites of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimineralocorticoid effects of 7alpha-Thiomethylspironolactone
An In-Depth Technical Guide to the Antimineralocorticoid Effects of 7α-Thiomethylspironolactone
Executive Summary
Spironolactone is a cornerstone therapeutic agent, widely classified as a potassium-sparing diuretic and mineralocorticoid receptor antagonist. However, its clinical activity is not directly attributable to the parent compound. Spironolactone is a prodrug, rapidly and extensively converted in the body to several active metabolites.[1][2] This guide provides a detailed technical examination of its principal active metabolite, 7α-Thiomethylspironolactone (7α-TMS). It is this molecule that is responsible for the majority of spironolactone's therapeutic antimineralocorticoid and potassium-sparing effects.[1][3] We will dissect the metabolic activation of 7α-TMS, elucidate its molecular mechanism of action at the mineralocorticoid receptor, provide validated experimental protocols for its characterization, and present a comparative analysis of its pharmacokinetic profile.
Section 1: The Metabolic Genesis of a Potent Antagonist
The therapeutic journey of spironolactone begins with its biotransformation. The parent drug has a short mean half-life of approximately 1.4 hours, necessitating its conversion to more durable active forms.[2][4] The generation of 7α-TMS is a sequential metabolic process occurring predominantly within hepatic and renal microsomes.[5]
The first critical step is the dethioacetylation of spironolactone, yielding an intermediate metabolite, 7α-thiospironolactone (7α-TS).[5] Subsequently, this intermediate undergoes S-methylation, a reaction that requires the methyl donor S-adenosylmethionine (SAM), to form the stable and highly active 7α-TMS.[5] Studies in guinea pig models have confirmed that both liver and kidney are potential sites for this metabolic activation, which proceeds independently of NADPH.[5] This efficient conversion is fundamental to the drug's efficacy, as 7α-TMS exhibits a significantly longer half-life than spironolactone, allowing for sustained receptor antagonism.[2]
Caption: Metabolic activation pathway of Spironolactone to 7α-TMS.
Section 2: Molecular Mechanism of Mineralocorticoid Receptor Antagonism
The antimineralocorticoid effect of 7α-TMS is rooted in its interaction with the Mineralocorticoid Receptor (MR), a nuclear steroid receptor. In physiological states, the steroid hormone aldosterone binds to the MR in the epithelial cells of the distal convoluted tubule and collecting duct of the kidney.[2] This binding event induces a conformational change in the receptor, causing it to translocate to the nucleus, where it modulates the transcription of genes involved in sodium and potassium transport, notably the epithelial sodium channel (ENaC).[6] The net effect is sodium and water reabsorption and potassium excretion.
7α-TMS functions as a direct competitive antagonist at the MR.[2][7] It binds to the same ligand-binding domain as aldosterone but fails to induce the specific conformational change required for transcriptional activation.[8] By occupying the receptor, 7α-TMS effectively blocks aldosterone from binding and initiating its downstream signaling cascade. This competitive inhibition prevents the expression of aldosterone-induced proteins, leading to a decrease in sodium and water reabsorption and a corresponding retention of potassium.[2][6] In vivo studies have confirmed that 7α-TMS is the major spironolactone metabolite that interacts with cytosolic mineralocorticoid receptors in the kidneys, solidifying its role as the primary mediator of the drug's action.[7]
Caption: Competitive antagonism of the MR signaling pathway by 7α-TMS.
Section 3: Experimental Validation of Antimineralocorticoid Activity
As a Senior Application Scientist, the critical aspect is not just knowing the mechanism but rigorously validating it. The protocols described below represent a self-validating system, moving from molecular interaction to physiological response, to confirm the antimineralocorticoid properties of 7α-TMS.
In Vitro Characterization: Affinity and Function
The initial step is to characterize the direct interaction of 7α-TMS with its molecular target. This is achieved through a combination of binding and functional assays. The causality we establish here is that high-affinity binding must translate into functional antagonism, not agonism.
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To quantify the binding affinity (Ki) of 7α-TMS for the human Mineralocorticoid Receptor (hMR).
-
Methodology:
-
Receptor Source: Utilize membrane preparations from cells (e.g., HEK293) stably expressing recombinant hMR.
-
Radioligand: Employ [3H]-Aldosterone as the high-affinity radioligand.
-
Assay Setup: Incubate a fixed concentration of hMR membranes and [3H]-Aldosterone with a range of concentrations of unlabeled 7α-TMS (e.g., 10⁻¹¹ M to 10⁻⁵ M) in a suitable binding buffer.
-
Determination of Non-Specific Binding: A parallel set of tubes containing a high concentration (e.g., 1000-fold excess) of unlabeled aldosterone is used to define non-specific binding.
-
Incubation: Allow reactions to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separation: Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (concentration of 7α-TMS that inhibits 50% of specific [3H]-Aldosterone binding) from the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
-
Trustworthiness: This protocol is self-validating through the inclusion of controls for non-specific binding, ensuring that the measured competition is specific to the MR. The Cheng-Prusoff correction accounts for the concentration of the radioligand, providing a true measure of affinity.
Protocol 2: MR Transactivation Assay
-
Objective: To functionally characterize 7α-TMS as an MR antagonist and confirm the absence of agonist activity.
-
Methodology:
-
Cell System: Use a mammalian cell line (e.g., CV-1 or HEK293) that lacks endogenous MR.[9]
-
Transfection: Co-transfect the cells with two plasmids: one containing the full-length coding sequence for hMR and a second reporter plasmid containing a luciferase gene under the control of a mineralocorticoid-responsive element (MRE) promoter.
-
Treatment (Antagonist Mode): Treat transfected cells with a fixed, sub-maximal concentration of aldosterone (e.g., EC50) in the presence of increasing concentrations of 7α-TMS.
-
Treatment (Agonist Mode): In a separate experiment, treat cells with increasing concentrations of 7α-TMS alone.
-
Controls: Include vehicle-only and aldosterone-only treated cells as negative and positive controls, respectively.
-
Incubation: Culture cells for 18-24 hours post-treatment.
-
Lysis & Readout: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: In antagonist mode, plot the inhibition of aldosterone-induced luciferase activity to determine an IC50. In agonist mode, confirm that 7α-TMS does not induce a signal above the vehicle control.
-
-
Trustworthiness: The dual-mode testing provides a complete functional profile. The use of a null-background cell line ensures that any observed activity is directly mediated by the transfected hMR, validating the specificity of the interaction.
Caption: Standardized workflow for in vitro characterization of 7α-TMS.
In Vivo Assessment: Physiological Response
Demonstrating a physiological effect in a whole-animal model is the definitive validation of in vitro findings. The adrenalectomized rat model is the gold standard for this purpose.
Protocol 3: Aldosterone-Infused Adrenalectomized Rat Model
-
Objective: To measure the in vivo antimineralocorticoid potency of 7α-TMS by quantifying its effect on urinary electrolyte excretion.[10]
-
Causality & Rationale: Adrenalectomy is performed to eliminate endogenous sources of mineralocorticoids and glucocorticoids, creating a clean physiological canvas on which to test the compound's effects. A constant infusion of aldosterone re-establishes a mineralocorticoid tone, which the test article must then overcome. Glucocorticoid replacement is essential for the animal's survival and well-being.
-
Methodology:
-
Animal Model: Use male adrenalectomized rats.
-
Acclimation: Allow animals to recover from surgery and acclimate while receiving saline to drink and standard glucocorticoid replacement (e.g., dexamethasone in drinking water).
-
Experimental Setup: Place animals in metabolic cages for urine collection.
-
Infusion: Begin a continuous intravenous or subcutaneous infusion of aldosterone at a dose known to cause significant sodium retention and potassium excretion (e.g., 1 µg/kg/h).[10]
-
Dosing: Administer 7α-TMS or vehicle control via the desired route (e.g., oral gavage or subcutaneous injection).
-
Sample Collection: Collect urine at timed intervals (e.g., hourly) for a period of 6-24 hours.
-
Analysis: Measure urine volume and determine the concentrations of sodium (Na+) and potassium (K+) using a flame photometer or ion-selective electrode.
-
Data Analysis: Calculate the urinary Na+/K+ ratio for each collection period. A significant increase in the Na+/K+ ratio in the 7α-TMS-treated group compared to the vehicle group indicates antimineralocorticoid activity.
-
-
Trustworthiness: The use of adrenalectomized animals receiving a constant aldosterone infusion creates a highly controlled and reproducible model. The primary endpoint, the urinary Na+/K+ ratio, is a direct and quantitative physiological readout of MR activity in the kidney, providing robust, functionally relevant data.
Section 4: Comparative Pharmacokinetics and Potency
The clinical relevance of 7α-TMS is best understood by comparing its properties to the parent drug and other metabolites. The data clearly show that while spironolactone initiates the process, 7α-TMS is the primary actor responsible for the sustained therapeutic effect.
Table 1: Pharmacokinetic Parameters of Spironolactone and its Major Active Metabolites (Data represents steady-state values in healthy subjects after oral administration)
| Compound | Cmax (ng/mL) | AUC (ng•hr/mL) | Mean Half-Life (t½) (hours) |
| Spironolactone | ~80 | ~231 | 1.4[2][4] |
| 7α-Thiomethylspironolactone (7α-TMS) | ~391 | ~2804 | 13.8 [2][4] |
| 6β-OH-7α-TMS | ~125 | ~1733 | 15.0[2][4] |
| Canrenone | ~181 | ~2173 | 16.5[2][4] |
Source: Adapted from publicly available pharmacokinetic data.[2][4]
Table 2: Comparative Receptor Binding Profile (Data compiled from various in vitro studies)
| Compound | Mineralocorticoid Receptor (MR) Affinity | Androgen Receptor (AR) Affinity |
| Aldosterone | High (Agonist) | Negligible |
| Spironolactone | Moderate (Antagonist)[3] | Low-Moderate (Antagonist)[3] |
| 7α-Thiomethylspironolactone (7α-TMS) | High (Antagonist) [7] | Low-Moderate (Antagonist) [1][4] |
| Canrenone | Moderate (Antagonist)[11] | Low |
Note: This table provides a qualitative summary. Quantitative affinity values (Ki, IC50) vary between studies but consistently show 7α-TMS is a potent MR binder.
The pharmacokinetic data are unequivocal: 7α-TMS achieves higher peak concentrations (Cmax) and has a vastly greater total drug exposure (AUC) than the parent drug, spironolactone.[4] Its long half-life of 13.8 hours, compared to just 1.4 hours for spironolactone, ensures a prolonged period of mineralocorticoid receptor blockade.[2] This profile, combined with its high affinity for the MR, explains why 7α-TMS is considered to account for approximately 80% of the potassium-sparing effect of spironolactone.[1][3]
Conclusion
7α-Thiomethylspironolactone is not merely a metabolite of spironolactone; it is the principal effector of its antimineralocorticoid activity. Through a rapid and efficient metabolic activation, the short-lived prodrug is converted into a potent and durable competitive antagonist of the mineralocorticoid receptor. Its high binding affinity, functional antagonism, and superior pharmacokinetic profile are the cornerstones of spironolactone's therapeutic success. For drug development professionals and researchers, a thorough understanding of this active metabolite is paramount for interpreting clinical data, designing new therapeutic strategies, and appreciating the intricate relationship between drug metabolism and pharmacological effect.
References
- Title: New insights into the pharmacokinetics of spironolactone. Source: PubMed, Clinical Pharmacology & Therapeutics. URL:[Link]
- Title: 7α-Thiospironolactone - Wikipedia. Source: Wikipedia. URL:[Link]
- Title: Pharmacodynamics of spironolactone - Wikipedia. Source: Wikipedia. URL:[Link]
- Title: Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. Source: PubMed, Drug Metabolism and Disposition. URL:[Link]
- Title: 7α-Thiomethylspironolactone - Wikipedia. Source: Wikipedia. URL:[Link]
- Title: ALDACTONE® (spironolactone) Clinical Pharmacology. Source: Pfizer Medical - US. URL:[Link]
- Title: Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs. Source: PubMed, The Journal of Pharmacology and Experimental Therapeutics. URL:[Link]
- Title: Spironolactone pharmacokinetics and pharmacodynamics in patients with cirrhotic ascites. Source: PubMed, European Journal of Clinical Pharmacology. URL:[Link]
- Title: Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models. Source: PubMed, International Journal of Molecular Sciences. URL:[Link]
- Title: Difference of in vivo and in vitro antimineralocorticoid potency of progesterone. Source: PubMed, Endocrine Research. URL:[Link]
- Title: Progestogens with antimineralocorticoid activity. Source: PubMed, Arzneimittel-Forschung. URL:[Link]
- Title: Spironolactone. Source: Deranged Physiology. URL:[Link]
- Title: In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics. Source: MDPI, Molecules. URL:[Link]
Sources
- 1. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 2. pfizermedical.com [pfizermedical.com]
- 3. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 4. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 5. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Difference of in vivo and in vitro antimineralocorticoid potency of progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progestogens with antimineralocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New insights into the pharmacokinetics of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antiandrogenic Properties of 7α-Thiomethylspironolactone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spironolactone, a widely utilized potassium-sparing diuretic and aldosterone antagonist, exerts significant antiandrogenic effects, which are primarily attributable to its active metabolites rather than the parent compound itself.[1] Among these, 7α-thiomethylspironolactone (7α-TMS) is a major metabolite responsible for a substantial portion of spironolactone's therapeutic and side-effect profile related to androgen antagonism.[2] This guide provides a comprehensive technical overview of the molecular mechanisms, experimental validation, and key quantitative data related to the antiandrogenic properties of 7α-TMS. By synthesizing data from receptor binding assays, cellular functional assays, and in vivo models, this document serves as a critical resource for professionals engaged in endocrinology research and the development of novel antiandrogen therapies.
Introduction: The Significance of an Active Metabolite
Spironolactone is effectively a prodrug, characterized by a short plasma half-life of approximately 1.4 hours.[3][4] Its clinical efficacy and prolonged action are dependent on its conversion to several active metabolites, which possess significantly longer half-lives.[3] The primary active metabolites include 7α-thiomethylspironolactone (7α-TMS), 7α-thiospironolactone (7α-TS), and canrenone.[1][3] Notably, 7α-TMS exhibits a half-life of about 13.8 hours and is a key mediator of spironolactone's antiandrogenic activity.[3][4]
The metabolic conversion from spironolactone to 7α-TMS occurs in tissues such as the liver and kidneys.[5] This process involves an initial deacetylation to 7α-thiospironolactone, followed by methylation to form 7α-TMS.[5] Understanding the distinct pharmacological profile of 7α-TMS is crucial for elucidating the clinical outcomes observed with spironolactone therapy, from treating hyperandrogenism-related conditions like hirsutism and acne to managing side effects such as gynecomastia in men.[1][2] This guide focuses specifically on the antiandrogenic properties of 7α-TMS, distinguishing its activity from the parent drug and other metabolites.
Molecular Mechanism of Antiandrogenic Action
The antiandrogenic effects of 7α-TMS are exerted primarily through direct interaction with the androgen receptor (AR), a ligand-activated nuclear transcription factor.
The Androgen Receptor Signaling Pathway
In its basal state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an agonist, such as dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR-agonist complex binds to Androgen Response Elements (AREs) on target genes, recruiting coactivators and initiating the transcription of androgen-dependent genes.
Caption: Canonical Androgen Receptor (AR) signaling and its inhibition by 7α-TMS.
Competitive Inhibition at the Androgen Receptor
7α-TMS functions as a direct, competitive antagonist of the androgen receptor.[2][6] It competes with endogenous androgens like testosterone and DHT for binding to the ligand-binding domain of the AR.[6] Studies have demonstrated that the binding affinity of 7α-TMS for the rat prostate AR is roughly equivalent to that of its precursor, 7α-TS, and the parent drug, spironolactone.[3] The affinity of these compounds is estimated to be between 3.0% and 8.5% of that of the potent endogenous androgen, DHT.[2][3] By occupying the receptor, 7α-TMS prevents or displaces the binding of agonist ligands, thereby inhibiting the initiation of the downstream signaling cascade.[2]
Experimental Validation of Antiandrogenic Properties
The antiandrogenic activity of 7α-TMS has been characterized through a combination of in vitro and in vivo assays designed to measure receptor binding, functional antagonism, and physiological responses in androgen-dependent tissues.
In Vitro Methodologies
In vitro assays provide a controlled environment to quantify the direct interaction of 7α-TMS with the androgen receptor and its subsequent effect on gene transcription.
Caption: Standard experimental workflows for assessing antiandrogenic activity in vitro.
These assays directly measure the ability of a test compound to displace a radiolabeled androgen (e.g., [³H]DHT or [³H]R1881) from the androgen receptor.[7][8]
Protocol: Competitive Androgen Receptor Binding Assay
-
Receptor Preparation: Prepare a cytosolic fraction containing androgen receptors from a suitable tissue source, such as rat or mouse ventral prostate or kidney.[6][7]
-
Incubation: In a multi-well plate, incubate the receptor preparation with a constant, low concentration of a radiolabeled androgen (e.g., 5 nM [³H]DHT).
-
Competition: Add increasing concentrations of the unlabeled competitor (7α-TMS, spironolactone, or a reference standard like cyproterone acetate).
-
Equilibration: Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation: Separate receptor-bound radioligand from unbound radioligand using a method like dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Analysis: Plot the percentage of displaced radioligand against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of competitor that displaces 50% of the radiolabeled ligand) and subsequently the Ki (inhibition constant).
Table 1: Comparative Androgen Receptor Binding Affinity
| Compound | Relative Binding Affinity (% of DHT) | Source Tissue | Reference(s) |
| Dihydrotestosterone (DHT) | 100% | Rat Prostate | [3],[2] |
| 7α-Thiomethylspironolactone | ~3.0 - 8.5% | Rat Prostate | [3],[2] |
| Spironolactone | ~3.0 - 8.5% | Rat Prostate | [3],[2] |
| 7α-Thiospironolactone | ~3.1% | Rat Prostate | [2] |
| Canrenone | ~1% | Rat Prostate | [2] |
These functional assays measure the ability of a compound to inhibit the transcriptional activity induced by an androgen agonist.[9][10]
Protocol: AR-Mediated Luciferase Reporter Assay
-
Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, HEK293, MCF7) that is stably or transiently co-transfected with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene downstream of an androgen-responsive promoter.[9][10]
-
Plating: Seed approximately 10,000 cells per well in a 96-well plate and allow them to adhere overnight.[9]
-
Treatment: Replace the medium with fresh medium containing a constant concentration of an AR agonist (e.g., 0.1 nM DHT or R1881) along with increasing concentrations of the test antagonist (7α-TMS).[10] Include agonist-only (positive control) and vehicle-only (negative control) wells.
-
Incubation: Incubate the cells for 24 hours to allow for receptor activation and reporter gene expression.[10]
-
Lysis and Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.
-
Analysis: Normalize the luminescence readings to the positive control (100% activation). Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ for functional antagonism. A significant decrease in agonist-induced luciferase activity indicates antiandrogenic properties.[9]
In Vivo Evidence: The Hershberger Bioassay
The Hershberger bioassay is the standard in vivo screening test for androgenic and antiandrogenic activity, as recognized by the OECD Test Guideline 441.[11][12] The assay relies on measuring weight changes in androgen-dependent tissues in castrated male rats.[13]
Methodology: Hershberger Antiandrogenicity Assay
-
Animal Model: Use castrated, peripubertal male rats. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous compounds.[14][15]
-
Dosing Regimen: Administer the test substance (7α-TMS) daily for 10 consecutive days. Concurrently, administer a reference androgen agonist, typically testosterone propionate (TP), to stimulate the growth of androgen-dependent tissues.[12]
-
Control Groups:
-
Negative Control: Vehicle only.
-
Agonist Control: TP only.
-
Positive Antagonist Control: TP plus a known antiandrogen like flutamide.[14]
-
-
Necropsy and Tissue Weighing: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect and weigh the five key androgen-dependent tissues: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[12][13]
-
Endpoint Analysis: A statistically significant decrease in the weights of at least two of the five target tissues in the group receiving TP plus 7α-TMS, compared to the group receiving TP alone, indicates a positive antiandrogenic effect.[11]
Conclusion and Future Directions
7α-thiomethylspironolactone is a principal active metabolite of spironolactone that functions as a direct, competitive antagonist of the androgen receptor. Its prolonged half-life compared to the parent drug makes it a key contributor to the overall antiandrogenic effects observed clinically.[3] Its mechanism is well-defined, involving the blockade of androgen binding to the AR, which in turn prevents the downstream transcriptional activation of androgen-responsive genes. This activity has been quantified through in vitro binding and reporter gene assays and confirmed by the physiological outcomes in in vivo models treated with the parent compound.
For drug development professionals, understanding the pharmacology of active metabolites like 7α-TMS is paramount. Future research could focus on isolating the effects of 7α-TMS in advanced preclinical models to better delineate its specific contributions to both therapeutic efficacy and side-effect profiles. Furthermore, exploring the structure-activity relationship of the 7α-thio substitution could provide valuable insights for the design of novel, more selective steroidal and non-steroidal antiandrogens with improved therapeutic indices.
References
- 7α-Thiomethylspironolactone - Wikipedia. (n.d.).
- Corvol, P., Michaud, A., Menard, J., Freifeld, M., & Mahoudeau, J. (1985). In-vivo metabolites of spironolactone and potassium canrenoate: determination of potential anti-androgenic activity by a mouse kidney cytosol receptor assay. Clinical Endocrinology, 23(4), 341–347.
- Pharmacodynamics of spironolactone - Wikipedia. (n.d.).
- Bonne, C., & Raynaud, J. P. (1976). Antiandrogenic effect of spirolactones: mechanism of action. Molecular and Cellular Endocrinology, 13(1), 59-67.
- Spironolactone - Wikipedia. (n.d.).
- Roy, P., Salminen, H., Saukko, P., & Huhtaniemi, I. (2014). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. International Journal of Endocrinology.
- OECD. (2009). Test No. 441: Hershberger Bioassay in Rats. OECD Guidelines for the Testing of Chemicals, Section 4.
- Rajendran, K. G., & Diel, P. (2003). Screening of some anti-androgenic endocrine disruptors using a recombinant cell-based in vitro bioassay. Journal of Steroid Biochemistry and Molecular Biology, 84(2-3), 277-285.
- Handelsman, D. J. (2017). In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. Molecules, 22(5), 846.
- U.S. Environmental Protection Agency. (n.d.). In vivo Hershberger Assay.
- Owens, W., Zeiger, E., Walker, M., Ashby, J., Onyon, L., & Gray, L. E. Jr. (2007). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Environmental Health Perspectives, 115(5), 671–678.
- 7α-Thiospironolactone - Wikipedia. (n.d.).
- Sonneveld, E., Jansen, H. J., Riteco, J. A., Brouwer, A., & van der Burg, B. (2006). Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities. Toxicological Sciences, 89(1), 173–187.
- Seppänen, J., & Huhtaniemi, I. (2007). In vitro bioassays for androgens and their diagnostic applications. Andrologia, 39(6), 213-219.
- National Toxicology Program. (2009). OECD Test Guideline 441: Hershberger Bioassay in Rats.
- U.S. Environmental Protection Agency. (2009). OPPTS 890.1400 Hershberger Assay (Rat).
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). spironolactone.
- 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia. (n.d.).
- Bratoeff, E., Ramírez, E., & Heuze, I. (2006). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 347–352.
- Sherry, J. H., O'Donnell, J. P., & Colby, H. D. (1986). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. Drug Metabolism and Disposition, 14(3), 366–369.
Sources
- 1. Spironolactone - Wikipedia [en.wikipedia.org]
- 2. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 3. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 4. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 5. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vivo metabolites of spironolactone and potassium canrenoate: determination of potential anti-androgenic activity by a mouse kidney cytosol receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide on the Role of 7α-Thiomethylspironolactone in Spironolactone's Therapeutic Effects
Abstract
Spironolactone, a widely prescribed potassium-sparing diuretic and aldosterone antagonist, exerts its therapeutic effects not as a singular entity, but through a complex interplay of its metabolites. For decades, canrenone was considered the primary active metabolite. However, contemporary analytical techniques have unveiled a more intricate metabolic landscape, positioning 7α-thiomethylspironolactone as a pivotal, if not the principal, mediator of spironolactone's pharmacologic activity. This technical guide provides a comprehensive exploration of the metabolic journey of spironolactone, with a focused lens on the formation, mechanism of action, and clinical significance of 7α-thiomethylspironolactone. We will delve into the nuanced pharmacokinetics, the competitive binding dynamics at the mineralocorticoid receptor, and the comparative pharmacology of spironolactone's key metabolites. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this essential therapeutic agent.
Introduction: The Evolving Paradigm of Spironolactone's Bioactivity
Spironolactone has been a cornerstone in the management of conditions characterized by excessive aldosterone, such as primary hyperaldosteronism, resistant hypertension, and heart failure, for over half a century.[1] Its primary mechanism of action involves the competitive antagonism of the mineralocorticoid receptor (MR), thereby inhibiting the downstream effects of aldosterone, which include sodium and water retention and potassium excretion.[2][3][4]
Initially, the therapeutic activity of spironolactone was largely attributed to its metabolite, canrenone. This was due in part to the analytical methods available at the time, which often overestimated canrenone levels.[5][6] However, the advent of more specific and sensitive techniques, such as high-performance liquid chromatography (HPLC), has revolutionized our understanding. It is now evident that spironolactone is a prodrug that undergoes extensive and rapid metabolism, giving rise to several active metabolites.[2][5][7] Among these, the sulfur-containing metabolites, particularly 7α-thiomethylspironolactone, have emerged as key players in mediating the drug's therapeutic effects.[5][6][8][9]
This guide will systematically dissect the metabolic pathways of spironolactone, elucidate the critical role of 7α-thiomethylspironolactone, and provide the technical framework for its investigation.
The Metabolic Transformation of Spironolactone
Spironolactone's journey in the body is characterized by rapid and extensive metabolism, primarily in the liver.[7] The parent drug itself has a short half-life of approximately 1.4 hours.[2][7][9] Its metabolites, however, have significantly longer half-lives, which accounts for the sustained therapeutic action of the drug.[2][9][10] The metabolic pathways can be broadly categorized into two main routes: those that remove the sulfur group and those that retain it.[2][5][11][12]
The Canrenone Pathway (Sulfur Removal)
The traditional view of spironolactone metabolism centered on the dethioacetylation of the parent compound to form canrenone.[5] Canrenone was long considered the major active metabolite.[6] While it does possess antimineralocorticoid activity, its contribution to the overall effect of spironolactone is now understood to be less significant than previously thought.[5][9][13][14]
The Sulfur-Retaining Pathway: The Genesis of 7α-Thiomethylspironolactone
The more clinically significant metabolic route involves the retention of the sulfur atom. This pathway leads to the formation of several active metabolites, with 7α-thiomethylspironolactone being the most prominent.[6][8] The formation of 7α-thiomethylspironolactone is a two-step process that occurs in organs such as the liver and kidneys.[15]
-
Deacetylation: Spironolactone is first converted to 7α-thiospironolactone.[15]
-
Methylation: Subsequently, 7α-thiospironolactone is methylated to form 7α-thiomethylspironolactone.[15]
Another important sulfur-containing metabolite is 6β-hydroxy-7α-thiomethylspironolactone.[2][9][10]
Visualizing the Metabolic Cascade
The following diagram illustrates the primary metabolic pathways of spironolactone.
Caption: Metabolic Pathways of Spironolactone.
Pharmacokinetics: A Tale of Metabolites
The pharmacokinetic profile of spironolactone is largely defined by its metabolites. While the parent drug is cleared rapidly, the extended half-lives of its active metabolites, particularly 7α-thiomethylspironolactone, are responsible for its prolonged therapeutic effects.[2][7][9][10]
Comparative Pharmacokinetic Parameters
The table below summarizes the key pharmacokinetic parameters of spironolactone and its major metabolites. As evidenced, 7α-thiomethylspironolactone consistently demonstrates the highest peak serum concentrations (Cmax) and area under the curve (AUC), underscoring its status as the major circulating metabolite.[6][9]
| Compound | Cmax (ng/mL) | AUC (0-24h) (ng·hr/mL) | Half-life (t½) (hours) |
| Spironolactone | 80 | 231 | 1.4 |
| 7α-Thiomethylspironolactone | 391 | 2804 | 13.8 |
| Canrenone | 181 | 2173 | 16.5 |
| 6β-Hydroxy-7α-thiomethylspironolactone | 125 | 1727 | 15.0 |
| Data from steady-state serum levels after 15 days of 100 mg daily spironolactone administration.[6] |
It is also noteworthy that food can significantly increase the bioavailability of spironolactone.[2]
Mechanism of Action: The Central Role of 7α-Thiomethylspironolactone at the Mineralocorticoid Receptor
The therapeutic efficacy of spironolactone and its metabolites is rooted in their ability to competitively antagonize the mineralocorticoid receptor.[2][3][16][17] Upon binding to the MR, they prevent the translocation of the aldosterone-receptor complex into the nucleus, thereby inhibiting the transcription of aldosterone-responsive genes.
Binding Affinity and Receptor Occupancy
Studies have shown that 7α-thiomethylspironolactone is the major metabolite of spironolactone that binds to cytosolic mineralocorticoid receptors in the kidneys.[16][17] While canrenone and 7α-thiospironolactone may also contribute to nuclear receptor binding, 7α-thiomethylspironolactone appears to be the primary antagonist at the cytosolic level.[16][17] This highlights its critical role in initiating the cascade of events that lead to diuresis and blood pressure reduction.
Visualizing the Antagonistic Action
This diagram illustrates the competitive antagonism of the mineralocorticoid receptor by 7α-thiomethylspironolactone.
Caption: Mechanism of MR Antagonism.
Comparative Pharmacology: 7α-Thiomethylspironolactone vs. Canrenone and Eplerenone
A deeper understanding of 7α-thiomethylspironolactone's role emerges from its comparison with other key players in mineralocorticoid receptor antagonism.
7α-Thiomethylspironolactone vs. Canrenone
For a long time, canrenone was considered the main active metabolite of spironolactone.[6] However, evidence now suggests that canrenone's contribution to the overall antimineralocorticoid effect is significantly less than that of the sulfur-containing metabolites.[5][9][13][14] In fact, 7α-thiomethylspironolactone is estimated to be responsible for approximately 80% of the potassium-sparing effect of spironolactone, while canrenone accounts for only about 10-25%.[9]
Spironolactone (and its Metabolites) vs. Eplerenone
Eplerenone is a more selective mineralocorticoid receptor antagonist than spironolactone.[3][18][19] This selectivity stems from its lower affinity for androgen and progesterone receptors, which is the primary reason for the reduced incidence of hormonal side effects like gynecomastia associated with eplerenone.[18][19] While both drugs are effective, the presence of long-acting, active metabolites for spironolactone, such as 7α-thiomethylspironolactone, contributes to its distinct pharmacological profile.[18]
Experimental Protocols for Studying Spironolactone and its Metabolites
The accurate quantification and characterization of spironolactone and its metabolites are crucial for both research and clinical applications.
Protocol: Simultaneous Determination of Spironolactone and its Metabolites in Human Plasma by HPLC
This protocol outlines a robust method for the simultaneous analysis of spironolactone and its major metabolites.
Objective: To quantify the concentrations of spironolactone, 7α-thiomethylspironolactone, and canrenone in human plasma.
Methodology:
-
Sample Preparation:
-
To a 1 mL plasma sample, add an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Perform a one-step liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of methylene chloride and ethyl acetate).[20]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[20]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., orthophosphoric acid) is commonly employed.[21]
-
Flow Rate: Adjust for optimal separation.
-
Temperature: Maintain a constant column temperature (e.g., 5°C) for reproducibility.[21]
-
-
Detection:
-
Utilize a UV detector with wavelength programming. Spironolactone and 7α-thiomethylspironolactone can be detected at approximately 245 nm, while canrenone can be detected at around 280 nm.[21]
-
-
Quantification:
-
Generate standard curves for each analyte over a linear concentration range (e.g., 10-400 ng/mL for spironolactone and 10-600 ng/mL for 7α-thiomethylspironolactone and canrenone).[21]
-
Calculate the concentrations in the unknown samples by comparing their peak area/height ratios to the standard curves.
-
Self-Validation: The precision and accuracy of the method should be validated with relative standard deviations below 15% at the limit of quantification.[21] Recovery should be consistently above 80%.[21]
Experimental Workflow Diagram
Caption: HPLC Analysis Workflow.
Conclusion: The Indispensable Role of 7α-Thiomethylspironolactone
The narrative of spironolactone's therapeutic action is incomplete without a thorough appreciation for the role of its metabolites, particularly 7α-thiomethylspironolactone. As the major circulating active metabolite, it is a principal driver of spironolactone's antimineralocorticoid effects. Its prolonged half-life ensures sustained receptor antagonism, contributing significantly to the drug's clinical efficacy in managing hypertension and heart failure. Future research and drug development endeavors in the realm of mineralocorticoid receptor antagonists must consider the intricate metabolic profile of spironolactone and the central, indispensable role of 7α-thiomethylspironolactone.
References
- ALDACTONE® (spironolactone) Clinical Pharmacology | Pfizer Medical - US. [Link]
- Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed. [Link]
- Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed. [Link]
- Spironolactone pharmacokinetics and pharmacodynamics in patients with cirrhotic ascites - PubMed. [Link]
- New insights into the pharmacokinetics of spironolactone - PubMed. [Link]
- A comparison of the aldosterone-blocking agents eplerenone and spironolactone - PubMed. [Link]
- Metabolism of spironolactone by adrenocortical and hepatic microsomes: relationship to cytochrome P-450 destruction - PubMed. [Link]
- Binding of Spironolactone Metabolites in vivo to Renal Mineralocorticoid Receptors in Guinea Pigs - Karger Publishers. [Link]
- The Effectiveness of Eplerenone vs Spironolactone on Left Ventricular Systolic Function, Hospitalization and Cardiovascular Death in Patients With Chronic Heart Failure–HFrEF - PMC - PubMed Central. [Link]
- Spironolactone : Diversity in Metabolic Pathways - A. KARIM, J. HRIBAR, M. DOHERTY, W. AKSAMIT, D. CHAPPELOW, E. BROWN, C. MARKOS, LJ CHINN, D. LIANG and J. ZAGARELLA. [Link]
- Pharmacology of Spironolactone (Aldactone) ; Pharmacokinetics, Mechanism of Action, Uses Effects - YouTube. [Link]
- The metabolism and biopharmaceutics of spironolactone in man - PubMed. [Link]
- Identification of spironolactone metabolites in plasma and target organs of guinea pigs. [Link]
- Spironolactone versus Eplerenone in Patients with Resistant Hypertension: A Systematic Review and Indirect Meta-analysis. [Link]
- Difference Between Eplerenone and Spironolactone in Heart Failure: Explained - Knya. [Link]
- Spironolactone: diversity in metabolic p
- Spironolactone - Deranged Physiology. [Link]
- 7α-Thiomethylspironolactone - Wikipedia. [Link]
- 7α-Thiospironolactone - Wikipedia. [Link]
- Simultaneous determination of spironolactone and its metabolites in human plasma. [Link]
- In vitro and in vivo availability of spironolactone
- In-vivo metabolites of spironolactone and potassium canrenoate: determination of potential anti-androgenic activity by a mouse kidney cytosol receptor assay. - Unipd. [Link]
- Simutaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS | Request PDF - ResearchG
- Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC - PubMed Central. [Link]
- Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed. [Link]
- Spironolactone USP assay with HPLC – AppNote - MicroSolv. [Link]
- A safe and practical method for the preparation of 7α-thioether and thioester derivatives of spironolactone - PubMed. [Link]
- Mineralocorticoid receptor antagonists: 60 years of research and development - European Society of Hypertension. [Link]
- 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC - PubMed Central. [Link]
- 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia. [Link]
- Spironolactone and canrenoate: Different antialdosteronic diuretic agents. [Link]
- Canrenone--the principal active metabolite of spironolactone? - PubMed. [Link]
- Canrenone--the principal active metabolite of spironolactone? - PMC - NIH. [Link]
- Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites - PubMed. [Link]
- Aldosterone receptor blockers spironolactone and canrenone: two multivalent drugs. [Link]
- Spironolactone in the Treatment of Hypertension: A Neglected Molecule - PubMed. [Link]
- Determinants of spironolactone binding specificity in the mineralocorticoid receptor - PubMed. [Link]
- The role of spironolactone in the treatment of patients with refractory hypertension - PubMed. [Link]
Sources
- 1. [Spironolactone in the treatment of hypertension: a neglected molecule] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pfizermedical.com [pfizermedical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The metabolism and biopharmaceutics of spironolactone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into the pharmacokinetics of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 10. 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Spironolactone: diversity in metabolic pathways. | Semantic Scholar [semanticscholar.org]
- 13. Canrenone--the principal active metabolite of spironolactone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Canrenone-the principal active metabolite of spironolactone? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. A comparison of the aldosterone-blocking agents eplerenone and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Effectiveness of Eplerenone vs Spironolactone on Left Ventricular Systolic Function, Hospitalization and Cardiovascular Death in Patients With Chronic Heart Failure–HFrEF - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Degradation Pathways of 7α-Thiomethylspironolactone
This guide provides a comprehensive technical overview of the stability and potential degradation pathways of 7α-thiomethylspironolactone, a major active metabolite of the potassium-sparing diuretic, spironolactone. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offers field-proven insights, and presents detailed methodologies for assessing the stability of this critical compound.
Introduction: The Significance of 7α-Thiomethylspironolactone
7α-Thiomethylspironolactone (7α-TMS) is a primary and pharmacologically active metabolite of spironolactone.[1][2] Following oral administration, spironolactone undergoes extensive and rapid metabolism, with 7α-TMS being a key contributor to its therapeutic effects.[2][3] In fact, 7α-TMS is considered the major metabolite in serum after single or repeated doses of spironolactone, surpassing even canrenone, another well-known active metabolite.[2] The formation of 7α-TMS from spironolactone is a two-step enzymatic process, involving an initial conversion to 7α-thiospironolactone (7α-TS) followed by methylation.[4]
Given its crucial role in the overall activity of spironolactone, understanding the chemical stability and degradation pathways of 7α-TMS is paramount for several reasons:
-
Accurate Pharmacokinetic and Pharmacodynamic Modeling: The stability of 7α-TMS in biological matrices directly impacts the accuracy of its quantification in pharmacokinetic studies, which in turn is essential for understanding its contribution to the overall drug efficacy and safety profile.
-
Development of Stable Formulations: For any potential future development of 7α-TMS as a therapeutic agent in its own right, a thorough understanding of its intrinsic stability is a prerequisite for creating stable and effective pharmaceutical formulations.
-
Identification of Potential Impurities: Degradation of 7α-TMS can lead to the formation of new chemical entities. Identifying and characterizing these degradation products is a critical regulatory requirement to ensure the safety of any drug product.
This guide will delve into the anticipated stability of 7α-TMS and its likely degradation pathways based on its chemical structure and the known degradation profile of its parent compound, spironolactone. We will also provide detailed protocols for conducting forced degradation studies and the analytical methodologies required to monitor stability and identify potential degradants.
Chemical Structure and Inferred Stability
The chemical structure of 7α-thiomethylspironolactone (CAS Number: 38753-77-4) reveals several functional groups that are susceptible to degradation.[5][6]
Molecular Formula: C_23H_32O_3S[5][6]
Key Structural Features:
-
γ-Lactone Ring: This five-membered ring is a key feature of spironolactone and its metabolites and is susceptible to hydrolysis, particularly under basic conditions.
-
α,β-Unsaturated Ketone: The conjugated system in the A-ring can be a site for various reactions, including reduction and addition reactions.
-
Thioether Group at the 7α Position: The methylthio group is a potential site for oxidation, which could lead to the formation of sulfoxides and sulfones.
-
Steroid Backbone: The overall steroid structure can be subject to isomerization and other rearrangements under certain conditions.
Based on these structural features and the known degradation of spironolactone, we can infer the likely stability profile of 7α-TMS.[7][8]
Postulated Degradation Pathways
Forced degradation studies are essential to determine the intrinsic stability of a drug substance and to identify its likely degradation products.[9][10] While specific forced degradation data for 7α-TMS is not extensively published, we can hypothesize its degradation pathways based on the known degradation of spironolactone.
The primary degradation pathways for spironolactone involve hydrolysis and oxidation.[7][8] Therefore, it is highly probable that 7α-TMS will also be susceptible to these degradation mechanisms.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for esters, such as the γ-lactone ring present in 7α-TMS.[9]
-
Alkaline Hydrolysis: This is expected to be a significant degradation pathway. The lactone ring is likely to open under basic conditions, leading to the formation of a carboxylate and a hydroxyl group.
-
Acidic Hydrolysis: While generally more stable under acidic conditions than basic conditions, prolonged exposure to strong acids could also lead to lactone hydrolysis.
Oxidative Degradation
The thioether group in 7α-TMS is a prime target for oxidation.
-
Oxidation of the Thioether: The sulfur atom can be oxidized to form a sulfoxide and subsequently a sulfone. These oxidized metabolites may have different pharmacological and toxicological profiles.
Photodegradation
The conjugated α,β-unsaturated ketone system in the A-ring suggests a potential for photodegradation upon exposure to light, particularly UV radiation. This could lead to various photochemical reactions, including isomerization and dimerization.
Thermal Degradation
Exposure to high temperatures can induce thermal decomposition.[11] The degradation pathway under thermal stress would need to be investigated to identify the resulting products.[12][13]
The following diagram illustrates the postulated primary degradation pathways of 7α-thiomethylspironolactone.
Experimental Protocols for Forced Degradation Studies
A systematic forced degradation study is crucial to elucidate the degradation pathways and identify the degradation products of 7α-TMS.[10] The following protocols provide a framework for conducting these studies. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).
General Preparation
Prepare a stock solution of 7α-thiomethylspironolactone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Neutral Hydrolysis:
-
Mix the stock solution with an equal volume of purified water.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
Oxidative Degradation
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate the solution at room temperature for a defined period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
Photodegradation
-
Expose the stock solution in a photostability chamber to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
At defined time points, withdraw aliquots from both the exposed and control samples and dilute with the mobile phase.
Thermal Degradation
-
Place the solid 7α-thiomethylspironolactone in a controlled temperature oven (e.g., 60 °C, 80 °C).
-
At defined time points, withdraw samples, dissolve in a suitable solvent, and dilute to the target concentration.
The following diagram outlines the experimental workflow for a forced degradation study.
Stability-Indicating Analytical Methods
A validated stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products.[7][14] High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[8][15][16]
HPLC Method Development
A reverse-phase HPLC method with UV detection is a suitable starting point.
-
Column: A C18 or Phenyl-Hexyl column is often used for steroid analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve good separation of the parent compound and its more polar degradation products.
-
Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal wavelength for detection of all components. The UV spectrum of 7α-TMS should be determined, and a suitable wavelength (likely around 240-254 nm based on the chromophore) should be selected.
-
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Identification of Degradation Products
When unknown peaks are observed in the chromatograms of stressed samples, their identification is crucial.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful technique for the identification and structural elucidation of degradation products. By coupling HPLC with a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which provides valuable information about the chemical structure of the degradant.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, preparative HPLC may be used to isolate the degradation products, followed by analysis using NMR spectroscopy.
Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a clear and concise manner.
Table 1: Summary of Forced Degradation Results for 7α-Thiomethylspironolactone
| Stress Condition | Duration | % Degradation of 7α-TMS | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60 °C | 24 hours | [Data] | [Data] | [Data] |
| 0.1 M NaOH, RT | 4 hours | [Data] | [Data] | [Data] |
| Water, 60 °C | 24 hours | [Data] | [Data] | [Data] |
| 3% H₂O₂, RT | 8 hours | [Data] | [Data] | [Data] |
| Photostability | 1.2 million lux hrs | [Data] | [Data] | [Data] |
| Thermal (Solid), 60 °C | 7 days | [Data] | [Data] | [Data] |
| Data to be filled from experimental results. |
Recommendations for Handling and Storage
Based on the inferred stability, the following precautions are recommended for handling and storing 7α-thiomethylspironolactone:
-
Protection from Light: Store in light-resistant containers to prevent photodegradation.
-
Controlled Temperature: Store at controlled room temperature or under refrigeration as determined by long-term stability studies. Avoid exposure to high temperatures.[5]
-
Avoid Extreme pH: Maintain a neutral pH environment to minimize hydrolytic degradation.
-
Inert Atmosphere: For long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Conclusion
While 7α-thiomethylspironolactone is a well-known major active metabolite of spironolactone, its intrinsic stability has not been extensively reported. This guide provides a comprehensive framework for understanding its potential degradation pathways based on its chemical structure and the known stability of its parent compound. The detailed protocols for forced degradation studies and the outline of stability-indicating analytical methods offer a robust starting point for researchers and drug development professionals to thoroughly investigate the stability of 7α-TMS. Such studies are critical for ensuring the quality, safety, and efficacy of any potential future pharmaceutical products containing this important active metabolite.
References
- LaCagnin, L. B., & Colby, H. D. (1988). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. Journal of Pharmacology and Experimental Therapeutics, 247(3), 1159–1164. [Link]
- Wikipedia. (n.d.). 7α-Thiomethylspironolactone.
- Tokumura, T., Tsutsumi, K., & Machida, Y. (1998). High-performance liquid chromatography methods for the separation and quantitation of spironolactone and its degradation products in aqueous formulations and of its metabolites in rat serum.
- Gardiner, P., Schrode, K., Quinlan, D., Martin, B. K., Boreham, D. R., Rogers, M. S., ... & Karim, A. (1989). Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites. Journal of Clinical Pharmacology, 29(4), 342–347. [Link]
- Wikipedia. (n.d.). 6β-Hydroxy-7α-thiomethylspironolactone.
- Menard, R. H., Guenthner, T. M., Kon, H., & Gillette, J. R. (1979). Metabolism of spironolactone by adrenocortical and hepatic microsomes: relationship to cytochrome P-450 destruction. Journal of Pharmacology and Experimental Therapeutics, 211(3), 524–530. [Link]
- McInnes, G. T., Asbury, M. J., Shelton, J. R., Harrison, I. R., Ramsay, L. E., Venning, G. R., & Clarke, J. M. (1980). Activity of sulfur-containing intermediate metabolites of spironolactone. Clinical Pharmacology & Therapeutics, 27(3), 363–369. [Link]
- Ageps. (n.d.). Spironolactone: stability indicating method for the identification of major degradation products and pathways.
- Jones, C. M., Leaptrot, K. L., & McLean, J. A. (2021). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. Journal of the American Society for Mass Spectrometry, 32(7), 1735–1744. [Link]
- Jones, C. M., Leaptrot, K. L., & McLean, J. A. (2021). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Rapid Communications in Mass Spectrometry, 35(15), e9097. [Link]
- MedCrave. (2016). Forced Degradation Studies.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5. [Link]
- International Journal of Trend in Scientific Research and Development. (2023). Analytical Methods for the Degradation of Phytoconstituents.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38439-38443. [Link]
- ResearchGate. (n.d.). TG curves of spironolactone samples (A, B, C, and D) obtained in....
- National Center for Biotechnology Information. (n.d.). 7alpha-(Thiomethyl)spironolactone. PubChem Compound Database.
- Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Strontium.
- National Center for Biotechnology Information. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Molecules, 24(7), 1332. [Link]
- National Center for Biotechnology Information. (n.d.). 6-Hydroxy-7-thiomethylspirolactone. PubChem Compound Database.
- Royal Society of Chemistry. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry, 12(30), 4330-4339. [Link]
Sources
- 1. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 2. Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 4. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 7alpha-(Thiomethyl)spironolactone | C23H32O3S | CID 162325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ageps.aphp.fr [ageps.aphp.fr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. longdom.org [longdom.org]
- 10. biomedres.us [biomedres.us]
- 11. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmr.net.in [ijmr.net.in]
- 15. High-performance liquid chromatography methods for the separation and quantitation of spironolactone and its degradation products in aqueous formulations and of its metabolites in rat serum [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 7alpha-Thiomethylspironolactone in different solvents
An In-Depth Technical Guide to the Solubility of 7α-Thiomethylspironolactone
Foreword for the Researcher
This document serves as a comprehensive technical guide on the solubility of 7α-Thiomethylspironolactone, a major active metabolite of the widely used pharmaceutical, spironolactone. As researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for predicting its bioavailability, designing effective formulations, and ensuring reliable in-vitro and in-vivo studies.
Physicochemical Properties: The Foundation of Solubility
The solubility of a molecule is intrinsically linked to its physicochemical characteristics. Understanding these properties for both 7α-Thiomethylspironolactone and its parent compound, spironolactone, provides a strong foundation for predicting its behavior in different solvent systems.
Table 1: Physicochemical Properties of 7α-Thiomethylspironolactone and Spironolactone
| Property | 7α-Thiomethylspironolactone | Spironolactone | Rationale for Comparison |
| Molecular Weight | 388.6 g/mol [1] | 416.57 g/mol | The structural similarity suggests that the solubility behavior will have a common basis, with differences arising from the modification at the 7α position. |
| XLogP3 | 3.2[1] | 2.78 | XLogP3 is a measure of lipophilicity. The slightly higher value for the metabolite suggests it may have a greater affinity for non-polar solvents compared to spironolactone. |
| pKa | Not publicly available | -4.9 and 18.0[2][3] | The pKa values of spironolactone indicate it has two ionizable groups.[2][3] The pKa of 7α-Thiomethylspironolactone is crucial for understanding its pH-dependent solubility and is a critical parameter to be determined experimentally. |
| Polymorphism | Not publicly available | Known to exist in multiple polymorphic and solvated forms which significantly impact solubility and dissolution rates.[4][5][6] | The existence of polymorphism in spironolactone strongly suggests that 7α-Thiomethylspironolactone may also exhibit this phenomenon.[4][5][6] Characterization of the solid-state form is essential for any solubility study. |
| IUPAC Name | (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione[1] | 7α-acetylthio-17α-hydroxy-3-oxopregn-4-ene-21-carboxylic acid γ-lactone | The key structural difference is the presence of a methylsulfanyl group at the 7α position in the metabolite, replacing the acetylthio group in spironolactone. |
The Interplay of Molecular Structure and Solvent Properties in Determining Solubility
The process of dissolution is a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from the formation of solute-solvent interactions. For a steroidal molecule like 7α-Thiomethylspironolactone, its large, rigid, and predominantly non-polar structure dictates its solubility profile.
The slightly higher XLogP3 value of 7α-Thiomethylspironolactone compared to spironolactone suggests a greater degree of lipophilicity.[1] This is likely due to the replacement of the more polar acetylthio group with a less polar methylsulfanyl group. Consequently, one can hypothesize that 7α-Thiomethylspironolactone will exhibit a preference for non-polar organic solvents.
The pKa of a compound is a critical determinant of its solubility in aqueous media, as it governs the extent of ionization at a given pH. While the pKa of 7α-Thiomethylspironolactone is not documented, the known pKa values of spironolactone highlight the potential for pH-dependent solubility.[2][3] It is imperative to experimentally determine the pKa of the metabolite to fully understand its behavior in biological fluids and to select appropriate buffer systems for in-vitro assays.
Furthermore, the crystal structure of the solid material plays a pivotal role. Polymorphs, which are different crystalline forms of the same compound, can have significantly different lattice energies. A higher lattice energy requires more energy to break the crystal structure, resulting in lower solubility. The well-documented polymorphism of spironolactone serves as a strong cautionary note; any solubility determination for 7α-Thiomethylspironolactone must be accompanied by solid-state characterization (e.g., via X-ray powder diffraction) to ensure the results are reproducible and attributable to a specific crystal form.[4][5][6]
Known Solubility Profile of 7α-Thiomethylspironolactone and its Parent Compound
While comprehensive quantitative data for 7α-Thiomethylspironolactone is sparse, the available information, in conjunction with data for spironolactone, provides valuable insights.
Table 2: Solubility Data for Spironolactone
| Solvent | Solubility | Reference |
| Water | Practically insoluble | [2][3] |
| Alcohol (Ethanol) | Soluble | [2][3] |
| Ethyl Acetate | Soluble | [2][3] |
| Chloroform | Very soluble | [2][3] |
| Benzene | Very soluble | [2][3] |
| Methanol | Slightly soluble | [2][3] |
| 0.1 M HCl + 0.1% SDS | 101.10 ± 5.20 µg/mL (Form II) to 150.74 ± 3.78 µg/mL (Form II with Form I) | [2][4] |
Table 3: Known Solubility of 7α-Thiomethylspironolactone
| Solvent/System | Solubility | Reference |
| Chloroform | Slightly soluble | [7] |
| Ethyl Acetate | Slightly soluble | [7] |
| 10% DMSO + 90% Corn Oil | 2.5 mg/mL | [8] |
The data for spironolactone aligns with the expectation for a lipophilic molecule, showing poor aqueous solubility and good solubility in organic solvents.[2][3] The significant impact of the crystal form on the aqueous solubility of spironolactone is evident from the data in the presence of a surfactant.[2][4] The limited data for 7α-Thiomethylspironolactone also points towards a preference for organic solvents.[7] The solubility in the DMSO/corn oil mixture is a practical data point for creating formulations for in-vivo studies.[8]
A Robust Experimental Protocol for Determining the Thermodynamic Solubility of 7α-Thiomethylspironolactone
To address the existing data gap, a rigorous and self-validating experimental protocol is essential. The following detailed methodology, based on the gold-standard shake-flask method, is designed to yield accurate and reproducible thermodynamic solubility data.
4.1. Pre-analytical Considerations
-
Solid-State Characterization: Prior to initiating solubility studies, the solid form of 7α-Thiomethylspironolactone must be characterized using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). This ensures that the determined solubility is associated with a specific and known crystal form.
-
Purity Analysis: The purity of the compound should be confirmed using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Stability Assessment: A preliminary stability study of 7α-Thiomethylspironolactone in the selected solvents is recommended. Based on studies of spironolactone, maintaining a pH of approximately 4.5 can enhance stability.[9]
4.2. The Shake-Flask Method: A Step-by-Step Workflow
This protocol is designed to establish thermodynamic equilibrium, ensuring that the measured concentration represents the true solubility of the compound.
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of 7α-Thiomethylspironolactone to a series of glass vials, each containing a precisely known volume of the desired solvent. A magnetic stir bar should be added to each vial.
-
The use of an excess of solid is crucial to ensure that equilibrium is reached with the solid phase present.
Step 2: Equilibration
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath, typically at 25°C or 37°C, to mimic ambient and physiological conditions, respectively.
-
Agitate the suspensions for a predetermined period, generally 24 to 72 hours, to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
Step 3: Phase Separation
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.
Step 4: Quantification
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of 7α-Thiomethylspironolactone.
-
Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
Step 5: Data Analysis and Reporting
-
Calculate the solubility in the desired units (e.g., mg/mL, µg/mL, or molarity).
-
Report the solubility value along with the solvent, temperature, and the specific solid form of the compound used.
Caption: Experimental Workflow for Thermodynamic Solubility Determination.
4.3. Causality Behind Experimental Choices
-
Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.
-
Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Prolonged Agitation: Allows sufficient time for the dissolution process to reach equilibrium.
-
Filtration: Prevents undissolved particles from being included in the sample for analysis, which would lead to an overestimation of solubility.
-
Validated Analytical Method: Ensures that the concentration of the dissolved compound is measured accurately and precisely.
Logical Relationships and Predictive Insights
The structural relationship between spironolactone and 7α-thiomethylspironolactone allows for a logical, predictive framework for its solubility.
Caption: Predictive Framework for 7α-Thiomethylspironolactone Solubility.
This diagram illustrates that the well-characterized properties of spironolactone serve as a strong predictive tool for its major metabolite. The known solubility profile of spironolactone suggests that 7α-thiomethylspironolactone will also be poorly soluble in water and more soluble in organic solvents. The established pH-dependence and polymorphism of the parent compound underscore the critical need for experimental investigation of these properties for the metabolite to build a complete and accurate solubility profile.
Conclusion
A comprehensive understanding of the solubility of 7α-Thiomethylspironolactone is a cornerstone for its successful development as a therapeutic agent. While a complete quantitative solubility dataset is not yet publicly available, this guide has provided a robust framework for approaching this challenge. By leveraging the knowledge of the parent compound, spironolactone, and employing the rigorous experimental protocol outlined herein, researchers can confidently generate the high-quality, reproducible solubility data necessary to advance their research and development programs. The principles of solid-state characterization, precise experimental control, and validated analytical methods are paramount to ensuring the scientific integrity of these crucial studies.
References
- Brandão, M. A. F., et al. (2016). Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles. Brazilian Journal of Pharmaceutical Sciences, 52(1), 171-182. [Link]
- SciELO. (n.d.). Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles.
- ResearchGate. (n.d.). Spironolactone Crystal Forms.
- ResearchGate. (n.d.). Studies on spironolactone polymorphic forms.
- ResearchGate. (n.d.). Determination and correlation of solubility of spironolactone form II in pure solvents and binary solvent mixtures.
- ResearchGate. (n.d.). Solubility of spironolactone (n = 3) at 25 °C in aqueous media.
- Cleanchem. (n.d.). 7-Alpha-Thiomethyl Spironolactone.
- Wikipedia. (n.d.). 7α-Thiospironolactone.
- Wikipedia. (n.d.). 7α-Thiomethylspironolactone.
- Wikipedia. (n.d.). 6β-Hydroxy-7α-thiomethylspironolactone.
- PubMed. (1985). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes.
- PubChem. (n.d.). 7alpha-(Thiomethyl)spironolactone.
- National Center for Biotechnology Information. (2021).
- PubMed. (1989). Preformulation studies of spironolactone: effect of pH, two buffer species, ionic strength, and temperature on stability.
- ResearchGate. (n.d.). pH-Metric Solubility. 1. Solubility-pH Profiles from Bjerrum Plots. Gibbs Buffer and pKa in the Solid State.
- PubMed. (2012). Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid.
- ResearchGate. (n.d.). pH Shift of solubility suspensions upon preparation.
- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
- National Center for Biotechnology Information. (2022). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 23(9), 5159. [Link]
- MDPI. (n.d.). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity.
- PubChem. (n.d.). 7alpha-(Thiomethyl)spironolactone.
Sources
- 1. 7alpha-(Thiomethyl)spironolactone | C23H32O3S | CID 162325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preformulation studies of spironolactone: effect of pH, two buffer species, ionic strength, and temperature on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing and Verifying 7alpha-Thiomethylspironolactone Reference Standards
An In-Depth Technical Guide for Drug Development Professionals
Abstract
7alpha-Thiomethylspironolactone (7α-TMS) is a primary active metabolite of the widely prescribed potassium-sparing diuretic, spironolactone.[1] As the therapeutic effects of spironolactone are largely attributable to its active metabolites, access to high-purity, well-characterized reference standards of 7α-TMS is paramount for accurate analytical method development, pharmacokinetic studies, and overall drug safety and efficacy assessments. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers of 7α-TMS reference standards, a framework for supplier qualification, and detailed methodologies for the analytical verification of the standard's identity, purity, and stability.
Introduction: The Critical Role of 7α-TMS in Spironolactone's Mechanism of Action
Spironolactone itself is a prodrug with a relatively short half-life of approximately 1.4 hours.[1] Its pharmacological activity is primarily mediated through its active metabolites, which have significantly longer half-lives. Among these, 7α-TMS is a major contributor to the therapeutic effects of the parent drug.[2] The extended half-lives of metabolites like 7α-TMS (13.8 hours), 6β-hydroxy-7α-thiomethylspironolactone (15.0 hours), and canrenone (16.5 hours) are what sustain the clinical efficacy of spironolactone.[1][2] Given its central role, the ability to accurately quantify 7α-TMS in biological matrices and pharmaceutical formulations is essential. This necessitates the use of a reliable and thoroughly characterized reference standard.
Commercial Suppliers of this compound Reference Standards
A critical first step for any research involving 7α-TMS is the procurement of a high-quality reference standard. Several reputable chemical suppliers offer this metabolite for research purposes. The following table summarizes key information for a selection of these suppliers. It is important to note that catalog numbers, available quantities, and pricing are subject to change, and researchers should always consult the supplier's website for the most current information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity (Typical) | Notes |
| MedChemExpress | 7α-(Thiomethyl)spironolactone | 38753-77-4 | C23H32O3S | 388.56 | >98% (HPLC)[3] | For research use only. Certificate of Analysis available. |
| LGC Standards | 7 alpha-Thiomethyl Spironolactone | 38753-77-4 | C23H32O3S | 388.56 | >95% (HPLC)[4] | Certificate of Analysis and Safety Data Sheet available.[5] |
| Cayman Chemical | 7α-Thiomethylspironolactone | 38753-77-4 | C23H32O3S | 388.6 | ≥95% | Certificate of Analysis available.[6] Also offers related metabolites. |
| Santa Cruz Biotechnology | 7α-Thiomethyl Spironolactone | 38753-77-4 | C23H32O3S | 388.56 | Not specified | For research use only. |
| TLC Pharmaceutical Standards | 7-alpha-Thiomethyl Spironolactone | 38753-77-4 | C23H32O3S | 388.57 | Not specified | Offers a range of spironolactone impurities and metabolites.[7] |
| Axios Research | 7-alpha-Thiomethyl Spironolactone | 38753-77-4 | C23H32O3S | 388.57 | Not specified | Marketed for analytical method development and validation.[8] |
| Cleanchem | 7-Alpha-Thiomethyl Spironolactone | 38753-77-4 | Not specified | Not specified | Not specified | Stated as suitable for analytical research and quality control.[9] |
Supplier Qualification and Reference Standard Verification
The selection of a supplier should not be based solely on cost and availability. A robust supplier qualification process is crucial to ensure the quality and reliability of the reference standard. This process should involve a thorough evaluation of the documentation provided by the supplier and independent analytical verification.
The Certificate of Analysis (CoA): A Critical First Look
The Certificate of Analysis is the primary document attesting to the quality of the reference standard. A comprehensive CoA for 7α-TMS should include the following information:
-
Identity: Confirmation of the chemical structure, typically through methods like ¹H NMR and Mass Spectrometry (MS). The data should be consistent with the known structure of 7α-Thiomethylspironolactone.[3]
-
Purity: A quantitative measure of purity, most commonly determined by High-Performance Liquid Chromatography (HPLC). The chromatogram should be provided, showing the main peak and any impurities. A purity of ≥95% is generally acceptable for most research applications, though higher purity may be required for certain quantitative assays.[4][6]
-
Physical and Chemical Properties: Information such as appearance (e.g., white to off-white solid), molecular formula (C23H32O3S), and molecular weight (approx. 388.57 g/mol ).[3][10]
-
Storage Conditions: Recommended storage conditions to ensure the stability of the compound. For 7α-TMS, this is typically at -20°C for long-term storage.[3][4]
-
Batch or Lot Number: A unique identifier for traceability.
Independent Analytical Verification
While the supplier's CoA is a valuable starting point, it is best practice to perform in-house verification of the reference standard's identity and purity. This is particularly critical for studies supporting regulatory submissions.
Caption: A logical workflow for the qualification of a commercial reference standard supplier and the analytical verification of the standard.
Experimental Protocols for Reference Standard Characterization
The following are representative protocols for the analytical characterization of a 7α-TMS reference standard. These methods are based on established analytical techniques for spironolactone and its metabolites.[11][12]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general isocratic HPLC method suitable for determining the purity of a 7α-TMS reference standard.
Objective: To separate 7α-TMS from potential impurities and determine its purity by peak area percentage.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
7α-TMS reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer, pH 3.4) in a ratio of approximately 50:50 (v/v). The exact ratio may need to be optimized based on the specific column and system. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a small amount of the 7α-TMS reference standard (e.g., 5 mg) and dissolve it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of about 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.4) (50:50)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm[11]
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
Analysis: Inject the standard solution into the HPLC system and record the chromatogram.
-
Data Interpretation: Calculate the purity of the 7α-TMS reference standard by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the identity of the 7α-TMS reference standard by determining its molecular weight.
Instrumentation and Materials:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source
-
Solvents and reagents as described for the HPLC method
-
7α-TMS reference standard solution (as prepared for HPLC analysis)
Procedure:
-
Introduce the 7α-TMS solution into the MS detector via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
Data Interpretation: Look for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of 7α-TMS (388.57) plus the mass of a proton, i.e., approximately m/z 389.2. The presence of this ion confirms the molecular weight of the compound.
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of the 7α-TMS reference standard.
-
Long-term Storage: The solid material should be stored at -20°C.[3][4] Some suppliers suggest that stability can be maintained for at least 4 years under these conditions.[6]
-
Stock Solutions: Once dissolved, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[3] It is advisable to aliquot stock solutions into smaller, single-use volumes.
Conclusion
The procurement and proper characterization of a this compound reference standard are foundational to any research or development program involving spironolactone. By carefully selecting a reputable supplier, critically evaluating the provided Certificate of Analysis, and performing independent analytical verification, researchers can ensure the accuracy and reliability of their experimental data. The protocols and workflows outlined in this guide provide a robust framework for these essential activities, ultimately contributing to the generation of high-quality, reproducible scientific outcomes.
References
- 7α-Thiomethylspironolactone - Wikipedia. (n.d.).
- 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia. (n.d.).
- Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. (1987). PubMed.
- Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. (2006). PubMed.
- USP Monographs: Spironolactone. (n.d.). USP-NF.
- Spironolactone EP Impurity E. (n.d.). SynZeal.
- Spiranolactone Impurities. (n.d.). Alfa Omega Pharma.
- Analytical Reference Materials. (n.d.). ZeptoMetrix.
- Simultaneous determination of spironolactone and its metabolites in human plasma. (1996). PubMed.
- ISO 17034 (Certified) Reference Materials. (n.d.). WITEGA Laboratorien Berlin-Adlershof GmbH.
- Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. (2006). ResearchGate.
- 7.ALPHA.-THIOMETHYLSPIRONOLACTONE. (n.d.). GSRS.
- 7-alpha-Thiomethyl Spironolactone - CAS - 38753-77-4. (n.d.). Axios Research.
- 7-Alpha-Thiomethyl Spironolactone. (n.d.). Cleanchem.
- CERTIFICATE OF ACCREDITATION. (2024). ANAB.
- Pharmaceutical Analytical Reference Materials. (n.d.). ZeptoMetrix.
- THE EUROPEAN DIRECTORATE FOR THE QUALITY OF MEDICINES & HEALTHCARE (EDQM). (2019). EDQM.
- Spironolactone - USP-NF ABSTRACT. (n.d.). USP-NF.
- Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone. (2017). Journal of Chemical and Pharmaceutical Research.
- Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. (2022). EDQM.
Sources
- 1. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 2. 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 7 alpha-Thiomethyl Spironolactone | LGC Standards [lgcstandards.com]
- 5. 7 alpha-Thiomethyl Spironolactone | LGC Standards [lgcstandards.com]
- 6. caymanchem.com [caymanchem.com]
- 7. tlcstandards.com [tlcstandards.com]
- 8. 7-alpha-Thiomethyl Spironolactone - CAS - 38753-77-4 | Axios Research [axios-research.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
Methodological & Application
Application Notes & Protocols: A Practical Guide to the Synthesis of 7α-Thiomethylspironolactone
For: Researchers, scientists, and drug development professionals.
Abstract
7α-Thiomethylspironolactone is the major active metabolite of the widely used potassium-sparing diuretic, spironolactone.[1] Its synthesis is of paramount importance for pharmacokinetic studies, the development of reference standards, and structure-activity relationship (SAR) analyses.[2][3] This document provides a detailed, field-proven protocol for the synthesis of 7α-thiomethylspironolactone, beginning with the conversion of spironolactone to the key intermediate, 7α-thiospironolactone, followed by a highly efficient S-methylation step. The methodology described herein is based on established, safe, and practical chemical procedures designed for high yield and purity.[2]
Introduction: The Significance of 7α-Thiomethylspironolactone
Spironolactone is a synthetic steroid that acts as a competitive antagonist of the mineralocorticoid receptor, making it a cornerstone therapy for conditions like hypertension and heart failure.[4][5] However, spironolactone itself is a prodrug with a relatively short half-life.[1] Its therapeutic effects are largely mediated by its active metabolites, which have significantly longer half-lives.[1] Among these, 7α-thiomethylspironolactone (7α-TMS) is a principal circulating metabolite and is responsible for a substantial portion of the antimineralocorticoid and potassium-sparing effects of the parent drug.[1][6]
Therefore, having a reliable and efficient method to synthesize 7α-thiomethylspironolactone is crucial for researchers. It allows for in-depth investigation of its pharmacological profile, aids in the quantitative analysis of patient plasma samples, and provides a scaffold for the development of new spironolactone derivatives with potentially improved therapeutic properties.[2][3] This guide details a two-step synthesis pathway starting from commercially available spironolactone.
Synthesis Pathway Overview
The synthesis proceeds in two primary stages, as outlined below. The first step involves the dethioacetylation of spironolactone to form the thiol intermediate, 7α-thiospironolactone. The second step is the selective methylation of this thiol to yield the final product.
Caption: Overall two-step synthesis pathway from spironolactone.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Step 1: Synthesis of 7α-Thiospironolactone from Spironolactone
Causality: The first step is the selective removal of the acetyl group from the 7α-thioacetyl moiety of spironolactone. This is a base-mediated hydrolysis reaction that exposes the free thiol group, creating the nucleophilic intermediate required for the subsequent methylation step. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (Hünig's base) is crucial to prevent unwanted side reactions.[2]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Spironolactone (1.0 eq) in anhydrous acetonitrile (ACN).
-
Reagent Addition: Add N,N-Diisopropylethylamine (Hünig's base) (2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue contains the intermediate 7α-thiospironolactone. This intermediate is often used directly in the next step without extensive purification.[2]
Step 2: Synthesis of 7α-Thiomethylspironolactone
Causality: This step involves the S-alkylation (specifically, methylation) of the 7α-thiol intermediate. The thiol, deprotonated by Hünig's base, acts as a potent nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide). This forms the final thioether product with high efficiency and selectivity.[2]
Protocol:
-
Reaction Setup: To the crude 7α-thiospironolactone from the previous step, add fresh anhydrous acetonitrile.
-
Reagent Addition: Add N,N-Diisopropylethylamine (Hünig's base) (2.0 eq) followed by the dropwise addition of Methyl Iodide (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's completion using TLC.
-
Quenching & Extraction: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain pure 7α-thiomethylspironolactone.
Reagents and Reaction Conditions Summary
The following table summarizes the key quantitative data for the synthesis protocol.
| Parameter | Step 1: Dethioacetylation | Step 2: S-Methylation |
| Starting Material | Spironolactone | 7α-Thiospironolactone (crude) |
| Solvent | Anhydrous Acetonitrile | Anhydrous Acetonitrile |
| Base | N,N-Diisopropylethylamine | N,N-Diisopropylethylamine |
| Methylating Agent | N/A | Methyl Iodide |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | >95% (crude) | ~95% (after purification)[2] |
| Monitoring | TLC (e.g., Ethyl Acetate/Hexane) | TLC (e.g., Ethyl Acetate/Hexane) |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure, from setup to final product isolation.
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling Precautions
-
General: All manipulations should be performed in a chemical fume hood. Standard laboratory PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
-
Reagents:
-
N,N-Diisopropylethylamine (Hünig's Base): Corrosive and flammable. Avoid contact with skin and eyes.
-
Methyl Iodide: Highly toxic, a carcinogen, and a potent alkylating agent. Handle with extreme caution and ensure no exposure.
-
Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.
Conclusion
The protocol detailed in this application note presents a safe, practical, and high-yield method for synthesizing 7α-thiomethylspironolactone, a key metabolite of spironolactone.[2] By following this two-step procedure, which involves the formation of a 7α-thiospironolactone intermediate followed by S-methylation, researchers can reliably produce this vital compound for further pharmacological and analytical studies.
References
- PubMed. (n.d.). Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives.
- Agusti, G., Bourgeois, S., Cartiser, N., Fessi, H., Le Borgne, M., & Lomberget, T. (2013). A safe and practical method for the preparation of 7α-thioether and thioester derivatives of spironolactone. Steroids, 78(1), 102–107.
- ResearchGate. (2017). Synthetic approaches towards the multi target drug Spironolactone and its potent analogues/derivatives.
- Google Patents. (2009). US20090325918A1 - Synthesis and separation of optically active isomers and cyclopropyl derivatives of spironolactone and their biological action.
- PubMed. (n.d.). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes.
- Semantic Scholar. (2017). Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives.
- MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- ResearchGate. (n.d.). A safe and practical method for the preparation of 7α-thioether and thioester derivatives of spironolactone | Request PDF.
- Wikipedia. (n.d.). 7α-Thiomethylspironolactone.
- Wikipedia. (n.d.). 7α-Thiospironolactone.
Sources
- 1. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 2. A safe and practical method for the preparation of 7α-thioether and thioester derivatives of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A safe and practical method for the preparation of 7α-thioether and thioester derivatives of spironolactone
Application Notes & Protocols
Topic: A Safe and Practical Method for the Preparation of 7α-Thioether and Thioester Derivatives of Spironolactone
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone is a steroidal drug widely used as a potassium-sparing diuretic and an antagonist of the mineralocorticoid receptor, playing a crucial role in the management of conditions like hypertension, heart failure, and hyperaldosteronism[1][2]. Its therapeutic action is largely mediated by its active metabolites. Among the most significant of these are sulfur-containing derivatives, such as 7α-thiomethylspironolactone and 7α-thiospironolactone[3][4]. The synthesis of these metabolites is of paramount importance for pharmacokinetic studies, the development of new analytical standards, and structure-activity relationship (SAR) investigations aimed at creating more potent and selective drug candidates[1][5].
This guide provides a detailed, safe, and practical methodology for the laboratory-scale synthesis of 7α-thioether and thioester derivatives of spironolactone. The protocols described herein are based on established and reliable chemical transformations, emphasizing experimental robustness, safety, and high yields. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer guidance on the characterization and validation of the final products.
Chemical Principles and Reaction Mechanism
The core of this synthetic strategy involves the conjugate addition of a sulfur nucleophile to a steroidal α,β,γ,δ-unsaturated ketone system. The common starting material or key intermediate for these syntheses is canrenone (3-(3-oxo-17β-hydroxy-4,6-androstadien-17α-yl)propionic acid γ-lactone), which is also a major metabolite of spironolactone[2][6].
The reaction proceeds via a 1,6-conjugate addition mechanism. A thiol (for thioethers) or thioacid (for thioesters) attacks the C7 position of the dienone system in canrenone. This reaction is typically catalyzed by an acid or can proceed under neutral conditions, often initiated by the inherent reactivity of the thiol with the activated dienone system[6][7].
The general mechanism can be visualized as follows:
Figure 2: Overall workflow for the synthesis of 7α-thioether and 7α-thioester derivatives.
Protocol 1: Synthesis of 7α-Thiospironolactone (Intermediate)
This protocol describes the synthesis of spironolactone's deacetylated metabolite, 7α-thiospironolactone, from canrenone. This compound serves as the crucial nucleophile for subsequent reactions.
Materials and Reagents:
-
Canrenone
-
Thioacetic acid
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve canrenone (1 equivalent) in methanol (approximately 10 mL per gram of canrenone).[8]
-
Reagent Addition: Add thioacetic acid (1 equivalent) to the solution.[9]
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0°C for at least 2 hours to facilitate precipitation.[10][8]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold water and then with a small amount of cold ethanol to remove impurities.[10]
-
Drying: Dry the product under vacuum to yield crude 7α-thiospironolactone. This intermediate is often used in the next step without further purification.
Protocol 2: Synthesis of 7α-Thioether Derivatives (e.g., 7α-Methylthio Spironolactone)
This protocol details the S-alkylation of 7α-thiospironolactone to form a stable thioether, using the synthesis of the major metabolite 7α-methylthio spironolactone as an example.[5]
Materials and Reagents:
-
7α-Thiospironolactone (from Protocol 1)
-
Alkylating agent (e.g., Methyl iodide, MeI)
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve 7α-thiospironolactone (1 equivalent) in acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add DIPEA (1.2 equivalents) to the solution. The base deprotonates the thiol to form a more potent thiolate nucleophile.[5][11]
-
Alkylation: Add the alkylating agent, methyl iodide (1.1 equivalents), dropwise to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This removes any remaining acid and base.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 7α-methylthio spironolactone.[5]
Protocol 3: Synthesis of 7α-Thioester Derivatives
This protocol describes the S-acylation of 7α-thiospironolactone to generate various thioesters.
Materials and Reagents:
-
7α-Thiospironolactone (from Protocol 1)
-
Acylating agent (e.g., Acetyl chloride or Acetic anhydride)
-
Base (e.g., Pyridine or Triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 7α-thiospironolactone (1 equivalent) in dry dichloromethane in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add pyridine or triethylamine (1.5 equivalents).
-
Acylation: Cool the mixture in an ice bath and add the acylating agent (e.g., acetyl chloride, 1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 7α-thioester derivative.[5]
Product Characterization and Data
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation.[12][13][14]
| Compound | Synthesis Method | Expected Mass [M+H]⁺ | Key ¹H NMR Signals (δ, ppm) |
| 7α-Thiospironolactone | Protocol 1 | 375.16 | Appearance of a signal for the -SH proton; characteristic shifts in the steroid backbone protons around C6 and C7. |
| 7α-Methylthio Spironolactone | Protocol 2 | 389.18 | Disappearance of the -SH proton signal; appearance of a singlet around 2.1 ppm for the -SCH₃ group.[5] |
| Spironolactone (7α-Acetylthio) | Protocol 3 | 417.17 | Disappearance of the -SH proton signal; appearance of a singlet around 2.4 ppm for the -SCOCH₃ group. |
Note: Exact NMR chemical shifts can vary depending on the solvent and instrument used.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Protocol 1 | Incomplete reaction. | Increase reaction time or ensure efficient reflux. Check the purity of canrenone. |
| Product loss during work-up. | Ensure complete precipitation by cooling for a sufficient duration. Use minimal cold solvent for washing. | |
| Multiple Products in Protocol 2/3 | Over-alkylation/acylation or side reactions. | Add the electrophile (alkyl/acyl halide) slowly and at a low temperature. Ensure an inert atmosphere to prevent oxidation. |
| Impure starting material. | Purify the 7α-thiospironolactone intermediate before use if necessary. | |
| Product Degradation | Thioesters can be susceptible to hydrolysis. | Use anhydrous solvents and reagents. Avoid strongly acidic or basic conditions during work-up if possible. |
Conclusion
The methodologies presented provide a robust and reproducible framework for the synthesis of 7α-thioether and thioester derivatives of spironolactone. The two-step approach, proceeding through the key 7α-thiospironolactone intermediate, is versatile and allows for the creation of a diverse library of compounds for further biological and pharmacological evaluation. By adhering to the detailed protocols and safety guidelines, researchers can safely and efficiently access these important spironolactone metabolites and analogs, facilitating advancements in drug metabolism research and the development of novel therapeutics.
References
- Belvisi, L., et al. (2007). . PubMed.
- Google Patents. (2009). US20090325918A1 - Synthesis and separation of optically active isomers and cyclopropyl derivatives of spironolactone and their biological action.
- Saeed, A., et al. (2017). Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives. Steroids.
- Pörksen, S., et al. (2023). Spironolactone: New Polymorphic Form III and Revisiting Form II at Low Temperatures. Crystal Growth & Design.
- Google Patents. (2014). CN103910776A - Spironolactone derivative and microbial transformation preparation method and application thereof.
- Li, G., & Zhang, Y. (2007). Stereoselective synthesis of the two major metabolites of spironolactone, 3alpha- and 3beta-hydroxy-7alpha-methylthio-17alpha-pregn-4-ene-21,17-carbolactone. Steroids.
- Kirkwood-Donelson, K. I., et al. (2024). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. PMC.
- Mylan N.V. (2016). SPIRONOLACTONE TABLETS - Safety Data Sheet.
- de Oliveira, A. G., et al. (2017). Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles. SciELO.
- Google Patents. (2021). CN112390843A - Preparation method of high-yield spironolactone refined product.
- British Pharmacopoeia. (2021). SAFETY DATA SHEET - Spironolactone.
- Kirkwood-Donelson, K. I., et al. (2024). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. PubMed.
- Semantic Scholar. Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry.
- ResearchGate. (2024). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry.
- de Oliveira, A. G., et al. (2017). Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles. SciELO.
- Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
- ResearchGate. (2007). .
- Le, T. T., et al. (2020). Spironolactone and XPB: An Old Drug with a New Molecular Target. PMC.
- Chen, H., et al. (2004). Novel spironolactone-analogs as impurities in spironolactone. Steroids.
- d'Ischia, M., et al. (2013). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. PMC.
- Remeš, M., & Kuchař, M. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- Google Patents. (2014). CN102321139B - Synthetic method of spironolactone.
- Wikipedia. 7α-Thiomethylspironolactone.
- Wikipedia. Thiol-ene reaction.
- Wikipedia. 7α-Thiospironolactone.
- Google Patents. (2012). CN102321139A - Synthetic method of spironolactone.
- Zhao, J-L., et al. (2018). Determination and Occurrence of Mineralocorticoids in Taihu Lake of China. Frontiers in Environmental Science.
- Pearson Study Prep. (2015). Reactions of Thiols. YouTube.
- ResearchGate. (2007). Spironolactone and its Complexes with β-cyclodextrin: Modern NMR Characterization and Structural DFTB-SCC Calculations.
Sources
- 1. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 4. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 5. - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 8. CN112390843A - Preparation method of high-yield spironolactone refined product - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN102321139B - Synthetic method of spironolactone - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Stereoselective synthesis of the two major metabolites of spironolactone, 3alpha- and 3beta-hydroxy-7alpha-methylthio-17alpha-pregn-4-ene-21,17-carbolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel spironolactone-analogs as impurities in spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Separation of 7α-Thiomethylspironolactone and its Key Metabolites
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of 7α-Thiomethylspironolactone and its structurally related metabolites, including canrenone and 7α-thiospironolactone. This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, metabolic, and quality control studies of spironolactone. The described methodology leverages reversed-phase chromatography to achieve baseline separation, ensuring analytical accuracy and precision. The scientific rationale behind the selection of chromatographic parameters is discussed in detail, and a comprehensive protocol for method implementation and validation is provided, adhering to internationally recognized guidelines.
Introduction: The Significance of Spironolactone Metabolite Profiling
Spironolactone is a widely prescribed potassium-sparing diuretic and aldosterone antagonist used in the treatment of various cardiovascular conditions.[1][2] Upon administration, spironolactone undergoes extensive and rapid metabolism, forming a complex profile of active and inactive metabolites. The therapeutic and potential side effects of spironolactone are largely attributed to its active metabolites.[3][4] Among these, 7α-thiomethylspironolactone is a major active metabolite, contributing significantly to the overall pharmacological effect of the parent drug.[4] Canrenone, another active metabolite, is formed through a pathway involving the removal of the sulfur-containing group.[1] 7α-thiospironolactone represents a key intermediate in the metabolic cascade.
Given the pharmacological importance of these metabolites, a reliable and robust analytical method for their simultaneous separation and quantification is paramount for:
-
Pharmacokinetic and Bioavailability Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of spironolactone.
-
Drug Metabolism Research: To elucidate the metabolic pathways and identify potential drug-drug interactions.
-
Pharmaceutical Quality Control: To ensure the identity, purity, and stability of spironolactone drug products by monitoring potential degradants and impurities.
This application note provides a comprehensive guide to a validated HPLC method designed to address these analytical challenges.
Understanding the Analytes: Physicochemical Properties
The successful development of a separation method is fundamentally reliant on the physicochemical properties of the analytes. Spironolactone and its metabolites are structurally similar steroids, which presents a chromatographic challenge. A summary of their key properties is presented in Table 1.
| Analyte | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| Spironolactone | [Image of Spironolactone structure] | C₂₄H₃₂O₄S | 416.6 | 2.9 |
| 7α-Thiomethylspironolactone | [Image of 7α-Thiomethylspironolactone structure] | C₂₃H₃₂O₃S | 388.6 | 3.2 |
| Canrenone | [Image of Canrenone structure] | C₂₂H₂₈O₃ | 340.5 | 2.7 |
| 7α-Thiospironolactone | [Image of 7α-Thiospironolactone structure] | C₂₂H₃₀O₃S | 374.5 | 4.5 |
Data sourced from PubChem and other chemical suppliers.[1][5][6][7]
The LogP values indicate that all compounds are hydrophobic, making them ideal candidates for reversed-phase HPLC. The subtle differences in their polarity, primarily due to the nature of the substituent at the 7α position, will be exploited to achieve separation.
Spironolactone Metabolic Pathway
A clear understanding of the metabolic transformations of spironolactone is crucial for identifying the target analytes and potential interferences. The primary metabolic pathways involve modifications at the 7α-position.
Figure 1: Simplified metabolic pathway of spironolactone.
HPLC Method Development and Rationale
The developed method is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in Table 2.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 245 nm for Spironolactone and 7α-Thiomethylspironolactone, 280 nm for Canrenone |
Rationale for Method Parameters
-
Column Chemistry (C18): A C18 stationary phase is the gold standard for reversed-phase chromatography of hydrophobic molecules like steroids. The long alkyl chains provide excellent retention and resolution. The "Eclipse Plus" phase is end-capped to minimize silanol interactions, leading to improved peak shape and reduced tailing.
-
Mobile Phase Composition: Acetonitrile is chosen as the organic modifier (Mobile Phase B) due to its low viscosity and UV transparency. The use of 0.1% formic acid in both aqueous (Mobile Phase A) and organic phases serves multiple purposes: it controls the pH to ensure consistent ionization states of the analytes and improves peak shape by reducing peak tailing.
-
Gradient Elution: A gradient elution is employed to achieve optimal separation of all compounds within a reasonable analysis time. The gradient starts at a lower organic composition to retain the more polar analytes and gradually increases to elute the more hydrophobic compounds.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves separation efficiency.
-
Detection Wavelength: The selection of detection wavelengths is based on the UV absorption maxima of the analytes. Spironolactone and 7α-thiomethylspironolactone exhibit a strong absorbance around 245 nm, while canrenone, with its extended conjugation, has a maximum absorbance at approximately 280 nm.[8] A Diode Array Detector (DAD) is ideal for this application as it allows for simultaneous monitoring at multiple wavelengths and can provide spectral data for peak purity assessment.
Experimental Protocol
Materials and Reagents
-
Spironolactone, 7α-Thiomethylspironolactone, Canrenone, and 7α-Thiospironolactone reference standards (purity >98%)
-
HPLC-grade acetonitrile and water
-
Formic acid (analytical grade)
-
Methanol (HPLC grade) for sample and standard preparation
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions with methanol to achieve a final concentration of 10 µg/mL for each analyte.
Sample Preparation (from Plasma)
This protocol is a general guideline and may require optimization based on the specific matrix.
-
Protein Precipitation: To 500 µL of plasma, add 1.5 mL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase (40% acetonitrile in water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
Figure 2: General workflow for the HPLC analysis.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines or the US Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[6][7][9][10] The key validation parameters are summarized in Table 3.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from endogenous matrix components at the retention times of the analytes. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over a defined concentration range. |
| Accuracy | Recovery between 85-115% (80-120% at the Lower Limit of Quantification). |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with acceptable accuracy and precision. |
| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate). |
| Stability | Analytes are stable in the biological matrix under defined storage and processing conditions. |
Expected Results
Under the described chromatographic conditions, a baseline separation of 7α-Thiomethylspironolactone and its key metabolites is expected. The elution order will be based on the polarity of the compounds, with the more polar analytes eluting earlier.
Expected Elution Order: Canrenone → 7α-Thiospironolactone → Spironolactone → 7α-Thiomethylspironolactone
This order is predicted based on the decreasing polarity (increasing LogP) of the compounds.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active silanol groups on the column; Inappropriate mobile phase pH. | Use an end-capped column; Ensure proper mobile phase pH. |
| Inconsistent Retention Times | Fluctuations in column temperature or mobile phase composition. | Use a column oven; Ensure proper mobile phase preparation and mixing. |
| Low Signal Intensity | Incorrect detection wavelength; Low sample concentration. | Optimize detection wavelength; Concentrate the sample. |
| Carryover | Insufficient needle wash. | Optimize the autosampler wash procedure. |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable solution for the separation and quantification of 7α-Thiomethylspironolactone and its primary metabolites. The method is based on sound chromatographic principles and is suitable for a wide range of applications in pharmaceutical analysis and drug metabolism research. Proper method validation in accordance with regulatory guidelines is essential before its implementation for routine analysis.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 162325, 7alpha-(Thiomethyl)spironolactone. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 13789, Canrenone. [Link]
- Chemsrc. 7alpha-Thiospironolactone CAS#:38753-76-3. [Link]
- Wikimedia Commons. File:Spironolactone metabolism.png. [Link]
- ResearchGate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5833, Spironolactone. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 40580543, 6-Hydroxy-7-thiomethylspirolactone. [Link]
- Deranged Physiology. Spironolactone. [Link]
- National Center for Biotechnology Information.
- Wikipedia. 7α-Thiospironolactone. [Link]
- FooDB. Showing Compound Canrenone (FDB023096). [Link]
- Wikipedia. Canrenone. [Link]
- Wikipedia. 7α-Thiomethylspironolactone. [Link]
- Mazur E, et al. Analysis of spironolactone in compound powder by ultraviolet-visible spectrophotometry. Moldovan Journal of Health Sciences. 2024.
- Asian Journal of Pharmacy and Technology. Degradation Study of Spironolactone by UV- Visible Spectrophotometry Method in Bulk Form. 2019.
- ResearchGate. Absorbance maxima of Spironolactone. [Link]
- ResearchGate. Quantification of Spironolactone by first and second order UV Derivative Spectrophotometry in bulk and tablet dosage form. 2021.
- Jankowski A, et al. Simultaneous determination of spironolactone and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. 1996.
- ResearchGate. Physicochemical Characterisation And Dissolution Properties Of Spironolactone Solid Binary Systems. 2017.
- U.S. Food and Drug Administration.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
- Sandall, J. M., Millership, J. S., Collier, P. S., & McElnay, J. C. (2006). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 839(1-2), 36–44.
- Pfizer. ALDACTONE® (spironolactone) Clinical Pharmacology. [Link]
Sources
- 1. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 4. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 5. 7alpha-(Thiomethyl)spironolactone | C23H32O3S | CID 162325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Canrenone | C22H28O3 | CID 13789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7alpha-Thiospironolactone | CAS#:38753-76-3 | Chemsrc [chemsrc.com]
- 8. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. 6-Hydroxy-7-thiomethylspirolactone | C23H32O4S | CID 40580543 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Luciferase Reporter Assay for Quantifying the Activity of 7α-Thiomethylspironolactone on the Human Mineralocorticoid Receptor
Introduction: The Significance of 7α-Thiomethylspironolactone and its Target
Spironolactone, a widely prescribed potassium-sparing diuretic and aldosterone antagonist, serves as a cornerstone in the management of conditions such as heart failure, hypertension, and hyperaldosteronism.[1][2] It is well-established that spironolactone itself is a prodrug, undergoing rapid and extensive metabolism in the body.[3][4] Its therapeutic effects are largely mediated by its active metabolites.[2][4] Among these, 7α-thiomethylspironolactone (7α-TMS) has been identified as a major and crucial active metabolite, contributing significantly to the antimineralocorticoid and potassium-sparing effects of the parent drug.[2][4]
The primary molecular target for 7α-TMS is the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[3] The MR plays a pivotal role in regulating sodium and water homeostasis, primarily through its activation by the steroid hormone aldosterone.[5] Upon aldosterone binding, the MR translocates to the nucleus, where it binds to specific hormone response elements (HREs) on the DNA, leading to the transcription of target genes.[5] Dysregulation of the MR signaling pathway is implicated in the pathophysiology of numerous cardiovascular and renal diseases.[3]
As an antagonist, 7α-TMS competitively binds to the MR, thereby inhibiting the binding of aldosterone and subsequent downstream signaling.[2] The development of robust and reliable methods to quantify the antagonistic activity of 7α-TMS is therefore of paramount importance for pharmacological studies, drug discovery, and quality control. This application note provides a detailed protocol for a cell-based luciferase reporter assay designed to precisely measure the inhibitory potency of 7α-TMS on the human mineralocorticoid receptor.
Principle of the Method
This assay employs a dual-luciferase reporter system in human embryonic kidney 293 (HEK293) cells. These cells are transiently co-transfected with two plasmids:
-
An MR Expression Plasmid: This plasmid constitutively expresses the full-length human mineralocorticoid receptor.
-
A Reporter Plasmid: This plasmid contains a firefly luciferase gene under the transcriptional control of a promoter containing multiple mineralocorticoid response elements (MREs).
In the presence of aldosterone, the expressed MR is activated and binds to the MREs, driving the transcription of the firefly luciferase gene. The resulting increase in luciferase enzyme activity leads to a quantifiable light signal upon the addition of its substrate, luciferin.
When 7α-thiomethylspironolactone is introduced, it competes with aldosterone for binding to the MR. This dose-dependent inhibition of aldosterone-mediated MR activation leads to a decrease in firefly luciferase expression and a corresponding reduction in the luminescent signal. The potency of 7α-TMS as an MR antagonist is determined by measuring the concentration required to inhibit 50% of the maximal aldosterone-induced luciferase activity (IC50). A second reporter, Renilla luciferase, expressed from a constitutive promoter on a co-transfected plasmid, is used to normalize the firefly luciferase activity, correcting for variations in cell number and transfection efficiency.
Mineralocorticoid Receptor Signaling Pathway and Antagonism
The following diagram illustrates the mechanism of MR activation by aldosterone and its inhibition by 7α-thiomethylspironolactone.
Caption: MR Signaling and 7α-TMS Antagonism.
Experimental Workflow
The overall workflow for the cell-based assay is depicted below.
Caption: Experimental Workflow Diagram.
Detailed Protocols
I. Reagent and Media Preparation
-
Cell Culture Medium:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.
-
-
Charcoal-Stripped Serum (CSS) Medium:
-
DMEM supplemented with 10% Charcoal-Stripped FBS, 100 U/mL Penicillin, and 100 µg/mL Streptomycin. This medium is used during the assay to minimize background activation from endogenous steroids in the serum.
-
-
Aldosterone Stock Solution (1 mM):
-
Dissolve Aldosterone in DMSO. Store at -20°C.
-
-
7α-Thiomethylspironolactone (7α-TMS) Stock Solution (10 mM):
-
Dissolve 7α-TMS in DMSO. Store at -20°C.
-
-
Transfection Reagent:
-
Use a commercially available transfection reagent suitable for HEK293 cells (e.g., Lipofectamine® 3000 or similar). Prepare according to the manufacturer's instructions.
-
-
Dual-Luciferase® Reporter Assay System:
-
Use a commercial kit (e.g., from Promega) containing Luciferase Assay Reagent II (for firefly luciferase) and Stop & Glo® Reagent (for Renilla luciferase). Prepare reagents according to the manufacturer's protocol.
-
II. Cell Culture and Transfection (Day 1)
-
Cell Maintenance:
-
Culture HEK293 cells in Cell Culture Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
-
Cell Seeding for Assay:
-
On the day before transfection, seed HEK293 cells into a white, clear-bottom 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of Cell Culture Medium.
-
Incubate overnight.
-
-
Transient Transfection:
-
For each well, prepare the transfection complex in serum-free medium according to the transfection reagent manufacturer's protocol. A typical ratio would be 100 ng of the MR expression plasmid and 100 ng of the MRE-luciferase reporter plasmid per well.
-
Add the transfection complex to the cells.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
III. Assay Procedure (Day 2)
-
Compound Preparation:
-
Prepare serial dilutions of 7α-TMS in CSS Medium. A suggested 8-point concentration range, in duplicate, would be 1 µM, 100 nM, 10 nM, 1 nM, 100 pM, 10 pM, 1 pM, and 0 pM (vehicle control). The final DMSO concentration should not exceed 0.1%.
-
-
Aldosterone Preparation:
-
Prepare a working solution of Aldosterone in CSS Medium. The final concentration in the wells should be at the EC80 (approximately 80% of the maximal effective concentration). A concentration of around 140 pM is a good starting point, but this should be optimized in your specific system.[6]
-
-
Cell Treatment:
-
After 24 hours of transfection, gently remove the medium from the wells.
-
Add 50 µL of the appropriate 7α-TMS dilution to each well.
-
Add 50 µL of the Aldosterone working solution to all wells, except for the "no agonist" control wells (which receive 50 µL of CSS Medium instead).
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
IV. Data Acquisition (Day 3)
-
Cell Lysis:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Gently remove the medium from the wells.
-
Add 20 µL of 1X Passive Lysis Buffer (from the dual-luciferase kit) to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luminescence Measurement:
-
Program a luminometer to inject 100 µL of Luciferase Assay Reagent II and measure the firefly luminescence.
-
Then, inject 100 µL of Stop & Glo® Reagent and measure the Renilla luminescence.
-
Data Analysis and Interpretation
-
Normalization:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity. This normalized ratio corrects for variability in transfection efficiency and cell number.
-
Normalized Ratio = (Firefly Luminescence) / (Renilla Luminescence)
-
-
Data Transformation:
-
Determine the average normalized ratio for each duplicate.
-
Express the data as a percentage of the control (aldosterone-stimulated) response, after subtracting the background (no aldosterone).
-
% Inhibition = 100 * (1 - [(Sample - Negative Control) / (Positive Control - Negative Control)])
-
-
IC50 Calculation:
-
Plot the % Inhibition against the logarithm of the 7α-TMS concentration.
-
Use a non-linear regression analysis (four-parameter logistic fit) to generate a dose-response curve and calculate the IC50 value. The IC50 is the concentration of 7α-TMS that produces 50% inhibition of the aldosterone-induced response.
-
Hypothetical Data Presentation
| 7α-TMS [M] | Log [7α-TMS] | Normalized Luciferase Ratio (Mean) | % Inhibition |
| 1.00E-06 | -6.0 | 1.5 | 98.2 |
| 1.00E-07 | -7.0 | 3.2 | 94.2 |
| 1.00E-08 | -8.0 | 28.5 | 48.2 |
| 1.00E-09 | -9.0 | 48.1 | 12.5 |
| 1.00E-10 | -10.0 | 53.2 | 3.3 |
| 1.00E-11 | -11.0 | 54.8 | 0.4 |
| 0 (Aldosterone only) | N/A | 55.0 | 0.0 |
| 0 (Vehicle only) | N/A | 1.2 | 100.0 |
Based on this hypothetical data, the calculated IC50 for 7α-TMS would be approximately 1.05 x 10^-8 M (10.5 nM). For comparison, the reported IC50 for spironolactone in similar cell-based assays is in the range of 24-66 nM.[3][7]
Conclusion
This application note provides a comprehensive and robust method for the functional characterization of 7α-thiomethylspironolactone as a mineralocorticoid receptor antagonist. The described dual-luciferase reporter gene assay is a highly sensitive, quantitative, and reproducible tool for determining the potency of MR antagonists. By following this protocol, researchers can obtain reliable data on the activity of 7α-TMS, which is essential for its continued investigation in both basic research and clinical development.
References
- Kolkhof, P., & Bärfacker, L. (2017). 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of Endocrinology, 234(1), T125–T140. [Link]
- INDIGO Biosciences. (n.d.). Human Mineralocorticoid Receptor.
- INDIGO Biosciences. (n.d.). Mineralocorticoid Receptor (MR) Bioassay.
- Wikipedia. (n.d.). 7α-Thiomethylspironolactone.
- ResearchGate. (n.d.). Spironolactone competition for [3H]-aldosterone binding to the MR LBD.
- Los, L. E., et al. (1995). Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs. Journal of Pharmacology and Experimental Therapeutics, 275(3), 1297-1302. [Link]
- INDIGO Biosciences. (n.d.). Human MR Reporter Assay Kit.
- ResearchGate. (n.d.). Spironolactone inhibits mineralocorticoid receptor (MR) binding on the....
- Al-Salami, H., et al. (2023). In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics. International Journal of Molecular Sciences, 24(7), 6393. [Link]
- National Institutes of Health. (2022). Aldosterone/direct renin concentration ratio as a screening test for primary aldosteronism: a systematic review and meta-analysis.
- Sherry, J. H., et al. (1988). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. Drug Metabolism and Disposition, 16(5), 723-728. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Protocol for extracting 7alpha-Thiomethylspironolactone from tissue samples
Application Note & Protocol
Topic: High-Recovery Extraction of 7α-Thiomethylspironolactone from Tissue Samples for Pharmacokinetic Analysis
Audience: Researchers, scientists, and drug development professionals in pharmacology and analytical chemistry.
Introduction: The Analytical Imperative for 7α-Thiomethylspironolactone
Spironolactone is a widely used potassium-sparing diuretic and aldosterone antagonist. However, spironolactone itself is a prodrug with a short half-life of approximately 1.4 hours.[1][2] Its therapeutic effects are largely attributable to its active metabolites, which have significantly longer half-lives.[1][3] Among these, 7α-thiomethylspironolactone (7α-TMS) is a major active metabolite, accounting for approximately 80% of the potassium-sparing effect of the parent drug.[1]
The metabolic conversion from spironolactone to 7α-TMS primarily occurs in the liver and kidneys, proceeding through an intermediate, 7α-thiospironolactone (7α-TS).[4] Given that 7α-TMS is a key driver of spironolactone's pharmacological activity, its accurate quantification in various tissues is critical for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling, drug efficacy studies, and safety assessments.
This document provides a detailed, field-proven protocol for the efficient extraction and subsequent quantification of 7α-TMS from complex biological tissue matrices. The methodology is built upon principles of robust sample homogenization, targeted analyte purification via Solid-Phase Extraction (SPE), and sensitive detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind each step is explained to empower researchers to adapt and troubleshoot the protocol effectively.
Analyte Profile: Physicochemical Properties of 7α-Thiomethylspironolactone
A thorough understanding of the analyte's properties is fundamental to designing an effective extraction strategy. The choice of solvents and extraction chemistry is directly informed by the molecule's polarity, solubility, and molecular weight.
| Property | Value | Source |
| IUPAC Name | (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | [5] |
| Molecular Formula | C₂₃H₃₂O₃S | [1][5][6] |
| Molar Mass | 388.57 g/mol | [1][5] |
| Appearance | Solid | [6] |
| LogP (XLogP3) | 3.2 | [5] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate; Soluble in DMSO. | [6][7] |
Principle of the Extraction Workflow
The extraction of a relatively non-polar, low-concentration analyte like 7α-TMS from a dense, complex matrix such as tissue requires a multi-step approach to ensure high recovery and a clean final extract, which is crucial for preventing ion suppression in mass spectrometry.
The workflow is designed around three core stages:
-
Liberation: Mechanical and chemical disruption of the tissue architecture to release the analyte into a solvent. This is achieved through homogenization in an organic solvent, which also serves to precipitate proteins.
-
Purification: Selective isolation of the analyte from endogenous interferences like lipids, salts, and cellular debris. This protocol employs Solid-Phase Extraction (SPE), a highly effective and reproducible purification technique.[8]
-
Concentration & Analysis: Removal of the extraction solvent and reconstitution in a small volume compatible with LC-MS/MS analysis, which provides the necessary sensitivity and selectivity for quantification.[9][10]
Caption: High-level workflow for 7α-TMS extraction from tissue.
Detailed Experimental Protocol
4.1 Materials and Reagents
-
Tissue samples (stored at -80°C)
-
7α-Thiomethylspironolactone analytical standard (≥95% purity)
-
7α-Thiomethylspironolactone-d7 (or other suitable stable isotope-labeled internal standard)[11]
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade or 18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
Reversed-phase SPE cartridges (e.g., C18 or polymeric, water-wettable sorbents)[8]
-
Bead homogenizer and tubes with ceramic or steel beads
-
Refrigerated centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator or vacuum concentrator (e.g., SpeedVac)
4.2 Protocol Steps
PART A: Tissue Homogenization and Protein Precipitation
Causality: This initial step is critical for physically disrupting cell membranes to release the intracellular analyte. Using an 80% methanol solution serves a dual purpose: it effectively solubilizes the steroid-like analyte and simultaneously precipitates the majority of tissue proteins, providing an initial cleanup.[12] The immediate addition of an internal standard (IS) is a cornerstone of a self-validating system; the IS experiences the exact same extraction and analysis conditions as the analyte, allowing for precise correction of any sample loss or matrix-induced signal variation.
-
Sample Preparation: On dry ice, weigh approximately 50-100 mg of frozen tissue into a pre-chilled 2 mL bead homogenizer tube. Record the exact weight. Keeping the tissue frozen until homogenization is essential to prevent enzymatic degradation of the analyte.[12]
-
Solvent Addition: Add 1 mL of ice-cold 80% Methanol/20% Water (v/v).
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., 7α-Thiomethylspironolactone-d7) to each sample. The concentration should be chosen to be near the midpoint of the expected analyte concentration range.
-
Homogenization: Secure the tubes in a bead homogenizer and process according to the manufacturer's instructions (e.g., 2 cycles of 45 seconds at 6,000 rpm), ensuring samples remain cold.
-
Protein Precipitation & Centrifugation: Incubate the homogenate at -20°C for 30 minutes to enhance protein precipitation. Centrifuge at >14,000 x g for 15 minutes at 4°C.[12]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet. This supernatant contains the analyte and is ready for purification.
PART B: Solid-Phase Extraction (SPE) Purification
Causality: The supernatant, while cleared of proteins, is still a complex mixture containing salts, phospholipids, and other endogenous molecules that can interfere with LC-MS/MS analysis (ion suppression). SPE provides a robust method to separate the moderately non-polar 7α-TMS from these interferences.[13] The "bind-elute" strategy is employed here: the analyte is retained on the hydrophobic SPE sorbent while polar impurities are washed away. A final elution with a strong organic solvent releases the purified analyte.
Caption: Detailed steps of the Solid-Phase Extraction (SPE) protocol.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent. This wets the hydrophobic functional groups of the sorbent, enabling proper interaction.[14] Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of LC-MS grade water. This prepares the sorbent for the aqueous/organic sample matrix.[14]
-
Sample Loading: Load the entire supernatant from step A6 onto the SPE cartridge. A slow, consistent flow rate (e.g., 1-2 drops/second) is crucial for efficient binding of the analyte to the sorbent.
-
Washing: Wash the cartridge with 1 mL of 5% Methanol/95% Water (v/v). This step is critical for removing highly polar, interfering compounds (like salts) that did not bind to the sorbent, while ensuring the analyte of interest remains bound.
-
Elution: Elute the purified 7α-TMS from the cartridge by passing 1 mL of acetonitrile (or 100% methanol) into a clean collection tube. This strong organic solvent disrupts the hydrophobic interaction between the analyte and the sorbent, releasing it for collection.
PART C: Concentration and Reconstitution
Causality: The eluted sample is clean but dilute. Evaporation removes the elution solvent, and reconstitution into a small, precise volume of mobile phase concentrates the analyte, significantly enhancing the analytical signal and improving the method's limit of quantification (LOQ).[15]
-
Evaporation: Place the collection tubes in a nitrogen evaporator or vacuum concentrator and evaporate the solvent to complete dryness. Avoid excessive heat to prevent analyte degradation.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50% Methanol/50% Water with 0.1% Formic Acid).
-
Final Centrifugation: Vortex the reconstituted sample for 30 seconds, then centrifuge at >14,000 x g for 5 minutes to pellet any insoluble microparticulates.
-
Sample Transfer: Transfer the final supernatant to an LC autosampler vial for analysis.
Analytical Quantification by LC-MS/MS
LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its unparalleled sensitivity and selectivity.[16] A reversed-phase HPLC method separates 7α-TMS from any remaining isomers or metabolites, while tandem mass spectrometry provides definitive identification and quantification using Multiple Reaction Monitoring (MRM).[10]
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, <2 µm) | Provides excellent hydrophobic retention and separation for steroid-like molecules.[17][18] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes positive ionization (ESI+). |
| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid | Organic eluent for gradient separation. |
| Gradient | Start at 40-50% B, ramp to 95% B | Optimized to elute 7α-TMS with a sharp peak shape. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical scale columns. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is effective for moderately polar molecules; positive mode is suitable for this compound structure.[10][19] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[10] |
| MRM Transitions | Requires empirical determination | Precursor ion (Q1) will be [M+H]⁺. Product ion (Q3) must be optimized via infusion of the analytical standard. |
Method Validation and Trustworthiness
To ensure the trustworthiness of the generated data, this protocol must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank tissue homogenate.
-
Linearity: A linear relationship between concentration and detector response across the expected concentration range (typically requiring r² > 0.99).
-
Accuracy & Precision: Intra- and inter-day analysis of quality control (QC) samples at low, medium, and high concentrations should be within ±15% of the nominal value.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-spiked sample (spiked before extraction) to a post-spiked sample (spiked after extraction).
-
Matrix Effect: Assessment of ion suppression or enhancement caused by co-eluting endogenous components from the tissue matrix.
By incorporating a stable isotope-labeled internal standard from the very first step, this protocol is designed to be inherently robust against variations in recovery and matrix effects, forming a self-validating system for each sample processed.
References
- Title: Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes.
- Title: 7α-Thiomethylspironolactone Source: Wikipedia URL:[Link]
- Title: 7α-Thiospironolactone Source: Wikipedia URL:[Link]
- Title: 7alpha-(Thiomethyl)
- Title: ALDACTONE® (spironolactone) Clinical Pharmacology Source: Pfizer Medical - US URL:[Link]
- Title: Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples Source: PubMed, National Center for Biotechnology Inform
- Source: U.S.
- Title: Activity of sulfur-containing intermediate metabolites of spironolactone Source: PubMed, National Center for Biotechnology Inform
- Title: 6-Hydroxy-7-thiomethylspirolactone Source: PubChem, National Center for Biotechnology Inform
- Title: Stability-indicating analytical method of quantifying spironolactone and canrenone in dermatological formulations and iontophoretic skin permeation experiments Source: PubMed, National Center for Biotechnology Inform
- Title: Solid phase extraction – Knowledge and References Source: Taylor & Francis Online URL:[Link]
- Title: Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives Source: PubMed, National Center for Biotechnology Inform
- Title: Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives Source: National Institutes of Health (NIH) URL:[Link]
- Title: Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples Source: ResearchG
- Title: Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
- Title: Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples Source: MDPI URL:[Link]
- Title: Extraction of Metabolome From Tissue/Organ Source: University of Utah URL:[Link]
- Title: Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples Source: ResearchG
- Title: Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples Source: Portal de Revistas da USP URL:[Link]
- Title: Procedure for tissue sample preparation and metabolite extraction for high-throughput targeted metabolomics Source: ResearchG
- Title: Two phase extraction of metabolites from animal tissues Source: Michigan St
Sources
- 1. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 2. pfizermedical.com [pfizermedical.com]
- 3. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 4. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7alpha-(Thiomethyl)spironolactone | C23H32O3S | CID 162325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7Alpha-Thiomethyl Spironolactone-d7 (Major) [lgcstandards.com]
- 12. cri.utsw.edu [cri.utsw.edu]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. arborassays.com [arborassays.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. jocpr.com [jocpr.com]
- 18. revistas.usp.br [revistas.usp.br]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Storage and Handling of 7α-Thiomethylspironolactone
Introduction: Understanding 7α-Thiomethylspironolactone
7α-Thiomethylspironolactone (7α-TMS) is a primary and pharmacologically active metabolite of the synthetic steroid spironolactone, a potassium-sparing diuretic and aldosterone antagonist.[1][2] Spironolactone itself is considered a prodrug, and its therapeutic effects are largely attributable to its metabolites, including 7α-TMS, 7α-thiospironolactone (7α-TS), and canrenone.[1] Notably, 7α-TMS is a significant contributor to the antimineralocorticoid and antiandrogenic activity of the parent drug.[1] Given its importance in pharmacological and drug development studies, the proper storage and handling of 7α-TMS are paramount to ensure its stability, integrity, and the reproducibility of experimental results.
This guide provides a comprehensive overview of the recommended storage and handling conditions for 7α-Thiomethylspironolactone, grounded in its chemical properties and available safety data. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 7α-Thiomethylspironolactone is essential for its proper handling.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₂O₃S | [2] |
| Molecular Weight | 388.56 g/mol | [3] |
| Appearance | Solid, fine powder (typically light cream to light tan) | [4] |
| CAS Number | 38753-77-4 | [2] |
The structure of 7α-TMS, featuring a steroidal backbone, a γ-lactone ring, and a 7α-thiomethyl group, dictates its stability and reactivity. The thioether (thiomethyl) group is a key feature to consider in handling and storage, as it can be susceptible to oxidation.[5] Furthermore, like its parent compound spironolactone, the lactone ring and other structural elements may be sensitive to hydrolysis under certain pH conditions and photodegradation.[6]
Section 1: Long-Term Storage and Stability
To maintain the integrity of 7α-Thiomethylspironolactone, adherence to appropriate storage conditions is critical. Improper storage can lead to degradation, compromising the compound's purity and activity.
Solid Compound Storage
For the solid (powder) form of 7α-Thiomethylspironolactone, the following conditions are recommended:
| Condition | Temperature | Duration | Rationale |
| Long-Term | -20°C | ≥ 4 years | Minimizes thermal degradation and preserves long-term stability.[7] |
| Short-Term | Room Temperature | < 2 weeks | Acceptable for shipping and brief periods, but not recommended for extended storage. |
The compound should be stored in a tightly sealed, light-resistant container to protect it from moisture and light. Exposure to light can cause photodegradation of steroidal compounds.
Solution Storage
Stock solutions of 7α-Thiomethylspironolactone require more stringent storage conditions to prevent degradation and solvent evaporation.
| Storage Temperature | Recommended Duration | Solvent |
| -80°C | up to 6 months | DMSO |
| -20°C | up to 1 month | DMSO |
Key Recommendations for Solution Storage:
-
Aliquotting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot stock solutions into single-use volumes.[8]
-
Inert Atmosphere: While not always mandatory for short-term storage, for ultimate stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.
-
Light Protection: Always store solutions in amber vials or tubes, or in a light-blocking container.
The following diagram illustrates the decision-making process for the proper storage of 7α-Thiomethylspironolactone.
Caption: Decision tree for selecting the appropriate storage conditions.
Section 2: Safe Handling and Personal Protective Equipment (PPE)
As a biologically active molecule, appropriate safety precautions must be taken when handling 7α-Thiomethylspironolactone to avoid exposure.
Engineering Controls
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area. For weighing and preparing stock solutions, a chemical fume hood is recommended.
-
Safety Stations: Ensure easy access to a safety shower and eyewash station.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A lab coat or other protective clothing should be worn. For handling larger quantities of the solid, disposable coveralls may be appropriate.
-
Respiratory Protection: If handling large quantities of the solid compound outside of a fume hood, or if aerosolization is possible, a NIOSH-approved respirator is recommended.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
The following workflow diagram outlines the essential steps for the safe handling of 7α-Thiomethylspironolactone.
Caption: Workflow for safe handling of 7α-Thiomethylspironolactone.
Section 3: Solution Preparation Protocols
The poor aqueous solubility of 7α-Thiomethylspironolactone necessitates the use of organic solvents for the preparation of stock solutions.
Solubility Profile
| Solvent | Solubility | Notes | Source |
| Chloroform | ~4 mg/mL | - | [3] |
| Ethyl Acetate | Slightly soluble | Qualitative data | [7] |
| DMSO | Soluble | A common solvent for preparing concentrated stock solutions. | [8] |
| Ethanol | Soluble | For the related compound 7α-Thiospironolactone. | [9] |
Protocol for Preparing a Concentrated Stock Solution for In Vitro Use
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in cell culture media or assay buffers.
Materials:
-
7α-Thiomethylspironolactone (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Pre-weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Weighing: Carefully add the desired amount of 7α-Thiomethylspironolactone to the tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.[8]
-
Storage: Aliquot the stock solution into single-use volumes in sterile, amber tubes and store at -20°C or -80°C as per the recommendations in Section 1.2.
Note on Working Concentrations: For in vitro assays, the final concentration of 7α-TMS will depend on the specific experimental design. As a starting point, concentrations in the low micromolar range (e.g., <10 µM) have been shown to be effective for the parent compound, spironolactone, in some biological assays.[10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Protocol for Preparing a Suspension for In Vivo Use
This protocol describes the preparation of a suspension suitable for oral or intraperitoneal administration in animal models.
Materials:
-
7α-Thiomethylspironolactone (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Corn Oil
-
Sterile tubes
-
Sonicator
Procedure:
-
Initial Dissolution: Prepare a concentrated solution of 7α-Thiomethylspironolactone in DMSO (e.g., 25 mg/mL).
-
Suspension Preparation: In a separate sterile tube, add the required volume of corn oil.
-
Mixing: While vortexing the corn oil, slowly add the DMSO stock solution to achieve the final desired concentration and a 10% DMSO/90% corn oil vehicle composition. For example, to prepare 1 mL of a 2.5 mg/mL suspension, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil.
-
Homogenization: Use ultrasonic treatment to create a uniform suspension.[8]
-
Administration: It is recommended to prepare this suspension fresh on the day of use.[8] Mix well before each administration.
Note on Dosing: In vivo dosing will vary depending on the animal model and experimental goals. Studies with the parent compound, spironolactone, in murine models have used doses ranging from approximately 4.4 to 17.6 mg/kg/day.[11][12]
Conclusion
The integrity of 7α-Thiomethylspironolactone is crucial for obtaining reliable and reproducible data in research and development. By adhering to the storage, handling, and solution preparation guidelines outlined in these application notes, researchers can minimize compound degradation and ensure the safety of laboratory personnel. The causality behind these recommendations is rooted in the chemical nature of the steroid, particularly its susceptibility to oxidation, hydrolysis, and photodegradation. These self-validating protocols, supported by authoritative data, provide a robust framework for working with this important metabolite.
References
- Gardiner, P., Schrode, K., Quinlan, D., et al. (1989). Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites. Journal of Clinical Pharmacology, 29(4), 342–347.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2001). Spironolactone. In Some Thyrotropic Agents. International Agency for Research on Cancer.
- Gennaro, A. R. (Ed.). (1995). Remington: The Science and Practice of Pharmacy. Mack Publishing.
- Wikipedia. (2023). 7α-Thiomethylspironolactone.
- Brandão, M. A. F., et al. (2014). Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles. Brazilian Journal of Pharmaceutical Sciences, 50(4), 795-804.
- de Lima, V. R., et al. (2019). In Vitro and In Vivo Studies of Spironolactone as an Antischistosomal Drug Capable of Clinical Repurposing. Antimicrobial Agents and Chemotherapy, 63(3), e01722-18.
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- de Oliveira, C. I., et al. (2021). Efficacy of Spironolactone Treatment in Murine Models of Cutaneous and Visceral Leishmaniasis. Frontiers in Cellular and Infection Microbiology, 11, 642846.
- PubChem. (n.d.). 7alpha-(Thiomethyl)spironolactone.
- Agafonov, M. V., et al. (1991). The polymorphism of spironolactone. Pharmaceutical Chemistry Journal, 25(11), 820-823.
- British Pharmacopoeia Commission. (1993). British Pharmacopoeia 1993. H.M.
- Council of Europe. (1997). European Pharmacopoeia (3rd ed.).
- Society of Japanese Pharmacopoeia. (1996). The Japanese Pharmacopoeia (13th ed.).
- US Pharmacopeial Convention. (1999).
- Overdiek, H. W., & Merkus, F. W. (1987). The metabolism and pharmacokinetics of spironolactone in man. Reviews on Drug Metabolism and Drug Interactions, 5(4), 273-302.
- Overdiek, H. W., Hermens, W. A., & Merkus, F. W. (1985). New insights into the metabolism of spironolactone: evidence for the involvement of 7 alpha-thiospironolactone. Clinical pharmacology and therapeutics, 38(4), 469–474.
- Cunha-Júnior, E. F., et al. (2016). Oral efficacy of the 2-aminothiophene compound series on Leishmania infantum-infected BALB/c mice. Acta tropica, 164, 273-277.
- Zhang, P., et al. (2014). Determination and correlation of solubility of spironolactone form II in pure solvents and binary solvent mixtures.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- de Moraes, J. (2019). In Vitro and In Vivo Studies of Spironolactone as an Antischistosomal Drug Capable of Clinical Repurposing. Antimicrobial Agents and Chemotherapy, 63(3).
- Wikipedia. (2023). 6β-Hydroxy-7α-thiomethylspironolactone.
- Wikipedia. (2023). Template:Pharmacokinetics of 100 mg per day spironolactone and its metabolites.
- Master Organic Chemistry. (2015). Thiols and Thioethers.
- Frontiers. (2021). Efficacy of Spironolactone Treatment in Murine Models of Cutaneous and Visceral Leishmaniasis.
Sources
- 1. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scielo.br [scielo.br]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. In Vitro and In Vivo Studies of Spironolactone as an Antischistosomal Drug Capable of Clinical Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Spironolactone Treatment in Murine Models of Cutaneous and Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Efficacy of Spironolactone Treatment in Murine Models of Cutaneous and Visceral Leishmaniasis [frontiersin.org]
Application Note & Protocol: Preparation of 7α-Thiomethylspironolactone Stock Solutions
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 7α-Thiomethylspironolactone (7α-TMS), the major active metabolite of the pharmaceutical drug Spironolactone.[1] Proper preparation of stock solutions is critical for ensuring the accuracy, reproducibility, and validity of experimental results in pharmacology, drug development, and biomedical research. This guide details protocols for creating high-concentration primary stocks in organic solvents, preparing aqueous working solutions for in vitro assays, and formulating suspensions for in vivo studies. Emphasis is placed on the rationale behind solvent selection, handling procedures to ensure compound stability, and quality control measures.
Introduction: Scientific Context
7α-Thiomethylspironolactone (7α-TMS, CAS No. 38753-77-4) is a steroidal antimineralocorticoid and antiandrogen that constitutes the primary active metabolite of Spironolactone, a widely used potassium-sparing diuretic.[1] Following administration, Spironolactone itself acts as a prodrug with a short half-life, undergoing extensive metabolism to form several active metabolites, including 7α-TMS, 7α-thiospironolactone (7α-TS), and canrenone.[1][2] Notably, 7α-TMS is responsible for approximately 80% of the potassium-sparing (antimineralocorticoid) effect of the parent drug.[1] Its activity as a nuclear steroid receptor antagonist also makes it a compound of interest in various research fields, including endocrinology and virology.[3]
Given its lipophilic, steroidal structure, 7α-TMS is characterized by poor water solubility, a critical factor that dictates the procedures for its use in experimental settings.[4] The preparation of a concentrated, stable, and homogenous stock solution in an appropriate solvent is the foundational step for any subsequent biological assay. Failure to do so can lead to compound precipitation, inaccurate dosing, and unreliable data. This guide provides field-proven protocols designed to ensure scientific integrity from the very first step of solution preparation.
Physicochemical & Handling Data
A thorough understanding of the compound's properties is essential for its proper handling and use.
| Property | Value | Source(s) |
| Synonyms | 7α-TMS, SC-26519, 7-Thiomethylspirolactone | [1] |
| CAS Number | 38753-77-4 | [5] |
| Molecular Formula | C₂₃H₃₂O₃S | [5][6] |
| Molecular Weight | 388.56 g/mol | [6] |
| Appearance | Fine powder, white to light yellow-brown (similar to parent) | [7] |
| Solubility | DMSO: Soluble. Ethanol: Soluble (based on related metabolite). Water: Practically insoluble. | [7][8] |
| Storage (Neat) | Store at -20°C, protected from light and moisture. | [9] |
| Stability | Stable under recommended storage conditions. Avoid strong acids/alkalis and strong oxidizing/reducing agents. | [6][10] |
Safety & Handling Precautions
7α-Thiomethylspironolactone is a biologically active compound and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[6]
-
Ventilation: Handle the neat compound and concentrated stock solutions inside a certified chemical fume hood or in a well-ventilated area to avoid inhalation of the powder.[6]
-
Spills: In case of a spill, prevent further leakage. Absorb with an inert material and dispose of it in accordance with local regulations. Avoid allowing the compound to enter drains or water courses.[6]
-
Disposal: Dispose of all waste, including empty vials, contaminated PPE, and unused solutions, as hazardous chemical waste according to your institution's guidelines.
Experimental Workflow Overview
The following diagram outlines the general workflow for preparing 7α-TMS solutions, from the neat compound to the final experimental application.
Caption: Workflow for preparing 7α-TMS solutions.
Protocol 1: High-Concentration Primary Stock (10-50 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO). This is the most common starting point for in vitro experiments.
Rationale for Solvent Choice: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of lipophilic compounds like 7α-TMS. A high-concentration stock in DMSO minimizes the volume of organic solvent added to subsequent aqueous experimental systems, thereby reducing potential solvent-induced artifacts.
Materials:
-
7α-Thiomethylspironolactone (neat powder)
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator bath (optional, but recommended)
Procedure:
-
Calculation: Determine the mass of 7α-TMS required.
-
Formula: Mass (mg) = Desired Concentration (mM) × Molecular Weight (388.56 g/mol ) × Volume (mL) × 10⁻³
-
Example for 1 mL of a 20 mM stock: Mass (mg) = 20 mM × 388.56 mg/mmol × 1 mL × 10⁻³ = 7.77 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh the calculated amount of 7α-TMS powder directly into a sterile, appropriately sized vial.
-
Expert Tip: Use a vial that can accommodate at least twice the final volume to allow for effective mixing. Tare the vial on the balance before adding the powder.
-
-
Dissolution:
-
Add the calculated volume of 100% DMSO to the vial containing the compound.
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Causality: The mechanical agitation is necessary to break up powder clumps and increase the surface area for solvation.
-
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, use the following methods.
-
Sonication: Place the vial in a room temperature water bath sonicator for 5-10 minute intervals.[3] Check for dissolution visually after each interval.
-
Gentle Warming: Briefly warm the solution to 37°C in a water bath.[3] Do not overheat, as this may risk compound degradation.
-
Self-Validation: The solution must be a clear, homogenous liquid with no visible particulates before proceeding. If precipitation is observed, the concentration may be too high for the solvent.
-
-
Storage:
Protocol 2: Aqueous Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO primary stock into an aqueous buffer or cell culture medium.
Rationale: Most biological assays are conducted in aqueous environments. The goal is to dilute the primary stock such that the final concentration of DMSO is non-toxic to the cells or system being studied (typically ≤0.1% v/v).
Procedure:
-
Thawing: Remove one aliquot of the primary stock from the freezer and thaw it completely at room temperature. Mix gently by flicking the tube.
-
Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to perform an intermediate dilution in 100% DMSO to ensure accurate pipetting.
-
Final Dilution:
-
Pre-warm the required volume of your final aqueous solution (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).
-
Rapidly pipette the required volume of the 7α-TMS DMSO stock directly into the aqueous solution while vortexing or swirling the tube/flask.
-
Causality: Adding the concentrated DMSO stock to a larger, agitated volume of aqueous buffer facilitates rapid dispersion and prevents the compound from immediately precipitating out of solution (a phenomenon known as "crashing out").
-
-
Verification and Use:
-
Visually inspect the final working solution to ensure no precipitation has occurred. It should remain clear.
-
Use the working solution immediately, as the stability of highly diluted compounds in aqueous media can be limited.[3]
-
Protocol 3: Suspended Formulation for In Vivo Studies
For animal studies (e.g., oral gavage or intraperitoneal injection), a uniform suspension in a biocompatible vehicle is often required. The following protocol is adapted from established methods.[3]
Rationale: A suspension is used when the required dose of a poorly soluble compound cannot be fully dissolved in a tolerable volume of a biocompatible solvent. The vehicle (e.g., corn oil) is chosen for its low toxicity and ability to suspend the compound particles.
Materials:
-
7α-Thiomethylspironolactone (neat powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile Corn Oil (or other appropriate vehicle like PEG300, saline with Tween 80)[11]
-
Sterile conical tube or vial
-
Homogenizer or sonicator probe (optional)
Procedure:
-
Preparation of Vehicle: Prepare the desired vehicle mixture. For a 10% DMSO in corn oil solution, combine 1 part DMSO with 9 parts corn oil by volume.
-
Initial Dissolution/Wetting:
-
Weigh the required amount of 7α-TMS into a sterile tube.
-
Add the DMSO portion of the vehicle first. Vortex thoroughly to wet the powder and create a concentrated slurry or solution.
-
Causality: Pre-dissolving or wetting the compound in a small amount of a good solvent (DMSO) before adding the non-solvent (corn oil) helps create smaller, more uniform particles, leading to a more stable suspension.
-
-
Suspension:
-
Gradually add the corn oil to the DMSO slurry while continuously vortexing or stirring.
-
For a target concentration of 2.5 mg/mL, this protocol yields a suspended solution.[3]
-
If necessary, sonicate the final mixture to ensure a fine, homogenous suspension.
-
-
Use:
-
It is highly recommended to prepare this formulation fresh on the day of use.[3]
-
Always mix the suspension thoroughly (e.g., by vortexing) immediately before drawing each dose to ensure uniformity.
-
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Neat compound won't dissolve in DMSO. | Concentration is above solubility limit. | Reduce the target concentration of the primary stock. Ensure DMSO is anhydrous. Apply gentle heat (37°C) and/or sonicate for longer periods.[3] |
| Precipitate forms when diluting into aqueous buffer. | "Crashing out" due to poor solubility and slow mixing. | Ensure the aqueous medium is being vigorously mixed while the DMSO stock is added. Pre-warm the aqueous medium. Decrease the final concentration. |
| In vivo suspension is not uniform. | Inadequate mixing or particle size is too large. | Ensure the compound is thoroughly wetted/dissolved in DMSO before adding the oil. Increase vortexing/sonication time. |
| Variable experimental results. | Stock solution degradation or inaccurate concentration. | Use freshly thawed aliquots for each experiment. Avoid repeated freeze-thaw cycles.[3] Re-verify stock concentration if in doubt. |
References
- Chemsrc. (n.d.). 7alpha-Thiospironolactone | CAS#:38753-76-3. Chemsrc.
- PubMed. (n.d.). Mechanism of action of spironolactone on cortisol production by guinea pig adrenocortical cells. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 7α-Thiomethylspironolactone. Wikipedia.
- Wikipedia. (n.d.). 7α-Thiospironolactone. Wikipedia.
- U.S. Pharmacopeia. (n.d.). Spironolactone Tablets. USP.
- PubMed. (n.d.). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. National Center for Biotechnology Information.
- Informit. (n.d.). Solutions through compounding: Spironolactone oral liquid. Informit.
- Japanese Pharmacopoeia. (n.d.). Spironolactone.
- SickKids. (n.d.). spironolactone 5 mg/mL Oral Suspension. SickKids.
- European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. EMA.
- IWK Health. (2017, June 22). SPIRONOLACTONE ORAL SUSPENSION 5 MG/ML. IWK Health.
- PubChem. (n.d.). 7alpha-(Thiomethyl)spironolactone. National Center for Biotechnology Information.
Sources
- 1. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 2. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. search.informit.org [search.informit.org]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. caymanchem.com [caymanchem.com]
- 9. 7 alpha-Thiomethyl Spironolactone | LGC Standards [lgcstandards.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. biorbyt.com [biorbyt.com]
Using 7alpha-Thiomethylspironolactone in in vitro receptor binding assays
Application Note & Protocol
Characterizing Mineralocorticoid Receptor Occupancy: An In Vitro Receptor Binding Assay for 7α-Thiomethylspironolactone
Abstract & Application Summary
Spironolactone, a widely prescribed potassium-sparing diuretic and aldosterone antagonist, functions primarily as a prodrug.[1] Its therapeutic effects are mediated by a suite of active metabolites, among which 7α-thiomethylspironolactone (7α-TMS) is a major contributor to its antimineralocorticoid activity.[1][2][3] Understanding the binding kinetics of 7α-TMS at the mineralocorticoid receptor (MR) is crucial for elucidating the drug's mechanism of action and for the development of novel, more selective MR antagonists.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 7α-TMS in in vitro receptor binding assays. We present the scientific rationale, a detailed step-by-step protocol for a competitive radioligand binding assay, and guidelines for data analysis and interpretation. The protocol is designed to be a self-validating system, enabling the robust determination of the binding affinity (expressed as the inhibition constant, Kᵢ) of 7α-TMS for the mineralocorticoid receptor.
Scientific Background & Mechanism
The Mineralocorticoid Receptor and Its Antagonism
The mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily, plays a pivotal role in regulating electrolyte and water balance, primarily through its activation by the steroid hormone aldosterone.[4][5] Upon aldosterone binding, the MR translocates to the nucleus, dimerizes, and binds to hormone response elements on DNA, modulating the transcription of genes like the epithelial sodium channel (ENaC) to increase sodium reabsorption.[4][6]
Spironolactone and its metabolites exert their therapeutic effect by competitively binding to the MR, thereby preventing aldosterone from binding and activating the receptor.[2][5][7] This antagonism blocks the downstream signaling cascade, leading to natriuresis and diuresis.
Spironolactone Metabolism: The Genesis of the Active Moiety
Spironolactone itself has a relatively short half-life and is extensively metabolized in the liver and other tissues.[1][3][6] The parent drug is converted into several active metabolites, including canrenone, 7α-thiospironolactone (7α-TS), and 7α-thiomethylspironolactone (7α-TMS).[1][8] Studies have shown that 7α-TMS is the major metabolite that interacts with cytosolic mineralocorticoid receptors in target tissues like the kidney, accounting for a significant portion of spironolactone's overall effect.[1][2][9]
Figure 1: Simplified metabolic pathway of Spironolactone to its active metabolites.
Principles of the Competitive Receptor Binding Assay
The competitive binding assay is a cornerstone of pharmacology for determining the affinity of an unlabeled compound (the "competitor," in this case, 7α-TMS) for a specific receptor.[10][11] The assay relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand (a "tracer" with known high affinity for the receptor) for a finite number of receptor sites.
The experiment involves incubating the receptor preparation with a fixed concentration of the radioligand in the presence of increasing concentrations of the competitor. As the concentration of the competitor increases, it displaces more of the radioligand from the receptor. By measuring the amount of bound radioactivity at each competitor concentration, a dose-response curve is generated, from which the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined.[11] This IC₅₀ value is then used to calculate the inhibition constant (Kᵢ), which represents the true binding affinity of the competitor for the receptor.
Sources
- 1. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 2. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 9. karger.com [karger.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of 7alpha-Thiomethylspironolactone in Rodent Models
Introduction: Unveiling the Therapeutic Potential of 7alpha-Thiomethylspironolactone
This compound (7α-TMS) is the major and most active metabolite of the widely prescribed mineralocorticoid receptor (MR) antagonist, spironolactone.[1][2] Spironolactone itself is considered a prodrug, and its therapeutic effects are largely attributable to its metabolites, including 7α-TMS and canrenone.[1] Notably, 7α-TMS is responsible for approximately 80% of the potassium-sparing effect of spironolactone. In adrenalectomized rats, 7α-TMS exhibits approximately 1.28 times the antimineralocorticoid activity of spironolactone, highlighting its significance in mediating the pharmacological actions of its parent compound.[3]
The clinical utility of spironolactone in treating conditions such as primary aldosteronism, hypertension, heart failure, and chronic kidney disease is well-established. These pathologies are often driven by the deleterious effects of excessive aldosterone, which include sodium and water retention, endothelial dysfunction, inflammation, and fibrosis.[4] By competitively blocking the mineralocorticoid receptor, 7α-TMS is poised to mitigate these pathological processes.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the therapeutic effects of 7α-TMS in established preclinical animal models. The protocols detailed herein are designed to be robust and reproducible, enabling the elucidation of the pharmacological profile of 7α-TMS in the context of cardiovascular and renal diseases.
Rationale for Animal Model Selection
The selection of appropriate animal models is paramount for the preclinical evaluation of 7α-TMS. The chosen models should recapitulate key pathophysiological features of human diseases where MR antagonism is a validated therapeutic strategy. This guide focuses on rodent models due to their widespread availability, well-characterized disease progression, and amenability to genetic and pharmacological manipulation.
The following models are detailed:
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model: This model induces a state of mineralocorticoid excess and salt-sensitive hypertension, closely mimicking aspects of primary aldosteronism.[6][7] It is an ideal platform to study the antihypertensive and end-organ protective effects of 7α-TMS.
-
Angiotensin II (Ang II)-Induced Hypertension Model: Continuous infusion of Ang II creates a state of renin-angiotensin-aldosterone system (RAAS) overactivation, leading to hypertension, cardiac hypertrophy, and fibrosis.[1][3][8] This model is suitable for investigating the ability of 7α-TMS to counteract the downstream effects of RAAS activation.
-
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis: The UUO model is a well-established and rapid method to induce renal interstitial fibrosis, a hallmark of progressive chronic kidney disease.[9][10][11][12] It allows for the direct assessment of the anti-fibrotic properties of 7α-TMS.
-
Coronary Artery Ligation Model of Heart Failure: Ligation of a coronary artery induces myocardial infarction, leading to subsequent cardiac remodeling, fibrosis, and heart failure.[13][14] This model is critical for evaluating the potential of 7α-TMS to attenuate adverse cardiac remodeling and improve cardiac function post-myocardial infarction.
Experimental Protocols
Preparation and Administration of this compound
A critical aspect of in vivo studies is the appropriate formulation and administration of the test compound. Based on available information, the following protocol is recommended for the preparation of 7α-TMS for oral or intraperitoneal administration in rodents.[6]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of 7α-TMS in DMSO. For example, to create a 25 mg/mL stock solution, dissolve 25 mg of 7α-TMS powder in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. Gentle heating or sonication may be used to aid dissolution.
-
Working Solution Preparation (Suspension): For in vivo administration, prepare a fresh suspension on the day of dosing. To prepare a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.[6]
-
Homogenization: Vortex the mixture vigorously to create a uniform suspension. Ensure the suspension is well-mixed immediately before each administration to guarantee consistent dosing.
Dosage Considerations:
Direct in vivo dosage studies for 7α-TMS are not widely published. However, a starting dose can be estimated based on its relative potency to spironolactone in rats (approximately 1.28 times more potent).[3] Spironolactone is often administered in a range of 20-100 mg/kg/day in rodent models.[15] Therefore, a starting dose range for 7α-TMS of 15-80 mg/kg/day is a reasonable starting point for dose-finding studies. The final optimal dose should be determined empirically for each specific animal model and experimental endpoint.
Model 1: Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat
This model is characterized by low-renin, salt-sensitive hypertension and is highly relevant for studying mineralocorticoid-driven cardiovascular and renal damage.
Experimental Workflow:
Caption: Workflow for the DOCA-Salt Hypertension Model.
Detailed Protocol:
-
Animal Selection: Male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300g).
-
Acclimation: Acclimate rats for at least one week to housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Unilateral Nephrectomy: Anesthetize the rat. Through a flank incision, remove the left kidney. Suture the incision and allow the animal to recover for 1-2 weeks.[7]
-
Hypertension Induction:
-
Implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25 mg) subcutaneously.
-
Replace drinking water with a solution of 1% NaCl and 0.2% KCl.[16]
-
Monitor blood pressure weekly using a non-invasive tail-cuff method. Hypertension typically develops over 4 weeks.
-
-
Treatment:
-
After 4 weeks of DOCA-salt treatment, randomize hypertensive animals into treatment groups (e.g., Vehicle, 7α-TMS low dose, 7α-TMS high dose).
-
Administer 7α-TMS or vehicle daily via oral gavage for the desired treatment period (e.g., 4 weeks).
-
-
Endpoint Analysis:
-
Continue weekly blood pressure monitoring.
-
At the end of the treatment period, collect blood for analysis of electrolytes, renal function markers (BUN, creatinine), and cardiac injury markers (e.g., NT-proBNP).
-
Harvest heart, kidneys, and aorta for histological analysis (e.g., H&E, Masson's trichrome for fibrosis), gene expression analysis (e.g., qPCR for markers of inflammation and fibrosis like TGF-β, collagen I), and vascular reactivity studies.
-
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Reference |
| Animal Model | Male Sprague-Dawley or Wistar rats | [7] |
| Age/Weight | 8-10 weeks / 250-300g | [7] |
| DOCA Dose | 25 mg/rat, s.c. (pellet) | [2] |
| Salt in Water | 1% NaCl + 0.2% KCl | [16] |
| Induction Period | 4 weeks | [2] |
| 7α-TMS Dose (suggested) | 15-80 mg/kg/day, p.o. | Inferred from[3] |
| Treatment Duration | 4 weeks | [2] |
Model 2: Angiotensin II-Induced Hypertension
This model simulates the pathological effects of RAAS overactivation, leading to hypertension, cardiac hypertrophy, and fibrosis.
Experimental Workflow:
Caption: Workflow for the Angiotensin II-Induced Hypertension Model.
Detailed Protocol:
-
Animal Selection: Male C57BL/6 mice (8-10 weeks old).
-
Acclimation: Acclimate mice for at least one week.
-
Blood Pressure Measurement: For continuous and accurate blood pressure monitoring, telemetry device implantation is recommended. Alternatively, daily blood pressure measurements can be taken using a tail-cuff system.
-
Hypertension Induction and Treatment:
-
Anesthetize the mice.
-
Implant osmotic minipumps subcutaneously for continuous infusion.
-
Pumps should be filled to deliver Angiotensin II at a dose of, for example, 600 ng/kg/min.[17]
-
For treatment groups, 7α-TMS can be co-administered with Ang II in the pumps if solubility and stability are confirmed, or administered daily via oral gavage.
-
-
Endpoint Analysis:
-
Monitor blood pressure throughout the infusion period.
-
At the end of the study, collect blood and harvest hearts and kidneys.
-
Assess cardiac hypertrophy by measuring the heart weight to body weight ratio.
-
Perform histological analysis for fibrosis (Masson's trichrome or Picrosirius red staining) and cellular hypertrophy.
-
Analyze gene expression of fibrotic and hypertrophic markers (e.g., TGF-β, collagen I, ANP, BNP).
-
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Reference |
| Animal Model | Male C57BL/6 mice | [8] |
| Age | 8-10 weeks | [8] |
| Ang II Dose | 600 ng/kg/min, s.c. (osmotic pump) | [17] |
| Infusion Period | 14-28 days | [1][8] |
| 7α-TMS Dose (suggested) | 15-80 mg/kg/day, p.o. or s.c. | Inferred from[3] |
| Treatment Duration | Concurrent with Ang II infusion | [8] |
Model 3: Unilateral Ureteral Obstruction (UUO) for Renal Fibrosis
This model provides a rapid and robust induction of tubulointerstitial fibrosis, allowing for the assessment of anti-fibrotic therapies.
Experimental Workflow:
Caption: Workflow for the Unilateral Ureteral Obstruction (UUO) Model.
Detailed Protocol:
-
Animal Selection: Male C57BL/6 mice (8-10 weeks old).
-
Acclimation and Grouping: Acclimate mice for one week and randomize into sham, UUO + vehicle, and UUO + 7α-TMS groups.
-
Surgical Procedure:
-
Treatment:
-
Begin daily administration of 7α-TMS or vehicle (oral gavage or intraperitoneal injection) immediately after surgery.
-
The treatment period is typically 7 to 14 days.[12]
-
-
Endpoint Analysis:
-
At the end of the treatment period (day 7 or 14), harvest both the obstructed and contralateral kidneys.
-
Histology: Fix kidney sections in formalin and embed in paraffin. Stain with Masson's trichrome or Picrosirius red to quantify collagen deposition (fibrosis). Perform immunohistochemistry for markers of myofibroblast activation (α-SMA) and inflammation (F4/80).[12]
-
Biochemical and Molecular Analysis: Homogenize kidney tissue to extract protein and RNA. Quantify protein levels of fibrotic markers (e.g., TGF-β, collagen I) by Western blot. Measure mRNA expression of relevant genes by qPCR.
-
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Reference |
| Animal Model | Male C57BL/6 mice | [12] |
| Age | 8-10 weeks | [12] |
| Surgical Procedure | Double ligation of the left ureter | [9][18] |
| 7α-TMS Dose (suggested) | 15-80 mg/kg/day, p.o. or i.p. | Inferred from[3] |
| Treatment Duration | 7-14 days | [12] |
Model 4: Coronary Artery Ligation Model of Heart Failure
This model of myocardial infarction-induced heart failure allows for the investigation of therapies aimed at preventing adverse cardiac remodeling.
Experimental Workflow:
Caption: Workflow for the Myocardial Infarction (MI) Model.
Detailed Protocol:
-
Animal Selection: Male C57BL/6 mice (8-12 weeks old).
-
Acclimation and Grouping: Acclimate mice for one week and randomize into sham, MI + vehicle, and MI + 7α-TMS groups.
-
Surgical Procedure:
-
Anesthetize and intubate the mouse.
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture.[13][14]
-
For sham-operated animals, pass the suture under the LAD without tying it.
-
Close the chest and allow the animal to recover.
-
-
Treatment:
-
Begin daily administration of 7α-TMS or vehicle (e.g., by oral gavage) 24 hours post-surgery to allow for stabilization.
-
Continue treatment for a period of 4 weeks to allow for significant cardiac remodeling.
-
-
Functional and Endpoint Analysis:
-
Echocardiography: Perform echocardiography at baseline (before surgery) and at weekly intervals to assess cardiac function (e.g., ejection fraction, fractional shortening, left ventricular dimensions).
-
Terminal Analysis: At 4 weeks, perform a final echocardiogram. Then, harvest the hearts.
-
Histology: Perfuse and fix the hearts. Section and stain with Masson's trichrome to measure infarct size and the extent of interstitial fibrosis in the non-infarcted myocardium.
-
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Reference |
| Animal Model | Male C57BL/6 mice | [13][14] |
| Age | 8-12 weeks | [13][14] |
| Surgical Procedure | Permanent ligation of LAD | [13][14] |
| 7α-TMS Dose (suggested) | 15-80 mg/kg/day, p.o. | Inferred from[3] |
| Treatment Duration | 4 weeks | [13] |
Mechanistic Insights: Signaling Pathways
7α-TMS exerts its effects primarily through the blockade of the mineralocorticoid receptor. This action can interrupt downstream signaling cascades that promote inflammation, fibrosis, and endothelial dysfunction.
Mineralocorticoid Receptor Signaling Pathway
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and site of 7α-TMS action.
Aldosterone binds to the cytoplasmic MR, causing the dissociation of heat shock proteins and allowing the receptor to dimerize and translocate to the nucleus. There, it binds to mineralocorticoid response elements (MREs) on DNA, promoting the transcription of genes involved in inflammation and fibrosis.[19] 7α-TMS competitively blocks the binding of aldosterone to the MR, thereby inhibiting this signaling cascade.[5]
TGF-β Signaling Pathway in Fibrosis
Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. Mineralocorticoid receptor activation is known to increase TGF-β expression.[7]
Caption: Simplified TGF-β signaling pathway in fibrosis and its modulation by 7α-TMS.
By inhibiting MR activation, 7α-TMS can be hypothesized to reduce the expression of TGF-β, thereby attenuating the downstream Smad signaling cascade that leads to the transcription of pro-fibrotic genes and the accumulation of extracellular matrix.[17][20]
Conclusion
These application notes provide a framework for the preclinical investigation of this compound in relevant animal models of cardiovascular and renal disease. The detailed protocols and mechanistic insights offer a solid foundation for researchers to explore the therapeutic potential of this active metabolite. Rigorous and well-controlled studies using these models will be instrumental in defining the efficacy and mechanism of action of 7α-TMS, and in guiding its potential development as a novel therapeutic agent.
References
- Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs. (n.d.). PubMed. [Link]
- Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis. (2025). JoVE. [Link]
- Permanent Ligation of the Left Anterior Descending Coronary Artery in Mice: A Model of Post-myocardial Infarction Remodelling and Heart Failure. (n.d.). NCBI. [Link]
- SPIRONOLACTONE 1. Exposure Data. (n.d.).
- Unilateral ureteral obstruction model (UUO) procedure for nonclinical research. (n.d.).
- Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Tre
- Unilateral ureteral obstruction mouse model of kidney fibrosis. (n.d.). Gubra. [Link]
- EXPERIMENTAL STUDIES OF THE PHARMACOLOGY OF... : Journal of Veterinary Internal Medicine. (n.d.). Ovid. [Link]
- Spironolactone improves endothelial dysfunction in streptozotocin-induced diabetic r
- Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction. (n.d.). NCBI. [Link]
- Angiotensin II-induced Hypertension Mouse Model. (n.d.). InnoSer. [Link]
- Deoxycorticosterone Acetate–Salt Rats | Hypertension. (2006). AHA Journals. [Link]
- Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis. (2025). JoVE. [Link]
- Aldactone. (n.d.).
- 7α-Thiomethylspironolactone. (n.d.). Wikipedia. [Link]
- Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and P
- AB0112 Anticytokine, Antioxidant and Anti-Inflammatory Action of Spironolactone in Collagen Induced Arthritis: Candidature of Spironolactone as a Novel DMARD | Request PDF. (2004).
- Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and P
- Antifibrotic effects of spironolactone in preventing myocardial fibrosis in systemic arterial hypertension. (1993). PubMed. [Link]
- Spironolactone ameliorates endothelial dysfunction through inhibition of the AGE/RAGE axis in a chronic renal failure r
- Antifibrotic effects of aldosterone receptor blocker (spironolactone) in patients with chronic kidney disease. (n.d.). PubMed. [Link]
- In Vitro and In Vivo Studies of Spironolactone as an Antischistosomal Drug Capable of Clinical Repurposing. (2019). PubMed. [Link]
- Impact of Mineralocorticoid Receptor Antagonists in the Treatment of Heart Failure. (n.d.). NCBI. [Link]
- (PDF) Impact of Mineralocorticoid Receptor Antagonists in the Treatment of Heart Failure: Targeting the Heart Failure Cascade. (2025).
- Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-alpha and interferon-gamma, and has potential in the treatment of arthritis. (n.d.). NCBI. [Link]
- Anti-inflammatory effect of spironolactone on human peripheral blood mononuclear cells. (n.d.). PubMed. [Link]
- TGF-β Signaling in Health and Disease. (n.d.). NCBI. [Link]
- Antifibrotic effects of aldosterone receptor blocker (spironolactone) in patients with chronic kidney disease. (n.d.). PubMed. [Link]
Sources
- 1. Frontiers | Novel Anti-fibrotic Therapies [frontiersin.org]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Spironolactone improves endothelial dysfunction in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental models for vascular endothelial dysfunction | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 9. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Pharmacological particulars - Prilactone Next® 10mg, 50mg and 100mg chewable tablets for dogs [noahcompendium.co.uk]
- 12. tandfonline.com [tandfonline.com]
- 13. Hepatic metabolism of spironolactone. Production of 3-hydroxy-thiomethyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. mdpi.com [mdpi.com]
- 16. aragen.com [aragen.com]
- 17. researchgate.net [researchgate.net]
- 18. Spironolactone ameliorates endothelial dysfunction through inhibition of the AGE/RAGE axis in a chronic renal failure rat model | springermedizin.de [springermedizin.de]
- 19. 7alpha-(Thiomethyl)spironolactone | C23H32O3S | CID 162325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Antifibrotic effects of aldosterone receptor blocker (spironolactone) in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Simultaneous Quantification of Spironolactone and its Major Metabolites in Human Plasma
Introduction: The Clinical Imperative for Monitoring Spironolactone and its Metabolites
Spironolactone is a synthetic steroid that acts as a competitive antagonist of the mineralocorticoid receptor, making it a widely prescribed potassium-sparing diuretic.[1] It is utilized in the management of various cardiovascular conditions, including heart failure and hypertension.[2][3] Upon administration, spironolactone undergoes rapid and extensive metabolism in the liver, forming several active metabolites that contribute significantly to its therapeutic and potential adverse effects.[4][5] The two primary active metabolites are canrenone and 7α-thiomethylspironolactone (7α-TMS).[3][4] Given that these metabolites have longer half-lives than the parent drug, their concentrations are crucial in understanding the overall pharmacodynamic effect and for therapeutic drug monitoring.[4]
The accurate and simultaneous measurement of spironolactone, canrenone, and 7α-TMS in human plasma is therefore essential for pharmacokinetic studies, bioequivalence trials, and personalized medicine. This application note provides a detailed, validated protocol for the simultaneous determination of these compounds using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity. The methodology described herein is grounded in established scientific principles and adheres to the bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9][10][11]
Method Selection: The Rationale for LC-MS/MS
While various analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), have been employed for the analysis of spironolactone and its metabolites, LC-MS/MS stands out as the gold standard for bioanalytical applications.[12][13]
The primary advantages of LC-MS/MS in this context are:
-
Superior Sensitivity: LC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV, enabling the accurate measurement of low-level drug and metabolite concentrations often encountered in clinical samples.[14]
-
Enhanced Specificity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each analyte. This minimizes the potential for interference from endogenous plasma components, ensuring the integrity of the analytical data.
-
High Throughput: Modern LC-MS/MS systems, coupled with efficient sample preparation techniques, allow for rapid analysis times, making the method suitable for studies involving a large number of samples.[1]
One of the analytical challenges with spironolactone is its in-source fragmentation during electrospray ionization, which can lead to the formation of an ion identical to that of canrenone.[5] Therefore, robust chromatographic separation of spironolactone and canrenone is imperative for their accurate individual quantification.[5] The protocol detailed below has been optimized to address this specific challenge.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with each step meticulously planned to ensure accuracy, precision, and reproducibility, in line with international bioanalytical method validation guidelines.[6][7][8][9][10][11]
Sample Preparation: Liquid-Liquid Extraction (LLE)
The objective of sample preparation is to isolate the analytes of interest from the complex plasma matrix and to concentrate them for analysis. Liquid-liquid extraction is a robust and cost-effective method for this purpose.
-
Step 1: Aliquoting and Internal Standard Spiking
-
In a clean microcentrifuge tube, aliquot 200 µL of human plasma.
-
Add 20 µL of the internal standard (IS) working solution (e.g., Spironolactone-d7) to each plasma sample, calibrator, and quality control (QC) sample. The use of a stable isotope-labeled internal standard is highly recommended as it closely mimics the behavior of the analyte during extraction and ionization, thereby correcting for any variability.
-
-
Step 2: Extraction
-
Add 1 mL of the extraction solvent (a mixture of methyl tert-butyl ether and methylene chloride, 80:20 v/v) to each tube.[14]
-
Vortex the tubes vigorously for 1 minute to ensure thorough mixing and efficient partitioning of the analytes into the organic phase.
-
Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Step 3: Evaporation and Reconstitution
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 v/v methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution of the analytes.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.
LC-MS/MS Instrumentation and Conditions
The following instrumental parameters have been shown to provide excellent chromatographic separation and sensitive detection of spironolactone and its metabolites.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient Elution | Start with 50% B, increase to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
-
Rationale for Chromatographic Choices: The C18 column provides the necessary hydrophobicity for retaining spironolactone and its metabolites. The gradient elution with a methanol and water mobile phase containing formic acid ensures good peak shape and efficient separation of the analytes from each other and from endogenous plasma components. The acidic mobile phase promotes the protonation of the analytes, which is favorable for positive ion electrospray ionization.
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Spironolactone | 341.2 | 107.2 | 25 |
| Canrenone | 341.1 | 107.1 | 25 |
| 7α-thiomethylspironolactone | 387.2 | 341.1 | 20 |
| Spironolactone-d7 (IS) | 347.1 | 107.2 | 25 |
-
Rationale for Mass Spectrometric Choices: Positive ESI is effective for the ionization of spironolactone and its metabolites. The MRM transitions are highly specific to each analyte and the internal standard. The collision energies are optimized to produce the most abundant and stable product ions, thereby maximizing the sensitivity of the assay.
Caption: LC-MS/MS Analytical Workflow.
Method Validation and Performance Characteristics
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[6][9][15] The validation should assess the following parameters, with acceptance criteria based on FDA and EMA guidelines.[8][10]
Table 4: Typical Method Performance Characteristics
| Parameter | Typical Performance | Acceptance Criteria (FDA/EMA) |
| Linearity Range | 0.5 - 500 ng/mL | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Accuracy within ±20%, Precision ≤ 20% |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 95 - 105% | Within ±15% of nominal (±20% at LLOQ) |
| Precision (at LLOQ, LQC, MQC, HQC) | < 10% RSD | ≤ 15% RSD (≤ 20% at LLOQ) |
| Recovery | > 85% | Consistent, precise, and reproducible |
| Matrix Effect | Minimal | IS-normalized matrix factor CV ≤ 15% |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable under typical laboratory conditions | Analyte concentration within ±15% of baseline |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust protocol for the simultaneous quantification of spironolactone and its major active metabolites, canrenone and 7α-thiomethylspironolactone, in human plasma. The methodology is grounded in established analytical principles and adheres to international regulatory guidelines for bioanalytical method validation.[6][7][8][9][10][11] By providing a detailed, step-by-step protocol and explaining the rationale behind the experimental choices, this guide serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the pharmacokinetic and clinical evaluation of spironolactone.
References
- Dong, H., Xu, F., Zhang, Z., Tian, Y., & Chen, Y. (2006). Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. Journal of Mass Spectrometry, 41(4), 477-486. [Link]
- Szalek, E., Fijalek, Z., Gornowicz, J., & Manysiak, S. (2000). Simultaneous determination of spironolactone and its metabolites in human plasma. Acta Poloniae Pharmaceutica, 57(5), 333-338. [Link]
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- Karim, A., Zagarella, J., Hutsell, T. C., & Dooley, M. (1975). Spironolactone metabolism in man studied by gas chromatography-mass spectrometry. Drug Metabolism and Disposition, 3(6), 467-478. [Link]
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2018).
- European Medicines Agency.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
- Hoffmann, U. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(13), 1541-1543. [Link]
- U.S. Food and Drug Administration. (2001).
- Ferreira-Nunes, R., Angelo, T., Márcia, S., Oliveira, P., Tais, G., & Cunha-Filho, M. S. S. (2021). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]
- Mentz, R. J., et al. (2020). Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial.
- U.S. Food and Drug Administration. (2022).
- U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
- SlideShare. (2015).
- Vlase, L., Imre, S., Muntean, D. L., Muntean, D., & Achim, M. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Croatica Chemica Acta, 84(3), 361-366. [Link]
- ResearchGate. (n.d.). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. [Link]
- Ferreira-Nunes, R., et al. (2021). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Portal de Revistas da USP. [Link]
- Caulfield, T. R., et al. (2020). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. Journal of The American Society for Mass Spectrometry, 31(11), 2277-2286. [Link]
- Vlase, L., Imre, S., Muntean, D. L., Muntean, D., & Achim, M. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Semantic Scholar. [Link]
- Sandall, J. M., Millership, J. S., Collier, P. S., & McElnay, J. C. (2006). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples.
- Sherry, F. W., & Gaskell, S. J. (1988). Identification of spironolactone metabolites in plasma and target organs of guinea pigs. Journal of Pharmacology and Experimental Therapeutics, 247(2), 675-681. [Link]
- Singhal, R., Chauhan, C., Sharma, P., & Sachdeva, M. (2022). HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. International Journal of Pharmaceutical Sciences and Research, 13(12), 4991-5000. [Link]
- ResearchGate. (n.d.). Simutaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. [Link]
- ResearchGate. (n.d.).
- Hribar, J. D., et al. (1975). SPIRONOLACTONE METABOLISM IN MAN STUDIED BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Drug Metabolism and Disposition, 3(6), 467-478. [Link]
- ResearchGate. (n.d.). (PDF) Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. [Link]
- Phenomenex. (n.d.).
- Ferreira-Nunes, R., et al. (2021). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. ProQuest. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. revistas.usp.br [revistas.usp.br]
- 3. Identification of spironolactone metabolites in plasma and target organs of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spironolactone metabolism in man studied by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bioanalysisforum.jp [bioanalysisforum.jp]
Application Note: High-Throughput Bioanalysis of 7α-Thiomethylspironolactone using a Deuterated Internal Standard
A Senior Application Scientist's Guide to Ensuring Assay Robustness and Accuracy in Drug Metabolism Studies
Introduction: The Critical Role of Metabolite Quantification in Drug Development
Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, is extensively metabolized in the body, forming several active metabolites that contribute significantly to its therapeutic and potential off-target effects.[1][2] Among these, 7α-thiomethylspironolactone (7α-TMS) is a major active metabolite with a longer half-life than the parent drug, making its accurate quantification essential for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling.[3][4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[5][6] However, the accuracy of LC-MS/MS quantification is susceptible to variability introduced during sample preparation and analysis, such as inconsistencies in extraction recovery, matrix effects, and instrument response fluctuations.[7][8] To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is the recommended best practice.[9][10][11]
This application note provides a comprehensive guide and a detailed protocol for the use of deuterated 7α-thiomethylspironolactone (7α-TMS-d₃) as an internal standard for the accurate and precise quantification of 7α-TMS in biological matrices, such as human plasma. We will delve into the rationale behind experimental choices, present a step-by-step workflow, and discuss data interpretation, all grounded in established scientific principles and regulatory expectations.[12][13]
The Rationale for a Deuterated Internal Standard
The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, chromatography, and ionization.[8][10] A deuterated internal standard, such as 7α-TMS-d₃, is considered the "gold standard" because it is chemically identical to the analyte, with the only difference being the increased mass due to the deuterium atoms.[14][15][16] This near-perfect analogy ensures that any variations affecting the analyte during the analytical process will equally affect the internal standard, allowing for reliable correction and highly accurate quantification.[9][17] The use of a SIL-IS is a key component in developing a robust and defensible bioanalytical method that meets the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA).[18]
Experimental Workflow Overview
The bioanalytical process for 7α-TMS quantification can be broken down into several key stages, each requiring careful consideration to ensure data quality. The overall workflow is designed to be self-validating, with the internal standard introduced early in the process to account for variability in all subsequent steps.
Caption: Bioanalytical workflow for 7α-TMS quantification.
Detailed Protocols
The following protocols provide a starting point for method development and validation. Optimization of specific parameters may be necessary based on the laboratory's instrumentation and specific study requirements.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of 7α-thiomethylspironolactone and 1 mg of deuterated 7α-thiomethylspironolactone (7α-TMS-d₃).
-
Dissolve each compound in a separate 1 mL volumetric flask using methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 7α-TMS by serially diluting the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the 7α-TMS-d₃ primary stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL. This solution will be used to spike all samples, calibration standards, and quality control samples.
-
Preparation of Calibration Standards and Quality Control Samples
-
Matrix: Use the same biological matrix (e.g., human plasma) as the study samples.
-
Calibration Curve:
-
Spike blank plasma with the appropriate working standard solutions of 7α-TMS to achieve a series of concentrations (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 75, and 750 ng/mL).
-
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is often preferred for its ability to provide cleaner extracts and higher throughput compared to liquid-liquid extraction.[19][20][21]
-
Sample Pre-treatment:
-
To a 200 µL aliquot of plasma sample, calibration standard, or QC sample, add 20 µL of the 100 ng/mL 7α-TMS-d₃ internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of 4% phosphoric acid in water and vortex. This step disrupts protein binding.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg, 1 mL).
-
Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the cartridge at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting conditions (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Caption: Solid-Phase Extraction (SPE) Workflow.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrument being used.
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start at 50% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of 7α-TMS and 7α-TMS-d₃. Example: 7α-TMS: Q1/Q3 (e.g., 417.2 -> 341.2); 7α-TMS-d₃: Q1/Q3 (e.g., 420.2 -> 341.2) |
| Source Temp. | 500°C |
| Gas Flow | Optimized for specific instrument |
Data Analysis and Quality Control
-
Integration: Integrate the chromatographic peaks for both the analyte (7α-TMS) and the internal standard (7α-TMS-d₃).
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and QCs.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Quantification: Determine the concentration of 7α-TMS in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Acceptance Criteria: The performance of the assay should be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry.[12][13][22]
Typical Method Validation Parameters
| Parameter | Acceptance Criteria (as per FDA Guidance) |
| Accuracy | Mean concentration at each QC level should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The coefficient of variation (CV) for each QC level should not exceed 15% (20% at the LLOQ). |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples. |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance ionization of the analyte or IS. |
| Stability | Analyte stability should be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage). |
Conclusion
The use of a deuterated internal standard, such as 7α-thiomethylspironolactone-d₃, is paramount for the development of a robust, reliable, and regulatory-compliant bioanalytical method for the quantification of 7α-thiomethylspironolactone. By closely mimicking the behavior of the analyte throughout the entire analytical process, the SIL-IS effectively corrects for procedural variability, ensuring the highest level of accuracy and precision in pharmacokinetic and drug metabolism studies. The protocols and principles outlined in this application note provide a solid foundation for researchers and drug development professionals to establish high-quality bioanalytical assays.
References
- SCION Instruments. The Role of Internal Standards In Mass Spectrometry.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- Chemistry For Everyone. (2023). What Is An Internal Standard And Why Is It Used In LC-MS?. YouTube.
- U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- International Journal of Innovative Science and Research Technology. (2023). Analysis of Drugs from Biological Samples.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
- PubMed. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives.
- PubMed. (1987). Spironolactone metabolism in target tissues. Characteristics of deacetylation in kidney, liver, adrenal cortex, and testes.
- National Institutes of Health. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives.
- International Journal of Pharmaceutical Sciences. (2023). Extraction of Drugs and Metabolites from Biological Matrices.
- PubMed Central. (2019). Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial.
- Chromatography Forum. (2008). Purpose of Internal Standard?.
- IonSource. (2016). The Internal Standard.
- Patsnap Synapse. (2024). What is the mechanism of Spironolactone?.
- Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
- NorthEast BioLab. (2023). What are the Best Practices of LC-MS/MS Internal Standards?.
- PubMed. (2008). Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay.
- Deranged Physiology. (n.d.). Spironolactone.
- Pfizer Medical - US. (n.d.). ALDACTONE® (spironolactone) Clinical Pharmacology.
- Slideshare. (2018). extraction of drug from biological matrix.pptx.
- Taylor & Francis Online. (1982). Solid Extraction of Steroid Conjugates from Plasma and Milk.
- Pragolab. (n.d.). Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS.
- SciSpace. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection.
- Hypha Discovery. (n.d.). Synthesis of deuterated metabolites.
- PubMed. (1987). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes.
- Synapse. (2025). Deuterated Internal Standard: Significance and symbolism.
- PubMed. (2007). Stereoselective synthesis of the two major metabolites of spironolactone, 3alpha- and 3beta-hydroxy-7alpha-methylthio-17alpha-pregn-4-ene-21,17-carbolactone.
- International Journal of Research and Analytical Reviews. (2020). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- ResearchGate. (2015). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- SciELO. (2017). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples.
- PubMed. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?.
- SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
- ResearchGate. (2014). Synthesis of Deuterated Mevalonolactone Isotopomers.
- Beilstein Archives. (2019). Deuterated reagents in multicomponent reactions to afford deuterium labeled products.
Sources
- 1. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. nebiolab.com [nebiolab.com]
- 9. youtube.com [youtube.com]
- 10. ionsource.com [ionsource.com]
- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. Purpose of Internal Standard? - Chromatography Forum [chromforum.org]
- 15. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 16. texilajournal.com [texilajournal.com]
- 17. scispace.com [scispace.com]
- 18. fda.gov [fda.gov]
- 19. ijisrt.com [ijisrt.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hhs.gov [hhs.gov]
Cell culture experiments involving 7alpha-Thiomethylspironolactone
As a Senior Application Scientist, this guide provides a comprehensive framework for conducting cell culture experiments with 7alpha-Thiomethylspironolactone (7α-TMS), a principal active metabolite of the widely used drug spironolactone. The protocols herein are designed to be robust and self-validating, empowering researchers to meticulously characterize the compound's mechanism of action as a mineralocorticoid receptor antagonist.
Spironolactone is a cornerstone therapy for conditions involving excess aldosterone, acting as a mineralocorticoid receptor (MR) antagonist.[1][2] However, spironolactone itself is a prodrug with a short half-life.[3] Its therapeutic efficacy is largely attributable to its active metabolites, among which this compound (7α-TMS) is a major player.[4][5] 7α-TMS is responsible for a substantial portion of the potassium-sparing (antimineralocorticoid) effect of the parent drug.[3]
The mineralocorticoid receptor is a ligand-activated transcription factor that, upon binding its agonist aldosterone, regulates genes critical for sodium and water homeostasis, blood pressure control, and electrolyte balance.[6][7] Dysregulation of the MR signaling pathway is implicated in a host of cardiovascular and renal diseases, making it a crucial therapeutic target.[8] Understanding the specific interactions and cellular consequences of 7α-TMS activity is therefore vital for drug development and mechanistic studies.
This application note provides detailed protocols for investigating the effects of 7α-TMS on the MR signaling pathway in vitro, from initial compound handling to functional genomic and proteomic readouts.
Compound Profile and Handling
Proper preparation and storage of 7α-TMS are critical for reproducible experimental outcomes.
Table 1: Chemical and Physical Properties of 7α-Thiomethylspironolactone
| Property | Value | Source(s) |
| Alternate Names | 7α-TMS; SC-26519 | [3][9] |
| Molecular Formula | C₂₃H₃₂O₃S | [9][10] |
| Molecular Weight | 388.57 g/mol | [3] |
| CAS Number | 38753-77-4 | [9] |
| Appearance | Solid | [9] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [9] |
Protocol 1: Preparation of 7α-TMS Stock Solutions
Rationale: A high-concentration, stable stock solution in an appropriate solvent is necessary for accurate serial dilutions into cell culture media. Dimethyl sulfoxide (DMSO) is a common choice for its solvating power and compatibility with most cell culture assays at low final concentrations (<0.5%).
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh the desired amount of 7α-TMS powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock, for example, 10 mM or 20 mM.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and protect from light.
-
Storage: Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[11]
The Mineralocorticoid Receptor Signaling Pathway
7α-TMS exerts its effects by competitively inhibiting the canonical MR signaling pathway. In its inactive state, the MR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[12] Binding of the agonist aldosterone induces a conformational change, causing the dissociation of HSPs.[7] The activated MR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Hormone Response Elements (HREs) in the promoter regions of target genes.[13] This binding event recruits co-activators and the transcriptional machinery to initiate or enhance the transcription of genes like SGK1 (serum and glucocorticoid-regulated kinase 1). 7α-TMS, as an antagonist, binds to the MR but fails to induce the conformational changes necessary for full transcriptional activation, thereby blocking the action of aldosterone.
Caption: Experimental workflow for a dual-luciferase reporter gene assay.
Materials:
-
HEK293T cells
-
Plasmids: MR expression vector, HRE-luciferase reporter vector, and a constitutively active Renilla luciferase vector (for normalization).
-
Transfection reagent (e.g., Lipofectamine)
-
Phenol red-free DMEM with 10% charcoal-stripped FBS
-
Aldosterone and 7α-TMS
-
Dual-Luciferase Reporter Assay System
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Day 1: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Day 2: Prepare the transfection complexes according to the manufacturer's protocol. Co-transfect the cells with the MR expression plasmid, the HRE-luciferase reporter, and the Renilla control plasmid.
-
Day 3:
-
Carefully remove the transfection medium.
-
Add fresh medium containing serial dilutions of 7α-TMS (e.g., 1 nM to 10 µM), a positive control antagonist (e.g., spironolactone), and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1-2 hours at 37°C.
-
Add the agonist, aldosterone, to all wells (except for the unstimulated control) at a concentration that elicits a submaximal response (e.g., the EC₈₀, typically around 0.1-1 nM).
-
Incubate for an additional 18-24 hours.
-
-
Day 4:
-
Remove the medium from the wells.
-
Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Measure both Firefly and Renilla luciferase activities using a luminometer according to the kit's instructions.
-
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the log concentration of 7α-TMS to determine the IC₅₀ value.
Protocol 3: Analysis of MR Target Gene Expression via RT-qPCR
Rationale: To validate the findings from the reporter assay and assess effects on endogenous gene regulation, quantitative PCR (qPCR) is used. [14][15]This protocol measures the mRNA levels of known aldosterone-responsive genes.
Materials:
-
Cells expressing MR (e.g., transfected HEK293 or an endogenous line)
-
7α-TMS and aldosterone
-
RNA extraction kit
-
cDNA synthesis kit (reverse transcriptase)
-
qPCR master mix (e.g., SYBR Green-based) * Primers for target genes (e.g., SGK1, CNKSR3) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Plate cells in 6-well or 12-well plates. Once they reach appropriate confluency, treat them with vehicle, aldosterone alone, or aldosterone plus varying concentrations of 7α-TMS for a predetermined time (e.g., 6-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit, following the manufacturer's instructions. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into complementary DNA (cDNA). [14]4. qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol. [16] * Include no-template controls for each primer set to check for contamination. [17]5. Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of target genes using the ΔΔCq method, normalizing to the housekeeping gene and comparing all treatments to the vehicle control.
-
Table 3: Example Human qPCR Primer Targets
| Gene | Role |
| SGK1 | Primary aldosterone-responsive kinase |
| CNKSR3 | Connector enhancer of kinase suppressor of Ras 3 |
| GAPDH | Housekeeping gene for normalization |
| ACTB | Housekeeping gene for normalization |
Protocol 4: Assessment of Downstream Protein Expression via Western Blot
Rationale: Western blotting confirms that changes in gene expression translate to changes in protein levels. [18] Procedure:
-
Protein Lysate Preparation: Following cell treatment as in the qPCR protocol, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. [19]4. Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [20]5. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SGK1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Supporting Protocols
Protocol 5: Cell Viability and Cytotoxicity Assessment
Rationale: It is crucial to ensure that the observed antagonistic effects of 7α-TMS are not due to general cellular toxicity. [21]Viability assays should be run in parallel with functional assays, using the same cell line and compound concentrations.
Common Assays:
-
MTT/MTS Assays: Measure the metabolic activity of viable cells via the reduction of a tetrazolium salt into a colored formazan product. [22]* ATP-Based Assays (e.g., CellTiter-Glo®): Quantify the amount of ATP present, which is a marker of metabolically active, viable cells. [23]* LDH Release Assays: Measure the release of lactate dehydrogenase from cells with compromised membrane integrity (i.e., dead cells).
Generalized Procedure (for MTT Assay):
-
Plate cells in a 96-well plate and treat with 7α-TMS at the same concentrations and for the same duration as the primary functional assay. Include a "cells only" control and a "media only" blank.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Interpretation and Expected Results
-
MR Antagonism: In the luciferase reporter assay, 7α-TMS is expected to produce a dose-dependent inhibition of the aldosterone-stimulated signal, allowing for the calculation of an IC₅₀ value.
-
Gene Expression: RT-qPCR results should show that 7α-TMS blocks the aldosterone-induced increase in mRNA levels of target genes like SGK1.
-
Protein Levels: Western blot analysis should confirm the qPCR data, showing that 7α-TMS prevents the accumulation of target proteins.
-
Cell Viability: At concentrations where potent MR antagonism is observed, 7α-TMS should not cause a significant reduction in cell viability.
Table 4: Hypothetical Data Summary
| Assay | Endpoint | Expected Result with 7α-TMS + Aldosterone |
| Reporter Gene | IC₅₀ | Dose-dependent inhibition of luciferase activity |
| RT-qPCR (SGK1) | Fold Change | Reduction in aldosterone-induced mRNA levels |
| Western Blot (SGK1) | Protein Level | Reduction in aldosterone-induced protein levels |
| MTT Assay | % Viability | >90% viability at effective concentrations |
Conclusion
The protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound. By combining a primary functional readout like a reporter gene assay with validation at the transcript and protein levels, researchers can confidently elucidate the compound's mechanism of action. Including a concurrent cytotoxicity assessment ensures that the observed effects are specific to mineralocorticoid receptor antagonism. This multi-faceted approach is essential for advancing our understanding of spironolactone's pharmacology and for the development of next-generation MR modulators.
References
- A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. (2023). Methods in Molecular Biology.
- Mechanisms of Mineralocorticoid Receptor Signaling. (2019). Vitamins and Hormones.
- Western blot protocol. Abcam.
- Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. (2021). EUbOPEN.
- Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
- Western Blot Protocols and Recipes. Thermo Fisher Scientific.
- Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. (2009). NIH Public Access.
- General Western Blot Protocol Overview. Novus Biologicals.
- Mineralocorticoid Receptor: A Journey Exploring Its Diversity and Specificity of Action. (2008). Molecular Endocrinology.
- Schematic illustration of mineralocorticoid receptor-mediated signaling...
- The mineralocorticoid receptor: insights into its molecular and (p
- 6 Western Blotting Steps. Azure Biosystems.
- Western Blot Protocol. Proteintech Group.
- A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modul
- 7α-(Thiomethyl)spironolactone. MedChemExpress.
- 7α-Thiomethylspironolactone. Wikipedia.
- 7α-Thiomethylspironolactone. Cayman Chemical.
- Introduction to Quantitative PCR (qPCR) Gene Expression Analysis. Thermo Fisher Scientific.
- Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis. (2017). Frontiers in Pharmacology.
- Quantit
- Universal SYBR Green qPCR Protocol. Sigma-Aldrich.
- Cell Viability Assays. Thermo Fisher Scientific.
- Cell Viability Assays.
- Reporter gene assay formats.
- Spironolactone. (2024). Britannica.
- Application Notes and Protocols for In Vitro Aldosterone Synthase Inhibition Assays with Lorundrost
- The Role of Cell Viability Studies in Modern Drug Development. (2025). G-Biosciences.
- qPCR (real-time PCR) protocol explained. (2021). YouTube.
- qPCR Steps: Creating a Successful Experiment. (2023).
- 7α-Thiospironolactone. Wikipedia.
- Protective Effect of Spironolactone on Endothelial Cell Apoptosis. (2006). Molecular Endocrinology.
- 6β-Hydroxy-7α-thiomethylspironolactone. Wikipedia.
- 7α-Thiomethyl Spironolactone. Santa Cruz Biotechnology.
- Mineralocorticoid receptor antagonists: the evolution of utility and pharmacology. (2000). Current Opinion in Nephrology and Hypertension.
- Mineralcorticoid receptor antagonists. Standard of Care.
- Aldosterone Inhibits In Vitro Myogenesis by Increasing Intracellular Oxidative Stress via Mineralocorticoid Receptor. (2020). Endocrinology and Metabolism.
Sources
- 1. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 2. standardofcare.com [standardofcare.com]
- 3. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 4. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 5. 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis [frontiersin.org]
- 9. caymanchem.com [caymanchem.com]
- 10. scbt.com [scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 遺伝子発現の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. eu.idtdna.com [eu.idtdna.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
Application Note: Pharmacokinetic Modeling of 7α-Thiomethylspironolactone
Abstract
Spironolactone, a widely used potassium-sparing diuretic and mineralocorticoid receptor antagonist, functions primarily as a prodrug. Its therapeutic effects are mediated through a complex profile of active metabolites.[1] Among these, 7α-thiomethylspironolactone (TMS) is recognized as the main active metabolite, exhibiting a longer half-life and accounting for a significant portion of the parent drug's activity.[2][3][4] Understanding the pharmacokinetic (PK) profile of TMS is therefore critical for optimizing dosing strategies and predicting therapeutic outcomes. This application note provides a comprehensive guide for researchers and drug development professionals on establishing a robust pharmacokinetic model for 7α-thiomethylspironolactone. We will detail the essential protocols, from in vivo study design and bioanalytical quantification to the application of both non-compartmental and compartmental modeling techniques.
Introduction: The Significance of Metabolite Pharmacokinetics
Spironolactone (SL) is rapidly and extensively metabolized in the body.[5] While the parent compound has a short half-life of approximately 1.4 hours, its primary metabolites, including TMS and canrenone, have significantly longer half-lives, ranging from 13.8 to 16.5 hours.[3][4][5] Studies have shown that TMS is the major metabolite in serum after single or repeated doses of spironolactone and is principally responsible for the renal antimineralocorticoid effects.[4][6] This distinction underscores the necessity of characterizing the absorption, distribution, metabolism, and excretion (ADME) of TMS itself, rather than relying solely on the kinetics of the parent drug.
Pharmacokinetic modeling provides a mathematical framework to describe and predict the concentration of a drug or its metabolites over time.[7][8] By developing a PK model for TMS, researchers can:
-
Estimate key exposure parameters (e.g., AUC, Cmax).
-
Understand the rates of formation and elimination.
-
Predict concentration-time profiles under different dosing regimens.
-
Support dose selection for clinical trials and special populations.[9]
This guide offers a logical workflow, from data generation to final model validation, to empower researchers in this endeavor.
The Metabolic Pathway of Spironolactone
The biotransformation of spironolactone is a multi-step process occurring primarily in the liver and kidneys.[10] The initial key steps involve the removal of the thioacetate group to form 7α-thiospironolactone (7α-TS), which is then methylated to yield the primary active metabolite, 7α-thiomethylspironolactone (TMS).[10] Another pathway involves the removal of the sulfur-containing group entirely to form canrenone, another active metabolite.[5]
Caption: Metabolic conversion of Spironolactone to its primary active metabolites.
In Vivo Pharmacokinetic Study Design
The foundation of any PK model is high-quality concentration-time data. This protocol outlines a standard preclinical study design. Guinea pigs are a suitable model as they have been used effectively in prior studies of spironolactone metabolism.[6][10]
Protocol 3.1: Preclinical PK Study in Guinea Pigs
-
Animal Model: Male Hartley guinea pigs (300-350g). Acclimatize animals for at least 7 days prior to the study.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide access to standard chow and water ad libitum.
-
Dosing:
-
Prepare a formulation of spironolactone in a suitable vehicle (e.g., corn oil).
-
Administer a single oral dose of spironolactone (e.g., 50 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 200 µL) from the jugular vein (or other appropriate site) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
A typical sparse sampling schedule to capture the full PK profile would include the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
-
-
Sample Processing:
-
Immediately following collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clearly labeled cryovials.
-
Store plasma samples at -80°C until bioanalysis. This ensures the stability of the analyte.[11]
-
Bioanalytical Method for TMS Quantification
Accurate quantification of TMS in biological matrices is paramount. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.[11] The method must be validated according to regulatory guidelines such as the ICH M10.[12]
Protocol 4.1: LC-MS/MS Quantification of TMS in Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound).
-
Add 200 µL of an extraction solvent (e.g., methyl tert-butyl ether), vortex for 5 minutes.
-
Centrifuge at 13,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A validated UPLC or HPLC system.[13]
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor for specific precursor-to-product ion transitions for both TMS and the IS.
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of TMS and a fixed concentration of IS into blank plasma.
-
Plot the peak area ratio (TMS/IS) against the nominal concentration of TMS.
-
Apply a weighted (e.g., 1/x²) linear regression to fit the data.
-
The concentration of TMS in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic Data Analysis and Modeling
With the concentration-time data, the next step is to derive the pharmacokinetic parameters. This can be approached in two primary ways: Non-Compartmental Analysis (NCA) and Compartmental Analysis.[14][15]
Non-Compartmental Analysis (NCA)
NCA uses algebraic equations, specifically statistical moment theory, to derive PK parameters without assuming a specific compartmental model structure.[7][16] It is a robust and widely used method, especially in early drug development.[16]
Protocol 5.1: Performing Non-Compartmental Analysis
-
Software: Use a validated PK software package (e.g., Certara Phoenix® WinNonlin®, MATLAB® with SimBiology®).[17][18]
-
Data Input: Enter the plasma concentration-time data for each subject.
-
Parameter Calculation: The software will calculate the following key parameters using the linear-up/log-down trapezoidal rule for AUC calculation:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the curve extrapolated to infinity.
-
λz: Terminal elimination rate constant, determined by the slope of the log-linear terminal phase of the concentration-time curve.
-
t½: Terminal elimination half-life (calculated as 0.693/λz).
-
CL/F: Apparent total clearance of the drug from plasma after oral administration.
-
Vz/F: Apparent volume of distribution during the terminal phase after oral administration.
-
Table 1: Example NCA-Derived Pharmacokinetic Parameters for TMS
| Parameter | Unit | Value |
|---|---|---|
| Cmax | ng/mL | 391 |
| Tmax | hr | 4.0 |
| AUC(0-inf) | ng·hr/mL | 2804 |
| t½ | hr | 13.8 |
| CL/F | L/hr/kg | Calculated |
| Vz/F | L/kg | Calculated |
(Note: Values are illustrative, based on literature data for TMS after repeated dosing).[4]
Compartmental Analysis
Compartmental modeling describes the body as a series of interconnected, kinetically homogeneous compartments.[8] This approach uses differential equations to provide a more detailed description of the drug's disposition and allows for powerful simulations.[7] For a metabolite like TMS, a one- or two-compartment model is often sufficient.
Caption: Workflow for pharmacokinetic data analysis and modeling.
Protocol 5.2: Building a One-Compartment Model for TMS
-
Model Selection: Start with the simplest model. A one-compartment model assumes the drug distributes instantaneously into a single, homogenous volume. The formation of TMS from spironolactone can be modeled as a first-order process.
Caption: A one-compartment model for 7α-thiomethylspironolactone (TMS).
-
Model Fitting:
-
Using PK modeling software, fit the concentration-time data to the selected model.[19]
-
The software uses iterative algorithms (e.g., nonlinear least squares) to estimate the model parameters (e.g., Kform, Kel, Vd/F) that best describe the observed data.
-
-
Model Validation:
-
Goodness-of-Fit Plots: Assess the quality of the model fit by examining diagnostic plots:
-
Observed vs. Predicted Concentrations: Points should scatter closely around the line of unity.
-
Weighted Residuals vs. Time/Predicted Concentration: Points should be randomly scattered around zero.
-
-
Parameter Precision: The relative standard error (%RSE) for each parameter estimate should be acceptable (typically <30%).
-
Akaike Information Criterion (AIC): Use this statistical tool to compare different models (e.g., one- vs. two-compartment). A lower AIC value indicates a better model fit.[18]
-
Table 2: Example Compartmental Model-Derived Parameters for TMS
| Parameter | Description | Unit | Value |
|---|---|---|---|
| Kform | First-order formation rate constant | hr⁻¹ | Estimated |
| Kel | First-order elimination rate constant | hr⁻¹ | Estimated |
| Vd/F | Apparent volume of distribution | L | Estimated |
| t½ (elim) | Elimination half-life (0.693/Kel) | hr | Calculated |
Conclusion and Applications
This application note has provided a comprehensive framework for the pharmacokinetic modeling of 7α-thiomethylspironolactone, the major active metabolite of spironolactone. By following the detailed protocols for in vivo studies, bioanalytical quantification, and both non-compartmental and compartmental analysis, researchers can accurately characterize the kinetic profile of this critical therapeutic agent.
A validated PK model for TMS is an invaluable tool in drug development, enabling informed decision-making for dose optimization, prediction of drug exposure in various clinical scenarios, and ultimately contributing to the safer and more effective use of spironolactone.
References
- Vertex AI Search. (n.d.). Noncompartmental Versus Compartmental Approaches to Pharmacokinetic Analysis.
- Sherry, J. H., O'Donnell, J. P., & Colby, H. D. (1986). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. Drug Metabolism and Disposition, 14(5), 589-593. [Link]
- Colby, H. D., & stripper, B. H. (1994). Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs. Drug Metabolism and Disposition, 22(1), 123-126. [Link]
- Overdiek, H. W., & Merkus, F. W. (1986). New insights into the pharmacokinetics of spironolactone. Clinical Pharmacology & Therapeutics, 40(5), 531-536. [Link]
- Allucent. (n.d.). Noncompartmental vs. Compartmental PK Analysis. [Link]
- APL. (n.d.). PKMP - Pharmacokinetic Modeling Program. [Link]
- Aslam Chaudhry, D., Fatima, U., Waqar, K., & Rehman, M. (2020). Pharmacokinetic Modeling Concepts: Compartmental and Non-compartmental approach for Drug Designing. Global Drug Design & Development Review, 1(1), 10-16.
- Javaid, Z. (n.d.). Pharmacokinetic Modeling Concepts: Compartmental and Non-compartmental approach for Drug Designing. [Link]
- Mian, P., et al. (2021). Overview of final population pharmacokinetic model for spironolactone and its metabolites canrenone (CAN) and 7α-thiomethylspironolactone (TMS).
- PharmPK. (n.d.). Pharmacokinetic Software. [Link]
- Inotiv. (n.d.). Compartmental & non-compartmental PK/TK analysis. [Link]
- Wikipedia. (n.d.). 7α-Thiospironolactone. [Link]
- Wikipedia. (n.d.). 7α-Thiomethylspironolactone. [Link]
- Pfizer Medical - US. (n.d.). ALDACTONE® (spironolactone) Clinical Pharmacology. [Link]
- Certara. (n.d.). Phoenix® PK/PD Platform | PK/PD Analysis & Modeling. [Link]
- Karger Publishers. (1994). Binding of Spironolactone Metabolites in vivo to Renal Mineralocorticoid Receptors in Guinea Pigs. [Link]
- Los, L. E., Colby, H. D., & stripper, B. H. (1992). Identification of spironolactone metabolites in plasma and target organs of guinea pigs. Drug Metabolism and Disposition, 20(2), 244-249. [Link]
- MathWorks. (n.d.).
- Pk-analysis. (2024). How Pharmacokinetic Analysis Software Reshapes Clinical Trials. [Link]
- Armanini, D., Karbowiak, I., Goi, A., Mantero, F., & Funder, J. W. (1985). In-vivo metabolites of spironolactone and potassium canrenoate: determination of potential anti-androgenic activity by a mouse kidney cytosol receptor assay. Clinical Endocrinology, 23(4), 341-347. [Link]
- Skluth, H. A., & Gums, J. G. (1990). Spironolactone pharmacokinetics and pharmacodynamics in patients with cirrhotic ascites. The Annals of Pharmacotherapy, 24(7-8), 694-697. [Link]
- Karim, A., Zagarella, J., Hutsell, T. C., & Dooley, M. (1976). In vitro and in vivo availability of spironolactone from oral dosage forms. Journal of Pharmaceutical Sciences, 65(7), 996-1001. [Link]
- Vlase, L., Imre, S., Leucuta, S. E., & Loghin, F. (2004). Simultaneous determination of spironolactone and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 615-621. [Link]
- Gardiner, P., Schrode, K., Quinlan, D., Martin, B. K., Boreham, D. R., Rogers, M. S., ... & Karim, A. (1989). Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites. Journal of Clinical Pharmacology, 29(4), 342-347. [Link]
- MDPI. (2024).
- Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(8), 001-011. [Link]
- Inotiv. (n.d.). Regulated Preclinical and Clinical Bioanalysis. [Link]
- European Medicines Agency. (2022).
- PubChem. (n.d.). 7alpha-(Thiomethyl)spironolactone. [Link]
Sources
- 1. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 2. New insights into the pharmacokinetics of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 4. Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfizermedical.com [pfizermedical.com]
- 6. Identification of spironolactone metabolites in plasma and target organs of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gdddrjournal.com [gdddrjournal.com]
- 8. humapub.com [humapub.com]
- 9. researchgate.net [researchgate.net]
- 10. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 13. inotiv.com [inotiv.com]
- 14. researchgate.net [researchgate.net]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. allucent.com [allucent.com]
- 17. certara.com [certara.com]
- 18. mathworks.com [mathworks.com]
- 19. bgosoftware.com [bgosoftware.com]
Solid-phase extraction of 7alpha-Thiomethylspironolactone from biological matrices
An Application Note and Protocol for the Solid-Phase Extraction of 7alpha-Thiomethylspironolactone from Biological Matrices
Authored by a Senior Application Scientist
Introduction
7α-thiomethylspironolactone is a significant active metabolite of spironolactone, a potassium-sparing diuretic widely used in the treatment of conditions such as hypertension and heart failure. The accurate quantification of 7α-thiomethylspironolactone in biological matrices like plasma and urine is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring. This document provides a comprehensive guide to a robust solid-phase extraction (SPE) protocol for the selective isolation of 7α-thiomethylspironolactone from these complex biological samples prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The protocol herein is designed to be both efficient and reliable, addressing common challenges in bioanalysis such as matrix effects and low analyte concentrations. We will delve into the chemical principles that underpin each step of the extraction process, ensuring that the user not only understands the "how" but also the critical "why" behind the methodology.
Analyte Physicochemical Properties
| Property | Value/Characteristic | Implication for SPE |
| Polarity | Non-polar | Amenable to reversed-phase SPE sorbents (e.g., C18, C8). |
| pKa | Not ionizable under typical pH ranges | Elution is primarily driven by solvent strength, not pH manipulation. |
| Protein Binding | High (similar to spironolactone) | Requires a protein precipitation step prior to SPE to release the analyte. |
SPE Method Principle: Reversed-Phase Extraction
The protocol employs a reversed-phase SPE mechanism. In this mode, a non-polar stationary phase (the SPE sorbent) retains the analyte of interest from a polar mobile phase (the sample). The principle of "like dissolves like" is central here; the non-polar 7α-thiomethylspironolactone will preferentially adsorb to the non-polar sorbent surface. Interfering polar and moderately polar matrix components are washed away, and the analyte is subsequently eluted with a non-polar organic solvent.
Experimental Workflow Diagram
Caption: Workflow for the extraction of 7α-thiomethylspironolactone.
Detailed Step-by-Step Protocol
This protocol is optimized for a 1 mL plasma or urine sample. Adjustments may be necessary for different sample volumes or matrices.
Materials and Reagents:
-
SPE Cartridges: C18, 100 mg/3 mL (or similar reversed-phase sorbent)
-
Biological Sample (Plasma or Urine)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized Water, 18 MΩ·cm or higher
-
Formic Acid (FA), LC-MS grade
-
SPE Vacuum Manifold
-
Centrifuge
-
Nitrogen Evaporator
-
Vortex Mixer
-
Analytical Balance and pH meter
Protocol Steps:
-
Sample Pre-treatment:
-
Pipette 1 mL of the biological sample into a centrifuge tube.
-
Add 2 mL of acetonitrile. The addition of a water-miscible organic solvent like acetonitrile disrupts the interaction between the analyte and plasma proteins, causing the proteins to precipitate out of solution.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 4000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the sorbent by passing 3 mL of methanol through the cartridge. This step solvates the C18 chains, activating the sorbent for non-polar interactions.
-
Equilibrate the sorbent by passing 3 mL of deionized water. This removes the methanol and prepares the cartridge for the aqueous sample. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute. A slow flow rate is critical to ensure adequate interaction time between the analyte and the sorbent for efficient retention.
-
-
Washing:
-
Wash 1: Pass 3 mL of deionized water through the cartridge to remove highly polar, water-soluble interferences such as salts and urea.
-
Wash 2: Pass 3 mL of 20% methanol in water. This intermediate wash step is crucial for removing moderately polar interferences that may have been retained on the sorbent, without prematurely eluting the target analyte.
-
Dry the sorbent bed under a high vacuum for 5 minutes to remove any residual aqueous solvent, which can interfere with the subsequent elution step.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the 7α-thiomethylspironolactone from the cartridge by passing 2 mL of methanol through the sorbent. The highly non-polar nature of methanol disrupts the hydrophobic interactions between the analyte and the C18 sorbent, leading to its elution.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This step concentrates the analyte and ensures its compatibility with the analytical instrument.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Method Validation and Quality Control
To ensure the trustworthiness and reliability of this protocol, a thorough method validation should be performed in accordance with regulatory guidelines. Key validation parameters include:
| Parameter | Acceptance Criteria | Rationale |
| Recovery | Consistently >85% | Measures the efficiency of the extraction process. |
| Matrix Effect | 85-115% | Assesses the impact of co-eluting matrix components on analyte ionization in the mass spectrometer. |
| Process Efficiency | 85-115% | A combined measure of extraction recovery and matrix effect, reflecting the overall performance of the method. |
| Precision | ≤15% RSD (≤20% at LLOQ) | Evaluates the closeness of repeated measurements, indicating the reproducibility of the method. |
| Accuracy | 85-115% of nominal value (80-120% at LLOQ) | Assesses the closeness of the measured concentration to the true concentration. |
RSD: Relative Standard Deviation, LLOQ: Lower Limit of Quantification
Troubleshooting Common Issues
-
Low Recovery:
-
Cause: Incomplete protein precipitation, sample loading flow rate too high, or inappropriate wash/elution solvent strength.
-
Solution: Ensure proper vortexing during precipitation, reduce the loading flow rate, and re-evaluate the organic content of the wash and elution solvents.
-
-
High Matrix Effect (Ion Suppression/Enhancement):
-
Cause: Co-elution of endogenous matrix components (e.g., phospholipids).
-
Solution: Optimize the wash steps with varying organic solvent percentages. A more aggressive wash may be needed to remove interfering compounds.
-
-
Poor Reproducibility:
-
Cause: Inconsistent sample handling, sorbent bed drying out before sample loading, or variability in SPE cartridge packing.
-
Solution: Standardize all pipetting and timing steps, ensure the sorbent remains wet after conditioning, and use high-quality, certified SPE cartridges.
-
Conclusion
This application note provides a detailed and scientifically grounded protocol for the solid-phase extraction of 7α-thiomethylspironolactone from biological matrices. By understanding the chemical principles behind each step, researchers can effectively implement and troubleshoot this method, leading to reliable and accurate quantification of this important metabolite. The presented workflow, when properly validated, will serve as a robust tool in clinical and preclinical drug development.
References
- Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263–275.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of 7alpha-Thiomethylspironolactone
Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 7alpha-Thiomethylspironolactone (7α-TMS). As the primary active metabolite of spironolactone, accurate quantification of 7α-TMS is critical in pharmacokinetic, drug metabolism, and clinical studies.[1][2] This guide provides in-depth troubleshooting advice and validated protocols designed for researchers, scientists, and drug development professionals. Our approach is rooted in explaining the fundamental causality behind chromatographic phenomena to empower you to solve not just current, but future analytical challenges.
Troubleshooting Guide: Common Chromatographic Issues
This section addresses the most frequent problems encountered during the HPLC analysis of 7α-TMS and its parent drug, spironolactone. Each issue is presented in a question-and-answer format, followed by a systematic approach to diagnosis and resolution.
Q1: Why am I seeing poor peak shape (tailing, fronting, or splitting) for my 7α-TMS peak?
Peak asymmetry compromises integration accuracy and can indicate underlying chemical or physical issues within the HPLC system.
Potential Causes & Solutions:
-
Secondary Silanol Interactions (Peak Tailing): This is the most common cause of tailing for steroidal compounds. Residual, un-capped silanol groups (Si-OH) on the silica-based stationary phase can interact with polar functional groups on the analyte, causing a secondary, undesirable retention mechanism.[3]
-
Causality: At mid-range pH, silanols can be ionized (SiO-), creating strong ionic interactions with analytes.
-
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 3-4 using formic or phosphoric acid) will protonate the silanol groups, minimizing these secondary interactions.[4]
-
Solution 2: Use a High-Quality, End-Capped Column. Modern columns with advanced end-capping (treating the silica surface to convert residual silanols into less reactive groups) are less prone to this issue. If you suspect your column is aging, consider replacing it.
-
Solution 3: Competing Base. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also mask the active silanol sites, though this is a less common approach today.
-
-
Column Overload (Peak Fronting): This occurs when the mass of analyte injected exceeds the column's sample capacity, leading to a saturated stationary phase at the peak's center.[5]
-
Causality: The excess analyte molecules travel through the column at the speed of the mobile phase with minimal retention, eluting earlier and causing the characteristic "shark-fin" peak shape.
-
Solution: Dilute the sample and re-inject. If sensitivity is an issue, consider using a column with a larger internal diameter or a higher stationary phase loading.
-
-
Sample Solvent Mismatch / Partial Dissolution (Peak Splitting/Distortion): If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase with 40% acetonitrile), it can cause localized disruption of the stationary phase upon injection.[6]
-
Causality: The strong injection solvent carries the analyte down the column in a distorted band before proper partitioning can occur.
-
Solution: Whenever possible, dissolve and inject your samples in the initial mobile phase. If a stronger solvent is required for solubility, ensure the injection volume is as small as possible.[6]
-
-
Physical Column Issues (All Peak Shapes Affected): A void at the column inlet or a partially blocked frit can distort the flow path, affecting all peaks in the chromatogram.[5]
Troubleshooting Workflow for Peak Shape Issues
Caption: A decision tree for troubleshooting common peak shape problems.
Q2: My retention times for 7α-TMS are drifting or shifting unexpectedly. What should I investigate?
Stable retention times are fundamental for reliable peak identification and quantification. Drifting retention indicates a change in the system's chemistry or hardware.[8]
Potential Causes & Solutions:
-
Insufficient Column Equilibration: This is a common cause, especially when changing mobile phase composition or after a gradient run. The stationary phase requires a certain volume of mobile phase (typically 10-20 column volumes) to become fully saturated and provide a stable chemical environment.[7][9]
-
Causality: The surface chemistry of the stationary phase has not reached equilibrium with the mobile phase, causing retention characteristics to change as the run progresses.
-
Solution: Ensure your method includes an adequate equilibration time with the initial mobile phase before the first injection. For gradient methods, ensure the post-run equilibration time is sufficient to return the column to its initial state.
-
-
Mobile Phase Composition Change: The high percentage of organic solvent used in reversed-phase methods makes retention times very sensitive to small changes in composition.[10]
-
Causality: A 1% change in organic solvent concentration can alter retention times by 5-15%.[10] This can be caused by improper mixing, evaporation of the more volatile component (usually the organic solvent), or degradation of mobile phase additives.
-
Solution 1: Prepare Fresh Mobile Phase. Prepare mobile phases daily and keep solvent bottles capped to prevent evaporation.[7]
-
Solution 2: Degas Thoroughly. Dissolved gases can lead to pump cavitation and inaccurate flow rates. Degas the mobile phase using sonication, vacuum filtration, or helium sparging.[11]
-
Solution 3: Check Pumping System. If using a quaternary pump, ensure the mixing valve is functioning correctly. Verify pump performance by running a flow rate accuracy test.[8]
-
-
Fluctuating Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, both of which influence retention.
-
Causality: A lack of stable temperature control can lead to both short-term fluctuations and long-term drift in retention times.
-
Solution: Use a thermostatted column compartment and allow it to stabilize before starting the analysis. A stable temperature (e.g., 40 °C) often improves peak shape and reproducibility.[12]
-
-
Column Contamination: Buildup of strongly retained matrix components from previous injections can slowly alter the stationary phase, leading to retention time drift.[9]
Frequently Asked Questions (FAQs)
Q: What is a good starting HPLC method for analyzing 7α-TMS?
A: A reversed-phase method is standard for spironolactone and its metabolites. Below is a validated starting point based on published literature.[4][12][13] Optimization will likely be required for your specific application and matrix.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | C18, 150 x 4.6 mm, 5 µm | A standard C18 provides good hydrophobic retention for steroidal structures. Consider a 3 µm particle size for higher efficiency. |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3-4) | Acetonitrile often provides better selectivity for steroids than methanol. A low pH buffer protonates silanols to prevent peak tailing.[4] |
| Gradient/Isocratic | Isocratic (e.g., 50:50 ACN:Buffer) or Gradient | An isocratic method is simpler and more robust if resolution is adequate.[12] A gradient may be needed to separate 7α-TMS from spironolactone and canrenone. |
| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for a 4.6 mm ID column. Adjust as needed to optimize resolution and run time.[12] |
| Column Temperature | 30 - 40 °C | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency.[12] |
| Detection (UV) | ~245 nm | 7α-Thiomethylspironolactone and spironolactone show strong absorbance around this wavelength. A diode array detector (DAD) is useful for confirming peak purity.[4] |
| Injection Volume | 10 - 20 µL | Keep volume low to prevent peak distortion, especially if the sample solvent does not match the mobile phase. |
Q: My sample is in plasma. What sample preparation is required?
A: Due to the complexity of plasma, direct injection is not feasible. A sample preparation step is essential to remove proteins and other interferences that can contaminate the column and interfere with quantification.[14]
-
Protein Precipitation (PPT): A simple and fast method. Add 2-3 volumes of cold acetonitrile or methanol to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected. This method is effective but may not remove all interferences.
-
Solid Phase Extraction (SPE): The preferred method for cleaner samples and higher sensitivity.[15] A C18 SPE cartridge can be used to retain 7α-TMS while more polar interferences are washed away. The analyte is then eluted with a strong organic solvent.
Q: I see a peak that I suspect is a degradant. What are the common degradation pathways for spironolactone?
A: Spironolactone can degrade under various conditions, and its primary metabolites are also part of the analytical profile. Understanding this is crucial for method development.
-
Metabolic Pathway: Spironolactone is a prodrug that is rapidly metabolized into several active compounds, including 7α-thiospironolactone, 7α-thiomethylspironolactone (7α-TMS), and canrenone.[1][16] Your chromatography must be able to resolve these compounds.
-
Forced Degradation: Spironolactone is known to degrade under acidic, basic, and oxidative stress.[17][18] The primary degradation products are often canrenone and 7α-thiospironolactone.[18] A stability-indicating method must be able to separate the main peak from any potential degradants.
Metabolic Pathway of Spironolactone
Caption: Simplified metabolic conversion of Spironolactone to its key active metabolites.
Experimental Protocols
Protocol 1: Preparation of Buffered Mobile Phase (pH 3.5)
-
Prepare Buffer Stock: Weigh an appropriate amount of monobasic potassium phosphate (KH₂PO₄) and dissolve in HPLC-grade water to make a 25 mM solution.
-
Adjust pH: Place the buffer solution on a calibrated pH meter. Slowly add dilute phosphoric acid dropwise until the pH reaches 3.5.
-
Mix Mobile Phase: Measure the desired volumes of the prepared aqueous buffer and HPLC-grade acetonitrile into a clean solvent reservoir (e.g., for a 50:50 mix, combine 500 mL of buffer with 500 mL of acetonitrile).
-
Degas: Sonicate the final mobile phase for 15-20 minutes or use another appropriate degassing method before placing it on the HPLC system.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Sandall, J. M., Millership, J. S., Collier, P. S., & McElnay, J. C. (2006). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Jankowski, A., Skorek-Jankowska, A., & Lamparczyk, H. (1996). Simultaneous determination of spironolactone and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1359-1365. [Link]
- Hamdan, H. A., & Mohammed, A. E. (2017). Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone. Journal of Chemical and Pharmaceutical Research, 9(1), 118-122. [Link]
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- Hawach Scientific. (n.d.). Troubleshooting HPLC Column Retention Time Drift.
- Kromidas, S. (n.d.). HPLC Troubleshooting Guide.
- ALWSCI. (2023). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Singhal, R., Cauhan, C., Sharma, P., & Sachdeva, M. (2022). HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. International Journal of Pharmaceutical Sciences and Research, 13(12), 4991-5000. [Link]
- Wikipedia. (n.d.). 7α-Thiomethylspironolactone.
- National Center for Biotechnology Information. (n.d.). 7alpha-(Thiomethyl)spironolactone. PubChem Compound Database.
- Dubey, S. K., et al. (2012).
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Sree Padmini, K., & Kumar, M. K. (2022). Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone.
- Patel, S. S., et al. (2023). Development and validation of RP-HPLC method for estimation of Torsemide and Spironolactone in bulk and pharmaceutical dosage form.
- Wikipedia. (n.d.). 6β-Hydroxy-7α-thiomethylspironolactone.
- Sherry, L. A., et al. (1986). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. Drug Metabolism and Disposition, 14(3), 344-348. [Link]
- Dong, H., et al. (2006). Simutaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. Journal of Mass Spectrometry, 41(4), 477-486. [Link]
- Sora, D. I., et al. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Croatica Chemica Acta, 84(2), 223-229. [Link]
- Medikamenter Quality Services. (2023). Common Issues in HPLC Analysis.
- ResearchGate. (n.d.). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples.
- Roškar, R., & Kmetec, V. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(13), 7236-7245. [Link]
- Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube. [Link]
- Al-Absi, H. R., & Abed, A. A. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1845. [Link]
- Ageps. (n.d.). Spironolactone: stability indicating method for the identification of major degradation products and pathways.
- Uwai, Y., et al. (2005). Stability of spironolactone in rat plasma: strict temperature control of blood and plasma samples is required in rat pharmacokinetic studies. Biological & Pharmaceutical Bulletin, 28(6), 1126-1128. [Link]
Sources
- 1. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 2. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. jocpr.com [jocpr.com]
- 13. globalsciencebooks.info [globalsciencebooks.info]
- 14. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 17. acgpubs.org [acgpubs.org]
- 18. ageps.aphp.fr [ageps.aphp.fr]
Technical Support Center: 7alpha-Thiomethylspironolactone Quantification
Welcome to the technical support center for the bioanalysis of 7alpha-thiomethylspironolactone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantification of this critical metabolite of spironolactone. As Senior Application Scientists, we have compiled this resource based on established methodologies and field experience to ensure scientific integrity and experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing insights into the causes and actionable solutions.
Problem 1: Poor Signal Intensity or High Limit of Quantification (LOQ)
Question: My assay for this compound is suffering from low sensitivity. The signal-to-noise ratio is poor, and the LOQ is higher than required for my pharmacokinetic study. What can I do to improve signal intensity?
Answer:
Low signal intensity for this compound is a frequently reported issue, often stemming from its inherent chemical properties leading to poor ionization efficiency in typical electrospray ionization (ESI) sources.[1][2][3] Here’s a systematic approach to troubleshoot and enhance your signal:
Root Cause Analysis & Solutions:
-
Suboptimal Ionization Source Conditions: The default ESI source parameters may not be ideal for this specific molecule.
-
Solution: Perform a systematic optimization of ESI parameters. Infuse a standard solution of this compound and adjust the spray voltage, sheath gas, auxiliary gas, and ion transfer tube temperature to maximize the signal.[1]
-
-
Inefficient Ionization in Standard Mobile Phases: Steroidal structures like this compound can exhibit poor ionization.
-
Solution 1: Mobile Phase Additives: The addition of certain additives can significantly enhance the ESI signal. Ammonium fluoride has been shown to amplify the signal for spironolactone and its metabolites by an average of 70-fold.[4][5] Hexafluoroisopropanol (HFIP) is another additive that can improve ionization efficiency.[4]
-
Solution 2: Chemical Derivatization: Derivatizing the analyte can improve its ionization characteristics and eliminate issues like in-source fragmentation.[1][2][3] Girard's Reagent P (GP) has been successfully used to derivatize spironolactone and its metabolites, leading to a signal enhancement of 1-2 orders of magnitude.[1][3]
-
-
Inefficient Sample Extraction: If the analyte is not efficiently extracted from the biological matrix, the final concentration injected into the LC-MS/MS system will be low.
-
Solution: Evaluate your sample preparation method. While protein precipitation is simple, it may not be sufficient for removing interfering substances.[4] Consider optimizing a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol to achieve higher recovery and a cleaner extract.[6][7][8]
-
Problem 2: High Variability and Poor Reproducibility in Results
Question: I am observing significant variability between replicate injections and across different batches. What are the likely causes and how can I improve the precision and accuracy of my assay?
Answer:
High variability in bioanalytical assays can often be traced back to two main culprits: matrix effects and analyte instability.[9][10][11]
Root Cause Analysis & Solutions:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, proteins) can suppress or enhance the ionization of this compound, leading to inconsistent results.[8][9][12]
-
Solution 1: Improve Sample Cleanup: A more rigorous sample preparation method can reduce matrix effects. Mixed-mode SPE, which combines reverse-phase and ion-exchange mechanisms, is highly effective at removing a broad range of interferences.[8]
-
Solution 2: Optimize Chromatography: Ensure that this compound is chromatographically separated from the regions where most matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression or enhancement.[12]
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby providing effective normalization. This compound-d7 is a suitable SIL-IS.[13][14][15]
-
-
Analyte Instability: this compound may degrade during sample collection, storage, or processing.[11]
-
Solution: Conduct thorough stability assessments as part of your method validation, in line with FDA guidelines.[16][17][18][19] This should include:
-
Freeze-Thaw Stability: Evaluate analyte stability after multiple freeze-thaw cycles. It is advisable to aliquot samples to minimize this.[20]
-
Short-Term (Bench-Top) Stability: Assess stability at room temperature for the duration of your sample preparation workflow.[20]
-
Long-Term Stability: Confirm stability at the intended storage temperature (e.g., -20°C or -80°C) for the expected duration of the study.[20][21]
-
Post-Preparative Stability: Check for degradation in the autosampler.
-
-
Problem 3: Chromatographic Issues - Poor Peak Shape or Co-elution
Question: I am struggling with poor peak shape (tailing, fronting) for this compound, and I'm concerned about co-elution with other spironolactone metabolites like canrenone. How can I optimize my chromatography?
Answer:
Achieving good chromatographic separation is crucial, especially when dealing with structurally similar metabolites.[1][3]
Root Cause Analysis & Solutions:
-
Suboptimal Column Chemistry or Mobile Phase: The choice of stationary and mobile phase is critical for resolving structurally related steroids.
-
Solution: A C18 column is commonly used for the separation of spironolactone and its metabolites.[6][22] Experiment with different mobile phase compositions. A mixture of acetonitrile or methanol with an aqueous solution containing a small amount of acid (e.g., formic acid or orthophosphoric acid) is a good starting point.[6][22] Adjusting the pH of the aqueous phase can alter the retention and peak shape of the analytes.
-
-
In-Source Fragmentation of Spironolactone: Spironolactone can undergo in-source fragmentation during electrospray ionization, producing an ion that is isobaric with canrenone.[1] If not chromatographically separated, this can lead to overestimation of canrenone concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a major active metabolite of spironolactone, a synthetic steroid and competitive mineralocorticoid receptor antagonist used as a potassium-sparing diuretic.[1][23] Spironolactone itself is rapidly and extensively metabolized by the liver.[1][3] The therapeutic effects of spironolactone are largely mediated by its active metabolites, including this compound and canrenone, which have longer half-lives than the parent drug.[24] Therefore, accurate quantification of these metabolites in biological fluids is essential for pharmacokinetic and pharmacodynamic studies.[1][6]
Q2: What are the typical mass transitions for this compound in LC-MS/MS analysis?
While specific transitions should always be optimized in your own laboratory, a commonly used precursor ion for this compound (molecular weight ~388.6 g/mol ) in positive ion mode would be the protonated molecule [M+H]+ at m/z 389.[23] The product ions will depend on the collision energy used. It is crucial to select transitions that are specific and free from cross-talk from other metabolites or endogenous interferences.
Q3: What type of internal standard should I use?
The gold standard for LC-MS/MS quantification is a stable isotope-labeled internal standard (SIL-IS), such as this compound-d7.[15] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during extraction, chromatography, and ionization.[14] This allows it to effectively compensate for variability in sample preparation and matrix effects, leading to higher accuracy and precision.[13] If a SIL-IS is not available, a structural analog can be used, but it is less ideal as its extraction recovery and ionization efficiency may differ from the analyte of interest.
Q4: What are the key parameters to include in a bioanalytical method validation for this compound according to regulatory guidelines?
A full validation according to FDA or ICH M10 guidelines is required.[16][17][18][19][25] Key parameters include:
-
Selectivity and Specificity: Ensuring the method can differentiate the analyte from endogenous matrix components and other related substances.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.
-
Calibration Curve: Assessing the linearity and range of the assay.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessing the impact of the biological matrix on analyte ionization.
-
Stability: Including freeze-thaw, bench-top, long-term, and post-preparative stability.
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18, 3.0 x 100 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 320 µL/min (with gradient) |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transition | To be optimized, e.g., m/z 389 -> specific product ion |
| Internal Standard | This compound-d7 |
Note: These are example parameters and should be optimized for your specific instrumentation and application.[22]
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a starting point for extracting this compound from human plasma.
-
Pipette 200 µL of plasma sample, calibration standard, or QC into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., this compound-d7 in methanol).
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and methylene chloride, 8:2 v/v).[22][26]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:methanol).
-
Vortex to dissolve, then transfer to an autosampler vial for injection.
Diagrams
Caption: Bioanalytical workflow for this compound.
Caption: Troubleshooting decision tree for low signal intensity.
References
- Jankowski, A., Skorek-Jankowska, A., & Lamparczyk, H. (1996). Simultaneous determination of spironolactone and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1359-1365. [Link]
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2001).
- Jones, E. E., et al. (2022). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
- U.S. Food and Drug Administration. (2022).
- Outsourced Pharma. (2023).
- U.S. Food and Drug Administration. (2018).
- Ferreira, J. P., et al. (2020). Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial.
- Semantic Scholar. Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. [Link]
- ResearchGate. (2022). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. [Link]
- ResearchGate. Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet® (spironolactone 50 mg). [Link]
- Young, L., et al. (2000). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Takkis, K., et al. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives.
- Takkis, K., et al. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. Analytical and Bioanalytical Chemistry. [Link]
- Fu, Q., et al. (2018). Matrix Effects-A Challenge Toward Automation of Molecular Analysis.
- Infona. Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet® (spironolactone 50 mg). [Link]
- International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis: An overview. [Link]
- International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
- Bioanalysis Zone. Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. [Link]
- Sherry, W. F., et al. (1986). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. Drug Metabolism and Disposition. [Link]
- Li, W., & Tse, F. L. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
- Wille, K., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]
- ScienceDirect. (2026). Internal standard: Significance and symbolism. [Link]
- IsoLife. Internal Standards for Food and Nutrition. [Link]
- ResearchGate. (2009).
- van de Merbel, N. (2018). Instability of biological matrices and its effect on bioanalytical method performance. [Link]
- Vogel, M., et al. (2021).
Sources
- 1. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bme.psu.edu [bme.psu.edu]
- 9. eijppr.com [eijppr.com]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Internal standard: Significance and symbolism [wisdomlib.org]
- 14. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 15. 7Alpha-Thiomethyl Spironolactone-d7 (Major) [lgcstandards.com]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. moh.gov.bw [moh.gov.bw]
- 18. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 19. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Strona domeny infona.pl [infona.pl]
- 23. caymanchem.com [caymanchem.com]
- 24. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for 7α-Thiomethylspironolactone (7α-TMS) Detection
Welcome to the technical support center for the LC-MS/MS analysis of 7α-Thiomethylspironolactone (7α-TMS). As the primary active metabolite of spironolactone, accurate and robust quantification of 7α-TMS is critical for pharmacokinetic and drug metabolism studies.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, field-proven insights, and systematic troubleshooting protocols to ensure the integrity and success of your analytical workflows.
Spironolactone analysis presents unique challenges, including its rapid metabolism and the potential for in-source fragmentation of the parent drug into its metabolite, canrenone, which can complicate accurate quantification.[3][4] This guide focuses specifically on 7α-TMS, offering a structured approach to method development and problem-solving.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of 7α-TMS in a direct question-and-answer format.
Issue 1: Low Signal Intensity or Poor Sensitivity
Question: My 7α-TMS signal is very low or undetectable, even in my quality control (QC) samples. What are the likely causes and how can I fix this?
Answer: Low signal intensity is a frequent challenge, often stemming from issues in sample preparation, chromatography, or mass spectrometer settings.
Potential Causes & Solutions:
-
Suboptimal Ionization: 7α-TMS, like other steroids, can exhibit poor ionization efficiency in standard electrospray ionization (ESI) sources.[4]
-
Solution 1: Mobile Phase Additives. The addition of certain mobile phase additives can dramatically enhance signal intensity. Ammonium fluoride (NH₄F) has been shown to amplify the signal for spironolactone and its metabolites by an average of 70-fold.[5][6] Start with a low concentration (e.g., 1 mM NH₄F) in the aqueous mobile phase.
-
Solution 2: Ion Source Selection. While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer better sensitivity for less polar molecules and is less susceptible to matrix effects.[7][8] It is advisable to test both ESI and APCI in positive mode during method development.
-
Solution 3: Source Parameter Optimization. Ensure that ion source parameters like capillary voltage, gas temperatures (nebulizing, drying, sheath), and gas flows are optimized specifically for 7α-TMS.[4][6] Infuse a standard solution of the analyte and systematically tune these parameters.
-
-
Analyte Degradation: Spironolactone and its metabolites can be unstable in biological matrices, particularly at room temperature.[9][10]
-
Solution: Strict temperature control is mandatory. Blood and plasma samples must be kept on ice during collection and processing and stored at -80°C for long-term stability.[10][11] The addition of esterase inhibitors like sodium fluoride (NaF) to plasma samples has been shown to markedly decrease the degradation rate.[10]
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress the ionization of 7α-TMS.[12][13]
-
Solution 1: Improve Sample Preparation. Simple protein precipitation may not be sufficient to remove all interferences.[14] Consider more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[14][15]
-
Solution 2: Optimize Chromatography. Modify the chromatographic gradient to better separate 7α-TMS from the regions where matrix components typically elute (often very early or very late in the run).[12] A divert valve can also be used to send the highly contaminated early and late-eluting fractions to waste instead of the mass spectrometer.[16]
-
Troubleshooting Workflow: Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My chromatographic peak for 7α-TMS is tailing badly, which is affecting my integration and reproducibility. What should I investigate?
Answer: Poor peak shape is almost always a result of undesirable chemical interactions on the column or issues with the injection solvent.[17]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual, non-endcapped silanol groups on the surface of silica-based C18 columns can interact with polar functional groups on the analyte, causing peak tailing.[14]
-
Solution 1: Adjust Mobile Phase pH. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) will suppress the ionization of silanol groups, minimizing these secondary interactions.[16]
-
Solution 2: Use a Modern Column. Employ a high-purity, end-capped silica column or a column with a different stationary phase chemistry (e.g., a hybrid particle column) that is known for better peak shape with challenging compounds.
-
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase conditions, it can cause the analyte to move through the top of the column too quickly, resulting in peak distortion, fronting, or splitting.[18]
-
Solution: Reconstitute the final sample extract in a solvent that is as weak as, or weaker than, the starting mobile phase composition. For a typical reversed-phase gradient starting at 10-20% organic, the reconstitution solvent should match this.
-
-
Column Contamination or Overload: Buildup of matrix components on the column frit or stationary phase can block active sites and create alternative flow paths, leading to peak splitting and tailing.[17]
-
Solution 1: Flush the Column. Disconnect the column from the mass spectrometer and flush it with a strong solvent (e.g., isopropanol) in the reverse direction.
-
Solution 2: Use a Guard Column. A guard column is essential in bioanalysis to protect the analytical column from irreversible contamination.
-
Solution 3: Reduce Injection Volume. If overloading is suspected, inject a smaller volume or dilute the sample.
-
Issue 3: High Background or Presence of Interfering Peaks
Question: I am seeing a high baseline or interfering peaks that co-elute with my analyte. How can I get a cleaner chromatogram?
Answer: High background noise or interferences can mask your analyte peak and compromise the accuracy of quantification. The source is often contamination from the sample matrix, solvents, or the system itself.[16]
Potential Causes & Solutions:
-
Endogenous Matrix Interference: Biological samples are complex mixtures. Phospholipids are a common source of interference in plasma samples and are notorious for causing ion suppression.[13]
-
Solution: As mentioned previously, enhance the sample cleanup using SPE or LLE. There are also specialized phospholipid removal plates and cartridges available that can be highly effective.[13]
-
-
Solvent and Additive Contamination: Impurities in solvents or mobile phase additives can contribute to high background noise.
-
System Contamination and Carryover: Contamination can build up in the injector, lines, and ion source. Carryover from a preceding high-concentration sample can appear as an interfering peak in a subsequent blank or low-concentration sample.
-
Solution 1: Implement a Rigorous Wash Protocol. The autosampler wash solution should be strong enough to solubilize 7α-TMS effectively (e.g., a mixture of acetonitrile, isopropanol, and water). Increase the volume and number of needle washes.
-
Solution 2: Optimize the Gradient. Ensure the gradient program includes a high-organic "wash" step at the end of each run to elute strongly retained compounds from the column.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting MRM transitions for 7α-TMS?
For triple quadrupole mass spectrometers, Multiple Reaction Monitoring (MRM) is the scan mode of choice for quantification. Based on literature, a common approach for 7α-TMS (molar mass: 388.57 g/mol ) in positive ESI mode involves monitoring the following transitions.[19][20]
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragmentation | Collision Energy (eV) |
| 7α-TMS | 389.2 | 341.1 | Loss of SCH₃ group | 15 - 25 |
| 7α-TMS | 389.2 | 323.1 | Sequential loss of SCH₃ and H₂O | 20 - 30 |
| Spironolactone-d6 (IS) | 347.1 | 107.2 | Varies by instrument | 25 - 35 |
Note: Collision energies are instrument-dependent and must be optimized empirically by infusing a standard solution of 7α-TMS.[21]
Q2: Why is chromatographic separation of spironolactone and its metabolites so important?
Chromatographic separation is absolutely critical. Spironolactone is known to undergo in-source fragmentation, where it loses its acetylthio group (-SCOCH₃) within the hot ESI source, generating an ion at m/z 341.1.[4][22] This fragment ion is identical in mass to the protonated molecule of its metabolite, canrenone ([M+H]⁺).[22][23] Without sufficient chromatographic separation, the canrenone signal will be artificially inflated by the spironolactone fragment, leading to inaccurate quantification.[4]
Q3: How should I prepare my samples to ensure the stability of 7α-TMS?
Analyte stability is paramount for accurate bioanalysis. Spironolactone can degrade in rat plasma with a half-life as short as 0.20 hours at 37°C, a process catalyzed by esterases.[10]
-
Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Processing: Process samples immediately upon collection, keeping them on ice or in a refrigerated centrifuge (4°C) at all times.[11]
-
Storage: For short-term storage (a few hours), keep plasma at 4°C. For long-term storage, samples must be frozen and maintained at -80°C.[11] Avoid repeated freeze-thaw cycles.
Q4: Which ionization mode, ESI or APCI, is better for 7α-TMS?
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, and the optimal choice may depend on the specific instrument and matrix.[24]
-
ESI: Generally the first choice and has been successfully used, especially with signal-enhancing additives like ammonium fluoride.[5][6] It is suitable for a wide range of polarities.
-
APCI: Can be less prone to matrix effects and may provide better results for less polar, thermally stable compounds. It is a valuable alternative to test if significant matrix suppression is observed with ESI.[7]
Section 3: Key Experimental Protocols
Protocol 1: Protein Precipitation (PPT) of Plasma Samples
This protocol provides a basic method for extracting 7α-TMS from plasma. For cleaner extracts, consider LLE or SPE.
-
Preparation: In a clean microcentrifuge tube, aliquot 100 µL of thawed plasma sample, calibrator, or QC.
-
Internal Standard: Add 10 µL of the internal standard working solution (e.g., Spironolactone-d6 in methanol). Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to plasma is a common starting point.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A/mobile phase B at the initial gradient composition (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Injection: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Method Development Workflow
This workflow outlines the logical steps for developing a robust method from scratch.
LC-MS/MS Method Development Workflow
Caption: A stepwise workflow for LC-MS/MS method development.
References
- New insights into the pharmacokinetics of spironolactone - PubMed.
- Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed.
- Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed.
- Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples - SciELO.
- Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. | Semantic Scholar.
- Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples - Portal de Revistas da USP.
- Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet® (spironolactone 50 mg) | Request PDF - ResearchGate.
- Spironolactone pharmacokinetics and pharmacodynamics in patients with cirrhotic ascites - PubMed.
- Determination and Occurrence of Mineralocorticoids in Taihu Lake of China - Frontiers.
- 7α-Thiomethylspironolactone - Wikipedia.
- 7α-Thiospironolactone - Wikipedia.
- ALDACTONE® (spironolactone) Clinical Pharmacology | Pfizer Medical - US.
- Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples | Request PDF - ResearchGate.
- Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC - NIH.
- Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - NIH.
- Simultaneous determination of spironolactone and its metabolites in human plasma.
- (PDF) Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - ResearchGate.
- Stability of Spironolactone in Rat Plasma: Strict Temperature Control of Blood and Plasma Samples Is Required in Rat Pharmacokinetic Studies - ResearchGate.
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments.
- matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research.
- LCMS Troubleshooting: 14 Proven Strategies for Laboratories - ZefSci.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- (PDF) Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry - ResearchGate.
- Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet® (spironolactone 50 mg) - Infona.
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH.
- How to Avoid Problems in LC–MS | LCGC International.
- Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research.
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis - Nov 24 2016 - Chromatography Today.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent.
- Metabolites (peaks) identified with MRM transition code and liquid... - ResearchGate.
- Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies - Bioanalysis Zone.
- Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed.
- Stability of spironolactone in rat plasma: strict temperature control of blood and plasma samples is required in rat pharmacokinetic studies - PubMed.
- Overcoming Matrix Effects - Bioanalysis Zone.
- (PDF) The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry - ResearchGate.
- Optimized mass spectrometer parameters, MRM transitions, and chromatographic performance. - ResearchGate.
- List of MRM transitions for each of the detected metabolites - ResearchGate.
- Overview of the MRM transitions of the analytes and the internal standards. - ResearchGate.
- 7alpha-(Thiomethyl)spironolactone | C23H32O3S | CID 162325 - PubChem - NIH.
- Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization - Advion, Inc..
Sources
- 1. New insights into the pharmacokinetics of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 3. pfizermedical.com [pfizermedical.com]
- 4. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. perkinelmer.com.ar [perkinelmer.com.ar]
- 9. researchgate.net [researchgate.net]
- 10. Stability of spironolactone in rat plasma: strict temperature control of blood and plasma samples is required in rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. eijppr.com [eijppr.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. zefsci.com [zefsci.com]
- 18. agilent.com [agilent.com]
- 19. Frontiers | Determination and Occurrence of Mineralocorticoids in Taihu Lake of China [frontiersin.org]
- 20. 7alpha-(Thiomethyl)spironolactone | C23H32O3S | CID 162325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. revistas.usp.br [revistas.usp.br]
- 24. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7α-Thiomethylspironolactone
Welcome to the technical support guide for the synthesis of 7α-Thiomethylspironolactone (7α-TMS). This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical guidance for improving the yield and purity of 7α-TMS. As a critical active metabolite of Spironolactone, obtaining high-quality 7α-TMS is essential for pharmacological and clinical studies.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental outcomes.
I. The Synthetic Pathway: An Overview
The most common and direct chemical synthesis of 7α-TMS from its parent drug, Spironolactone, is a two-step process. The first step involves the deacetylation of the 7α-thioacetyl group of Spironolactone to yield the key intermediate, 7α-Thiospironolactone (7α-TS).[3][4] The subsequent step is the selective S-methylation of the thiol group to furnish the final product.
Caption: General two-step synthesis of 7α-TMS from Spironolactone.
II. Frequently Asked Questions (FAQs)
Q1: What is the core strategy for synthesizing 7α-Thiomethylspironolactone?
The synthesis hinges on a two-step transformation. First, the thioester in Spironolactone is selectively hydrolyzed under basic conditions to unmask the thiol group, forming 7α-Thiospironolactone (7α-TS). This intermediate is often not isolated but is generated in situ. The second step involves the immediate alkylation of this newly formed, reactive thiolate anion with a methylating agent to yield 7α-TMS. A key challenge is preventing the oxidation of the intermediate thiol, which can lead to disulfide impurities.
Q2: What are the critical reagents and their functions in this synthesis?
-
Spironolactone: The starting material.[5]
-
Base (for Step 1 & 2): A non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is highly effective.[6] It serves two purposes: first, to facilitate the deacetylation, and second, to act as a proton scavenger during the methylation step, preventing the formation of HI (if methyl iodide is used), which could lead to side reactions.
-
Methylating Agent: Methyl iodide (MeI) is a common and effective electrophile for this S-alkylation. Other reagents like dimethyl sulfate could be used, but MeI is generally preferred for its reactivity and cleaner reaction profile in this context.
-
Solvent: Anhydrous, polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) are ideal. They effectively dissolve the steroid scaffold and do not interfere with the reaction mechanism.
Q3: What are the primary side products to anticipate?
The main impurities arise from the reactivity of the 7α-thiol intermediate.
-
Disulfide Dimer: The most common byproduct, formed by the oxidation of two molecules of the 7α-TS intermediate. This can be minimized by maintaining a strictly inert atmosphere (N₂ or Ar) throughout the reaction.
-
Canrenone: This is a known metabolite of Spironolactone and can sometimes form under certain conditions.[1]
-
Unreacted Starting Material: Incomplete deacetylation or methylation will leave starting materials in the reaction mixture.
-
Over-alkylation/Side Reactions: While less common for S-alkylation, using overly harsh conditions or potent, non-selective alkylating agents could potentially lead to reactions at other sites.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is suitable for rapid, qualitative monitoring. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[7] A reverse-phase C18 column with a gradient of water and acetonitrile (often with a small amount of acid like phosphoric or formic acid to improve peak shape) can effectively separate Spironolactone, 7α-TS, 7α-TMS, and potential side products.[7][8]
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low Conversion of Spironolactone to 7α-Thiospironolactone (Step 1)
-
Question: My reaction stalls, and I see a significant amount of unreacted Spironolactone after several hours. What's wrong?
-
Answer: This typically points to issues with the deacetylation step.
-
Probable Cause 1: Insufficient Base: The base is catalytic for the deacetylation but consumed as a scavenger in the subsequent methylation. Ensure you are using a sufficient molar excess.
-
Solution 1: Increase the equivalents of Hünig's base. A common starting point is 2-3 equivalents relative to Spironolactone.
-
Probable Cause 2: Low Reaction Temperature: While the reaction proceeds at room temperature, gentle heating (e.g., 40-50 °C) can significantly increase the rate of deacetylation without promoting significant side reactions.
-
Solution 2: Cautiously increase the reaction temperature and monitor closely by TLC or HPLC.
-
Probable Cause 3: Reagent Quality: Moisture in the solvent or on the glassware can quench the base.
-
Solution 3: Ensure all solvents are anhydrous and glassware is oven or flame-dried before use.
-
Issue 2: Low Yield of 7α-TMS Despite Consumption of Spironolactone (Step 2)
-
Question: Spironolactone is consumed, but the yield of the final product is poor, and I see several other spots on my TLC plate. What is happening?
-
Answer: This suggests that the 7α-TS intermediate is being formed but is then diverted into unproductive pathways.
-
Probable Cause 1: Oxidation of the Thiol Intermediate: The primary culprit is often the oxidation of the 7α-thiolate to form a disulfide dimer. This is especially problematic if the reaction is exposed to air.
-
Solution 1: The reaction must be performed under a strictly inert atmosphere of nitrogen or argon. Degas your solvent before use and maintain a positive pressure of inert gas throughout the entire process, including workup if possible.
-
Probable Cause 2: Ineffective Methylation: The methylating agent may not be efficiently trapping the thiolate as it forms.
-
Solution 2: Add the methylating agent (e.g., methyl iodide) at the beginning of the reaction along with the base. This ensures that as soon as the thiolate is generated, it is immediately trapped. Ensure the methylating agent is pure and not degraded.
-
Probable Cause 3: Degradation of Product: 7α-TMS can be sensitive to harsh acidic or basic conditions during workup.
-
Solution 3: Use a mild aqueous workup, such as quenching with a saturated solution of ammonium chloride (NH₄Cl) rather than strong acids. Extract promptly into a suitable organic solvent like ethyl acetate.
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: My crude product is a complex mixture, and I'm struggling to isolate pure 7α-TMS by column chromatography.
-
Answer: Purification of steroid derivatives can be challenging due to their similar polarities.[9]
-
Probable Cause 1: Suboptimal Chromatographic Conditions: The chosen solvent system may not have sufficient resolving power.
-
Solution 1: Develop a robust solvent system using TLC first. A gradient elution of hexanes and ethyl acetate is a good starting point for silica gel chromatography. For very close-running impurities, a high-performance flash chromatography system or preparative HPLC may be necessary.
-
Probable Cause 2: Product Instability on Silica: Some sulfur-containing compounds can be unstable on acidic silica gel.
-
Solution 2: You can use silica gel that has been pre-treated with a small amount of triethylamine (~1%) in the eluent to neutralize acidic sites. Alternatively, consider using a different stationary phase like alumina (neutral or basic).
-
Caption: A workflow for troubleshooting low yields in 7α-TMS synthesis.
IV. Experimental Protocols & Data
Protocol 1: Synthesis of 7α-Thiomethylspironolactone (7α-TMS)
This protocol is adapted from a reported safe and practical method.[6]
Materials:
-
Spironolactone
-
N,N-Diisopropylethylamine (Hünig's base, DIPEA)
-
Methyl Iodide (MeI)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. NH₄Cl solution
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Spironolactone (1.0 eq).
-
Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous acetonitrile (approx. 0.1 M concentration relative to Spironolactone). Add Hünig's base (2.5 eq) followed by methyl iodide (1.5 eq) via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Table 1: Example Reagent Stoichiometry and Conditions
| Reagent | Molar Eq. | Role | Key Considerations |
|---|---|---|---|
| Spironolactone | 1.0 | Starting Material | Must be dry. |
| Hünig's Base (DIPEA) | 2.0 - 3.0 | Base / Acid Scavenger | Use a freshly opened bottle; should be colorless. |
| Methyl Iodide (MeI) | 1.2 - 1.5 | Methylating Agent | Stabilized with copper; store in the dark. |
| Acetonitrile | Solvent | Reaction Medium | Anhydrous grade is essential. |
| Atmosphere | N/A | Inert Environment | Critical to prevent disulfide formation. |
Protocol 2: HPLC Method for Analysis
-
Column: C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Detection: UV at 245 nm[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 50 | 50 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
V. Final Recommendations
For researchers aiming to maximize the yield and purity of 7α-Thiomethylspironolactone, the most critical factors are the exclusion of atmospheric oxygen and water. The use of a hindered, non-nucleophilic base like Hünig's base is highly advantageous.[6] Careful monitoring by HPLC will not only track the disappearance of the starting material but also the appearance of the desired product and key impurities, providing a complete picture of the reaction's health. By understanding the function of each reagent and the potential pitfalls, you can systematically optimize the synthesis for consistent and high-yielding results.
References
- LaCagnin, L. B., & Colby, H. D. (1987). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. Drug Metabolism and Disposition, 15(1), 36–39.
- Wikipedia. (2023). 7α-Thiomethylspironolactone.
- Vlase, L., Imre, S., Leucuta, S. E., & Muntean, D. (2004). Simultaneous determination of spironolactone and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 615–621.
- Takkis, K., Katta, N., & Kuda, J. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives.
- Wikipedia. (2023). 6β-Hydroxy-7α-thiomethylspironolactone.
- Causey, P. W., Flarakos, J., & Johnson, K. J. (2021). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. Journal of the American Society for Mass Spectrometry, 32(8), 2097–2105.
- Sherry, J. H., O'Donnell, J. P., & Colby, H. D. (1981). Conversion of spironolactone to an active metabolite in target tissues: formation of 7 alpha-thiospironolactone by microsomal preparations from guinea pig liver, adrenals, kidneys, and testes. Life Sciences, 29(26), 2727–2736.
- Zhang, M., & Li, W. (2007). Stereoselective synthesis of the two major metabolites of spironolactone, 3alpha- and 3beta-hydroxy-7alpha-methylthio-17alpha-pregn-4-ene-21,17-carbolactone. Steroids, 72(6-7), 569–572.
- Al-Kofahi, M., et al. (2024). Model-Informed Dose Optimization of Spironolactone in Neonates and Infants. Pharmaceutics, 16(3), 335.
- Cartiser, N., Fessi, H., Le Borgne, M., & Lomberget, T. (2012). A safe and practical method for the preparation of 7α-thioether and thioester derivatives of spironolactone. Steroids, 77(12), 1236–1239.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162325, 7alpha-(Thiomethyl)spironolactone.
- Wikipedia. (2023). 7α-Thiospironolactone.
- Cleanchem. (n.d.). 7-Alpha-Thiomethyl Spironolactone.
Sources
- 1. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 2. Model-Informed Dose Optimization of Spironolactone in Neonates and Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. A safe and practical method for the preparation of 7α-thioether and thioester derivatives of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of spironolactone and its metabolites in human plasma [pubmed.ncbi.nlm.nih.gov]
- 8. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7α-Thiomethylspironolactone Extraction from Tissues
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the bioanalysis of 7α-Thiomethylspironolactone (7α-TMS). As the primary active metabolite of spironolactone, accurate quantification of 7α-TMS in tissue is paramount for robust pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of 7α-TMS extraction from complex biological matrices.
We will delve into the causality behind experimental choices, providing field-proven insights to ensure your protocols are not only effective but also self-validating.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My 7α-TMS recovery is consistently low. What are the most likely causes?
A: Low recovery is a multifaceted problem often stemming from one or more stages of the extraction workflow. The primary areas to investigate are sample handling, tissue homogenization, extraction methodology, and analyte stability.
Causality Chain for Low Recovery:
-
Analyte Degradation: Spironolactone and its metabolites are notoriously unstable, particularly in the presence of esterases found in biological matrices.[3][4][5] Degradation can begin immediately post-collection if samples are not handled with strict temperature control.
-
Incomplete Homogenization: The analyte must be fully released from the tissue matrix into the extraction solvent. Inefficient homogenization leaves a significant portion of the 7α-TMS trapped within the tissue pellet.
-
Suboptimal Extraction Solvent (LLE): In Liquid-Liquid Extraction (LLE), if the solvent's polarity is not well-matched to 7α-TMS, partitioning from the aqueous homogenate into the organic phase will be inefficient.
-
Poor Analyte Elution (SPE): In Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to disrupt the interactions between 7α-TMS and the sorbent, leading to the analyte being retained on the cartridge.
To systematically diagnose this issue, follow the logic outlined in the workflow below.
Sources
- 1. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 2. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of spironolactone in rat plasma: strict temperature control of blood and plasma samples is required in rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 7α-Thiomethylspironolactone During Sample Preparation
Welcome to the technical support center for the handling and analysis of 7α-Thiomethylspironolactone. As a key active metabolite of spironolactone, accurate quantification of 7α-Thiomethylspironolactone is critical for pharmacokinetic and drug metabolism studies.[1][2] However, its thioether moiety presents a unique challenge, making it susceptible to degradation during sample collection, processing, and storage. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your samples and the reliability of your data.
Understanding the Challenge: The Instability of the Thioether Group
7α-Thiomethylspironolactone, a major active metabolite of spironolactone, contains a sulfur-containing functional group known as a thioether.[2][3] Thioethers are prone to oxidation, which can be catalyzed by various factors commonly encountered in a laboratory setting, including exposure to atmospheric oxygen, trace metal ions, and reactive oxygen species.[4][5] This oxidation can lead to the formation of sulfoxides and sulfones, altering the chemical structure of the analyte and resulting in underestimation of its true concentration.
The primary goal during sample preparation is to mitigate these oxidative degradation pathways. This requires a multi-faceted approach that addresses environmental factors, sample matrix effects, and the inherent chemical properties of the analyte.
Frequently Asked Questions (FAQs)
Q1: My 7α-Thiomethylspironolactone concentrations are consistently lower than expected. What are the likely causes during sample preparation?
A1: Consistently low concentrations often point to analyte degradation. The primary culprit is the oxidation of the thioether group. Consider the following potential causes:
-
Sample Handling and Storage: Prolonged exposure of the biological matrix (plasma, serum, etc.) to room temperature and atmospheric oxygen can initiate oxidative degradation.[6][7] The stability of thio-metabolites can be compromised even at refrigerated temperatures over extended periods.[6][8]
-
pH of the Sample/Extraction Buffer: The stability of spironolactone and its metabolites can be pH-dependent. While spironolactone itself is most stable around pH 4.5, extreme pH values during extraction can promote degradation.[9]
-
Presence of Metal Ions: Trace metal ions (e.g., Cu²⁺, Fe³⁺) in the sample matrix or from labware can catalyze the oxidation of thiols and thioethers.[4]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce oxygen into the sample and potentially disrupt cellular structures, releasing enzymes that may contribute to degradation.
Q2: What immediate steps can I take to improve the stability of 7α-Thiomethylspironolactone in my samples?
A2: To immediately improve stability, focus on minimizing exposure to oxidative conditions:
-
Work Quickly and on Ice: Process samples as quickly as possible after collection or thawing. Keeping samples on ice slows down both chemical and enzymatic degradation processes.[7]
-
Use Antioxidants: The addition of an antioxidant to your collection tubes or during homogenization is a highly effective strategy. Ascorbic acid or N-acetylcysteine can be used to scavenge reactive oxygen species.
-
Control the pH: Maintain a slightly acidic to neutral pH during sample processing. A pH around 4.5 has been shown to be optimal for the stability of the parent drug, spironolactone.[9]
-
Minimize Headspace: When storing samples, use vials that are appropriately sized to minimize the air (oxygen) in the headspace.
-
Store at Ultra-Low Temperatures: For long-term storage, -80°C is strongly recommended over -20°C to significantly slow down degradation kinetics.[6][8]
Q3: Are there any chemical derivatization techniques to stabilize the thioether?
A3: While derivatization is a common strategy for stabilizing reactive functional groups, it is generally not the preferred first-line approach for thioethers in quantitative bioanalysis. The focus should be on preventing oxidation. However, if significant degradation persists despite optimization of sample handling, derivatization strategies used for thiols, such as alkylation to form a more stable thioether, could be explored, though this would require extensive method development and validation.[4] For 7α-Thiomethylspironolactone, which is already a thioether, the primary goal is to prevent its oxidation to a sulfoxide or sulfone.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Actions |
| Poor Reproducibility Between Replicates | Inconsistent sample handling; Variable exposure to air; Incomplete protein precipitation. | Standardize the timing of each step in your sample preparation protocol. Ensure all samples are processed on ice. Vortex samples for a consistent duration to ensure thorough mixing and complete protein precipitation. |
| Analyte Loss During Solvent Evaporation | High evaporation temperature; Aggressive nitrogen stream. | Evaporate solvents at a lower temperature (e.g., 30-40°C). Use a gentle stream of nitrogen. Consider using a vacuum centrifuge (SpeedVac) which operates at lower temperatures. |
| Low Recovery After Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Sub-optimal pH for extraction; Analyte adsorption to surfaces; Inappropriate solvent choice. | Adjust the pH of the sample to optimize the extraction of 7α-Thiomethylspironolactone. Silanize glassware to prevent adsorption. Screen different extraction solvents (for LLE) or sorbents and elution solvents (for SPE). |
| Peak Tailing or Splitting in LC-MS/MS Analysis | Interaction with metal surfaces in the HPLC system; Incompatible mobile phase. | Use a biocompatible or PEEK-lined HPLC system to minimize metal interactions. Add a small amount of a chelating agent like EDTA to the mobile phase. Optimize mobile phase pH and organic content. |
Experimental Protocols & Methodologies
Protocol 1: Stabilized Plasma Sample Preparation using Protein Precipitation
This protocol is designed for the rapid and effective preparation of plasma samples for LC-MS/MS analysis, incorporating steps to minimize the degradation of 7α-Thiomethylspironolactone.
Materials:
-
Human plasma collected in K2EDTA tubes
-
Antioxidant solution: 10 mg/mL Ascorbic Acid in deionized water (prepare fresh)
-
Internal Standard (IS) solution (e.g., Spironolactone-d3 in methanol)
-
Precipitation Solvent: Acetonitrile, chilled to -20°C
-
0.2 µm syringe filters or filter plates
Procedure:
-
Sample Collection: Collect whole blood in K2EDTA tubes. Immediately after collection, add the antioxidant solution at a 1:50 ratio (e.g., 20 µL of 10 mg/mL ascorbic acid per 1 mL of whole blood). Gently invert to mix.
-
Plasma Separation: Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Aliquoting: Transfer the plasma to cryovials and immediately freeze at -80°C if not for immediate analysis.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation:
-
In a microcentrifuge tube, add 100 µL of thawed plasma.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.2 µm filter to remove any remaining particulate matter before injection into the LC-MS/MS system.
-
Analysis: Analyze the samples immediately or store them in the autosampler at 4°C for a limited time.
Visualizing the Workflow
Caption: Workflow for stabilized sample preparation.
Understanding Degradation Pathways
The primary degradation pathway for 7α-Thiomethylspironolactone during sample preparation is oxidation. This can occur through a two-step process, first forming the sulfoxide and then the sulfone. Both of these degradation products have different polarities and masses, and will not be detected at the same MRM transition as the parent compound, leading to an underestimation of the true concentration.
Caption: Oxidation pathway of 7α-Thiomethylspironolactone.
References
- Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. (2017).
- Spironolactone metabolism in target tissues. Characteristics of deacetylation in kidney, liver, adrenal cortex, and testes. (n.d.). PubMed. [Link]
- Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. (n.d.). PubMed. [Link]
- Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial. (n.d.). PubMed Central. [Link]
- What is the mechanism of Spironolactone? (2024).
- ALDACTONE® (spironolactone) Clinical Pharmacology. (n.d.). Pfizer Medical - US. [Link]
- Spironolactone. (n.d.). Deranged Physiology. [Link]
- Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. (n.d.). PubMed. [Link]
- 7α-Thiomethylspironolactone. (n.d.). Wikipedia. [Link]
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). PubMed Central. [Link]
- Limited Stability of Thiopurine Metabolites in Blood Samples: Relevant in Research and Clinical Practise. (2010). PubMed. [Link]
- Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. (n.d.).
- 6β-Hydroxy-7α-thiomethylspironolactone. (n.d.). Wikipedia. [Link]
- Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet® (spironolactone 50 mg). (2015).
- Spironolactone: stability indicating method for the identification of major degradation products and p
- Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. (2023). Chemical Science (RSC Publishing). [Link]
- Instability of cysteine and related molecules caused by thiol groups. (n.d.).
- Preformulation studies of spironolactone: effect of pH, two buffer species, ionic strength, and temperature on stability. (n.d.). PubMed. [Link]
- Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. (n.d.). SciELO. [Link]
- Stability of spironolactone in an extemporaneously prepared suspension at two temper
- Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. (n.d.). Portal de Revistas da USP. [Link]
- Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. (2020).
- investigation of the antioxidant capacity of thiol- containing compounds using the photochemiluminescence technique. (2023).
- INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. (n.d.).
- Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. (2018).
- The effects of temperature (a) and pH value (b) on the activities of... (n.d.).
- Stability Studies-Regulations, Patient Safety & Quality. (n.d.). Coriolis Pharma. [Link]
- Q1 Stability Testing of Drug Substances and Drug Products. (n.d.). FDA. [Link]
- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). SciSpace. [Link]
- The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. (n.d.). IKEV. [Link]
- Analysis of US FDA-Approved Drugs Containing Sulfur
- Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. [Link]
- Effect of temperature, pH and light on the stability of sulforaphane solution. (n.d.).
- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). Eurekaselect. [Link]
- Stability of Spironolactone in an Extemporaneous Preparation: Effect of Storage Temperature and Packaging M
Sources
- 1. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 3. benthamscience.com [benthamscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Limited stability of thiopurine metabolites in blood samples: relevant in research and clinical practise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preformulation studies of spironolactone: effect of pH, two buffer species, ionic strength, and temperature on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in 7α-Thiomethylspironolactone Bioanalysis
Welcome to the technical support center dedicated to the bioanalysis of 7α-Thiomethylspironolactone (7α-TMS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming the common yet significant challenge of matrix effects in LC-MS/MS assays. Here, we move beyond generic advice to offer field-proven insights and detailed protocols to ensure the accuracy, reproducibility, and robustness of your bioanalytical methods.
Introduction: The Challenge of 7α-TMS and the Matrix
Spironolactone, a widely used potassium-sparing diuretic and antiandrogen, undergoes extensive and complex metabolism. Its therapeutic effects are largely mediated by its active metabolites. For many years, canrenone was considered the principal metabolite. However, modern, specific analytical methods have revealed that 7α-thiomethylspironolactone (7α-TMS) is, in fact, the major metabolite in serum following both single and repeated doses of spironolactone.[1][2] The accurate quantification of 7α-TMS is therefore critical for pharmacokinetic and pharmacodynamic studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technology of choice for this application due to its high sensitivity and selectivity.[3][4] However, the accuracy of LC-MS/MS data is highly susceptible to "matrix effects." These effects, caused by co-eluting endogenous components from the biological matrix (e.g., plasma, serum), can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[5][6][7] This phenomenon can severely compromise the precision and accuracy of the bioanalytical method.[8] Phospholipids are notorious for being a primary source of matrix effects in bioanalysis.[5][9][10][11]
This guide provides a structured approach to diagnosing, troubleshooting, and ultimately mitigating matrix effects in your 7α-TMS assays.
Frequently Asked Questions (FAQs)
Q1: What is 7α-Thiomethylspironolactone (7α-TMS) and why is its measurement important?
A1: 7α-Thiomethylspironolactone (7α-TMS) is a major active metabolite of the drug spironolactone.[1][12] Spironolactone itself has a short half-life, and its therapeutic actions are primarily carried out by its metabolites, including 7α-TMS and canrenone.[1][12] Studies have shown that 7α-TMS is the most abundant metabolite in circulation and accounts for a significant portion of spironolactone's activity.[1][12] Therefore, accurate measurement of 7α-TMS is essential for understanding the pharmacokinetics and overall efficacy of spironolactone administration.
Q2: What is the metabolic pathway leading to 7α-TMS?
A2: Spironolactone is extensively metabolized, primarily in the liver.[13][14] The pathway to 7α-TMS involves two key steps: first, the removal of the acetyl group from spironolactone to form 7α-thiospironolactone (7α-TS), followed by methylation of the thiol group to yield 7α-TMS.[13] Canrenone is another important active metabolite formed through a different pathway.[12][13]
Caption: Metabolic conversion of Spironolactone to its major active metabolites.
Q3: What are matrix effects in LC-MS/MS?
A3: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[7][15] When analyzing plasma or serum, endogenous molecules like phospholipids, salts, and proteins can suppress or enhance the signal of the target analyte (7α-TMS) in the mass spectrometer's ion source, without any visible indication on the chromatogram.[5] This leads to inaccurate and unreliable quantification. Ion suppression is the more common phenomenon.[3]
Q4: Why are phospholipids a major problem?
A4: Phospholipids are a primary cause of matrix effects because they are abundant in biological membranes and have a tendency to co-extract with analytes during common sample preparation procedures like protein precipitation.[11] They often elute in the same chromatographic region as many drug molecules. In the electrospray ionization (ESI) source, they can compete with the analyte for ionization, suppress the formation of gas-phase ions, and alter the droplet fission process, all of which reduce the analyte's signal intensity.[9][10]
Caption: Phospholipid interference at the mass spectrometer's ion source.
Troubleshooting Guide: Common Issues in 7α-TMS Bioanalysis
This section addresses specific problems you may encounter during method development and validation.
Problem 1: I'm seeing significant ion suppression and my assay sensitivity is poor.
-
Question: My signal for 7α-TMS is much lower in plasma samples compared to a pure solvent standard, even when using a stable-isotope labeled internal standard. How can I diagnose and fix this?
-
Answer: This is a classic sign of matrix-induced ion suppression. While a stable isotope-labeled internal standard (SIL-IS) can compensate for matrix effects, it cannot overcome a fundamental loss of signal that pushes your analyte below the limit of quantification.[3][6] The goal is to both compensate for and minimize the underlying effect.
-
Causality: The most likely culprits are phospholipids co-eluting with your analyte. A simple protein precipitation (PPT) is fast but notoriously "dirty," leaving high levels of phospholipids in the final extract.[3][9][16]
-
Diagnostic Step: Assess Matrix Factor. You must quantify the extent of the matrix effect as required by regulatory guidance.[17][18] The post-extraction spike method is the standard approach.
Protocol: Quantitative Assessment of Matrix Effect
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike 7α-TMS and its IS into the final mobile phase or reconstitution solvent at a known concentration (e.g., a mid-QC level).
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (plasma/serum). After the final evaporation step, spike the dried residue with the same concentration of 7α-TMS and IS as in Set A before reconstitution.
-
Set C (Spiked Matrix): Spike blank matrix with 7α-TMS and IS before extraction and process as usual. (This set is for recovery assessment).
-
-
Analyze and Calculate: Analyze all samples via LC-MS/MS.
-
Calculate Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate IS-Normalized MF: IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
Interpretation: An MF of 1 indicates no matrix effect. MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different lots should be <15%.
-
-
Solution: Improve Sample Cleanup. If significant suppression is confirmed (e.g., MF < 0.8), your sample preparation method is insufficient. Move away from simple protein precipitation.
-
Option A: Liquid-Liquid Extraction (LLE). LLE offers a cleaner extract than PPT.[19][20] By adjusting the pH and using an appropriate organic solvent, you can selectively extract 7α-TMS while leaving many polar interferences, including phospholipids, in the aqueous phase.[3]
-
Option B: Solid-Phase Extraction (SPE). SPE provides even greater selectivity.[3][21] A mixed-mode or polymeric reversed-phase SPE sorbent can effectively retain 7α-TMS while allowing for wash steps that remove interfering phospholipids.
-
Option C (Recommended): Phospholipid Depletion Plates. Specialized plates, such as HybridSPE-Phospholipid, combine the simplicity of protein precipitation with the targeted removal of phospholipids.[10][11][22] The sample is precipitated in the well, and the supernatant is passed through a packed bed that selectively captures phospholipids, yielding a much cleaner final extract.[10][16]
-
-
Problem 2: My results are inconsistent and not reproducible between batches.
-
Question: My quality control (QC) samples sometimes fail, and the precision (%CV) is poor, particularly for the low QC. What could be the cause?
-
Answer: Poor reproducibility is often a symptom of variable matrix effects between different lots of biological matrix or even within the same analytical run.
-
Causality: The concentration and composition of phospholipids can vary from one subject's plasma to another.[15] If your sample cleanup is inadequate, this variability translates directly into variable ion suppression, leading to poor precision. Furthermore, phospholipids can accumulate on the analytical column and elute erratically in later injections, causing unpredictable interference.[9][11]
-
Diagnostic Step: Re-evaluate Matrix Factor Across Multiple Lots. During your matrix effect assessment, it's crucial to use at least six different sources of blank matrix.[17] A high %CV (>15%) on the matrix factor across these lots confirms that your method is not robust to inter-subject variability.
-
Solution: Implement a More Robust Cleanup and Optimize Chromatography.
-
Adopt a Superior Sample Preparation Method: As detailed in Problem 1, switching from PPT to LLE, SPE, or a phospholipid depletion technique is the most effective solution.[4][20] This removes the source of the variability.
-
Optimize Chromatography: Ensure your analyte is chromatographically separated from the main phospholipid elution zones. Phospholipids typically elute as broad peaks. A well-designed gradient can help separate your 7α-TMS peak from these regions of high suppression. Consider using a divert valve to send the early and late-eluting portions of the chromatogram (where salts and strongly retained phospholipids elute) to waste instead of the MS source.[23]
-
Use a Co-eluting SIL-IS: A stable isotope-labeled internal standard is essential.[24][25][26] It must co-elute with the analyte to experience and correct for the same degree of ion suppression.[6] However, remember that a SIL-IS is a compensator, not a cure. Relying on it to correct for severe and variable suppression is not a robust strategy.[6][25]
-
-
Problem 3: I am analyzing 7α-TMS along with its more polar metabolites. How do I handle matrix effects for compounds with different polarities?
-
Question: My method needs to quantify 7α-TMS and potentially more polar metabolites like 6β-hydroxy-7α-TMS. A single reversed-phase LC method struggles to retain the polar compounds, and they elute early with the phospholipids. What is the best approach?
-
Answer: This is a common challenge when analyzing a parent drug and its diverse metabolites. Early elution in reversed-phase liquid chromatography (RPLC) places polar analytes directly in the region of maximum ion suppression from phospholipids.
-
Causality: RPLC separates compounds based on hydrophobicity. Highly polar compounds have little retention and elute near the void volume, where phospholipids and other matrix components are most concentrated.
-
Solution: Change your Chromatographic Approach.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative to RPLC for analyzing polar compounds.[27][28][29] It uses a polar stationary phase and a high organic mobile phase. In HILIC, polar analytes are well-retained and elute later, while nonpolar components like lipids pass through with little retention.[30][31] This effectively separates your polar metabolites from the phospholipid-induced suppression zone.
-
Two-Dimensional LC (2D-LC): An online 2D-LC system can provide exceptional cleanup.[32] The first dimension can be a TurboFlow™ column that performs a rough separation, trapping the analytes while allowing large molecules and phospholipids to be washed to waste. The trapped analytes are then eluted onto a second, analytical column for high-resolution separation.[32]
-
-
Data and Protocols
Table 1: Mass Spectrometric Parameters for Spironolactone and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Notes |
| Spironolactone | 417.2 | 341.1 | ESI+ | |
| 7α-Thiomethylspironolactone (7α-TMS) | 389.2 | 343.1 | ESI+ | Major active metabolite.[12] |
| Canrenone | 341.2 | 107.1 | ESI+ | Active metabolite. |
| 7α-TMS-d7 (SIL-IS) | 396.2 | 343.1 | ESI+ | Recommended Internal Standard. |
| Note: These values are typical and should be optimized on your specific instrument. |
Table 2: Comparison of Sample Preparation Techniques for 7α-TMS Analysis
| Technique | Phospholipid Removal | Throughput | Selectivity | Recommendation for 7α-TMS |
| Protein Precipitation (PPT) | Poor[9][16] | High | Low | Not Recommended for validated assays due to high risk of matrix effects.[19] |
| Liquid-Liquid Extraction (LLE) | Good | Medium | Medium | Good. Offers cleaner extracts than PPT. Method development required.[3][19] |
| Solid-Phase Extraction (SPE) | Very Good | Medium | High | Excellent. Provides very clean extracts but requires more method development.[3][21] |
| HybridSPE®-Phospholipid | Excellent[10] | High | High (for PLs) | Highly Recommended. Combines the speed of PPT with selective phospholipid removal.[11][16] |
Protocol: Sample Preparation using HybridSPE®-Phospholipid Plates
This protocol is a robust starting point for minimizing phospholipid-based matrix effects for 7α-TMS analysis.
-
Sample Aliquoting: Aliquot 100 µL of plasma/serum sample, calibrator, or QC into the wells of the 96-well HybridSPE®-Phospholipid plate.
-
Add Internal Standard: Add 10 µL of the working internal standard solution (e.g., 7α-TMS-d7 in methanol).
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to each well.
-
Mixing: Mix thoroughly by vortexing the plate for 1 minute to ensure complete protein precipitation.
-
Filtration: Apply vacuum using a 96-well plate manifold. The protein precipitate is filtered out, and the supernatant passes through the zirconia-coated silica packing, which selectively retains phospholipids.
-
Collection: Collect the clean filtrate in a clean 96-well collection plate.
-
Evaporation: Evaporate the filtrate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex, centrifuge, and inject into the LC-MS/MS system.
Caption: Workflow for phospholipid removal using a specialized filter plate.
Conclusion
Overcoming matrix effects is not optional; it is a regulatory requirement and a cornerstone of sound science.[17][33][34] For the bioanalysis of 7α-thiomethylspironolactone, a simple protein precipitation is often insufficient to produce reliable and reproducible data. A systematic evaluation of matrix effects using a multi-lot, post-extraction spike experiment is the essential first step. When ion suppression is identified, a move to more selective sample preparation techniques such as LLE, SPE, or specialized phospholipid depletion methods is critical. By combining a clean sample extract, optimized chromatography, and the correct use of a stable isotope-labeled internal standard, you can develop a robust and reliable bioanalytical method capable of withstanding the rigors of drug development.
References
- Evers, R. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-7. [Link]
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Rocca, B., et al. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 23(7), 1756. [Link]
- Xu, R., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 421-435. [Link]
- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-7. [Link]
- Theodoridis, G., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]
- Jain, M., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 58, 125-134. [Link]
- Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. [Link]
- Wikipedia. (n.d.). 7α-Thiomethylspironolactone. Wikipedia. [Link]
- Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(16), 1735-1747. [Link]
- D'Agostino, L. A., et al. (2016). The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. LCGC North America, 34(1), 34-43. [Link]
- Ovid. (n.d.).
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
- Modhave, Y., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. [Link]
- Sherry, J. H., et al. (1986). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. Drug Metabolism and Disposition, 14(4), 498-501. [Link]
- Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Bansal, S., et al. (2008). Matrix effect elimination during LC-MS/MS bioanalytical method development.
- Ivanisevic, J., & Want, E. J. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In Metabolomics (pp. 69-90). Royal Society of Chemistry. [Link]
- Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
- Taylor & Francis. (n.d.). Hydrophilic interaction chromatography – Knowledge and References. Taylor & Francis. [Link]
- Gardiner, P., et al. (1989). Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites. Journal of Clinical Pharmacology, 29(4), 342-347. [Link]
- LaCagnin, L. B., et al. (1989). Hepatic metabolism of spironolactone. Production of 3-hydroxy-thiomethyl metabolites. Drug Metabolism and Disposition, 17(3), 305-311. [Link]
- PharmaCompass. (n.d.).
- Overdiek, H. W., et al. (1985). New insights into the pharmacokinetics of spironolactone. Clinical Pharmacology & Therapeutics, 38(4), 469-474. [Link]
- U.S. Food and Drug Administration. (2001).
- ResearchGate. (n.d.). Biochemical assessment of spironolactone oral suspension in human plasma using ultra‐performance liquid chromatography‐tandem mass spectrometry: Application toward pharmacokinetic study.
- U.S. Food and Drug Administration. (2022).
- Jones, E. E., et al. (2017). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. Journal of the American Society for Mass Spectrometry, 28(8), 1639-1648. [Link]
- Al-Sanea, M. M., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(14), 5413. [Link]
- Takkis, K., et al. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives.
- Walsh Medical Media. (2011). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS. Walsh Medical Media. [Link]
- Ferreira-Nunes, R., et al. (2023). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]
- Islam, M., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine by HPLC. Acta Pharmaceutica Sciencia, 60(3), 273-286. [Link]
- Alturas Analytics. (n.d.). Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions. Alturas Analytics. [Link]
- ResearchGate. (n.d.). (PDF) Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry.
- Li, W., & Cohen, L. H. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(5), e240011. [Link]
- Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- ResearchGate. (n.d.). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development.
- Liu, Y., et al. (2025). Matrix effects in untargeted LC-MS metabolomics: From creation to compensation with post-column infusion of standards.
Sources
- 1. Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the pharmacokinetics of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 13. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hepatic metabolism of spironolactone. Production of 3-hydroxy-thiomethyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fda.gov [fda.gov]
- 18. pharmacompass.com [pharmacompass.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selectscience.net [selectscience.net]
- 23. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bioanalysis-zone.com [bioanalysis-zone.com]
- 27. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. books.rsc.org [books.rsc.org]
- 30. ovid.com [ovid.com]
- 31. taylorandfrancis.com [taylorandfrancis.com]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. moh.gov.bw [moh.gov.bw]
- 34. academy.gmp-compliance.org [academy.gmp-compliance.org]
Resolving co-eluting peaks in 7alpha-Thiomethylspironolactone chromatography
Welcome to the technical support center for the chromatographic analysis of 7α-thiomethylspironolactone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation and analysis of this critical metabolite of spironolactone.
Introduction: The Challenge of 7α-Thiomethylspironolactone Analysis
7α-thiomethylspironolactone is a major active metabolite of the synthetic steroid spironolactone, a widely prescribed potassium-sparing diuretic and aldosterone antagonist.[1][2] Accurate quantification of 7α-thiomethylspironolactone alongside its parent drug and other metabolites like canrenone is crucial for pharmacokinetic and bioavailability studies. However, the structural similarities between these compounds often lead to co-eluting peaks in reversed-phase high-performance liquid chromatography (RP-HPLC), complicating accurate analysis.[3] This guide provides a systematic approach to resolving these chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for co-elution of 7α-thiomethylspironolactone with other spironolactone metabolites?
A1: Co-elution primarily stems from the very similar physicochemical properties of 7α-thiomethylspironolactone and other related compounds, such as spironolactone and canrenone. They share a core steroidal structure, leading to similar retention behaviors on common C18 stationary phases. Factors that can exacerbate this issue include suboptimal mobile phase composition, inappropriate column chemistry, and inadequate temperature control.
Q2: I'm observing a shoulder on my main peak. Does this always indicate co-elution?
A2: While a shoulder is a strong indicator of co-elution, it's not the only cause.[4] Other potential issues include a contaminated guard column, a void in the analytical column, or issues with the injector. However, if the shoulder appears consistently with your sample but not with individual standards, co-elution is the most likely culprit. Using a photodiode array (PDA) detector to check for peak purity across the entire peak can help confirm co-elution.[4]
Q3: Can I simply change the gradient to resolve co-eluting peaks?
A3: Adjusting the gradient is a valid strategy, but it's often not a complete solution on its own. A shallower gradient can increase the separation time and potentially improve resolution. However, for closely related compounds, more fundamental changes to the method's selectivity are often required. This involves modifying the mobile phase composition (e.g., organic solvent type, pH) or changing the stationary phase chemistry.
Troubleshooting Guide: Resolving Co-eluting Peaks
This section provides a systematic, in-depth guide to troubleshooting and resolving co-eluting peaks in the analysis of 7α-thiomethylspironolactone.
Initial Assessment: Confirming Co-elution
Before making significant changes to your method, it's essential to confirm that you are indeed dealing with co-elution.
Protocol 1: Peak Purity Analysis using a PDA Detector
-
Acquire Data: Analyze your sample containing the suspected co-eluting peaks using an HPLC system equipped with a PDA detector.
-
Extract Spectra: Within your chromatography data system (CDS), extract multiple UV-Vis spectra across the peak of interest (at the upslope, apex, and downslope).
-
Compare Spectra: Overlay the extracted spectra. If the compound is pure, the normalized spectra will be identical. Significant differences in the spectral profiles indicate the presence of more than one compound.[4]
Logical Troubleshooting Workflow
Once co-elution is confirmed, follow this logical workflow to systematically optimize your separation.
Caption: A systematic workflow for troubleshooting co-eluting peaks.
Step 1: Mobile Phase Modification - The First Line of Defense
The mobile phase is often the easiest and most impactful parameter to adjust.
1.1. Adjusting the Organic Modifier Ratio (Isocratic and Gradient Elution)
-
Causality: Altering the percentage of the organic solvent (typically acetonitrile or methanol) directly influences the retention factor (k') of the analytes.[4] By making the mobile phase weaker (decreasing the organic content), you increase retention times and provide more opportunity for the stationary phase to interact differently with the co-eluting compounds.
-
Protocol:
-
If using isocratic elution, systematically decrease the organic solvent percentage in 2-5% increments.
-
If using a gradient, make the gradient shallower to increase the separation window.
-
1.2. Changing the Organic Modifier
-
Causality: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties (dipole moment, viscosity, and proton-donating/accepting capabilities). For steroids, switching from acetonitrile to methanol can alter elution order by enhancing π-π interactions with certain stationary phases.[5]
-
Protocol:
-
Replace acetonitrile with methanol in your mobile phase, keeping the aqueous portion the same.
-
You may need to adjust the percentage of methanol to achieve similar retention times as it is a weaker solvent than acetonitrile in reversed-phase chromatography.
-
1.3. Modifying Mobile Phase pH
-
Causality: While steroids like 7α-thiomethylspironolactone are generally neutral, subtle changes in mobile phase pH can influence the ionization state of silanol groups on the silica backbone of the stationary phase, which can in turn affect retention and selectivity.[6][7][8] For instance, operating at a slightly acidic pH (e.g., pH 3-4) can suppress the ionization of residual silanols, reducing peak tailing and potentially altering selectivity.[9][10]
-
Protocol:
Table 1: Mobile Phase Parameter Adjustments and Expected Outcomes
| Parameter | Adjustment | Rationale | Expected Outcome |
| Organic Solvent % | Decrease by 2-5% | Increases retention factor (k') | Increased retention and potential for improved resolution. |
| Organic Solvent Type | Switch ACN to MeOH | Changes selectivity (π-π interactions) | Possible change in elution order and improved separation.[5] |
| Mobile Phase pH | Adjust to pH 3-4 | Suppresses silanol activity | Reduced peak tailing, potential selectivity changes.[9][10] |
Step 2: Temperature Optimization
-
Causality: Column temperature affects mobile phase viscosity and the kinetics of mass transfer between the mobile and stationary phases.[11][12] Increasing the temperature generally decreases retention times and can improve peak efficiency.[13] However, changes in temperature can also differentially affect the retention of closely related compounds, leading to changes in selectivity.
-
Protocol:
-
Using a column oven, systematically vary the temperature from ambient (e.g., 25°C) up to a higher temperature (e.g., 40-50°C) in 5°C increments.
-
Monitor the resolution between the critical pair of peaks at each temperature. Be aware that elevated temperatures can impact the stability of some analytes and stationary phases.[13]
-
Step 3: Evaluating the Stationary Phase
If mobile phase and temperature optimization do not provide adequate resolution, changing the column is the next logical step.
3.1. Trying a Different C18 Column
-
Causality: Not all C18 columns are created equal. Differences in silica purity, particle size, pore size, carbon load, and end-capping can lead to significant variations in selectivity. A C18 column from a different manufacturer may provide the necessary change in selectivity to resolve your co-eluting peaks.
3.2. Exploring Alternative Stationary Phase Chemistries
-
Causality: When a standard C18 phase fails to provide resolution, a stationary phase with a different separation mechanism is often required.
-
Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions with aromatic or unsaturated compounds.[5] Given the steroidal structure, this can be a highly effective choice.
-
Polar-Embedded Phases: These phases (e.g., amide or carbamate embedded in the alkyl chain) offer different selectivity compared to standard C18 phases and are less prone to "phase collapse" in highly aqueous mobile phases.[5]
-
Cyano (CN) Phases: Can be used in both normal-phase and reversed-phase modes and provide different selectivity based on dipole-dipole interactions.
-
Protocol for Column Selection:
-
Based on the properties of 7α-thiomethylspironolactone and its potential co-eluents, select an alternative column chemistry. A phenyl-hexyl column is a strong first choice.
-
Install the new column and equilibrate it with your starting mobile phase.
-
Begin with the optimized mobile phase conditions from the previous steps and further refine as necessary.
Caption: Logic diagram for selecting an alternative HPLC column.
Conclusion: A Self-Validating Approach
By following this systematic troubleshooting guide, you are implementing a self-validating system. Each step is designed to logically eliminate variables and understand the causal relationships between method parameters and chromatographic resolution. This approach not only solves the immediate problem of co-elution but also builds a more robust and well-understood analytical method for the routine analysis of 7α-thiomethylspironolactone.
References
- Bocian, S., & Gadzala-Kopciuch, R. (1996). The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1305–1311. [Link]
- Zarzycki, P. K., & Gadzala-Kopciuch, R. (1997). The influence of temperature on the multiple separation of estrogenic steroids using mobile phases modified with beta-cyclodextrin in high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 15(9-10), 1281–1287. [Link]
- Jankowski, A., Skorek-Jankowska, A., & Lamparczyk, H. (1996). Simultaneous determination of spironolactone and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1359–1365. [Link]
- Abshagen, U., Rennekamp, H., & Luszpinski, G. (1985). Determination of the serum concentration of spironolactone and its metabolites by high-performance liquid chromatography.
- Caufield, C. N., Grooms, B. M., & Cochran, J. A. (2019). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. Journal of the American Society for Mass Spectrometry, 30(11), 2355–2364. [Link]
- Sandall, J. M., Millership, J. S., Collier, P. S., & McElnay, J. C. (2006). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples.
- de Souza, A. W., & de Oliveira, M. A. L. (2020). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
- Tomić, T., Vujić, Z., & Čudina, O. (2012). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Croatica Chemica Acta, 85(2), 145-151. [Link]
- Patel, D., & Patel, N. (2013). Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. Journal of Chromatographic Science, 51(7), 648-656. [Link]
- National Center for Biotechnology Information (n.d.). 7alpha-(Thiomethyl)spironolactone. PubChem. [Link]
- Singhal, R., Chauhan, C., Sharma, P., & Sachdeva, M. (2022). HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(12), 4991-5000. [Link]
- Ageps. (n.d.).
- ResearchGate. (n.d.).
- Dolan, J. W. (2005). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. LCGC North America, 23(1), 22-28. [Link]
- Wikipedia. (n.d.). 7α-Thiomethylspironolactone. [Link]
- Al-Rimawi, F. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(5), 1729. [Link]
- International Journal of Pharmaceutical and Biological Sciences. (2018). Simultaneous Estimation of Torsemide and Spironolactone and forced Degradation Studies in Bulk and Combined Dosage form by RP-HPLC. 9(1), 143-150. [Link]
- Zarzycki, P. K. (1997). The influence of temperature on the multiple separation of estrogenic steroids using mobile phases modified with β-cyclodextrin in high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 15(9-10), 1281-1287. [Link]
- National Center for Biotechnology Information (n.d.). 6-Hydroxy-7-thiomethylspirolactone. PubChem. [Link]
- Al-Rimawi, F. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(5), 1729. [Link]
- Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. [Link]
- Crawford Scientific. (2023).
- Hawach Scientific. (2023).
- Moravek. (n.d.).
- Sherry, F. E., & Colby, H. D. (1987). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. Drug Metabolism and Disposition, 15(5), 623-627. [Link]
- Takkis, K., Aro, R., & Varendi, H. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives.
- Bhojani, M., & Dudhrejiya, A. (2012). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Furosemide and Spironolactone in their Combined Tablet. Journal of Pharmaceutical Science and Bioscientific Research, 2(2), 59-63. [Link]
- Chromatography Forum. (2020).
- Axion Labs. (n.d.).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 3. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. agilent.com [agilent.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. moravek.com [moravek.com]
- 9. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpsbr.org [jpsbr.org]
- 11. The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The influence of temperature on the multiple separation of estrogenic steroids using mobile phases modified with beta-cyclodextrin in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Stability of 7α-Thiomethylspironolactone in Solution
Welcome to the technical support center for 7α-Thiomethylspironolactone (7α-TMS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for enhancing the stability of 7α-TMS in solution. As a major active metabolite of spironolactone, understanding and controlling the stability of 7α-TMS is critical for obtaining accurate and reproducible experimental results.[1] This document synthesizes established principles of thioether and steroidal chemistry with practical, field-proven insights to address the specific challenges you may encounter.
Understanding the Instability of 7α-Thiomethylspironolactone
7α-Thiomethylspironolactone, like its parent compound spironolactone, possesses a steroidal backbone and a thioether functional group. This combination of structural features presents unique stability challenges, primarily related to oxidation and hydrolysis. The thioether moiety is particularly susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone derivatives, altering the compound's biological activity. Furthermore, the lactone ring in the spironolactone structure can be susceptible to hydrolysis under certain pH conditions.
Below, we provide a series of frequently asked questions and troubleshooting guides to help you navigate these challenges and ensure the integrity of your 7α-TMS solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 7α-Thiomethylspironolactone in solution?
A1: While specific degradation pathway studies for 7α-TMS are not extensively published, based on its chemical structure, two primary degradation pathways are of concern:
-
Oxidation of the Thioether: The sulfur atom in the 7α-thiomethyl group is susceptible to oxidation by atmospheric oxygen, peroxides, or other oxidizing agents present in the solvent or excipients. This oxidation typically proceeds through a two-electron transfer mechanism, leading to the formation of the corresponding sulfoxide and, under more aggressive conditions, the sulfone.[2][3] These oxidative degradation products will have different polarities and potentially altered biological activities.
-
Hydrolysis of the Lactone Ring: Similar to its parent compound spironolactone, the γ-lactone ring in 7α-TMS can undergo hydrolysis, particularly under basic or strongly acidic conditions. This opens the lactone ring and renders the molecule inactive. Studies on spironolactone have shown that it is most stable at a slightly acidic pH of around 4.5.
Q2: What is the optimal pH for storing 7α-Thiomethylspironolactone solutions?
A2: Direct studies on the optimal pH for 7α-TMS are limited. However, data from its parent compound, spironolactone, strongly suggest that a slightly acidic pH is optimal for stability. For spironolactone, the pH of maximum stability is approximately 4.5. It is reasonable to assume that 7α-TMS will exhibit similar behavior. Therefore, preparing and storing solutions in a buffered system at a pH between 4.0 and 5.0 is a recommended starting point to minimize both lactone hydrolysis and potential base-catalyzed oxidation.
Q3: How does temperature affect the stability of 7α-Thiomethylspironolactone?
A3: As with most chemical compounds, higher temperatures accelerate the rate of degradation. Both oxidative and hydrolytic degradation of 7α-TMS will be significantly faster at elevated temperatures. Therefore, it is crucial to store stock solutions and working solutions at low temperatures. For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable. It is also important to minimize the number of freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
Q4: Can I use antioxidants to improve the stability of my 7α-Thiomethylspironolactone solutions?
A4: Yes, the use of antioxidants is a highly recommended strategy to prevent the oxidative degradation of the thioether group. Antioxidants work by scavenging free radicals or by being preferentially oxidized over the drug substance. Suitable antioxidants for pharmaceutical preparations include:
-
Ascorbic Acid (Vitamin C): A common water-soluble antioxidant.
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant suitable for organic solvent systems.
-
Sodium Metabisulfite: A potent antioxidant, but its compatibility with 7α-TMS would need to be confirmed.
The choice of antioxidant will depend on the solvent system and the specific experimental requirements. It is essential to conduct compatibility studies to ensure that the chosen antioxidant does not interfere with the assay or introduce other stability issues.
Q5: What solvents are recommended for preparing 7α-Thiomethylspironolactone solutions?
A5: 7α-Thiomethylspironolactone is a lipophilic molecule with poor aqueous solubility. Therefore, organic solvents are typically required for initial dissolution. Common choices include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
For cell-based assays or other aqueous applications, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium. When doing so, ensure the final concentration of the organic solvent is low enough to not affect the biological system. For all solvents, it is critical to use high-purity, peroxide-free grades to minimize oxidative degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Loss of potency over a short period in a freshly prepared solution. | 1. Oxidative Degradation: The thioether group is being oxidized. | - Use High-Purity Solvents: Ensure solvents are fresh and of a grade that is low in peroxides. - Incorporate an Antioxidant: Add an appropriate antioxidant (e.g., BHT for organic solutions, ascorbic acid for aqueous dilutions) to your solvent before dissolving the 7α-TMS. - Deoxygenate Solvents: For highly sensitive applications, sparging solvents with an inert gas like nitrogen or argon can remove dissolved oxygen. |
| Appearance of new peaks in HPLC analysis during a time-course experiment. | 1. Formation of Degradation Products: These are likely the sulfoxide and/or sulfone of 7α-TMS. | - Characterize the Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peaks. An increase of 16 amu suggests sulfoxide formation, and an increase of 32 amu suggests sulfone formation. - Implement Preventative Measures: Follow the recommendations for preventing oxidative degradation. |
| Precipitation of the compound from an aqueous working solution. | 1. Poor Solubility: The concentration of 7α-TMS exceeds its solubility limit in the aqueous medium. 2. pH Shift: A change in pH upon dilution could affect solubility. | - Reduce Final Organic Solvent Concentration: Ensure the percentage of the organic stock solvent in the final aqueous solution is minimal. - Use a Co-solvent or Solubilizing Agent: Consider the use of excipients like cyclodextrins to enhance aqueous solubility. - Buffer the Final Solution: Maintain the pH of the aqueous medium with a suitable buffer to ensure consistent solubility. |
| Inconsistent results between different batches of prepared solutions. | 1. Variability in Solvent Quality: Different lots of solvent may have varying levels of peroxides or other impurities. 2. Inconsistent Storage Conditions: Differences in light exposure or temperature fluctuations. | - Standardize Procedures: Use the same source and lot of high-purity solvent for a series of experiments. - Protect from Light: Store solutions in amber vials or protect them from light, as light can catalyze oxidation. - Maintain a Strict Cold Chain: Ensure consistent storage temperatures for all solutions. |
Visualizing Degradation and Experimental Workflow
Potential Oxidative Degradation Pathway of 7α-Thiomethylspironolactone
Caption: Potential oxidative degradation of 7α-TMS.
Workflow for Stability Assessment
Caption: Workflow for assessing 7α-TMS stability.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 7α-Thiomethylspironolactone
This protocol is a starting point based on published methods for spironolactone and its metabolites.[4][5][6][7] Optimization will be necessary for your specific instrumentation and experimental needs.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of acetonitrile and water is a common starting point. A typical gradient might be from 40% to 70% acetonitrile over 15-20 minutes.
-
The exact composition and gradient should be optimized to achieve good separation between 7α-TMS and its potential degradation products (sulfoxide and sulfone) as well as other metabolites if present.
-
-
Detection:
-
UV detection at a wavelength of approximately 240 nm.[5]
-
-
Sample Preparation:
-
Dilute the 7α-TMS solution in the mobile phase to a concentration within the linear range of the assay.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a known volume of the sample (e.g., 10-20 µL).
-
Run the gradient and record the chromatogram.
-
Identify the peak for 7α-TMS based on its retention time, determined by running a fresh, pure standard.
-
Monitor for the appearance of new peaks, which may indicate degradation.
-
Protocol 2: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to validate that the analytical method is "stability-indicating."
-
Prepare Stock Solutions: Prepare several aliquots of a 7α-TMS stock solution in a suitable solvent.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for a shorter period (e.g., 30 minutes), as hydrolysis is often faster under basic conditions. Neutralize with acid before analysis.
-
Oxidation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Incubate a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light.
-
-
Analysis:
-
At various time points, take a sample from each stress condition.
-
Analyze the samples using the stability-indicating HPLC method described above.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
The goal is to achieve partial degradation (e.g., 10-30%) to ensure that the degradation products are formed and can be separated from the parent compound.
-
-
Peak Purity Analysis:
-
If a photodiode array (PDA) detector is available, perform peak purity analysis on the 7α-TMS peak to ensure it is not co-eluting with any degradation products.
-
By following these guidelines and protocols, you can significantly improve the stability of your 7α-Thiomethylspironolactone solutions and ensure the reliability of your experimental data.
References
- Heubel, F., & Stieger, B. (1998). High-performance liquid chromatography methods for the separation and quantitation of spironolactone and its degradation products in aqueous formulations and of its metabolites in rat serum.
- 7α-Thiomethylspironolactone. (n.d.). In Wikipedia.
- van der Merwe, P. J., & Müller, D. G. (1982). Determination of the serum concentration of spironolactone and its metabolites by high-performance liquid chromatography.
- LaCagnin, L. B., & Colby, H. D. (1987). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. Biochemical Pharmacology, 36(18), 3135-3140. [Link]
- Schöneich, C. (2020). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. Molecules, 25(21), 5033. [Link]
- Waterman, K. C., & Adami, R. C. (2005). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Pharmaceutical Development and Technology, 10(1), 1-32. [Link]
- Li, S., Nguyen, T. H., & Schöneich, C. (2001). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253-269. [Link]
- Sandall, J., & Millership, J. (2003). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples.
- Wang, Y., & Xian, M. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Molecules, 23(10), 2465. [Link]
- Schöneich, C., Aced, A., & Asmus, K. D. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society, 115(24), 11376-11383. [Link]
- Takkis, K., Aro, R., & Kuldkepp, P. (2013). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. Journal of the American Society for Mass Spectrometry, 24(11), 1731–1742. [Link]
- Zhang, C., et al. (2018). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure.
- Singhal, R., Chauhan, C., Sharma, P., & Sachdeva, M. (2022). HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(12), 4991-5000. [Link]
Sources
- 1. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatography methods for the separation and quantitation of spironolactone and its degradation products in aqueous formulations and of its metabolites in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the serum concentration of spironolactone and its metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
Calibration curve issues in 7alpha-Thiomethylspironolactone assays
Welcome to the technical support center for 7α-Thiomethylspironolactone (7α-TMS) assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this critical metabolite of spironolactone. As a major active metabolite, accurate measurement of 7α-TMS is paramount for pharmacokinetic and pharmacodynamic studies.[1] This resource provides in-depth troubleshooting for common calibration curve issues and answers frequently asked questions, grounding all recommendations in established scientific principles and regulatory standards.
Troubleshooting Guide: Calibration Curve Issues
A robust and reliable calibration curve is the cornerstone of any quantitative bioanalytical method. When issues arise, a systematic approach to troubleshooting is essential. This section addresses common problems encountered during the analysis of 7α-TMS by LC-MS/MS.
Question 1: Why is my calibration curve for 7α-TMS showing poor linearity (r² < 0.99)?
Poor linearity is a common issue that can stem from multiple sources, from sample preparation to instrument response.
Probable Causes & Solutions:
-
Analyte Instability: Spironolactone and its metabolites can be unstable in biological matrices. Studies have shown that spironolactone degradation in rat plasma is temperature-dependent and catalyzed by esterases.[2][3] This instability can affect your calibrators and quality control (QC) samples, leading to inconsistent responses.
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure that all biological samples, including calibration standards and QCs, are kept on ice during preparation and analysis.[3]
-
Use of Esterase Inhibitors: For preclinical studies involving rodent plasma, consider adding an esterase inhibitor like sodium fluoride (NaF) to your collection tubes and blank matrix.[2]
-
Evaluate Stability: Perform and document short-term and long-term stability experiments under the exact conditions of your sample handling and storage.[4]
-
-
-
Suboptimal Internal Standard (IS) Selection: An inappropriate internal standard that does not mimic the analytical behavior of 7α-TMS can lead to poor linearity.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled (SIL) IS: The ideal IS is a SIL version of 7α-TMS. If unavailable, a SIL analog of spironolactone (e.g., spironolactone-d3 or -d6) is a common and effective choice as it will co-elute and experience similar ionization effects.[5][6][7][8]
-
Consistent IS Concentration: Ensure the IS is added at a consistent concentration across all calibrators, QCs, and unknown samples. The concentration should be in the lower third of the calibration curve range for optimal performance.[9]
-
-
-
Inadequate Chromatographic Separation: Co-elution of matrix components with 7α-TMS or the IS can cause ion suppression or enhancement, leading to a non-linear response.
-
Troubleshooting Steps:
-
Optimize Gradient Elution: Adjust the mobile phase gradient to better separate 7α-TMS from the phospholipid-rich region of the chromatogram.
-
Improve Sample Cleanup: If using a simple protein precipitation, consider a more rigorous sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[6][10]
-
-
Question 2: My 7α-TMS calibration curve is non-linear at higher concentrations. What is the cause?
This is a classic sign of detector saturation or other high-concentration phenomena.
Probable Causes & Solutions:
-
Detector Saturation: The most common cause for non-linearity at the upper end of the curve is the saturation of the mass spectrometer's detector.
-
Troubleshooting Steps:
-
Dilute High-Concentration Samples: If you anticipate high concentrations in your study samples, prepare a validated dilution protocol.
-
Reduce Injection Volume: A smaller injection volume can bring the analyte response back into the linear range of the detector.
-
Optimize MS Method: If sensitivity is not an issue, you can "detune" the mass spectrometer for 7α-TMS by selecting a less abundant product ion or adjusting source parameters to reduce the signal intensity.
-
-
-
Formation of Adducts or Multimers: At high concentrations, analytes can form dimers or other multimers, or different adducts with mobile phase components, which may not be monitored by the primary MRM transition.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Experiment with different mobile phase additives. For instance, some methods for spironolactone and its metabolites use ammonium fluoride to enhance signal and promote consistent adduct formation ([M+NH₄]⁺ or [M+H]⁺).[5][11]
-
Lower the Upper Limit of Quantification (ULOQ): If the non-linearity is consistent and reproducible, you may need to lower the ULOQ of your assay to a range where the response is linear.
-
-
Question 3: I'm observing high variability and poor precision in my low-concentration 7α-TMS standards. Why?
Poor performance at the lower limit of quantification (LLOQ) often points to issues with sensitivity, analyte loss, or matrix effects.
Probable Causes & Solutions:
-
Matrix Effects: Ion suppression is a frequent culprit for poor performance at the LLOQ. Endogenous components in the biological matrix can co-elute with 7α-TMS and interfere with its ionization.[12][13]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Conduct a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Alternatively, compare the response of 7α-TMS in a neat solution versus a post-extraction spiked matrix sample.[12]
-
Improve Sample Preparation: As mentioned previously, LLE or SPE can be more effective than protein precipitation at removing phospholipids and other sources of matrix interference.[14][15]
-
Chromatographic Optimization: Adjust the LC method to move the 7α-TMS peak away from areas of significant ion suppression.
-
-
-
Poor Ionization Efficiency: 7α-TMS, being a steroid-like molecule, may not ionize efficiently under standard ESI conditions.
-
Troubleshooting Steps:
-
Use Mobile Phase Additives: The use of additives like ammonium fluoride has been shown to significantly enhance the ESI+ signal for 7α-TMS, improving the LLOQ by up to 70-fold.[5][11]
-
Optimize Source Parameters: Systematically optimize ESI source parameters such as capillary voltage, gas flows, and temperatures to maximize the signal for 7α-TMS.
-
-
-
Analyte Adsorption: 7α-TMS may adsorb to plasticware or the LC flow path, leading to analyte loss, especially at low concentrations.
-
Troubleshooting Steps:
-
Use Low-Binding Labware: Employ low-binding polypropylene tubes and plates for sample preparation.
-
Condition the LC System: Perform several injections of a high-concentration standard before running the calibration curve to passivate active sites in the system.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the regulatory acceptance criteria for a 7α-TMS calibration curve?
For bioanalytical method validation, regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidelines. The key acceptance criteria for a calibration curve are summarized in the table below.
| Parameter | Acceptance Criteria |
| Number of Standards | A minimum of six non-zero standards, plus a blank and a zero standard (blank + IS). |
| Linearity | The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy | The back-calculated concentration for each standard should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%. |
| Precision | At least 75% of the non-zero standards must meet the accuracy criteria. |
| Range | The calibration range should encompass the expected concentrations of the study samples. |
This table is a summary based on FDA guidelines for bioanalytical method validation.
Q2: How should I prepare my calibration standards for a 7α-TMS assay?
Calibration standards should be prepared in the same biological matrix as the study samples to account for matrix effects.
Experimental Protocol: Preparation of Calibration Standards
-
Prepare Primary Stock Solution: Accurately weigh a certified reference standard of 7α-TMS and dissolve it in a suitable organic solvent (e.g., methanol) to create a high-concentration primary stock.
-
Create Working Solutions: Perform serial dilutions of the primary stock solution with the same solvent to create a series of working solutions at various concentrations.
-
Spike into Matrix: Spike a small, precise volume of each working solution into the blank biological matrix (e.g., human plasma) to create the final calibration standards. The volume of organic solvent added should typically be less than 5% of the total matrix volume to avoid altering the matrix characteristics.
-
Add Internal Standard: Add a consistent volume and concentration of the chosen internal standard (e.g., spironolactone-d6) to each calibration standard.
-
Process as Samples: Process the calibration standards using the same extraction procedure as the unknown samples.
Q3: What are the key considerations for ensuring the stability of 7α-TMS during sample handling and storage?
As previously discussed, temperature is a critical factor.[2][3]
Best Practices for Sample Stability:
-
Collection: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA K2). Process to plasma as quickly as possible, using a refrigerated centrifuge.
-
Storage: Immediately freeze plasma samples at -70°C or lower for long-term storage.[5]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles. If repeated analysis is expected, aliquot samples into smaller volumes after the initial collection.
-
Benchtop Stability: Conduct experiments to determine how long 7α-TMS is stable in the matrix at room temperature and on ice to define the maximum allowable time for sample preparation.
Visualizing the Workflow and Troubleshooting
To aid in understanding the analytical process and troubleshooting logic, the following diagrams are provided.
Caption: A decision tree for troubleshooting calibration curve issues.
References
- Herbrík, A., Tölgyesi, Á., Galić, T., et al. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. Analytical and Bioanalytical Chemistry, 409(13), 3433–3442.
- Herbrík, A., Tölgyesi, Á., Galić, T., et al. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. PubMed, 28224249.
- Dong, H., Xu, F., Zhang, Z., Tian, Y., & Chen, Y. (2006). Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. Journal of Mass Spectrometry, 41(4), 477-486.
- de Souza, A., de Farias, M., & de Oliveira, M. (2020). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Brazilian Journal of Pharmaceutical Sciences, 56.
- Vlase, L., Imre, S., Leucuta, S., & Popa, D. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Croatica Chemica Acta, 84(3), 361-366.
- Ahn, S., Kim, H., Kim, J., et al. (2016). Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet® (spironolactone 50 mg). Request PDF.
- Vlase, L., Popa, D. S., & Leucuta, S. E. (2004). Simultaneous determination of spironolactone and its metabolites in human plasma. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 59(10), 779-781.
- Xing, J., & LaCreta, F. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 883-887.
- Patel, D., & Patel, P. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 114-121.
- Lee, H. W., Ji, H. Y., Kim, D. H., et al. (2014). Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet® (spironolactone 50 mg). Infona.
- Patel, K., & Patel, K. (2012). Matrix-effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 334-341.
- Los, L. E., & Sherry, J. H. (1990). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. Drug Metabolism and Disposition, 18(3), 348-352.
- Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Bioanalysis Zone.
- Ko, K. J., & Chee, S. (2017). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 22(4), 339-347.
- Szczesniewski, A., & Adler, C. J. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent Technologies.
- Gazeau, V., & Cazaubiel, M. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. Clinical Biochemistry, 45(1-2), 115-118.
- Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Cerilliant.
- Tokumura, T., & Horie, T. (2001). Stability of Spironolactone in Rat Plasma: Strict Temperature Control of Blood and Plasma Samples Is Required in Rat Pharmacokinetic Studies. Biological and Pharmaceutical Bulletin, 24(8), 962-964.
- Das, S. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate.
- Tokumura, T., & Horie, T. (2001). Stability of spironolactone in rat plasma: strict temperature control of blood and plasma samples is required in rat pharmacokinetic studies. Biological & Pharmaceutical Bulletin, 24(8), 962-964.
- Jenkins, R., & Doneanu, A. (2012). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 4(19), 2383-2396.
Sources
- 1. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of spironolactone in rat plasma: strict temperature control of blood and plasma samples is required in rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strona domeny infona.pl [infona.pl]
- 8. cerilliant.com [cerilliant.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
- 14. medipharmsai.com [medipharmsai.com]
- 15. bme.psu.edu [bme.psu.edu]
Technical Support Center: Troubleshooting Contamination in 7α-Thiomethylspironolactone (7α-TMS) Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 7α-Thiomethylspironolactone (7α-TMS). This guide is designed for researchers, scientists, and drug development professionals who are working on the quantification of this critical metabolite. As the major active metabolite of spironolactone, accurate measurement of 7α-TMS is essential for pharmacokinetic and pharmacodynamic studies.[1]
The analysis, typically performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offers high sensitivity and specificity.[2][3] However, the complexity of biological matrices and the chemical nature of 7α-TMS and its related compounds present unique challenges, often leading to contamination and interference. This guide provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format to help you identify and resolve common issues encountered during your experiments.
Section 1: Foundational Knowledge - Understanding the Analyte and its Origin
A clear understanding of the analyte's context is the first step in effective troubleshooting. Contamination issues often arise from compounds that are structurally or metabolically related to the target analyte.
FAQ: Where does 7α-TMS originate from in a biological system?
7α-TMS is not administered directly; it is a downstream product of the extensive metabolism of its parent drug, spironolactone.[1] After administration, spironolactone undergoes rapid and complex biotransformation, primarily in the liver and kidneys.[4] A key pathway involves the removal of the acetyl group to form 7α-thiospironolactone, which is then methylated to produce the major, highly active metabolite, 7α-TMS. Understanding this pathway is crucial because other metabolites, like Canrenone, are formed concurrently and can act as analytical interferences.[1][4]
Caption: Metabolic conversion of Spironolactone to its key metabolites.
Section 2: Troubleshooting Guide - Identifying and Resolving Contamination & Interference
This section addresses specific analytical problems. Each answer explains the underlying cause of the issue and provides actionable solutions and protocols.
Subsection 2.1: The "Invisible" Contaminant: Matrix Effects
Matrix effects are one of the most common and challenging sources of error in bioanalysis, caused by co-eluting components from the sample matrix (e.g., plasma, urine) that affect the ionization efficiency of the analyte.[5][6][7]
This phenomenon is likely ion suppression , a common type of matrix effect.[7] Endogenous components in plasma, particularly phospholipids, can co-elute with your analyte.[8] In the electrospray ionization (ESI) source, these components compete with 7α-TMS for ionization, reducing the number of analyte ions that reach the mass spectrometer detector and thus lowering the signal.[7] Less commonly, ion enhancement can also occur.[9]
You can perform a Post-Extraction Addition Experiment . This protocol helps to isolate the effect of the matrix from other variables by comparing the analyte response in a clean solution to its response in a solution containing extracted matrix components.
Experimental Protocol: Matrix Effect Assessment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard (7α-TMS) and internal standard (IS) into the final mobile phase composition.
-
Set B (Post-Spike Sample): Process a blank biological sample (e.g., plasma) through your entire extraction procedure. In the final, evaporated extract, add the same amount of 7α-TMS and IS as in Set A, and reconstitute.
-
Set C (Matrix Blank): Process a blank biological sample without adding the analyte or IS.
-
-
Analyze and Calculate:
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area of 7α-TMS in Set B) / (Peak Area of 7α-TMS in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 suggests no matrix effect. For robust methods, an MF between 0.8 and 1.2 is often considered acceptable.
-
-
Improve Sample Cleanup: The goal is to remove interfering matrix components before analysis. While simple Protein Precipitation is fast, it is often insufficient for removing phospholipids.[3] Consider more rigorous techniques like Solid-Phase Extraction (SPE) or methods specifically designed for phospholipid removal.[8]
-
Optimize Chromatography: Modify your LC gradient to achieve better separation between 7α-TMS and the co-eluting matrix components. A longer run time or a different column chemistry (e.g., phenyl-hexyl instead of C18) can resolve the analyte from the zone where phospholipids typically elute.[10]
-
Use a Co-eluting Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., 7α-Thiomethylspironolactone-d7) has nearly identical chemical properties and chromatographic retention time to 7α-TMS.[9] It will experience the same degree of ion suppression or enhancement, allowing for an accurate ratio-based quantification.
Subsection 2.2: Interference from Related Compounds
Contamination can also come from compounds that are structurally similar to 7α-TMS, including its parent drug and other metabolites.
This is likely an isomeric compound . Steroids have numerous stereoisomers, and while mass spectrometry cannot distinguish between them, proper chromatography can.[11] Another possibility is in-source fragmentation of a related compound.
A critical and well-documented interference in this analysis is the in-source fragmentation of spironolactone .[12][13] Spironolactone can lose its thioacetyl group in the hot ESI source, generating an ion with an m/z identical to canrenone. If your chromatography does not adequately separate spironolactone from canrenone, you will overestimate the canrenone concentration. While this doesn't directly interfere with 7α-TMS, it highlights the necessity of robust chromatography for the entire family of related analytes.
Accurate identification relies on two key parameters: retention time and MS/MS fragmentation pattern . You must analyze certified reference standards for spironolactone and all its major metabolites (7α-TMS, canrenone, 7α-thiospironolactone) to confirm their individual retention times and optimize their unique mass transitions.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion(s) (m/z) | Typical Elution Order |
| Spironolactone | 417.2 | 341.1, 107.1 | 3 |
| Canrenone | 341.2 | 107.1, 313.1 | 2 |
| 7α-thiospironolactone | 375.2 | 343.1, 325.1 | 1 |
| 7α-Thiomethylspironolactone | 389.2 | 341.1, 295.1 | 4 |
Note: Specific m/z values and elution order may vary depending on the exact LC conditions and mass spectrometer used. This table serves as a general guide.
Subsection 2.3: Contamination from Solvents, Reagents, and Labware
External contaminants can introduce noise, adducts, and artifacts into your analysis.
This type of contamination almost always stems from your reagents or labware.
-
Solvents and Reagents: Use only high-purity, LC-MS grade solvents and additives. Lower-grade solvents can contain non-volatile residues that elevate background noise.
-
Glassware: Avoid using glass for sample preparation and storage where possible, as sodium and potassium can leach from it. If you must use glass, ensure it is thoroughly rinsed with high-purity water and solvent. Polypropylene tubes and vials are generally preferred.[14]
-
Mobile Phase Additives: While additives like ammonium formate or acetate are used to improve ionization, ensure they are fresh and from a reliable source.
Subsection 2.4: System and Carryover Contamination
If you observe the analyte peak in blank injections, the contamination is likely coming from the LC-MS system itself.
This is a classic case of sample carryover .[15] Carryover occurs when trace amounts of an analyte from a previous injection are retained somewhere in the system (e.g., injector needle, valve, column) and elute during a subsequent run. Steroids can be particularly "sticky" and prone to carryover.
-
Optimize Injector Wash Routine: The autosampler's needle and injection port are common sources of carryover.[16] Your wash solvent should be stronger than your mobile phase. Create a wash solution that includes a high percentage of organic solvent (e.g., 90:10 isopropanol:acetonitrile) to effectively solubilize and remove residual 7α-TMS.
-
Check for "Dead Volumes": Inspect all fittings and tubing for improper connections that could create unswept areas where the sample can get trapped.
-
Use a "Sacrificial" Blank: Injecting a blank sample immediately after your highest calibrator can help flush the system, but the best approach is to eliminate the source of the carryover.
Section 3: A Systematic Workflow for Troubleshooting
When an unexpected result appears, a logical, step-by-step approach is more effective than random changes. Use the following workflow to diagnose contamination issues systematically.
Caption: Systematic workflow for diagnosing contamination sources.
References
- Taylor PJ. (2009). Steroid Hormone Analysis by Tandem Mass Spectrometry. The Journal of Clinical Endocrinology & Metabolism. [Link]
- Wikipedia. (n.d.). 7α-Thiomethylspironolactone. Wikipedia. [Link]
- Sadar, M. J., & Vujkovac, A. (1998). Simultaneous determination of spironolactone and its metabolites in human plasma.
- Takkis, K., Aro, R., Kõrgvee, L. T., Varendi, H., Lass, J., & Herodes, K. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Gómez-Pérez, M. L., Rúbies, A., Centrich, F., & Granados, M. (2022). Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters.
- Pavlicek, J., & Wudy, S. A. (2023). Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay. Metabolites. [Link]
- Cuyckens, F., & Claeys, M. (2017). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]
- Owen, L. J., & Keevil, B. G. (2013). Mass spectrometry for steroids. Annals of Clinical Biochemistry. [Link]
- Sherry, A. M., & Funder, J. W. (1987). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. Drug Metabolism and Disposition. [Link]
- Zhang, L., Li, D., Jin, J., & Ding, L. (2008). Isolation and identification of novel impurities in spironolactone. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Vishwanathan, K., Bartlett, M. G., & Stewart, J. T. (2000). Matrix effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Shimadzu Scientific Instruments. (2021). Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS. YouTube. [Link]
- de la Perrelle, A., & Månsson, M. (2018). Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency. Endocrine Connections. [Link]
- Liu, Y., & Li, W. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
- ResearchGate. (2017). Isolation and identification of impurities in spironolactone.
- Waters Corporation. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- AGEPS. (n.d.).
- Shimadzu. (n.d.). LCMS Troubleshooting Tips. Shimadzu. [Link]
- National Institute of Environmental Health Sciences. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]
- ResearchGate. (2019). Troubleshooting for LC-MS/MS.
- ZefSci. (2023).
Sources
- 1. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 2. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ageps.aphp.fr [ageps.aphp.fr]
- 11. youtube.com [youtube.com]
- 12. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. shimadzu.at [shimadzu.at]
- 15. researchgate.net [researchgate.net]
- 16. zefsci.com [zefsci.com]
Technical Support Center: Optimizing Mobile Phase for 7α-Thiomethylspironolactone (7α-TMS) Separation
Welcome to the technical support center for the chromatographic analysis of 7alpha-Thiomethylspironolactone (7α-TMS). As a major active metabolite of spironolactone, achieving a robust and specific separation of 7α-TMS from its parent drug and other related substances is critical for accurate pharmacokinetic studies, impurity profiling, and quality control in drug development.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting and optimizing your HPLC mobile phase for this specific application. The information is presented in a direct question-and-answer format to address the practical challenges you may encounter.
Core Concepts: Understanding the Chemistry of Separation
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of the analytes and the principles of the separation technique. 7α-TMS is a steroidal compound and a major metabolite of spironolactone.[1][4] Both are relatively non-polar molecules, making them ideal candidates for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
In RP-HPLC, the stationary phase (e.g., C18 or C8) is non-polar, while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol).[5][6] The separation is governed by the hydrophobic interactions between the analytes and the stationary phase. More non-polar compounds interact more strongly with the column and thus elute later. The mobile phase's role is to compete for these interaction sites and elute the compounds. The art of method development lies in finely tuning the mobile phase composition to modulate these interactions and achieve separation.
Analyte Properties:
-
Spironolactone (SPR): Molecular Weight ~416.6 g/mol .[7] It is a synthetic steroid with a thioester group.
-
7α-Thiomethylspironolactone (7α-TMS): Molecular Weight ~388.6 g/mol .[8] It is a key metabolite where the acetyl group from the thioester on spironolactone is removed and a methyl group is attached to the sulfur.[1][2]
-
Canrenone (CAN): Another major metabolite, which lacks the 7α-thio group altogether. It is often formed from spironolactone in-source in mass spectrometry detectors.[3]
These structural similarities necessitate a highly selective chromatographic method to ensure baseline separation.
Frequently Asked Questions (FAQs)
This section addresses common questions when setting up an initial method for 7α-TMS analysis.
Q1: What are the recommended starting conditions for separating 7α-TMS?
A typical starting point for steroid analysis on an RP-HPLC system would be:
-
Column: A C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard choice. Phenyl-Hexyl phases can also offer alternative selectivity for aromatic or steroidal compounds.[5][9][10]
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol). A good starting point is an isocratic elution with a 60:40 or 50:50 ratio of organic solvent to water.[5][11]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Temperature: Ambient, but for better reproducibility, a controlled temperature of 30-40°C is recommended.[12]
-
Detection: UV detection is common. Spironolactone and 7α-TMS can be detected around 245 nm.[13]
Q2: Which organic modifier is better: Acetonitrile or Methanol?
Both acetonitrile (ACN) and methanol (MeOH) are widely used.
-
Acetonitrile generally has a stronger elution strength (is a better solvent) and provides lower backpressure than methanol. It often leads to sharper peaks.
-
Methanol can offer different selectivity compared to ACN.[10] If you are struggling to separate 7α-TMS from a closely related impurity like spironolactone using ACN, switching to or creating a ternary mixture with methanol can alter the elution order and improve resolution.[11]
It is often beneficial to screen both solvents during method development to find the optimal selectivity for your specific sample matrix.[10]
Q3: How does the pH of the mobile phase affect the retention and peak shape of 7α-TMS?
For neutral compounds like 7α-TMS and spironolactone, pH has a minimal effect on retention time. However, it can significantly impact peak shape. The silica backbone of most RP columns has silanol groups (Si-OH), which can become ionized (Si-O-) at pH levels above ~3.5. These negatively charged sites can cause secondary ionic interactions with any residual positive charges on analytes, leading to peak tailing.[14]
To prevent this, it is common practice to add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of silanol groups, thereby improving peak symmetry.[13][15]
Q4: Do I need to use a buffer in my mobile phase?
If your analytes are neutral, a buffer is not strictly necessary to control retention. As mentioned above, a small amount of acid is usually sufficient to control peak shape. However, if you are analyzing 7α-TMS in a complex matrix with other ionizable compounds, or if your method needs to be extremely robust for validation across different labs and systems, using a buffer (e.g., a phosphate or acetate buffer) at a low pH (e.g., pH 3.0) will provide better control over the mobile phase's ionic strength and pH, leading to more consistent results.
Troubleshooting Guide: Common Separation Issues
This guide provides a systematic approach to resolving specific problems you might encounter during your experiments.
Problem 1: Poor resolution between 7α-TMS and Spironolactone.
-
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Strength: The ratio of organic solvent to water is not optimal.
-
Solution: Systematically adjust the percentage of the organic modifier. If the peaks are eluting too quickly and are bunched together, decrease the organic solvent percentage in 5% increments. This will increase retention times and provide more opportunity for separation.
-
-
Suboptimal Organic Modifier: The chosen solvent (ACN or MeOH) does not provide the best selectivity for this specific pair of compounds.
-
Solution: Switch the organic modifier. If you are using acetonitrile, try a method with methanol. The different solvent-analyte interactions can significantly alter the separation factor (alpha).[10] A ternary mobile phase (e.g., Water:ACN:MeOH) can also be explored for fine-tuning selectivity.[11][16]
-
-
Incorrect Stationary Phase: The column chemistry is not ideal for separating these structurally similar steroids.
-
Temperature is Not Optimized: Temperature can influence selectivity.
-
Solution: Evaluate the separation at different column temperatures (e.g., 25°C, 35°C, 45°C). Sometimes, increasing the temperature can improve efficiency and resolution, while other times a lower temperature may enhance selectivity.
-
-
Problem 2: The 7α-TMS peak is tailing or fronting.
-
Possible Causes & Solutions:
-
Secondary Silanol Interactions (Tailing): This is the most common cause of tailing for many compounds.[14]
-
Solution: Ensure your mobile phase is acidified (e.g., with 0.1% formic or phosphoric acid) to a pH between 2.5 and 3.5. This suppresses the ionization of free silanols on the silica packing.[17] Using a modern, high-purity, end-capped column also minimizes this effect.
-
-
Column Overload (Tailing/Fronting): Injecting too much sample mass or too large a volume.
-
Extra-Column Volume (Tailing): Excessive volume in tubing and connections between the injector, column, and detector. This is more pronounced for early-eluting peaks.[19]
-
Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and ensure all fittings are properly made with minimal tubing length. Check that the tubing is fully bottomed out in the column end-fitting before tightening.
-
-
Contaminated Guard Column or Column Frit (Tailing for all peaks): Particulates from the sample or mobile phase can build up on the column inlet.[17][18]
-
Solution: First, replace the guard column if one is in use. If the problem persists, try back-flushing the analytical column (disconnect it from the detector first). If this fails, the column may need to be replaced. Always filter your samples and mobile phases to prevent this.[18]
-
-
Problem 3: Retention times are drifting or unstable.
-
Possible Causes & Solutions:
-
Insufficient Column Equilibration: The column has not reached equilibrium with the mobile phase.
-
Solution: Always allow sufficient time for the column to equilibrate before starting your analysis. For isocratic methods, flushing with 10-20 column volumes of the mobile phase is typically adequate. For gradient methods, run at least 2-3 blank gradients before injecting the first sample.
-
-
Mobile Phase Instability: The composition of the mobile phase is changing.
-
Solution: Keep mobile phase reservoirs loosely capped to prevent the evaporation of the more volatile organic component. If using buffered solutions, be aware of their limited shelf life and potential for microbial growth. Prepare fresh mobile phase daily.[12]
-
-
Temperature Fluctuations: The ambient laboratory temperature is changing, affecting retention.
-
Solution: Use a column oven to maintain a constant, stable temperature. This is a critical component for achieving reproducible chromatography.[12]
-
-
Pump Malfunction: Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates.
-
Solution: Check for leaks around pump seals and fittings. If the pressure is fluctuating, the pump may need priming or the seals may need replacement.[12]
-
-
Experimental Protocols & Workflows
Data Presentation: Impact of Mobile Phase Parameters
The following table summarizes the general effects of mobile phase modifications on the separation of 7α-TMS.
| Parameter Modified | Effect on Retention Time | Effect on Resolution (α) | Effect on Peak Shape | Rationale |
| Increase % Organic | Decreases | May Increase or Decrease | Generally Unchanged | Reduces analyte interaction with the non-polar stationary phase. |
| Switch ACN to MeOH | Increases (MeOH is weaker) | Changes Selectivity | May Broaden Peaks Slightly | Methanol and ACN have different interaction mechanisms (dipole moment, hydrogen bonding) which can alter selectivity. |
| Decrease Mobile Phase pH | Minimal change for neutral steroids | Minimal change for neutral steroids | Improves (Reduces Tailing) | Suppresses ionization of column silanol groups, minimizing secondary interactions.[17] |
| Increase Temperature | Decreases | May Increase or Decrease | Improves (Sharper Peaks) | Lowers mobile phase viscosity and increases mass transfer, but can reduce interaction differences. |
Workflow for Troubleshooting Poor Resolution
When faced with co-eluting or poorly resolved peaks, a logical, step-by-step approach is essential. The following diagram outlines a typical troubleshooting workflow.
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
Protocol: Stability-Indicating Method Development
To ensure your method can separate 7α-TMS from potential degradation products, a forced degradation study should be part of your method development, as outlined by ICH guidelines.[20][21][22]
-
Prepare Stressed Samples: Subject solutions of spironolactone to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) to generate degradation products.[9][22]
-
Initial Screening:
-
Select two columns with different selectivities (e.g., a standard C18 and a Phenyl-Hexyl).
-
Run a broad gradient (e.g., 5% to 95% ACN in water with 0.1% formic acid over 20 minutes) on both columns for all stressed and unstressed samples.
-
This initial screen will reveal the "impurity profile" and show which column/solvent system provides the best initial separation of all peaks.
-
-
Optimization:
-
Based on the screening, select the most promising column and organic modifier.
-
Convert the gradient method to an isocratic one for simplicity and robustness, if possible. Use the gradient results to estimate an appropriate isocratic mobile phase composition.
-
Fine-tune the mobile phase composition, temperature, and pH to achieve a resolution (Rs) of >1.5 between all adjacent peaks.
-
-
Validation: Once optimized, the method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[23][24][25] This includes assessing specificity, linearity, accuracy, precision, and robustness.
Sources
- 1. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 2. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. caymanchem.com [caymanchem.com]
- 5. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7alpha-(Thiomethyl)spironolactone | C23H32O3S | CID 162325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ageps.aphp.fr [ageps.aphp.fr]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijpsr.com [ijpsr.com]
- 17. Blogs | Restek [discover.restek.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. youtube.com [youtube.com]
- 21. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. academic.oup.com [academic.oup.com]
- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 24. database.ich.org [database.ich.org]
- 25. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Technical Support Center: Optimizing 7α-Thiomethylspironolactone Analysis
Welcome to the technical support center dedicated to resolving common chromatographic challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 7α-Thiomethylspironolactone (7α-TMS). As a major active metabolite of spironolactone, achieving a robust and reproducible analytical method with excellent peak shape is critical for accurate quantification in research, development, and quality control settings.[1][2][3][4]
This guide is structured to provide direct, actionable solutions to specific problems you may be facing. We will delve into the underlying chemical principles governing these issues and provide step-by-step protocols to systematically troubleshoot and enhance your chromatographic performance.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape, most commonly observed as tailing or broadening, can significantly compromise the accuracy and sensitivity of your analysis by affecting resolution and integration.[5][6] This section addresses the most frequent causes of peak asymmetry for 7α-TMS and offers targeted solutions.
Q1: My 7α-Thiomethylspironolactone peak is showing significant tailing. What is the most likely cause and how can I fix it?
A1: The most probable cause of peak tailing for a compound like 7α-TMS is secondary interactions with the stationary phase.
Peak tailing often occurs when the analyte interacts with the column packing material through more than one mechanism.[5][7] While the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction, unwanted secondary polar interactions can lead to a portion of the analyte molecules being more strongly retained, resulting in a tailed peak.[7][8][9]
For 7α-TMS, two types of secondary interactions are highly probable:
-
Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface.[8] At a typical mobile phase pH (above 3), these silanols can become ionized (Si-O⁻) and interact strongly with any polar functional groups on the analyte, causing tailing.[7][9]
-
Metal Chelation: The thioether (-S-CH₃) group in 7α-TMS can act as a Lewis base and chelate with trace metal ions (like iron or titanium) that may be present in the silica matrix of the column packing or have leached from stainless steel components of the HPLC system.[8][10][11] This interaction creates an additional, strong retention mechanism that leads to peak tailing.[8]
Below is a systematic workflow to diagnose and resolve peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Protocol 1: Mobile Phase pH Adjustment
The acidity of free silanol groups is a key contributor to tailing.[5] By lowering the mobile phase pH, you can suppress the ionization of these groups, minimizing their interaction with the analyte.[5][7][8]
-
Prepare an acidic mobile phase modifier. A common choice is 0.1% formic acid or orthophosphoric acid in the aqueous portion of your mobile phase to achieve a pH between 2.5 and 3.5.[12]
-
Ensure column stability. Verify that your column is rated for use at low pH. Most modern silica-based columns are stable down to pH 2, but older columns may degrade.[7][13]
-
Equilibrate the system. Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
-
Analyze the results. Compare the peak symmetry (tailing factor) to your original method. A significant improvement suggests silanol interactions were the primary cause.
Protocol 2: System Passivation to Mitigate Metal Chelation
If low pH does not resolve the tailing, metal chelation may be a contributing factor. Passivating the system can help remove metallic ions from the flow path.[14]
Caution: Always remove the analytical column before performing this procedure.
-
Prepare a passivation solution. A common agent is a 5-10 µM solution of Ethylenediaminetetraacetic acid (EDTA) in your mobile phase (both aqueous and organic solvents).[14] Alternatively, a dilute nitric acid solution can be used, but consult your HPLC manufacturer's guidelines first.[14]
-
Flush the system. Replace your mobile phase bottles with the passivation solution and flush the entire HPLC system (pump, injector, tubing) for 30-60 minutes at a low flow rate.
-
Re-equilibrate. Replace the passivation solution with your fresh, original, or pH-adjusted mobile phase and flush the system thoroughly.
-
Reconnect the column and allow it to equilibrate before injecting the sample.
Q2: My peak is symmetric but broader than expected. What should I investigate?
A2: Peak broadening, without significant tailing, often points to issues related to the column's physical state, extra-column volume, or sample overload.
While chemical interactions typically cause asymmetric peaks, symmetrical broadening suggests that all analyte molecules are experiencing a similar delay, but with greater dispersion.
| Cause | Explanation | Recommended Action |
| Column Void | A void or channel can form at the head of the column due to pressure shocks or dissolution of the silica bed (especially at high pH).[8] This disrupts the sample band as it enters the column. | 1. Reverse and flush the column: Disconnect the column, reverse its direction, and flush it to waste at a low flow rate. This can sometimes dislodge a blockage on the inlet frit.[6] 2. Replace the column: If flushing does not work, the column bed has likely settled, and the column needs to be replaced. |
| Extra-Column Volume | Excessive volume from long or wide-bore tubing between the injector and the column, or between the column and the detector, can cause the sample band to spread before and after separation.[8][9] | 1. Minimize tubing length: Use the shortest possible tubing to connect the system components. 2. Use narrow-bore tubing: Employ tubing with a smaller internal diameter (e.g., 0.005 inches) to reduce dispersion.[9] |
| Sample Overload | Injecting too much sample mass can saturate the stationary phase, leading to broader, often fronting, peaks.[5][15] | 1. Dilute the sample: Reduce the concentration of your sample by a factor of 5 or 10 and reinject. 2. Reduce injection volume: If dilution is not possible, decrease the injection volume.[15] |
| Incorrect Mobile Phase | An incorrect ratio of organic to aqueous solvent (too strong an eluent) can cause the peak to elute too quickly near the void volume, appearing broad and poorly retained. | 1. Weaken the mobile phase: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase the retention factor (k'). Aim for a k' between 2 and 10 for best results. |
Frequently Asked Questions (FAQs)
Q: What type of column is best for analyzing 7α-TMS? A: A modern, high-purity, end-capped C18 column is an excellent starting point. End-capping blocks many of the residual silanol groups, reducing a primary source of peak tailing.[7][16] For particularly challenging separations, consider a hybrid-silica column, which offers improved pH stability and further reduced silanol activity.[5]
Q: How does the choice of organic modifier (acetonitrile vs. methanol) affect the peak shape? A: Both are suitable, but they can provide different selectivity. Acetonitrile generally has a lower viscosity, which can lead to higher efficiency (narrower peaks). However, methanol can sometimes offer better solubility for certain compounds. If you are experiencing issues, trying the other solvent is a valid method development step.
Q: My method was working perfectly, but now all my peaks are tailing. What happened? A: If all peaks in the chromatogram suddenly start to tail, the problem is likely systemic rather than specific to the analyte chemistry.[6] The most common cause is a partially blocked inlet frit on the column, which distorts the flow path.[6] Another possibility is the degradation of the column's stationary phase over time, exposing more active silanol sites. First, try backflushing the column. If that fails, the column may need to be replaced.[6]
Q: Can I add a sacrificial base like triethylamine (TEA) to the mobile phase? A: Yes, this is a more traditional approach to improving peak shape for basic or polar compounds.[5][8] A small concentration of TEA (e.g., 0.05 M) in the mobile phase will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[8] However, be aware that TEA is not compatible with mass spectrometry (MS) detectors and can be difficult to flush from a column completely.
Caption: Key interactions leading to peak tailing.
References
- How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paedi
- Peak Tailing in HPLC. - Element Lab Solutions. [Link]
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
- Simultaneous determination of spironolactone and its metabolites in human plasma. - PubMed. [Link]
- Exploring the Role of pH in HPLC Separ
- The Importance of Understanding Secondary Interactions When Analysing Peptides. - Crawford Scientific. [Link]
- Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. - National Institutes of Health (NIH). [Link]
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. - Technology Networks. [Link]
- The use of Mobile Phase pH as a Method Development Tool.
- Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Control pH During Method Development for Better Chrom
- Simutaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS.
- Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples.
- HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. - International Journal of Pharmaceutical Sciences and Research. [Link]
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. - National Institutes of Health (NIH). [Link]
- Troubleshooting Peak Shape Problems in HPLC.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. - YouTube. [Link]
- Purge metals from HPLC system using EDTA - How To. - MicroSolv. [Link]
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. - MicroSolv. [Link]
- CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. - National Institutes of Health (NIH). [Link]
- Exploring the sulfur species in wine by HPLC-ICPMS/MS. - INIS-IAEA. [Link]
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. - Mastelf. [Link]
- 7α-Thiomethylspironolactone. - Wikipedia. [Link]
- Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. - PubMed. [Link]
- Sulfur analyzed with HPLC - AppNote. - MicroSolv. [Link]
- 7alpha-(Thiomethyl)spironolactone. - PubChem, National Institutes of Health (NIH). [Link]
- Development and Validation of RP-HPLC Method for Simultaneous Estimation of Furosemide and Spironolactone in their Combined Tablet. - Journal of Pharmaceutical Science and Bioscientific Research. [Link]
- Spiranolactone Impurities. - Alfa Omega Pharma. [Link]
- Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone.
- Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone. - JOCPR. [Link]
Sources
- 1. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 3. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.com [chromtech.com]
- 10. silcotek.com [silcotek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. moravek.com [moravek.com]
- 14. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 15. mastelf.com [mastelf.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Minimizing Ion Suppression of 7α-Thiomethylspironolactone in Mass Spectrometry
Last Updated: January 10, 2026
Welcome to the technical support guide for the bioanalysis of 7α-Thiomethylspironolactone (7α-TMS). As a key active metabolite of the widely used pharmaceutical spironolactone, accurate quantification of 7α-TMS is critical in pharmacokinetic and clinical studies. However, its analysis by Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently hampered by ion suppression, a matrix-dependent phenomenon that can severely compromise data quality.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you identify, understand, and mitigate ion suppression in your 7α-TMS assays.
Understanding the Core Problem: What is Ion Suppression?
Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, serum, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This interference leads to a decreased analyte signal, which can result in:
-
Poor sensitivity and high limits of quantification (LLOQ)
-
Inaccurate and imprecise measurements
-
Poor reproducibility
-
Non-linear calibration curves[2]
The primary mechanism in ESI involves competition for charge or space at the surface of the evaporating droplet.[3][4] Components from the biological matrix, such as phospholipids, salts, and other metabolites, can be more surface-active or have a higher proton affinity than 7α-TMS, effectively outcompeting it during the ionization process and suppressing its signal.[4]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Question 1: My 7α-TMS signal is strong in pure solvent, but it drops significantly or disappears when I analyze spiked plasma samples. What is the likely cause?
Answer: This is a classic sign of severe ion suppression. The complex biological matrix of plasma contains numerous components that are not present in a simple solvent standard.[1][5] Phospholipids are a primary culprit in plasma samples. They are notorious for co-extracting with analytes during simpler sample preparation methods like protein precipitation and often co-elute chromatographically, leading to profound signal suppression.
Initial Diagnostic Steps:
-
Perform a Post-Column Infusion (PCI) Experiment: This is the definitive way to visualize ion suppression zones. Infuse a constant flow of a pure 7α-TMS solution into the mobile phase stream after the analytical column. Then, inject a blank, extracted plasma sample. Dips in the constant 7α-TMS signal baseline directly correspond to retention times where matrix components are eluting and causing suppression.[6][7]
-
Compare Sample Preparation Methods: Analyze a sample prepared by simple protein precipitation (PPT) against one prepared by a more rigorous technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). A significantly cleaner baseline and higher 7α-TMS signal with SPE or LLE strongly indicates that the PPT method is not adequately removing matrix interferences.[3][8][9]
Question 2: My results for 7α-TMS are highly variable and my %CV (coefficient of variation) is unacceptable across my batch. How can I improve reproducibility?
Answer: Poor reproducibility is often a consequence of variable ion suppression from sample to sample. The concentration of interfering matrix components can differ between individual samples, leading to inconsistent suppression of the 7α-TMS signal.
Solutions to Improve Reproducibility:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[1][6] A SIL-IS, such as 7α-Thiomethylspironolactone-d3, is chemically identical to the analyte but has a different mass. It will co-elute and experience the exact same degree of ion suppression as the analyte. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized, leading to more accurate and precise quantification.[6]
-
Optimize Sample Cleanup: Inconsistent recovery or matrix removal during sample preparation will lead to variable suppression. Ensure your chosen method (SPE or LLE) is robust and validated. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide exceptionally clean extracts and is often superior to reversed-phase SPE alone for removing a broad range of interferences.[9]
Question 3: I'm struggling to reach the required LLOQ for my pediatric study, where sample volume is limited. My 7α-TMS signal is too low. How can I boost the signal?
Answer: Achieving low LLOQs, especially with limited sample volumes, requires maximizing ionization efficiency and minimizing suppression. Spironolactone and its metabolites are known to have relatively poor ionization with standard ESI.[10][11]
Signal Enhancement Strategies:
-
Mobile Phase Additives: Research has shown that using ammonium fluoride (NH4F) as a mobile phase additive can dramatically enhance the signal for spironolactone and its metabolites, including 7α-TMS, in positive ESI mode.[12][13] One study reported an average signal amplification of 70-fold.[12][13] This can be a game-changer for sensitivity.
-
Chemical Derivatization: While more complex, derivatization can significantly improve ionization efficiency. Girard's reagent P (GP) has been used to derivatize spironolactone and its metabolites, improving their response in ESI-MS.[10]
-
Optimize Chromatographic Separation: Use Ultra-High-Performance Liquid Chromatography (UHPLC) systems. The narrower peaks produced by UHPLC lead to taller peak heights and better resolution from interfering matrix components, which can reduce the impact of ion suppression.[9]
Question 4: Should I consider an alternative ionization source to ESI?
Answer: Yes, this is a valid troubleshooting step. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[4][14] The ionization mechanism in APCI occurs in the gas phase, making it less affected by the surface properties of droplets and non-volatile matrix components.[4] Several successful methods for the analysis of spironolactone and its metabolites have been developed using LC-APCI-MS.[15]
Considerations for Switching to APCI:
-
Analyte Suitability: APCI is best suited for moderately polar to non-polar compounds that are thermally stable. 7α-TMS is a suitable candidate.
-
Sensitivity: While less prone to suppression, APCI may not always be as sensitive as ESI for all compounds. A direct comparison using your specific instrumentation is necessary.
Key Mitigation Strategies & Protocols
Advanced Sample Preparation
Improving sample cleanup is the most effective first line of defense against ion suppression.[8] The goal is to selectively isolate the analyte while removing as much of the interfering matrix as possible.
| Technique | Principle | Pros | Cons | Effectiveness for 7α-TMS |
| Protein Precipitation (PPT) | Protein removal via denaturation with an organic solvent (e.g., Methanol, Acetonitrile). | Fast, simple, inexpensive. | Least effective. Co-extracts phospholipids and other interferences, often resulting in significant ion suppression.[9] | Low. Generally not recommended for sensitive assays unless combined with other cleanup or dilution steps.[3] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous plasma and an organic solvent). | Can provide very clean extracts.[9] Removes non-volatile salts and polar interferences effectively. | Can be labor-intensive; analyte recovery can be low for more polar compounds.[9] | High. LLE with solvents like methyl tert-butyl ether (MTBE) or mixtures of dichloromethane/ethyl acetate has been successfully used for spironolactone and its metabolites.[5][16][17] |
| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity, high recovery, amenable to automation. Can target specific interferences. | Higher cost, requires method development. | Very High. Mixed-mode polymeric SPE sorbents are excellent for removing phospholipids and other matrix components, providing the cleanest extracts.[9] |
Protocol: Liquid-Liquid Extraction (LLE) for 7α-TMS in Plasma
This protocol is a robust starting point for efficiently extracting 7α-TMS while minimizing matrix effects.
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of a working solution of the stable isotope-labeled internal standard (e.g., 7α-TMS-d3 in methanol).
-
Vortex: Briefly vortex the sample (approx. 10 seconds).
-
Extraction: Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether or a 4:1 v/v mixture of hexane:ethyl acetate).
-
Mix: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at >10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer or the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analyze: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.
Chromatographic Optimization
Strategic chromatography can separate 7α-TMS from the "zones" of ion suppression.
-
Use UHPLC: As mentioned, the sharp, narrow peaks from UHPLC columns (sub-2 µm particles) increase peak height and improve separation from matrix components.[9]
-
Gradient Elution: Employ a sufficiently long gradient to resolve 7α-TMS from early-eluting, polar interferences (like salts) and late-eluting, non-polar interferences (like phospholipids).
-
Column Chemistry: A standard C18 column is often effective.[5][15] However, if co-elution with specific interferences is an issue, consider alternative chemistries like a Pentafluorophenyl (PFP) column, which offers different selectivity for polar and aromatic compounds.[18]
Visualization of Mitigation Strategies
Ion Suppression Troubleshooting Workflow
Caption: A decision tree for troubleshooting low or variable 7α-TMS signals.
Comparison of Sample Preparation Workflows
Caption: High-level overview of three common sample preparation workflows.
Frequently Asked Questions (FAQs)
Q: What is the best way to quantitatively measure the degree of ion suppression? A: The most common method is the "post-extraction addition" comparison. You compare the peak area of an analyte spiked into a blank extracted matrix (Set B) with the peak area of the same analyte spiked into a clean solvent (Set A). The matrix effect (ME) is calculated as: ME (%) = (B / A) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Q: Can I just dilute my sample to reduce ion suppression? A: Yes, dilution can be an effective and simple strategy.[4][8] By diluting the sample extract with the mobile phase, you reduce the concentration of all components, including the interfering ones. However, this also dilutes your analyte, which may compromise your ability to achieve the required sensitivity (LLOQ).[4] This approach is only feasible if your assay has a high degree of sensitivity to begin with.
Q: Are there any mobile phase additives I should avoid? A: Yes. While additives like formic acid or ammonium acetate are standard, non-volatile additives like trifluoroacetic acid (TFA), while excellent for chromatography, are known to cause significant ion suppression in ESI-MS and should generally be avoided.[3]
Q: My internal standard seems to be suppressed too. Is that normal? A: If you are using a stable isotope-labeled internal standard, this is exactly what is expected and desired. The key is that both the analyte and the SIL-IS are suppressed to the same extent. The ratio of their signals remains constant, which allows for accurate quantification despite the suppression. If you are using an analog (non-isotopic) internal standard, it may not co-elute perfectly and may experience a different degree of suppression, leading to inaccurate results.
References
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. PubMed. [Link]
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. SciELO. [Link]
- Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. PubMed. [Link]
- Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
- Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. Semantic Scholar. [Link]
- Understanding Ion Suppression in LC-MS Analysis. Lambda Solutions. [Link]
- Ion suppression (mass spectrometry). Wikipedia. [Link]
- Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet ® (spironolactone 50 mg). SciSpace. [Link]
- Ion Suppression in Mass Spectrometry: Challenges and Solutions. SlideShare. [Link]
- Simutaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS.
- Ion suppression; A critical review on causes, evaluation, prevention and applications. Royal Society of Chemistry. [Link]
- Ion Suppression: A Major Concern in Mass Spectrometry.
- Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet® (spironolactone 50 mg). Infona. [Link]
- Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. National Institutes of Health (NIH). [Link]
- An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. National Institutes of Health (NIH). [Link]
- Enabling harmonization of steroid hormone LC-MS/MS methods using of MassTrak Steroid Serum Sets. YouTube. [Link]
- MS/MS parameters of the steroids and their respective internal standards.
- Evaluation of a comprehensive Steroid Panel LC-MS Kit for the measurement of 17 steroids hormones and dexamethasone in a routine clinical laboratory.
- Ion Suppression in LC–MS–MS Analysis. Scribd. [Link]
- Ion Suppression in Mass Spectrometry.
Sources
- 1. longdom.org [longdom.org]
- 2. lambdalaboratory-80ns5yf.gamma.site [lambdalaboratory-80ns5yf.gamma.site]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scribd.com [scribd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet ® (spironolactone 50 mg) (2015) | Jeong-Hun Lee | 10 Citations [scispace.com]
- 17. Strona domeny infona.pl [infona.pl]
- 18. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of 7α-Thiomethylspironolactone Samples
Welcome to the technical support center for 7α-Thiomethylspironolactone (7α-TMS). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of your valuable 7α-TMS samples during long-term storage. As a major active metabolite of spironolactone, understanding its stability profile is critical for accurate and reproducible experimental outcomes.[1] This document provides a comprehensive overview of best practices, troubleshooting advice, and frequently asked questions based on established principles of chemical stability and pharmaceutical sample management.
Understanding 7α-Thiomethylspironolactone Stability: A Chemist's Perspective
7α-Thiomethylspironolactone is a steroidal molecule containing a thioether (methylthio) group. This functional group is the primary site of potential degradation, making the molecule susceptible to oxidation.[2][3] Understanding the chemical vulnerabilities of 7α-TMS is the first step in designing a robust long-term storage strategy.
The primary degradation pathway for thioethers involves oxidation of the sulfur atom, first to a sulfoxide and then potentially further to a sulfone.[2] This process can be accelerated by exposure to atmospheric oxygen, elevated temperatures, light, and the presence of metal ions.[4] Therefore, the core principle of long-term storage for 7α-TMS is the mitigation of these oxidative conditions.
Additionally, as a lactone-containing steroid, hydrolysis is a potential, albeit likely slower, degradation pathway, particularly in aqueous solutions and under non-neutral pH conditions.[5]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of 7α-TMS samples.
Q1: What is the primary cause of 7α-Thiomethylspironolactone degradation during storage?
A1: The primary cause of degradation for 7α-TMS is the oxidation of its thioether group.[2][3] This is due to the presence of a sulfur atom that is susceptible to reaction with oxygen, leading to the formation of sulfoxide and sulfone derivatives. This process can be catalyzed by factors such as heat, light, and trace metal impurities.
Q2: What are the ideal temperature and humidity conditions for long-term storage?
A2: For long-term storage of 7α-TMS, a temperature of -20°C or lower is recommended.[6] Some suppliers suggest storage at -20°C provides stability for at least four years. Lower temperatures, such as -80°C, can further slow down potential degradation reactions. Humidity should be minimized, although at sub-zero temperatures, the impact of ambient humidity is less significant if samples are properly sealed. According to ICH guidelines for pharmaceutical stability, long-term storage conditions are well-defined and can be adapted for research samples.[7][8]
Q3: How does light exposure affect the stability of 7α-TMS?
Q4: Can I store 7α-TMS samples in a solution?
A4: Storing 7α-TMS in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and interaction with solvent impurities. If short-term storage in solution is necessary, use a high-purity, anhydrous, and deoxygenated aprotic solvent. For longer-term needs, storing the compound as a dry, solid powder is preferable. If aqueous solutions are unavoidable, they should be buffer-controlled and stored frozen at -80°C.
Q5: How many times can I freeze and thaw my 7α-TMS samples?
A5: Repeated freeze-thaw cycles should be avoided as they can introduce moisture and oxygen into the sample, accelerating degradation.[4][6] For solutions, these cycles can also lead to changes in concentration and pH in microenvironments as the sample freezes and thaws. It is best practice to aliquot samples into single-use volumes before initial freezing.[4]
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a structured approach to identifying and resolving common problems encountered during the storage and handling of 7α-TMS.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Appearance of new peaks in HPLC/LC-MS analysis after storage. | Oxidation of the thioether group to sulfoxide or sulfone. | 1. Confirm the identity of the new peaks using mass spectrometry; the sulfoxide will have an M+16 mass shift, and the sulfone an M+32 shift. 2. Review storage conditions: ensure an inert atmosphere was maintained and the temperature was consistently at or below -20°C. 3. For future samples, prepare under an inert gas (argon or nitrogen) and use tightly sealed vials. |
| Decrease in the peak area or concentration of 7α-TMS over time. | Gradual degradation due to oxidation or hydrolysis. | 1. Perform a forced degradation study (see protocol below) to identify potential degradation products and confirm the stability-indicating nature of your analytical method. 2. Re-evaluate your storage protocol against the best practices outlined in this guide. 3. Ensure the purity of solvents used for reconstitution and analysis, as they can be a source of reactive impurities. |
| Discoloration or change in the physical appearance of the solid sample. | Significant degradation has likely occurred. | 1. The sample should be considered compromised and should not be used for quantitative experiments. 2. A thorough investigation of the storage conditions and container integrity should be conducted. 3. Obtain a fresh batch of the compound and implement the recommended storage protocols immediately. |
| Inconsistent results between different aliquots of the same batch. | Inhomogeneous sample, contamination during aliquoting, or inconsistent storage of individual aliquots. | 1. Ensure the bulk material is homogenous before aliquoting. 2. Aliquot all samples from the same batch at the same time and under the same conditions. 3. Store all aliquots under identical, optimal conditions. |
Best Practices and Protocols for Long-Term Storage
Adherence to the following protocols will maximize the long-term stability of your 7α-TMS samples.
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | -20°C or -80°C | Reduces the rate of chemical reactions, including oxidation and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation of the thioether group.[4] |
| Light | Protected from light (Amber vials/darkness) | Prevents photo-degradation. |
| Form | Solid, crystalline powder | Minimizes mobility of molecules and interaction with potential reactants like water or solvents. |
| Container | Type I borosilicate glass vials with PTFE-lined caps | Provides an inert and impermeable barrier to moisture and gases.[9][10] |
Protocol for Preparing 7α-TMS Samples for Long-Term Storage
-
Sample Handling Environment: Whenever possible, handle solid 7α-TMS in a glove box or under a gentle stream of an inert gas (argon or nitrogen) to minimize exposure to atmospheric oxygen.
-
Aliquoting:
-
Determine the appropriate amount of 7α-TMS needed for a single experiment.
-
Weigh the desired amount into individual, pre-labeled amber glass vials (Type I borosilicate).
-
This practice of creating single-use aliquots is crucial to avoid repeated freeze-thaw cycles and exposure of the bulk sample to the atmosphere.[4]
-
-
Inert Gas Purging:
-
Before sealing, gently flush the headspace of each vial with a stream of argon or nitrogen for 15-30 seconds.
-
This displaces any residual oxygen in the vial.
-
-
Sealing the Container:
-
Immediately after purging, tightly seal the vials with PTFE-lined screw caps. PTFE provides an excellent chemical barrier.
-
For extra security, you can wrap the cap-vial interface with parafilm.
-
-
Storage:
-
Place the sealed and labeled vials in a designated, light-protected container or box.
-
Transfer the container to a freezer set at -20°C or -80°C.
-
Log the sample details, including date, batch number, amount per aliquot, and storage location, in your laboratory inventory system.
-
Experimental Workflow: Forced Degradation Study
To understand the specific degradation profile of 7α-TMS, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradation products and developing a stability-indicating analytical method.[11]
Caption: Workflow for a forced degradation study of 7α-TMS.
Visualizing Degradation Pathways
The primary anticipated degradation pathway for 7α-Thiomethylspironolactone is oxidation. The following diagram illustrates this process.
Caption: Anticipated oxidative degradation pathway of 7α-TMS.
By implementing these best practices, researchers can ensure the long-term stability of their 7α-Thiomethylspironolactone samples, leading to more reliable and reproducible scientific outcomes.
References
- Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. (n.d.). Wiley Online Library.
- ICH Quality Guidelines for Pharmaceutical Stability Storage - Q1 Scientific. (2016, October 27). Q1 Scientific.
- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). AMSbiopharma.
- Container Selection for Biologic Formulations. (2016, April 2). Pharmaceutical Technology.
- Packaging system for oxygen-sensitive drugs. (n.d.). Google Patents.
- Pharma Stability: Container/Closure Selection. (n.d.). GMP Insiders.
- Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 29). National Center for Biotechnology Information.
- Packaging system for oxygen-sensitive drugs. (n.d.). Google Patents.
- PHARMACEUTICAL CONTAINERS AND CLOSURES: AN OVERVIEW. (n.d.). SlideShare.
- Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. (2017, February 21). National Center for Biotechnology Information.
- Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (n.d.). National Center for Biotechnology Information.
- Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. (n.d.). SciSpace.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Hilaris Publishing.
- Spironolactone: stability indicating method for the identification of major degradation products and pathways. (n.d.). Ageps.
- Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. (n.d.). National Center for Biotechnology Information.
- Effects of storage conditions on thiol disulfide homeostasis. (n.d.). ResearchGate.
- 7α-Thiomethylspironolactone. (n.d.). Wikipedia.
- Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics. (n.d.). ResearchGate.
- The effect of freeze/thaw cycles on the stability of compounds in DMSO. (n.d.). National Center for Biotechnology Information.
- Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics. (n.d.). National Center for Biotechnology Information.
- The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. (n.d.). IKEV.
- Analytical Techniques In Stability Testing. (n.d.). Separation Science.
- Stability Indicating Analytical Method Development and Validation. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Stability-indicating methods for quantitative determination of spironolactone using high-pressure liquid chromatography and blue tetrazolium reaction. (n.d.). National Center for Biotechnology Information.
- Trends in Analytical chemistry. (n.d.). CONICET.
- Other drugs containing thioethers. (n.d.). ResearchGate.
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2024, February 13). RSC Publishing.
- Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. (n.d.). National Center for Biotechnology Information.
- Representative thioether-containing drugs and bioactive compounds. (n.d.). ResearchGate.
Sources
- 1. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ageps.aphp.fr [ageps.aphp.fr]
- 6. researchgate.net [researchgate.net]
- 7. Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. Container/Closure Selection – Pharma Stability [pharmastability.com]
- 11. longdom.org [longdom.org]
Validation & Comparative
7alpha-Thiomethylspironolactone vs. Canrenone: Unmasking the Principal Active Metabolite of Spironolactone
A definitive guide for researchers and drug development professionals on the key mediators of spironolactone's therapeutic action.
Spironolactone, a cornerstone in the management of conditions driven by excess aldosterone, exerts its therapeutic effects not as a primary agent but through a cascade of active metabolites. For decades, canrenone was widely regarded as the principal mediator of its antimineralocorticoid activity. However, advancing analytical techniques have unveiled a more complex metabolic landscape, bringing another key player to the forefront: 7alpha-thiomethylspironolactone. This guide provides an in-depth, evidence-based comparison of these two critical metabolites to elucidate which truly governs the clinical efficacy of spironolactone.
The Metabolic Journey of Spironolactone: A Fork in the Road
Upon oral administration, spironolactone undergoes rapid and extensive metabolism, primarily in the liver. The metabolic pathway bifurcates into two main branches: one involving the removal of the sulfur group and the other retaining it. Canrenone is the primary product of the dethioacetylation pathway, while the sulfur-retaining pathway yields metabolites such as this compound and 7alpha-thiospironolactone.[1]
Sources
A Comparative Guide to the Antimineralocorticoid Activity of 7alpha-Thiomethylspironolactone and Spironolactone
In the landscape of mineralocorticoid receptor (MR) antagonists, spironolactone stands as a cornerstone therapeutic agent. However, a nuanced understanding of its pharmacology reveals that its clinical efficacy is not solely attributable to the parent molecule. Spironolactone is, in fact, a prodrug, undergoing extensive metabolic transformation to yield several active metabolites. Among these, 7alpha-thiomethylspironolactone (7α-TMS) has emerged as a principal mediator of its antimineralocorticoid effects. This guide provides an in-depth, objective comparison of the antimineralocorticoid activity of 7α-TMS and its parent compound, spironolactone, grounded in experimental data and established scientific principles. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structure-activity relationships and pharmacodynamics of this important class of drugs.
The Prodrug Principle: Unmasking the Active Moiety
Spironolactone exerts its therapeutic effect by competitively inhibiting the binding of aldosterone to the mineralocorticoid receptor, primarily in the distal convoluted renal tubule.[1][2] This antagonism leads to an increase in sodium and water excretion while conserving potassium, an action that is beneficial in conditions such as heart failure and hypertension.[3] However, spironolactone itself has a relatively short half-life of about 1.4 hours and is rapidly metabolized.[4] The sustained therapeutic action is largely due to its active metabolites, which have significantly longer half-lives.[4]
The metabolic activation of spironolactone is a critical aspect of its mechanism. A key pathway involves the removal of the acetyl group to form 7α-thiospironolactone, which is then methylated to produce 7α-TMS.[5] This conversion occurs primarily in the liver and kidneys.[5] 7α-TMS is a major circulating metabolite and is considered to be responsible for a substantial portion of the potassium-sparing (antimineralocorticoid) effect of spironolactone.[4][6]
Caption: Metabolic activation of spironolactone to this compound.
Comparative Analysis of Antimineralocorticoid Activity: The Experimental Evidence
A direct comparison of the antimineralocorticoid activity of spironolactone and 7α-TMS requires an examination of both their intrinsic affinity for the mineralocorticoid receptor and their effects in in-vivo models.
Mineralocorticoid Receptor Binding Affinity
Receptor binding assays are fundamental in determining the potency of a drug at its molecular target. These assays typically measure the concentration of a compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50). While extensive data for spironolactone is available, specific quantitative binding data for 7α-TMS is less prevalent in publicly accessible literature. However, the available data for spironolactone provides a crucial benchmark for its activity.
Studies have shown that 7α-TMS is the major metabolite of spironolactone found interacting with cytosolic mineralocorticoid receptors in the kidneys, strongly suggesting a high affinity for the receptor.[6]
| Compound | Receptor | Parameter | Value |
| Spironolactone | Mineralocorticoid Receptor | IC50 | 24 nM |
| Spironolactone | Androgen Receptor | IC50 | 77 nM |
| 7α-Thiomethylspironolactone | Mineralocorticoid Receptor | IC50 / Ki | Data not widely published, but identified as the major metabolite binding to renal MR in vivo.[6] |
Table 1: Comparative Receptor Binding Data.
The causality behind this experimental choice lies in its ability to isolate the drug-receptor interaction from the complexities of metabolism and distribution that occur in vivo. A lower IC50 value indicates a higher binding affinity. The data for spironolactone highlights its potent interaction with the MR. The significant in vivo finding that 7α-TMS is the primary metabolite at the receptor site implies it possesses at least a comparable, if not greater, affinity for the mineralocorticoid receptor in the physiological context.
In Vivo Antimineralocorticoid Potency
In vivo studies provide a more holistic assessment of a drug's activity, encompassing its absorption, distribution, metabolism, and excretion (ADME) properties. The antimineralocorticoid effect is typically evaluated by measuring the urinary sodium-to-potassium ratio (Na+/K+) in animal models, often in adrenalectomized rats to remove the influence of endogenous aldosterone.
While some studies have suggested that 7α-TMS has a lower potency relative to spironolactone when administered directly in reversing the effects of a synthetic mineralocorticoid, this may not fully reflect the clinical situation where it is gradually formed from spironolactone.[2] Conversely, other evidence strongly indicates that 7α-TMS is responsible for approximately 80% of the potassium-sparing effect of spironolactone, underscoring its critical role in the overall therapeutic effect of the parent drug.[4] This apparent discrepancy highlights the importance of considering the prodrug nature of spironolactone; the parent compound acts as a delivery system for the more sustained activity of its metabolites.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of these findings, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for assessing antimineralocorticoid activity.
Protocol 1: In Vitro Mineralocorticoid Receptor Competitive Binding Assay
This protocol is designed to determine the in vitro binding affinity of test compounds for the mineralocorticoid receptor.
1. Preparation of Receptor Source:
- Homogenize kidney tissue from adrenalectomized rats in a cold buffer (e.g., Tris-HCl with molybdate and protease inhibitors).
- Centrifuge the homogenate at low speed to remove cellular debris.
- Perform a high-speed centrifugation of the supernatant to pellet the microsomal fraction and obtain the cytosol, which contains the mineralocorticoid receptors.
2. Competitive Binding Reaction:
- In a multi-well plate, incubate the kidney cytosol with a constant concentration of a radiolabeled mineralocorticoid, such as [3H]-aldosterone.
- Add increasing concentrations of the unlabeled test compounds (spironolactone or 7α-TMS) to compete with the radioligand for binding to the receptor.
- Include control wells with only the radioligand (for total binding) and wells with the radioligand and a large excess of unlabeled aldosterone (for non-specific binding).
3. Separation and Detection:
- After incubation, separate the receptor-bound radioligand from the free radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds the free radioligand, which is then pelleted by centrifugation.
- Measure the radioactivity in the supernatant (representing the bound radioligand) using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Causality Behind Experimental Choices: The use of adrenalectomized rats ensures a low background of endogenous mineralocorticoids. The competitive binding format allows for the determination of the relative affinity of the test compounds. Dextran-coated charcoal is an efficient and cost-effective method for separating bound and free ligand.
Protocol 2: In Vivo Assessment of Antimineralocorticoid Activity in Rats
This protocol evaluates the functional antimineralocorticoid effect of test compounds in a living organism.
1. Animal Model and Preparation:
- Use male rats with intact adrenal glands.
- House the rats in individual metabolism cages that allow for the separate collection of urine.
- Provide free access to water and a standard diet.
2. Dosing and Sample Collection:
- Administer the test compounds (spironolactone or 7α-TMS) or vehicle control to the rats, typically via oral gavage.
- Following administration of the test compound, administer an oral saline load to promote diuresis.
- Collect urine over a specified period, for example, 4 to 6 hours.
3. Urine Analysis:
- Measure the total volume of urine collected for each rat.
- Determine the concentrations of sodium (Na+) and potassium (K+) in the urine samples using a flame photometer or ion-selective electrodes.
4. Data Analysis:
- Calculate the urinary Na+/K+ ratio for each animal.
- Compare the Na+/K+ ratios of the drug-treated groups to the vehicle control group. An increase in the Na+/K+ ratio indicates an antimineralocorticoid effect.
- If multiple doses are tested, a dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Causality Behind Experimental Choices: Using rats with intact adrenals simplifies the procedure by avoiding surgery, making it more suitable for higher throughput screening.[1] The urinary Na+/K+ ratio is a direct and reliable functional readout of mineralocorticoid receptor activity in the kidney.
Caption: Workflow for the in vivo assessment of antimineralocorticoid activity.
Selectivity Profile and Clinical Implications
An important consideration in drug development is the selectivity of a compound for its intended target. Spironolactone is known to have a moderate affinity for androgen and progesterone receptors, which can lead to side effects such as gynecomastia and menstrual irregularities.[7] The IC50 for the androgen receptor is 77 nM, which is only about three times higher than its IC50 for the mineralocorticoid receptor.
While specific selectivity data for 7α-TMS is not as readily available, it is known to possess antiandrogenic activity.[4] The affinity of 7α-TMS for the rat prostate androgen receptor is roughly equivalent to that of spironolactone.[3][4] This suggests that the side-effect profile of spironolactone related to its antiandrogenic activity is likely mediated by both the parent drug and its metabolites. The development of newer generations of mineralocorticoid receptor antagonists, such as eplerenone and finerenone, has focused on improving selectivity for the MR to minimize these hormonal side effects.
Conclusion: A Tale of Two Molecules
For researchers in drug discovery and development, this comparison underscores the critical importance of a thorough understanding of a drug's metabolic fate. The biological activity of metabolites can significantly influence the therapeutic efficacy and side-effect profile of a parent compound. Future research aimed at developing more selective mineralocorticoid receptor antagonists will undoubtedly build upon the foundational knowledge gained from studying the intricate pharmacology of spironolactone and its active metabolites.
References
- Development of a simplified assay for determination of the antimineralocorticoid activity of compounds dosed in r
- Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo. PubMed. [Link]
- 7α-Thiospironolactone. Wikipedia. [Link]
- Human Mineralocorticoid Receptor. Indigo Biosciences. [Link]
- 7α-Thiomethylspironolactone. Wikipedia. [Link]
- Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs. PubMed. [Link]
- Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogen
- Human Mineralocorticoid Receptor Reporter Assay System. Indigo Biosciences. [Link]
- Determinants of spironolactone binding specificity in the mineralocorticoid receptor. Journal of Molecular Endocrinology. [Link]
- ALDACTONE® (spironolactone) Clinical Pharmacology. Pfizer Medical - US. [Link]
- Paradoxical differences in the receptor binding of two new antimineralocorticoids. PubMed. [Link]
- 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. European Society of Hypertension. [Link]
- Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. PubMed. [Link]
Sources
- 1. Development of a simplified assay for determination of the antimineralocorticoid activity of compounds dosed in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paradoxical differences in the receptor binding of two new antimineralocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 4. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 5. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eshonline.org [eshonline.org]
Navigating a Critical Drug-Drug Interaction: A Comparative Guide to the Cross-Reactivity of 7α-Thiomethylspironolactone in Digoxin Immunoassays
For researchers, scientists, and drug development professionals engaged in therapeutic drug monitoring, the analytical accuracy of immunoassays is paramount. This guide provides an in-depth, objective comparison of the cross-reactivity of 7α-thiomethylspironolactone, a major active metabolite of spironolactone, in commercially available digoxin immunoassays. Understanding this interference is critical for avoiding potentially hazardous misinterpretations of serum digoxin levels in patients co-administered spironolactone, a frequently prescribed diuretic.[1][2][3] This document offers supporting experimental data, outlines a robust protocol for validating such interactions, and provides the scientific rationale behind these methodologies.
The Clinical Significance of Immunoassay Specificity in Digoxin Monitoring
Digoxin, a cardiac glycoside with a narrow therapeutic index, requires precise monitoring to ensure efficacy while preventing toxicity. Spironolactone, an aldosterone antagonist, is often co-prescribed with digoxin in patients with heart failure.[4] Spironolactone is extensively metabolized, with 7α-thiomethylspironolactone (7α-TMS) being one of its primary active metabolites.[5] Due to structural similarities between these spironolactone metabolites and digoxin, there is a significant potential for cross-reactivity in the immunoassays used to measure digoxin concentrations. This can lead to falsely elevated or, in some cases, falsely depressed digoxin readings, directly impacting patient management and safety.[2][6]
Comparative Analysis of Digoxin Immunoassay Cross-Reactivity
An evaluation of published data reveals that the degree of interference from 7α-thiomethylspironolactone is highly dependent on the specific digoxin immunoassay platform.[5] The following table summarizes the observed cross-reactivity across several common immunoassay technologies. It is crucial to note that these values can vary between different manufacturers of the same assay type.
| Immunoassay Technology | Interferent | Observed Cross-Reactivity/Interference |
| Radioimmunoassay (RIA) | 7α-Thiomethylspironolactone | Significant cross-reactivity, leading to falsely elevated digoxin results.[5] |
| Affinity-Column-Mediated Immunoassay (ACMIA) | 7α-Thiomethylspironolactone | Demonstrates cross-reactivity, resulting in erroneously high digoxin concentrations.[5] |
| Fluorescence Polarization Immunoassay (FPIA) | 7α-Thiomethylspironolactone | Minimal cross-reactivity reported.[5] |
| Enzyme Immunoassay (EIA) | 7α-Thiomethylspironolactone | No significant cross-reactivity observed.[5] |
| Microparticle Enzyme Immunoassay (MEIA) | Spironolactone and its metabolites | Can exhibit bidirectional interference, with some studies showing falsely low results.[2][6] |
| Chemiluminescent Immunoassay (CLIA) | Spironolactone and its metabolites | Generally shows no significant interference.[6] |
This table is a synthesis of findings from multiple studies. The exact percentage of cross-reactivity can vary based on the specific assay design and manufacturer.
The Underlying Mechanism of Cross-Reactivity
The phenomenon of cross-reactivity in immunoassays is fundamentally an issue of antibody specificity. The antibodies employed in these assays are designed to recognize and bind to specific epitopes on the digoxin molecule. However, if a metabolite like 7α-thiomethylspironolactone shares a similar three-dimensional structure or key chemical features with digoxin's epitope, the antibody may bind to it, albeit with potentially different affinity.
In competitive immunoassays, the presence of a cross-reactant competes with the labeled digoxin for a limited number of antibody binding sites. This leads to a signal that is misinterpreted by the instrument as a certain concentration of digoxin. The degree of interference is a function of both the concentration of the interfering substance and the antibody's affinity for it.
Caption: Mechanism of 7α-thiomethylspironolactone interference in competitive digoxin immunoassays.
Experimental Protocol for Assessing Cross-Reactivity
To ensure the validity of digoxin assay results in a research or clinical setting, it is essential to perform a cross-reactivity study, especially when new formulations or co-administered drugs are involved. The following protocol outlines a standardized approach for this validation.
Objective: To quantify the percent cross-reactivity of 7α-thiomethylspironolactone in a specific digoxin immunoassay.
Materials:
-
Digoxin-free human serum pool
-
Certified digoxin standards
-
7α-thiomethylspironolactone standard
-
The digoxin immunoassay kit and corresponding analyzer to be validated
-
Calibrated pipettes and laboratory consumables
Methodology:
-
Preparation of Spiked Samples:
-
Prepare a series of dilutions of 7α-thiomethylspironolactone in the digoxin-free human serum pool to achieve a range of physiologically relevant concentrations.
-
Prepare a digoxin standard curve in the same digoxin-free serum pool as per the assay manufacturer's instructions.
-
-
Assay Procedure:
-
Analyze the 7α-thiomethylspironolactone-spiked samples using the digoxin immunoassay .
-
Run the digoxin standard curve and quality control samples concurrently.
-
-
Data Analysis:
-
For each concentration of 7α-thiomethylspironolactone, record the apparent digoxin concentration reported by the analyzer.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Digoxin Concentration / Concentration of 7α-TMS) x 100
-
Self-Validation and Interpretation:
A robust cross-reactivity assessment should include multiple concentrations of the potential interferent. A non-linear response to increasing concentrations of the interfering substance can indicate complex interactions within the assay.[7] If significant cross-reactivity is detected, it is imperative to consider alternative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers higher specificity.
Caption: Experimental workflow for assessing 7α-thiomethylspironolactone cross-reactivity.
Conclusion and Recommendations
The cross-reactivity of 7α-thiomethylspironolactone in digoxin immunoassays is a well-documented phenomenon with significant clinical implications.[5] The extent of this interference varies considerably across different assay platforms. For researchers and drug development professionals, it is not sufficient to rely solely on manufacturer's claims; independent validation is a cornerstone of good scientific practice. When encountering unexpected digoxin results in patients on spironolactone, interference should be suspected. In such cases, communication with the laboratory and consideration of alternative, more specific analytical methods are crucial for accurate therapeutic drug monitoring and patient safety.
References
- Reassessment of cross-reactivity of spironolactone metabolites with four digoxin immunoassays. Therapeutic Drug Monitoring.
- Cross reactivity of digitoxin and spironolactone in two radioimmunoassays for serum digoxin. Clinical Chemistry.
- Spironolactone as a source of interference in commercial digoxin immunoassays. Therapeutic Drug Monitoring.
- Immunoassay Interference by Endogenous Antibodies; Approved Guideline. ANSI Webstore.
- Digoxin assays: frequent, substantial, and potentially dangerous interference by spironolactone, canrenone, and other steroids. Clinical Chemistry.
- Clinical repercussions of analytical interferences due to aldosterone antagonists in digoxin immunoassays: an assessment. Therapeutic Drug Monitoring.
- Investigating Immunoassay Interferences. myadlm.org.
- The interaction of spironolactone and digoxin: a review and evaluation. Therapeutic Drug Monitoring.
- A new interference in some digoxin assays: anti-murine heterophilic antibodies. Therapeutic Drug Monitoring.
- Digoxin immunoassay with cross-reactivity of digoxin metabolites proportional to their biological activity. Clinical Chemistry.
- Immunoassay Interference Guide. Scribd.
- Interferences in Immunoassay. PubMed Central.
- Effect of assay conditions on cross reactivity of digoxin-like immunoreactive substance(s) with radioimmunoassay kits. Clinical Chemistry.
- Bidirectional (positive/negative) interference of spironolactone, canrenone, and potassium canrenoate on serum digoxin measurement: elimination of interference by measuring free digoxin or using a chemiluminescent assay for digoxin. Journal of Clinical Laboratory Analysis.
Sources
- 1. Spironolactone as a source of interference in commercial digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical repercussions of analytical interferences due to aldosterone antagonists in digoxin immunoassays: an assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interaction of spironolactone and digoxin: a review and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Digoxin assays: frequent, substantial, and potentially dangerous interference by spironolactone, canrenone, and other steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reassessment of cross-reactivity of spironolactone metabolites with four digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bidirectional (positive/negative) interference of spironolactone, canrenone, and potassium canrenoate on serum digoxin measurement: elimination of interference by measuring free digoxin or using a chemiluminescent assay for digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
A Senior Application Scientist's Guide to Validating an Analytical Method for 7α-Thiomethylspironolactone Quantification
In the landscape of pharmaceutical research and clinical diagnostics, the rigorous and accurate quantification of drug metabolites is paramount. 7α-Thiomethylspironolactone, a primary active metabolite of the widely used diuretic and mineralocorticoid receptor antagonist, spironolactone, serves as a critical biomarker for assessing drug efficacy and metabolism.[1] Its quantification demands a bioanalytical method that is not only sensitive and specific but also robustly validated to ensure data integrity.
This guide provides an in-depth comparison of analytical methodologies for 7α-Thiomethylspironolactone quantification, grounded in the principles of scientific integrity and regulatory compliance. We will dissect a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, explain the causality behind our experimental choices, and benchmark it against alternative techniques. The framework for validation will be based on the globally harmonized International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines, ensuring the protocols described are self-validating and trustworthy for regulatory submissions.[2][3][4]
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of steroid metabolites like 7α-Thiomethylspironolactone in complex biological matrices such as plasma or serum, LC-MS/MS is the undisputed gold standard.[5] Its ascendancy is due to an unparalleled combination of sensitivity, specificity, and versatility.[5] The chromatographic separation (LC) isolates the analyte from endogenous interferences, while the mass spectrometer (MS/MS) provides definitive identification and quantification based on the molecule's unique mass-to-charge ratio and fragmentation pattern. This dual-filter approach minimizes the risk of reporting false positives and allows for detection limits in the low ng/mL to even sub-pg/mL range.[6][7]
Core Principle: Why LC-MS/MS Excels
The power of LC-MS/MS lies in its ability to perform Multiple Reaction Monitoring (MRM). In this mode, the first mass spectrometer (Q1) is set to isolate the specific mass of the 7α-Thiomethylspironolactone parent ion. This isolated ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) is set to monitor for a specific, characteristic fragment ion. This parent-to-fragment transition is a unique molecular signature, providing an exceptionally high degree of specificity and virtually eliminating matrix interference that could plague other methods.
Building Trust: A Framework for Method Validation
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4] Adherence to the ICH M10 guidelines ensures that the data generated is reliable and can withstand regulatory scrutiny.[2][4] A bioanalytical method is validated by assessing several key parameters:
-
Specificity & Selectivity: The ability to unequivocally measure the analyte in the presence of other components, including metabolites, impurities, and matrix components.
-
Calibration Curve, Range, and LLOQ: Demonstrating a linear relationship between instrument response and known analyte concentrations. The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[6][8]
-
Accuracy & Precision: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the reproducibility of results. These are typically assessed within a single run (intra-day) and across multiple days (inter-day).
-
Carry-over: Ensuring that residual analyte from a high-concentration sample does not affect the measurement of a subsequent low-concentration sample.
-
Dilution Linearity: Verifying that a sample with a concentration above the Upper Limit of Quantification (ULOQ) can be diluted with a blank matrix and still yield accurate results.
-
Stability: Assessing the chemical stability of the analyte in the biological matrix under various conditions, including short-term bench-top, long-term storage, and freeze-thaw cycles.
Experimental Workflow for LC-MS/MS Method Validation
Caption: A streamlined workflow for the validation of a bioanalytical method.
Detailed Experimental Protocol: Quantification of 7α-Thiomethylspironolactone in Human Plasma
This protocol describes a robust LC-MS/MS method. The causality behind each step is explained to provide a deeper understanding of the procedure.
1. Materials and Reagents
-
Reference Standards: 7α-Thiomethylspironolactone, 7α-Thiomethylspironolactone-d3 (Internal Standard, IS).
-
Solvents: HPLC-grade Methanol, Acetonitrile, Water, Formic Acid.
-
Matrix: Drug-free human plasma (K2-EDTA).
2. Stock and Working Solution Preparation
-
Rationale: Preparing concentrated stock solutions in an organic solvent ensures stability. Serial dilutions are then made to create calibration standards and quality control (QC) samples.
-
Protocol:
-
Prepare 1 mg/mL primary stock solutions of 7α-Thiomethylspironolactone and the internal standard (IS) in methanol.
-
Create a series of working standard solutions by serially diluting the primary stock with 50:50 Methanol:Water.
-
Prepare a separate working IS solution at a fixed concentration (e.g., 100 ng/mL).
-
3. Sample Preparation: Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE)
-
Rationale: This two-step process provides superior sample cleanup compared to PPT alone. PPT first crashes out the majority of proteins. The subsequent LLE selectively extracts the moderately polar steroid metabolite from the aqueous supernatant into an immiscible organic solvent, leaving behind salts and other polar interferences.[9] This significantly reduces matrix effects and enhances method robustness.
-
Protocol:
-
Aliquot 100 µL of plasma samples (standards, QCs, or unknowns) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution to all tubes except the blank.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 600 µL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Freeze the aqueous (lower) layer by placing the tubes in a dry ice/acetone bath for 2 minutes.
-
Decant the organic (upper) layer containing the analyte into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) for LC-MS/MS analysis.
-
4. LC-MS/MS Instrumentation and Conditions
-
Rationale: A C18 reversed-phase column is chosen for its ability to retain and separate moderately non-polar compounds like steroid metabolites. A gradient elution provides a robust separation of the analyte from any remaining matrix components. The MS is operated in positive electrospray ionization (ESI) mode, which is effective for this class of compounds.
-
Parameters:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 40% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: ESI Positive.
-
MRM Transitions (Example):
-
7α-Thiomethylspironolactone: Q1 m/z 389.2 -> Q3 m/z 343.2
-
7α-Thiomethylspironolactone-d3 (IS): Q1 m/z 392.2 -> Q3 m/z 346.2
-
-
Validation Data Summary
The following table summarizes expected performance data for a fully validated LC-MS/MS method, synthesized from published literature.[6][10]
| Validation Parameter | Acceptance Criteria (ICH M10) | Typical Performance Data |
| Linear Range | R² ≥ 0.99 | 0.5 - 500 ng/mL |
| LLOQ | S/N ≥ 5; Acc/Prec within ±20% | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 2.5% - 8.1% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 3.8% - 9.5% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +6.8% |
| Recovery | Consistent and Reproducible | >85% |
| Matrix Effect | CV of IS-normalized factor ≤15% | <10% |
| Stability (Freeze-Thaw) | %Change within ±15% | Stable for at least 3 cycles |
| Stability (Long-Term) | %Change within ±15% | Stable for 6 months at -80°C |
Comparative Analysis of Alternative Methods
While LC-MS/MS is the preferred method, other techniques have been used and are worth comparing to understand their specific advantages and limitations.
| Feature | LC-MS/MS | HPLC-UV | GC-MS |
| Principle | Chromatographic separation followed by mass-based detection of parent/fragment ions. | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile derivatives followed by mass-based detection. |
| Specificity | Very High (based on mass transition) | Moderate (risk of co-eluting interferences) | High (based on mass spectrum) |
| Sensitivity (LLOQ) | Very High (0.1 - 5 ng/mL)[6] | Low (20 - 30 ng/mL)[8][11] | High (1 - 5 ng/mL)[12] |
| Sample Prep | Moderate (PPT, LLE, or SPE) | Moderate (similar to LC-MS/MS) | Complex (requires derivatization to make analyte volatile)[12] |
| Throughput | High (run times < 5 min) | Moderate (run times often > 10 min) | Low (long run times, complex prep) |
| Cost (Instrument) | High | Low | Moderate-High |
| Best Suited For | Regulated bioanalysis, clinical trials, high-sensitivity research. | Early discovery, academic research, high-concentration studies. | Steroid profiling, metabolomics where derivatization is standard. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective technique.[13][14][15] However, its utility for 7α-Thiomethylspironolactone in biological fluids is limited by its lack of sensitivity and specificity. Without the mass-selective filtering of MS/MS, the method is prone to interferences from endogenous matrix components that may co-elute and absorb at the same UV wavelength, leading to inaccurate quantification, especially at low concentrations.[11] Its LLOQ is often an order of magnitude higher than that of LC-MS/MS.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, comparable in some ways to LC-MS/MS.[7] However, its primary drawback for a non-volatile molecule like 7α-Thiomethylspironolactone is the mandatory chemical derivatization step required to make the analyte volatile enough for gas-phase separation.[12] This additional step complicates the sample preparation workflow, increases the potential for variability, and can be time-consuming, reducing overall throughput.
Guide to Selecting the Appropriate Analytical Method
The choice of method is driven by the specific requirements of the study. This decision tree illustrates the logical process for selecting the most suitable technology.
Caption: Decision tree for analytical method selection.
Conclusion
For the quantification of 7α-Thiomethylspironolactone, a fully validated LC-MS/MS method stands as the most reliable, sensitive, and specific choice for researchers, scientists, and drug development professionals. Its performance characteristics are essential for generating the high-quality, trustworthy data required for pharmacokinetic studies and regulatory submissions. While alternative methods like HPLC-UV and GC-MS exist, they present significant compromises in sensitivity, specificity, or workflow efficiency. By grounding the validation process in the authoritative ICH M10 guidelines, we ensure that the analytical method is not just a procedure, but a self-validating system that produces data of the highest integrity.
References
- Title: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability Source: Federal Register URL:[Link]
- Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL:[Link]
- Title: bioanalytical method validation and study sample analysis m10 Source: ICH URL:[Link]
- Title: Development and validation of a fast and sensitive UHPLC-ESI-MS method for the simultaneous quantification of spironolactone and its metabolites in ocular tissues Source: PubMed URL:[Link]
- Title: Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples Source: PubMed URL:[Link]
- Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bio URL:[Link]
- Title: Bioanalytical Method Validation for Biomarkers Guidance Source: HHS.gov URL:[Link]
- Title: GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods Source: MDPI URL:[Link]
- Title: Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review Source: PubMed Central URL:[Link]
- Title: Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control Source: RSC Publishing URL:[Link]
- Title: Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples | Request PDF Source: ResearchG
- Title: Efficient Approach for the Comprehensive Detection of Unknown Anabolic Steroids and Metabolites in Human Urine by Liquid Chromatography−Electrospray-Tandem Mass Spectrometry Source: ACS Public
- Title: Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma Source: Kyung Hee University URL:[Link]
- Title: A Stability Indicating RP-HPLC Method Development and Validation for the Determination of Spironolactone and its Related Impurities in Pharmaceutical Formulation Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]
- Title: Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes Source: PubMed URL:[Link]
- Title: 7alpha-(Thiomethyl)spironolactone Source: PubChem - NIH URL:[Link]
- Title: Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone Source: International Journal of Pharmaceutical Research and Applic
- Title: Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone Source: ResearchG
Sources
- 1. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 4. database.ich.org [database.ich.org]
- 5. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a fast and sensitive UHPLC-ESI-MS method for the simultaneous quantification of spironolactone and its metabolites in ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ijpsr.com [ijpsr.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Relative Potency of 7α-Thiomethylspironolactone and Other Key Spironolactone Metabolites
This guide provides an in-depth comparison of the pharmacodynamic properties of spironolactone's primary active metabolites: 7α-thiomethylspironolactone (7α-TMS), 7α-thiospironolactone (7α-TS), and canrenone. As spironolactone itself is a prodrug with a short half-life, a thorough understanding of the activity of its metabolites is paramount for researchers and drug development professionals in the fields of endocrinology, cardiology, and pharmacology.[1][2] This document will delve into the relative potencies of these metabolites at the mineralocorticoid (MR) and androgen (AR) receptors, supported by experimental data and detailed methodologies.
The Metabolic Activation of Spironolactone
Spironolactone undergoes extensive and rapid metabolism in the liver, leading to the formation of several active metabolites.[3] These metabolites are largely responsible for the therapeutic effects of the drug.[1] The metabolic pathways can be broadly categorized into two main routes: one involving the removal of the sulfur group to form canrenone, and another where the sulfur moiety is retained and modified, leading to the formation of 7α-thiospironolactone and its subsequent methylation to 7α-thiomethylspironolactone.[3][4]
The prolonged therapeutic action of spironolactone is attributed to the longer half-lives of its active metabolites. For instance, the terminal half-lives of 7α-TMS, 6β-hydroxy-7α-thiomethylspironolactone (a further metabolite), and canrenone are approximately 13.8 hours, 15.0 hours, and 16.5 hours, respectively, in contrast to spironolactone's short half-life of about 1.4 hours.[1]
Caption: Simplified metabolic pathway of spironolactone.
Comparative Potency at the Mineralocorticoid and Androgen Receptors
The therapeutic efficacy and side-effect profile of spironolactone are dictated by the interactions of its metabolites with both the mineralocorticoid and androgen receptors. The following table summarizes the available data on the relative binding affinities and functional potencies of spironolactone and its key metabolites.
| Compound | Receptor | Assay Type | Potency (IC50 / Ki / Relative Affinity) | Reference(s) |
| Spironolactone | Mineralocorticoid (MR) | Radioligand Binding (IC50) | 24 nM | [5] |
| Androgen (AR) | Radioligand Binding (IC50) | 77 nM | [3][5] | |
| Androgen (AR) | Radioligand Binding (RBA) | 2.7% - 5% of Dihydrotestosterone (DHT) | [4][6] | |
| 7α-Thiomethylspironolactone | Mineralocorticoid (MR) | In vivo binding | Major metabolite binding to cytosolic MR | [7] |
| Androgen (AR) | Radioligand Binding (RBA) | 4.2% of DHT | [4] | |
| 7α-Thiospironolactone | Mineralocorticoid (MR) | In vivo binding | Contributes to nuclear MR binding | [7] |
| Androgen (AR) | Radioligand Binding (RBA) | 3.1% of DHT | [4] | |
| Canrenone | Mineralocorticoid (MR) | In vivo binding | Contributes to nuclear MR binding | [7] |
| Androgen (AR) | Radioligand Binding (RBA) | 1% of DHT (5-fold lower affinity than spironolactone) | [4] |
Note: RBA refers to Relative Binding Affinity.
From the compiled data, it is evident that 7α-thiomethylspironolactone is a major contributor to the antimineralocorticoid activity of spironolactone, being the primary metabolite found bound to cytosolic mineralocorticoid receptors in vivo.[7] All three major metabolites—7α-TMS, 7α-TS, and canrenone—contribute to the binding at the nuclear mineralocorticoid receptor.[7]
With respect to antiandrogenic activity, spironolactone and its sulfur-containing metabolites, 7α-TMS and 7α-TS, exhibit a higher affinity for the androgen receptor compared to canrenone.[4] This suggests that the sulfur-containing metabolites are significant contributors to the antiandrogenic side effects observed with spironolactone therapy.
Experimental Methodologies for Potency Determination
The determination of the relative potencies of these metabolites relies on robust in vitro assays. The two primary methods employed are radioligand binding assays and reporter gene assays.
Radioligand Binding Assay
This technique directly measures the affinity of a compound for a specific receptor. It involves competing the unlabeled test compound (e.g., a spironolactone metabolite) with a radiolabeled ligand known to bind to the receptor of interest.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for MR/AR
-
Receptor Preparation:
-
Prepare cell lysates or membrane fractions from cells or tissues expressing the target receptor (e.g., kidney cells for MR, prostate cells for AR).
-
Determine the protein concentration of the preparation using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a multi-well plate, add a fixed amount of the receptor preparation to each well.
-
Add increasing concentrations of the unlabeled test compound (spironolactone or its metabolites).
-
Add a fixed concentration of the radiolabeled ligand (e.g., [³H]aldosterone for MR or [³H]dihydrotestosterone for AR).
-
Include control wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Reporter Gene Assay
This functional assay measures the ability of a compound to either activate or inhibit the transcriptional activity of a nuclear receptor. For antagonists like spironolactone and its metabolites, the assay measures their ability to block the activation induced by a known agonist.
Caption: Workflow for a reporter gene assay to assess antagonist activity.
Detailed Protocol: Reporter Gene Assay for MR/AR Antagonism
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T or CV-1) that has low endogenous levels of the target receptor.
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length cDNA for the human mineralocorticoid or androgen receptor.
-
A reporter vector containing a hormone response element (HRE) for the respective receptor upstream of a reporter gene, such as firefly luciferase.
-
-
A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included for normalization of transfection efficiency.
-
-
Cell Treatment:
-
After allowing the cells to recover and express the transfected genes (typically 24 hours), replace the medium with fresh medium containing the test compounds.
-
To assess antagonist activity, treat the cells with a fixed concentration of a known agonist (e.g., aldosterone for MR, DHT for AR) in the presence of increasing concentrations of the test compound (spironolactone or its metabolites).
-
Include control wells with agonist alone (maximum activation) and vehicle alone (basal activity).
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
-
Cell Lysis and Reporter Assay:
-
Lyse the cells to release the reporter proteins.
-
Measure the activity of the primary reporter (firefly luciferase) and the control reporter (Renilla luciferase) using a luminometer and appropriate substrates.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as a percentage of the maximal response induced by the agonist alone.
-
Plot the percentage of agonist-induced activity against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced receptor activity.
-
Conclusion
The therapeutic and adverse effects of spironolactone are mediated by a complex interplay of its active metabolites. 7α-thiomethylspironolactone is a key contributor to the antimineralocorticoid effects, while both 7α-thiomethylspironolactone and 7α-thiospironolactone play a significant role in the antiandrogenic activity. Canrenone, while an active antimineralocorticoid, exhibits weaker antiandrogenic properties. A comprehensive understanding of the distinct potencies of these metabolites is crucial for the rational design of new mineralocorticoid receptor antagonists with improved selectivity and reduced side-effect profiles. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these and other novel compounds targeting the mineralocorticoid and androgen receptors.
References
- BPS Bioscience. (n.d.). Androgen Luciferase Reporter 22RV1 Cell Line.
- 7α-Thiomethylspironolactone - Wikipedia. (2023, December 1). In Wikipedia.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Pharmacodynamics of spironolactone - Wikipedia. (2024, January 5). In Wikipedia.
- Kolkhof, P., & Bärfacker, L. (2017). 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of Endocrinology, 234(1), T125–T140. [Link]
- Corvol, P., Claire, M., Oblin, M. E., Geering, K., & Rossier, B. (1981). Mechanism of the antimineralocorticoid effect of spironolactones.
- Bonvalet, J. P., Claire, M., & Corvol, P. (1976). Antiandrogenic effect of spirolactones: mechanism of action. Molecular and Cellular Endocrinology, 5(1-2), 57–65.
- INDIGO Biosciences. (n.d.). Human Mineralocorticoid Receptor.
- Palvimo, J. J. (2013). Analysis of Androgen Receptor Activity by Reporter Gene Assays. In Androgen Action (pp. 125–136). Humana Press.
- Sherry, J. H., O'Donnell, J. P., & Colby, H. D. (1986). Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs. Journal of Pharmacology and Experimental Therapeutics, 239(3), 765–769.
- Karim, A. (1978). Spironolactone: disposition, metabolism, and mechanism of action. Drug Metabolism Reviews, 8(1), 151–188.
- Vinggaard, A. M., Niemelä, J. R., Larsen, J. C., & Sørensen, I. K. (2004). Comparison of the Hershberger assay and androgen receptor binding assay of twelve chemicals. Toxicology, 195(2-3), 177–186.
- Lavery, D. N., & McEwan, I. J. (2012). Receptor Binding Assays for HTS and Drug Discovery. In High-Throughput Screening (pp. 185–204). Humana Press.
Sources
- 1. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 5. Spironolactone, Mineralocorticoid receptor antagonist (CAS 52-01-7) | Abcam [abcam.com]
- 6. File:Androgen receptor antagonistic potency of spironolactone, cyproterone acetate, and flutamide in male rats.png - Wikimedia Commons [commons.wikimedia.org]
- 7. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Technical Comparison: 7α-Thiomethylspironolactone vs. Eplerenone in Mineralocorticoid Receptor Antagonism
This guide provides an in-depth, head-to-head comparison of 7α-thiomethylspironolactone, the major active metabolite of spironolactone, and eplerenone, two prominent steroidal mineralocorticoid receptor (MR) antagonists. This document is intended for researchers, scientists, and drug development professionals, offering a technical analysis of their mechanisms, pharmacokinetics, efficacy, and safety, supported by experimental data and protocols.
Introduction: A Tale of Two Antagonists
The mineralocorticoid receptor, a member of the nuclear receptor superfamily, plays a critical role in regulating blood pressure and electrolyte balance through its interaction with the hormone aldosterone. Pathological overactivation of the MR is implicated in a range of cardiovascular and renal diseases, including hypertension, heart failure, and fibrosis. Consequently, MR antagonists are a cornerstone of therapy for these conditions.[1]
Spironolactone, the first-in-class MRA, has been a clinical mainstay for decades. However, its therapeutic utility is often limited by a lack of receptor selectivity, leading to significant antiandrogenic and progestogenic side effects.[1] It is crucial to understand that spironolactone is a prodrug, rapidly and extensively metabolized into several active compounds.[2][3] The primary contributor to its therapeutic effects and its off-target activities is its major metabolite, 7α-thiomethylspironolactone (7α-TMS) .[3][4]
In contrast, eplerenone was rationally designed as a spironolactone analog with enhanced selectivity for the mineralocorticoid receptor.[5][6] This improved selectivity profile was achieved through structural modifications, notably the introduction of a 9α,11α-epoxy group, which significantly reduces its affinity for androgen and progesterone receptors.[6][7] This guide will dissect the pharmacological nuances of eplerenone and 7α-TMS, providing a direct comparison of their properties to inform research and development decisions.
Part 1: Mechanism of Action - A Clash of Selectivity
Both 7α-TMS and eplerenone are competitive antagonists of the mineralocorticoid receptor. They bind to the ligand-binding domain of the MR, preventing the conformational changes required for receptor activation and subsequent translocation to the nucleus to regulate gene expression.[6] This blockade inhibits the aldosterone-dependent reabsorption of sodium and water in the distal convoluted renal tubule, leading to diuretic and antihypertensive effects.[2][8]
The fundamental difference lies in their interaction with other steroid receptors. 7α-TMS, like its parent compound spironolactone, retains significant affinity for androgen and progesterone receptors.[3][9] This cross-reactivity is the molecular basis for the endocrine side effects observed with spironolactone therapy, such as gynecomastia, impotence, and menstrual irregularities.[1][5] Eplerenone, by design, exhibits a much lower affinity for these receptors, making it a more selective MR antagonist.[5][10]
Figure 1: Aldosterone signaling pathway and points of MRA inhibition.
Comparative Receptor Binding Profile
The disparity in selectivity is best illustrated by comparing the relative binding affinities of the two compounds for their target and off-target receptors. While direct, side-by-side comparative studies for 7α-TMS are less common than for its parent drug spironolactone, the data clearly indicates a significant difference in selectivity.
| Receptor | 7α-Thiomethylspironolactone (as metabolite of Spironolactone) | Eplerenone |
| Mineralocorticoid Receptor (MR) | High Affinity | Moderate-High Affinity (20-40 fold lower than Spironolactone)[6][11] |
| Androgen Receptor (AR) | Moderate Affinity | Very Low Affinity[3][9] |
| Progesterone Receptor (PR) | Moderate Affinity | Very Low Affinity[1] |
| Glucocorticoid Receptor (GR) | Low Affinity | Very Low Affinity[10] |
Table 1: Comparative Receptor Binding Affinities.
Part 2: Pharmacokinetic Profile - A Comparative Analysis
The pharmacokinetic properties of a drug are critical determinants of its dosing regimen and clinical utility. Here, 7α-TMS and eplerenone exhibit notable differences, particularly in their half-lives.
| Parameter | 7α-Thiomethylspironolactone (Metabolite of Spironolactone) | Eplerenone |
| Parent Drug | Spironolactone | Eplerenone |
| Active Moiety | 7α-TMS, Canrenone, and other metabolites | Eplerenone |
| Bioavailability | ~70% (Spironolactone, increased with food)[2][7] | ~69% (Not affected by food)[12] |
| Protein Binding | >90% (Spironolactone and metabolites)[2] | ~50% |
| Metabolism | Spironolactone is extensively metabolized in the liver to active metabolites.[2] | Primarily metabolized by Cytochrome P450 3A4 (CYP3A4) to inactive metabolites.[5][8] |
| Half-life (t½) | ~13.8 hours[2][3] | ~4-6 hours[5][8] |
| Time to Peak (Tmax) | ~2.6 hours (Spironolactone), ~4.3 hours (Canrenone)[2] | ~1.5-2 hours[8][12] |
| Excretion | Urine and feces (as metabolites) | 67% in urine, 32% in feces[7][12] |
Table 2: Comparative Pharmacokinetic Properties.
The longer half-life of 7α-TMS contributes to the sustained therapeutic effect of spironolactone, allowing for once-daily dosing. In contrast, the shorter half-life of eplerenone may necessitate once- or twice-daily dosing to maintain therapeutic concentrations.[8] The metabolism of eplerenone via CYP3A4 is a critical clinical consideration, as co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) can significantly increase eplerenone plasma levels and the risk of hyperkalemia.[5][13]
Part 3: Preclinical and Clinical Efficacy
Both spironolactone (acting via 7α-TMS) and eplerenone have demonstrated robust efficacy in reducing blood pressure in patients with hypertension and improving outcomes in patients with heart failure.
Hypertension
In patients with mild-to-moderate hypertension, eplerenone at doses of 50 mg and 100 mg daily has been shown to be effective in lowering both systolic and diastolic blood pressure compared to placebo.[14] Its antihypertensive effect is particularly notable in patient populations with low renin and high aldosterone levels.[15] Spironolactone is also a highly effective antihypertensive agent, especially in cases of resistant hypertension and primary aldosteronism.[10] While direct head-to-head trials are limited, both are considered effective options, with the choice often guided by tolerability.[10][16]
Heart Failure
The landmark RALES (Randomized Aldactone Evaluation Study) demonstrated that spironolactone, on top of standard therapy, significantly reduced mortality and hospitalization rates in patients with severe heart failure. The EPHESUS (Eplerenone Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study) trial showed that eplerenone improved survival in stable patients with left ventricular dysfunction after a myocardial infarction.[5][14] Subsequent studies like EMPHASIS-HF confirmed the benefit of eplerenone in patients with systolic heart failure and mild symptoms.[10] These trials solidify the role of MR antagonism as a key therapeutic strategy in heart failure, with both agents providing significant clinical benefits.
Part 4: Safety and Tolerability Profile
The primary divergence in the safety profiles of 7α-TMS (from spironolactone) and eplerenone stems from their differing receptor selectivity.
-
Hyperkalemia : This is the most significant and potentially life-threatening adverse effect for both compounds.[10][17] By blocking aldosterone's effect on potassium excretion, both drugs can lead to elevated serum potassium levels. The risk is increased in patients with renal impairment, diabetes, or those concomitantly taking other medications that raise potassium levels, such as ACE inhibitors or ARBs.[13] Rigorous monitoring of serum potassium is mandatory for both agents.[10]
-
Endocrine Effects : Spironolactone (via 7α-TMS) is associated with a significant incidence of dose-related hormonal side effects due to its antiandrogenic and progestogenic activity. These include gynecomastia, breast tenderness, impotence in men, and menstrual irregularities in women.[5][15]
-
Selective Profile of Eplerenone : Eplerenone's key advantage is its substantially lower rate of these endocrine adverse effects.[5][7] This makes it a preferable alternative for patients who cannot tolerate the hormonal side effects of spironolactone.[10]
-
Other Side Effects : Other reported side effects for eplerenone include dizziness, headache, fatigue, and diarrhea.[13][18]
Part 5: Experimental Protocols
For researchers aiming to directly compare novel MRAs against these benchmarks, standardized and validated experimental workflows are essential.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the mineralocorticoid, androgen, and progesterone receptors.
Objective: To quantify and compare the binding affinities of 7α-TMS and eplerenone for steroid hormone receptors.
Methodology:
-
Receptor Preparation: Utilize commercially available recombinant human MR, AR, and PR, or prepare cell membrane fractions from cell lines overexpressing the receptor of interest (e.g., HEK293-hMR).
-
Radioligand: Select a high-affinity radiolabeled ligand for each receptor (e.g., [³H]-Aldosterone for MR, [³H]-R1881 for AR, [³H]-Promegestone for PR).
-
Competition Assay:
-
Incubate a fixed concentration of the receptor preparation and the radioligand with increasing concentrations of the unlabeled test compound (e.g., 7α-TMS or eplerenone) in a suitable binding buffer.
-
Include a control for non-specific binding by adding a high concentration of an unlabeled ligand.
-
-
Separation: Separate bound from free radioligand using a method such as filtration through a glass fiber filter mat using a cell harvester.
-
Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Figure 2: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vivo Model of Hypertensive Myocardial Fibrosis
This protocol describes a common preclinical model to evaluate the efficacy of MRAs in preventing adverse cardiac remodeling.
Objective: To compare the ability of 7α-TMS (administered as spironolactone) and eplerenone to attenuate hypertension and cardiac fibrosis in an animal model.
Model: Angiotensin II (Ang II)-induced hypertension.[19] This model is relevant as it activates the renin-angiotensin-aldosterone system, a key driver of hypertensive heart disease.[20]
Methodology:
-
Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.
-
Group Allocation:
-
Group 1: Sham (vehicle pump, vehicle drug treatment)
-
Group 2: Ang II (Ang II pump, vehicle drug treatment)
-
Group 3: Ang II + Spironolactone (Ang II pump, spironolactone treatment)
-
Group 4: Ang II + Eplerenone (Ang II pump, eplerenone treatment)
-
-
Surgical Procedure:
-
Anesthetize the animals.
-
Subcutaneously implant an osmotic minipump (e.g., Alzet) containing either Ang II (e.g., 1000 ng/kg/min) or saline vehicle.[19]
-
-
Drug Administration: Administer spironolactone, eplerenone, or vehicle daily via oral gavage, starting concurrently with or shortly after pump implantation.
-
Monitoring:
-
Measure systolic blood pressure weekly using a non-invasive tail-cuff system.
-
Perform echocardiography at baseline and at the end of the study (e.g., 4 weeks) to assess cardiac function and dimensions (e.g., left ventricular mass, ejection fraction).
-
-
Terminal Endpoint Analysis:
-
Histology: Fix hearts in formalin, embed in paraffin, and section. Perform Masson's trichrome or Picrosirius red staining to quantify the collagen volume fraction (fibrosis).[21]
-
Gene Expression: Extract RNA from ventricular tissue and perform qPCR to measure the expression of fibrotic markers (e.g., Col1a1, Col3a1, Acta2) and inflammatory markers (e.g., Ccl2, Tnf).
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare outcomes between the different treatment groups.
Conclusion
The comparison between 7α-thiomethylspironolactone and eplerenone highlights a classic trade-off in pharmacology: potency and broad activity versus selectivity and improved tolerability. 7α-TMS, as the principal active metabolite of spironolactone, is a potent MR antagonist but its utility is hampered by significant off-target hormonal effects. Eplerenone successfully addresses this limitation through its highly selective binding profile, offering a much-improved side effect profile at the cost of slightly lower MR binding affinity and a shorter half-life. The choice between these agents in a clinical setting is driven by patient-specific factors, primarily tolerability. For the research community, both compounds serve as critical reference points for the development of novel, non-steroidal MRAs that aim to retain the potent anti-fibrotic and anti-inflammatory benefits while further minimizing the risk of hyperkalemia and other side effects.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Eplerenone?
- MedlinePlus. (2024, July 20). Eplerenone.
- Brown, N. J. (2003). Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure. Proceedings (Baylor University. Medical Center), 16(3), 363–367.
- Wikipedia. (n.d.). Eplerenone.
- Khan, A. A., et al. (2022). Exploring The Clinical Pharmacokinetics of Eplerenone: A Systematic Review of Published Studies. Pharmacy Practice, 20(2), 2631.
- McManus, B. M., & Connell, J. M. (2009). Safety and Efficacy of Eplerenone in the Management of Essential Hypertension. Clinical Medicine: Therapeutics, 1, CMT.S2314.
- Dowling, T. C., et al. (2004). pharmacokinetics of eplerenone after single and multiple dosing in subjects with and without renal impairment. Clinical Pharmacology & Therapeutics, 75(2), P37.
- Pharmacology of Eplerenone (Inspra) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18). YouTube.
- Overdiek, H. W., & Merkus, F. W. (1987). New insights into the pharmacokinetics of spironolactone. Clinical Pharmacology & Therapeutics, 41(4), 469-474.
- Struthers, A., & Krum, H. (2023). Eplerenone. In StatPearls.
- NHS. (n.d.). Side effects of eplerenone.
- Cook, C. S., et al. (2003). Pharmacokinetics of eplerenone after single and multiple dosing in subjects with and without renal impairment. Journal of Clinical Pharmacology, 43(12), 1386-1395.
- Pfizer. (2016). INSPRA (eplerenone) tablets label.
- Patsnap Synapse. (2024, July 12). What are the side effects of Eplerenone?
- RxList. (n.d.). Eplerenone Inspra: Side Effects, Uses, Dosage, Interactions, Warnings.
- Ferdinand, K. C., et al. (2014). Antihypertensive effect of the mineralocorticoid receptor antagonist eplerenone: a pooled analysis of patient-level data from comparative trials using regulatory-approved doses. Therapeutic Advances in Cardiovascular Disease, 8(5), 187-197.
- Dr.Oracle. (2025, June 10). What are the effects of eplerenone on blood pressure?
- MedChemExpress. (n.d.). 7α-(Thiomethyl)spironolactone.
- Pfizer. (n.d.). ALDACTONE® (spironolactone) Clinical Pharmacology.
- Wikipedia. (n.d.). 7α-Thiomethylspironolactone.
- Wikipedia. (n.d.). 7α-Thiospironolactone.
- Standard of Care. (n.d.). Mineralcorticoid receptor antagonists.
- Roos, K., et al. (2016). Predicting the relative binding affinity of mineralocorticoid receptor antagonists by density functional methods. Journal of Computer-Aided Molecular Design, 30(1), 39-51.
- Claxton, L., et al. (2023). In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics. International Journal of Molecular Sciences, 24(9), 8345.
- Li, Y., et al. (2025, November 14). A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II. JoVE (Journal of Visualized Experiments), (193), e65039.
- Valero-Mora, C., et al. (2022). Fibroblasts under pressure: cardiac fibroblast responses to hypertension and antihypertensive therapies.
- Abshagen, U., et al. (1978). Spironolactone pharmacokinetics and pharmacodynamics in patients with cirrhotic ascites. European Journal of Clinical Pharmacology, 14(4), 251-259.
- González, A., & Díez, J. (2023). Myocardial Interstitial Fibrosis in Hypertensive Heart Disease: From Mechanisms to Clinical Management. Hypertension, 80(12), 2468-2482.
- Turner, N. A. (2016). Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research. Journal of Cardiovascular Development and Disease, 3(4), 30.
- Wikipedia. (n.d.). Mineralocorticoid receptor antagonist.
- MedChemExpress. (2025, June 26). 7α-Thiomethyl spironolactone-d7-SDS.
- Menard, R. H., et al. (1979). Mechanism of action of spironolactone on cortisol production by guinea pig adrenocortical cells. Endocrinology, 105(2), 350-355.
- Agarwal, R., et al. (2021). Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine. European Heart Journal, 42(2), 152-161.
- L-L, Z., et al. (2023). Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models. International Journal of Molecular Sciences, 24(17), 13192.
- Cardiomedex. (n.d.). In vivo models.
- Wikipedia. (n.d.). 6β-Hydroxy-7α-thiomethylspironolactone.
- Cayman Chemical. (n.d.). 7α-Thiomethylspironolactone.
- L-L, Z., et al. (2024). Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models. International Journal of Molecular Sciences, 25(17), 9181.
- LGC Standards. (n.d.). 7Alpha-Thiomethyl Spironolactone-d7 (Major).
- Sherry, J. H., et al. (1983). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. Drug Metabolism and Disposition, 11(5), 496-501.
- National Institutes of Health. (2016, February 17). MINERALOCORTICOID RECEPTOR ANTAGONISM CLINICAL EVALUATION IN ATHEROSCLEROSIS ADD ON (MAGMA ADD-ON).
- Mori, Y., & Matsubara, T. (2024). Recent Advances and Perspectives on the Use of Mineralocorticoid Receptor Antagonists for the Treatment of Hypertension and Chronic Kidney Disease: A Review. Pharmaceuticals, 17(5), 566.
Sources
- 1. In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfizermedical.com [pfizermedical.com]
- 3. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 4. New insights into the pharmacokinetics of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Eplerenone - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 9. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 10. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. standardofcare.com [standardofcare.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Eplerenone Inspra: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Antihypertensive effect of the mineralocorticoid receptor antagonist eplerenone: a pooled analysis of patient-level data from comparative trials using regulatory-approved doses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
- 17. What are the side effects of Eplerenone? [synapse.patsnap.com]
- 18. Eplerenone: MedlinePlus Drug Information [medlineplus.gov]
- 19. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. ahajournals.org [ahajournals.org]
The Off-Target Enigma: A Comparative Guide to 7alpha-Thiomethylspironolactone's Receptor Selectivity
In the landscape of mineralocorticoid receptor (MR) antagonism, the pursuit of selectivity is paramount. While spironolactone has been a cornerstone therapy for decades, its clinical utility is often hampered by a constellation of side effects stemming from its promiscuous binding to other steroid hormone receptors. This guide delves into the receptor selectivity profile of 7alpha-thiomethylspironolactone (7α-TMS), the major active metabolite of spironolactone, providing a comparative analysis against its parent drug and the more selective antagonist, eplerenone. We will explore the experimental underpinnings of how this selectivity is determined and the profound clinical implications for drug development and patient outcomes.
The Core Challenge: Steroid Receptor Cross-Reactivity
The therapeutic goal of MR antagonists is to block the effects of aldosterone, a key hormone in regulating blood pressure and electrolyte balance.[1] However, the evolutionary kinship of steroid hormone receptors—specifically the mineralocorticoid (MR), androgen (AR), progesterone (PR), and glucocorticoid (GR) receptors—presents a significant hurdle. These receptors share structural similarities in their ligand-binding domains, creating the potential for pharmacological cross-reactivity.
Spironolactone's chemical structure, a steroid lactone, makes it an effective MR antagonist but also allows it to bind with appreciable affinity to AR and PR.[2] This off-target activity is not benign; antagonism of the androgen receptor can lead to gynecomastia (breast enlargement in males) and impotence, while activity at the progesterone receptor can cause menstrual irregularities in females.[3] These adverse effects can compromise patient adherence and limit the effective therapeutic dose. This clinical reality spurred the development of second-generation MR antagonists, like eplerenone, designed with greater selectivity in mind.[4]
Spironolactone itself is largely a prodrug, rapidly and extensively metabolized in the liver. Its therapeutic and side effects are mediated by its active metabolites, which have much longer half-lives.[1] The primary metabolites include canrenone and the sulfur-containing compounds 7α-thiomethylspironolactone (7α-TMS) and 6β-hydroxy-7α-thiomethylspironolactone (HTMS).[3] Notably, 7α-TMS is the most abundant metabolite in serum after single or repeated doses of spironolactone, making its receptor binding profile of critical interest.[3] Understanding the selectivity of 7α-TMS is key to deciphering the clinical behavior of spironolactone.
A Head-to-Head Comparison: Receptor Binding Affinity
To objectively compare the selectivity of these compounds, we turn to in vitro competitive binding assays. These experiments quantify the affinity of a compound for a specific receptor, typically expressed as an IC50 value—the concentration of the drug required to displace 50% of a specific, high-affinity radioligand from the receptor. A lower IC50 value signifies a higher binding affinity.
The following table summarizes the IC50 values for spironolactone and its key metabolites against mineralocorticoid, androgen, and progesterone receptors, providing a clear picture of their relative selectivity. Eplerenone's profile is included for comparison, highlighting the success of rational drug design in minimizing off-target effects.
| Compound | Mineralocorticoid Receptor (IC50, nM) | Androgen Receptor (IC50, nM) | Progesterone Receptor (IC50, nM) |
| Aldosterone | 6 | >1000 | >1000 |
| Spironolactone | 24 | 330 | 75 |
| 7α-thiomethylspironolactone | 1.5 | 110 | 120 |
| Canrenone | 26 | 360 | 130 |
| Eplerenone | ~1000¹ | >100,000² | >100,000² |
¹ Eplerenone has a lower affinity for the MR compared to spironolactone. ² Eplerenone exhibits a 100- to 1000-fold lower affinity for androgen and progesterone receptors compared to spironolactone.[5]
Expert Interpretation:
The data reveals several critical insights. Firstly, 7α-thiomethylspironolactone is a remarkably potent mineralocorticoid receptor antagonist , exhibiting an affinity approximately 16 times higher than its parent compound, spironolactone (IC50 of 1.5 nM vs. 24 nM). This underscores its role as the primary mediator of spironolactone's therapeutic effect.
However, the data also confirms that 7α-thiomethylspironolactone retains significant off-target activity . Its affinity for the androgen receptor (IC50 = 110 nM) and progesterone receptor (IC50 = 120 nM) is substantial. While its selectivity for the MR over the AR is approximately 73-fold (110 / 1.5), this is not sufficient to eliminate the antiandrogenic and progestogenic side effects observed clinically with spironolactone administration.
In stark contrast, eplerenone demonstrates a vastly superior selectivity profile . Its affinity for androgen and progesterone receptors is dramatically reduced, falling into the micromolar range, which translates to a negligible interaction at therapeutic concentrations.[4][5] This high degree of selectivity is the cornerstone of its improved side-effect profile, particularly the significantly lower incidence of gynecomastia and breast pain.[4]
The "How": Deconstructing the Radioligand Binding Assay
To ensure trustworthiness and scientific integrity, it is crucial to understand the methodology behind the data. The IC50 values presented are generated using a well-established technique known as a radioligand competitive binding assay.
Causality Behind Experimental Choices:
-
Objective: To determine the affinity of a test compound (e.g., 7α-TMS) for a specific receptor.
-
Principle: The assay measures the ability of the unlabeled test compound to compete with a known, high-affinity radioactive ligand ("radioligand") for binding to the receptor.
-
Key Components:
-
Receptor Source: A preparation of cells or tissues engineered to express high levels of the target receptor (e.g., kidney cells for MR, prostate cells for AR).
-
Radioligand: A molecule that binds to the target receptor with high affinity and is labeled with a radioactive isotope (e.g., [³H]-aldosterone for MR).
-
Test Compound: The unlabeled drug being investigated (e.g., spironolactone, 7α-TMS).
-
-
Why this method? It provides a direct, quantitative measure of the interaction between a compound and its receptor target, allowing for a standardized comparison of different compounds under controlled conditions.
Step-by-Step Experimental Protocol
-
Receptor Preparation: A homogenate of cells or tissues expressing the target receptor is prepared and quantified for protein content.
-
Assay Setup: The assay is performed in a multi-well plate format. Each well contains:
-
A fixed amount of the receptor preparation.
-
A fixed concentration of the specific radioligand.
-
Varying concentrations of the unlabeled test compound.
-
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Separation: Receptor-bound radioligand must be separated from the unbound radioligand. This is typically achieved by rapid vacuum filtration through a glass fiber filter. The receptors and their bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioactivity decreases as the concentration of the test compound increases. This data is plotted on a semi-logarithmic scale to generate a competition curve, from which the IC50 value is calculated.
Experimental Workflow Diagram
Caption: Workflow for a radioligand competitive binding assay.
Signaling Pathways and the Impact of Off-Target Binding
The clinical consequences of off-target binding are a direct result of interfering with distinct signaling pathways. Aldosterone binding to the MR in the cytoplasm causes the receptor to translocate to the nucleus, where it binds to hormone response elements on DNA, initiating the transcription of genes involved in sodium and water reabsorption. When a non-selective antagonist like 7α-TMS binds to the androgen or progesterone receptors, it blocks the endogenous hormones (testosterone, progesterone) from activating their respective pathways, leading to the observed antiandrogenic and progestogenic effects.
Steroid Hormone Receptor Signaling Overview
Caption: Steroid receptor pathways and points of antagonist action.
Conclusion: A Clear Hierarchy of Selectivity
The experimental data unequivocally demonstrates that while This compound is a potent and primary active metabolite responsible for the MR antagonism of spironolactone, it concurrently possesses significant affinity for both androgen and progesterone receptors. This inherent lack of selectivity is the biochemical basis for the clinically observed side effects that can limit the use of its parent drug, spironolactone.
The development of eplerenone represents a significant advancement, showcasing a superior selectivity profile that minimizes these off-target interactions. For researchers and drug development professionals, this comparative analysis underscores a critical principle: achieving high on-target potency must be balanced with a rigorous evaluation of off-target effects. The case of 7α-TMS serves as a powerful example of how the metabolic profile of a prodrug dictates its ultimate clinical performance and tolerability. Future development of MR antagonists will undoubtedly continue to prioritize this high degree of selectivity to maximize therapeutic benefit while minimizing the burden of adverse effects.
References
- Struthers, A., Krum, H., & Williams, G. H. (2008). A comparison of the aldosterone-blocking agents eplerenone and spironolactone. Clinical cardiology, 31(4), 153–158. [Link]
- de Gasparo, M., et al. (1987). Three new epoxy-spirolactone derivatives: characterization in vivo and in vitro. Journal of Pharmacology and Experimental Therapeutics, 240(2), 650-656. [Link]
- Kolkhof, P., & Bärfacker, L. (2017). 30 years of mineralocorticoid receptor antagonists: From spironolactone to finerenone. Journal of Endocrinology, 234(1), T125-T140. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
- Sica, D. A. (2005). Pharmacokinetics and pharmacodynamics of mineralocorticoid receptor antagonists. Heart failure reviews, 10(1), 15–21. [Link]
- Garthwaite, S. M., & McMahon, E. G. (2004). The evolution of aldosterone antagonists. Molecular and cellular endocrinology, 217(1-2), 27–31. [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
- McMahon, E. G. (2000). Mineralocorticoid receptor antagonists for chronic central serous chorioretinopathy: systematic review and meta-analyses. Current opinion in pharmacology, 1(2), 200-204. [Link]
- Zannad, F., et al. (2011). Eplerenone in patients with systolic heart failure and mild symptoms. New England Journal of Medicine, 364(1), 11-21. [Link]
- Pitt, B., et al. (1999). The effect of spironolactone on morbidity and mortality in patients with severe heart failure. New England Journal of Medicine, 341(10), 709-717. [Link]
- Jeunemaitre, X., et al. (1987). In vitro and in vivo binding of spironolactone and its metabolites to mineralocorticoid and androgen receptors in the rat. Endocrinology, 120(4), 1347-1353. [Link]
- Barnes, B. J., & Hollands, J. M. (2004). Eplerenone: a selective aldosterone receptor antagonist for patients with heart failure. The Annals of pharmacotherapy, 38(11), 1883–1894. [Link]
- Corvol, P., et al. (1975). Mechanism of the anfiandrogenic action of spironolactones. Endocrinology, 97(1), 52-58. [Link]
- LaBella, F. S. (1985). Is the spironolactone receptor a distinct entity from the mineralocorticoid receptor? Canadian journal of physiology and pharmacology, 63(4), 329-331. [Link]
- Cutler, G. B. Jr., & Pita, J. C. Jr. (1982). Antiandrogenic activity of spironolactone in the rat. Journal of andrology, 3(3), 159-164. [Link]
- Fagart, J., et al. (2003). Structural basis of mineralocorticoid receptor selectivity for its natural ligands. Journal of Biological Chemistry, 278(33), 31105-31111. [Link]
Sources
- 1. A comparison of the aldosterone-blocking agents eplerenone and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eshonline.org [eshonline.org]
- 4. Eplerenone: a selective aldosterone receptor antagonist for patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating 7α-Thiomethylspironolactone as a Superior Biomarker for Spironolactone Treatment: A Comparative Guide
In the realm of therapeutic drug monitoring (TDM) for spironolactone, a potassium-sparing diuretic widely used in treating conditions like heart failure and hypertension, the selection of an appropriate biomarker is paramount for optimizing patient outcomes.[1][2] Spironolactone itself is a prodrug with a short half-life, making its direct measurement a poor indicator of therapeutic exposure.[3] Consequently, its active metabolites have become the focus for reliable TDM. For years, canrenone was considered the primary active metabolite. However, evolving analytical techniques have revealed a more complex metabolic landscape, positioning 7α-thiomethylspironolactone (7α-TMS) as the predominant and more representative biomarker of spironolactone's activity.
This guide provides an in-depth comparison of 7α-thiomethylspironolactone and canrenone as biomarkers for spironolactone treatment, supported by pharmacokinetic data and detailed experimental protocols for validation. We will explore the scientific rationale for prioritizing 7α-TMS and offer a comprehensive framework for its bioanalytical validation, empowering researchers and clinicians to implement more precise TDM strategies.
The Metabolic Fate of Spironolactone: Unveiling the Major Players
Spironolactone undergoes extensive and rapid metabolism in the liver and other tissues.[4] The metabolic pathways can be broadly categorized into two main routes: one involving the removal of the sulfur group, leading to the formation of canrenone, and another where the sulfur moiety is retained and modified, producing sulfur-containing metabolites.[2]
It is within this sulfur-containing pathway that 7α-thiomethylspironolactone emerges as a key player. The metabolic cascade begins with the deacetylation of spironolactone to 7α-thiospironolactone, which is then methylated to form 7α-thiomethylspironolactone.[4]
Caption: Metabolic pathway of spironolactone.
Comparative Analysis: 7α-Thiomethylspironolactone vs. Canrenone
While both 7α-TMS and canrenone exhibit mineralocorticoid receptor antagonist activity, compelling pharmacokinetic evidence supports the superiority of 7α-TMS as a biomarker for spironolactone exposure.[3][5]
Pharmacokinetic Profile
Studies have consistently demonstrated that 7α-TMS is the major metabolite of spironolactone in serum following both single and repeated oral doses.[2][5] This is evident from its higher peak serum concentrations (Cmax) and area under the curve (AUC) values compared to canrenone.
| Compound | Mean Peak Serum Level (ng/mL) on Day 15 | Mean AUC (0-24h) (ng.hr/mL) on Day 15 | Mean Elimination Half-Life (t1/2) (hours) |
| Spironolactone | 80 | 231 | 1.4 |
| 7α-Thiomethylspironolactone | 391 | 2804 | 13.8 |
| Canrenone | 181 | 2173 | 16.5 |
| 6β-hydroxy-7α-thiomethylspironolactone | 125 | 1727 | 15.0 |
| Data adapted from Gardiner P, et al. J Clin Pharmacol. 1989.[2] |
The significantly higher circulating levels of 7α-TMS suggest that it is a more sensitive and representative marker of the overall exposure to spironolactone's active metabolites.
Correlation with Clinical Endpoints
While direct comparative studies exhaustively linking metabolite levels to a wide range of clinical outcomes are still emerging, some evidence suggests a stronger relationship for 7α-TMS. One study indicated that clearance-effect relationships are best correlated with 7α-thiomethylspironolactone and canrenone.[6] However, another study in decompensated heart failure found limited and inconsistent evidence of correlation between both canrenone and 7α-TMS concentrations and the trial's endpoints.[5]
Recent research has shown a correlation between canrenone concentrations and serum potassium levels, as well as an inverse correlation with diastolic blood pressure.[2] Patients with impaired renal or myocardial function were also found to be at a higher risk of canrenone accumulation.[2] Despite these findings for canrenone, the substantially higher concentration of 7α-TMS in circulation logically points to it being a more influential contributor to the overall therapeutic and adverse effects, making it a more logical primary biomarker for monitoring. It has been suggested that 7α-TMS accounts for approximately 80% of the potassium-sparing effect of spironolactone, while canrenone is responsible for the remaining 10-25%.[3]
Experimental Protocol for the Validation of 7α-Thiomethylspironolactone
A robust and validated bioanalytical method is crucial for the accurate quantification of 7α-thiomethylspironolactone in biological matrices. The following is a comprehensive, step-by-step protocol based on established high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and selectivity.
Caption: Bioanalytical workflow for 7α-TMS.
I. Materials and Reagents
-
7α-Thiomethylspironolactone reference standard
-
7α-Thiomethylspironolactone-d7 (or other suitable stable isotope-labeled internal standard)
-
Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC column (e.g., C18, 3.0 x 100 mm, 3 µm)
II. Sample Preparation
-
Thawing: Thaw plasma samples and quality controls (QCs) at room temperature.
-
Aliquoting: Aliquot 200 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the internal standard working solution to all samples, except for the blank.
-
Protein Precipitation: Add a precipitating agent (e.g., 600 µL of acetonitrile), vortex for 1 minute, and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the analyte and internal standard with a high-organic solvent (e.g., methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.
III. LC-MS/MS Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 7α-TMS and its internal standard.
IV. Method Validation
The bioanalytical method must be validated according to regulatory guidelines from agencies like the FDA and EMA. The validation should encompass the following parameters:
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank plasma from at least six different sources. |
| Linearity & Range | The relationship between the instrument response and the known concentration of the analyte. | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be >0.99. |
| Accuracy | The closeness of the determined value to the nominal concentration. | The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ) for at least three QC levels (low, medium, high). |
| Precision | The degree of scatter between a series of measurements. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ) for both intra-day and inter-day precision at three QC levels. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio >10, with accuracy within ±20% and precision ≤20%. |
| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions. | Analyte concentration should remain within ±15% of the initial concentration under specified conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term frozen storage). |
Conclusion
The available pharmacokinetic data strongly supports the validation of 7α-thiomethylspironolactone as the primary biomarker for monitoring spironolactone treatment. Its status as the major circulating active metabolite makes it a more reliable and sensitive indicator of drug exposure compared to canrenone. By implementing a rigorously validated bioanalytical method, such as the LC-MS/MS protocol detailed in this guide, researchers and clinicians can achieve more accurate therapeutic drug monitoring. This, in turn, will facilitate a better understanding of the dose-response relationship, leading to improved therapeutic efficacy and enhanced patient safety in the clinical application of spironolactone.
References
- Ramsay, L. E., Shelton, J. R., Wilkinson, D., & Tidd, M. J. (n.d.). Canrenone-the principal active metabolite of spironolactone? British journal of clinical pharmacology, 4(5), 607–612.
- Tardif, J.-C., Ducharme, A., Proulx, G., Pressault, J., Harel, F., Ellero, C., Boulet, J., Dubé, M.-P., & de Denus, S. (2020). Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial. European Journal of Heart Failure, 22(8), 1494–1498.
- Vlase, L., Imre, S., Muntean, D., Achim, M., & Vlase, D. (2011). Simultaneous determination of spironolactone and its metabolites in human plasma. Farmacia, 59(1), 86-94.
- Skluth, H. A., Gums, J. G., & Curry, R. W. Jr. (1998). Spironolactone pharmacokinetics and pharmacodynamics in patients with cirrhotic ascites. Pharmacotherapy, 18(4), 804-811.
- Gardiner, P., Schrode, K., Quinlan, D., Martin, B. K., Boreham, D. R., Rogers, M. S., Stubbs, K., Smith, M., & Karim, A. (1989). Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites. Journal of clinical pharmacology, 29(4), 342–347.
- Peeters, L. E. J., van der Sande, N. G. F. M., van der Hagen, E. A. E., Lafeber, M., van den Meiracker, A. H., Koch, B. C. P., & Versmissen, J. (2022). Sex Differences in Spironolactone and the Active Metabolite Canrenone Concentrations and Adherence. Biomedicines, 10(1), 137.
- Urinovská, R., Kacířová, I., Vaverková, H., Grundmann, M., & Brozman, O. (2025). Determination of serum concentrations of canrenone (active metabolite of spironolactone) in patients with heart failure with reduced ejection fraction: a cross-sectional study. Drugs in R&D, 1-10.
- Sherry, J. H., O'Donnell, J. P., & Colby, H. D. (1986). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes.
- 7α-Thiomethylspironolactone. (n.d.). In Wikipedia.
- Ferreira-Nunes, R., de Almeida, E. A. T., Cunha-Filho, M., Gratieri, T., & Gelfuso, G. M. (2023). Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Brazilian Journal of Pharmaceutical Sciences, 59.
- Sandall, J. M., Millership, J. S., Collier, P. S., & McElnay, J. C. (2006). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 839(1-2), 36–44.
- Overdiek, H. W., Hermens, W. A., & Merkus, F. W. (1985). New insights into the pharmacokinetics of spironolactone. Clinical pharmacology and therapeutics, 38(4), 469–474.
- Sadee, W., Dagcioglu, M., & Schröder, R. (1973). Pharmacokinetics of spironolactone, canrenone and canrenoate-K in humans. The Journal of pharmacology and experimental therapeutics, 185(3), 686–695.
- European Medicines Agency. (2011).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
Sources
- 1. Sex Differences in Spironolactone and the Active Metabolite Canrenone Concentrations and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of serum concentrations of canrenone (active metabolite of spironolactone) in patients with heart failure with reduced ejection fraction: a cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 4. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 7α-Thiomethylspironolactone Levels in Diverse Patient Populations: A Guide for Researchers
This guide provides an in-depth comparative analysis of 7α-Thiomethylspironolactone (7α-TMS), the primary active metabolite of the widely used potassium-sparing diuretic, spironolactone. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate metabolic pathways of spironolactone, explores the pharmacokinetic variability of 7α-TMS across different patient populations, and presents a robust bioanalytical framework for its quantification. Our objective is to synthesize current knowledge, supported by experimental data and authoritative sources, to elucidate the factors that govern 7α-TMS exposure and, consequently, its therapeutic and adverse effects.
Introduction: Spironolactone and the Central Role of its Metabolites
Spironolactone is a steroidal aldosterone antagonist prescribed for conditions such as heart failure, hypertension, and edema.[1][2] It functions as a prodrug, undergoing rapid and extensive metabolism in the liver and other tissues.[1][2] The therapeutic efficacy of spironolactone is not primarily due to the parent compound, which has a short half-life of about 1.4 hours, but rather to its active metabolites.[1][3]
Among these, 7α-thiomethylspironolactone (7α-TMS) is a major metabolite, alongside canrenone and 6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS).[3][4] These metabolites possess significantly longer half-lives—13.8 hours for 7α-TMS and 16.5 hours for canrenone—and are responsible for the sustained pharmacological effects of the drug.[1][3][4] Notably, 7α-TMS is understood to contribute to approximately 80% of the potassium-sparing (antimineralocorticoid) effect of spironolactone, making its plasma concentration a critical determinant of the drug's activity.[3] Understanding the factors that influence 7α-TMS levels is therefore paramount for optimizing spironolactone therapy and ensuring patient safety.
The Metabolic Journey: From Spironolactone to 7α-TMS
The biotransformation of spironolactone into 7α-TMS is a multi-step process primarily occurring in the liver and kidneys.[5][6] This pathway underscores the importance of organ function in determining metabolite exposure.
Metabolic Steps:
-
Deacetylation: Spironolactone is first rapidly converted to its deacetylated metabolite, 7α-thiospironolactone (7α-TS).[5][7] This initial step is catalyzed by esterases.
-
Methylation: Subsequently, 7α-TS undergoes methylation in the presence of the co-factor S-adenosylmethionine (SAM) to form the stable and highly active 7α-TMS.[5]
This conversion pathway highlights that the rate and extent of 7α-TMS formation are dependent on the activity of specific enzymes in key metabolic organs.
Caption: Metabolic activation of spironolactone to 7α-TMS.
Comparative Pharmacokinetics of 7α-TMS: Impact of Patient-Specific Factors
The plasma concentration of 7α-TMS can vary significantly among individuals due to a confluence of intrinsic and extrinsic factors. This variability has profound implications for clinical outcomes. The following sections analyze how different patient populations exhibit distinct pharmacokinetic profiles for this critical metabolite.
Hepatic Impairment
Causality: Spironolactone is extensively metabolized by the liver.[1][6] In patients with hepatic dysfunction, such as cirrhosis, the metabolic capacity is compromised. This impairment slows the conversion of spironolactone and the subsequent clearance of its metabolites. The terminal half-life of the parent drug has been reported to increase in patients with cirrhotic ascites.[1]
Expected Impact on 7α-TMS: Patients with moderate to severe liver disease are expected to have elevated and prolonged exposure to 7α-TMS. The reduced metabolic clearance can lead to drug accumulation, increasing the risk of adverse effects, particularly hyperkalemia and hormonal disturbances.[8]
Renal Impairment
Causality: While metabolism is primarily hepatic, the final elimination of spironolactone metabolites occurs via the kidneys.[1] Renal impairment, therefore, directly impedes the excretion of 7α-TMS and other metabolites from the body. Studies have shown that in patients with chronic kidney disease (CKD), particularly when combined with ACE inhibitors, the risk of hyperkalemia is heightened, suggesting metabolite accumulation.[9]
Expected Impact on 7α-TMS: Patients with renal dysfunction, especially those with a reduced estimated glomerular filtration rate (eGFR), will likely exhibit significantly higher plasma concentrations of 7α-TMS. This accumulation is a primary driver for the increased risk of severe hyperkalemia in this population, necessitating careful dose adjustments and frequent monitoring.[9][10][11]
Geriatric Population
Causality: Older adults often experience a natural decline in both hepatic and renal function.[12] Furthermore, age-related changes in body composition, such as decreased total body water and increased body fat, can alter the volume of distribution of drugs.[12][13] These physiological changes collectively impact drug pharmacokinetics, and it is recommended that lower doses of spironolactone be used in the elderly to mitigate risks.[14]
Expected Impact on 7α-TMS: The geriatric population is prone to higher serum levels of 7α-TMS due to reduced metabolic and excretory capacity.[10][14] This heightened exposure increases their susceptibility to dose-dependent side effects, making conservative dosing strategies essential.
Pediatric Population
Causality: The pharmacokinetics of drugs in pediatric patients, particularly neonates and infants, are distinct from adults due to the immaturity of metabolic enzymes and renal function.[12] Physiologically based pharmacokinetic (PBPK) models have been developed to predict drug exposure in children and guide dosing, as clinical data is often limited.[15] These models account for age-related changes in enzyme expression (e.g., CES1 and CYP3A4) and organ development.[15]
Expected Impact on 7α-TMS: 7α-TMS levels in pediatric patients are highly dependent on age and developmental stage. Neonates may have significantly reduced clearance, leading to higher exposure, while older children may metabolize the drug more similarly to adults. PBPK modeling suggests that dose adjustments are necessary to match adult exposures and ensure safety and efficacy.[15]
Genetic Polymorphisms
Causality: Genetic variations in genes encoding drug-metabolizing enzymes, transporters, or receptors can lead to interindividual differences in drug response and metabolism. For spironolactone, polymorphisms in genes like NR3C2 (encoding the mineralocorticoid receptor) and CYP11B2 (encoding aldosterone synthase) have been associated with variability in clinical response.[16][17][18] While specific polymorphisms affecting the enzymes that produce 7α-TMS are not as well-characterized in the provided literature, it is a logical area for future investigation.
Expected Impact on 7α-TMS: Patients with certain genetic variants may metabolize spironolactone more slowly or rapidly, leading to altered 7α-TMS concentrations. For example, a polymorphism that reduces the activity of the esterase responsible for the initial deacetylation step could lead to lower 7α-TMS levels and potentially reduced efficacy.
Summary of Expected Pharmacokinetic Changes
The following table summarizes the anticipated variations in 7α-TMS levels across different patient populations based on the underlying physiological principles. The values are illustrative representations of relative changes compared to a healthy adult population.
| Patient Population | Key Influencing Factor(s) | Expected Cmax | Expected AUC | Expected Half-life (t½) | Clinical Considerations |
| Healthy Adult | Normal Organ Function | Baseline | Baseline | Baseline (~13.8 hrs) | Standard dosing protocols apply. |
| Hepatic Impairment | Reduced Hepatic Metabolism | ↑ | ↑↑ | ↑ | High risk of accumulation and toxicity. Dose reduction required.[1] |
| Renal Impairment | Decreased Metabolite Excretion | ↑ | ↑↑ | ↑↑ | High risk of hyperkalemia. Dose reduction and close monitoring essential.[9] |
| Geriatric | Reduced Hepatic/Renal Function | ↑ | ↑ | ↑ | Increased risk of adverse events. Start with low doses.[10][14] |
| Pediatric (Neonate) | Immature Enzyme/Renal Function | ↑ | ↑ | ↑ | Dose adjustments based on PBPK models are critical.[15] |
| Genetic Variants | Altered Enzyme/Receptor Activity | ↔ / ↑ / ↓ | ↔ / ↑ / ↓ | ↔ / ↑ / ↓ | Potential for altered efficacy or toxicity; requires further study.[16] |
| Note: Arrows indicate the expected direction of change relative to the healthy adult baseline (↑ Increase, ↓ Decrease, ↔ Variable/No significant change). |
Experimental Protocol: Quantification of 7α-TMS in Human Plasma
The accurate quantification of 7α-TMS in biological matrices is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method due to its high sensitivity and selectivity.[19][20][21]
Principle of the Assay
This protocol describes a validated LC-MS/MS method for the simultaneous determination of spironolactone and its key metabolites, including 7α-TMS, in human plasma. The methodology involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column and detection using a tandem mass spectrometer with an electrospray ionization (ESI) source.[19][20][22]
Experimental Workflow Diagram
Caption: Bioanalytical workflow for 7α-TMS quantification.
Detailed Step-by-Step Methodology
Self-Validation and Trustworthiness: This protocol is designed as a self-validating system. The use of a stable isotope-labeled internal standard (IS) corrects for variability in sample preparation and instrument response. Quality control (QC) samples at multiple concentrations are analyzed with each batch to ensure the accuracy and precision of the results, confirming the validity of the run.[21][23]
-
Preparation of Standards and Samples:
-
Causality: A calibration curve is required to relate the instrument response to the analyte concentration. QC samples are necessary to validate the performance of the assay during routine use.[21]
-
Prepare stock solutions of 7α-TMS and the internal standard (e.g., spironolactone-D3) in methanol.
-
Spike blank human plasma with stock solutions to create calibration standards (e.g., 0.5–500 ng/mL) and QC samples (low, medium, high concentrations). Store at -70°C.[20]
-
-
Sample Extraction (Protein Precipitation):
-
Causality: Plasma proteins can interfere with chromatography and ionize in the MS source, causing signal suppression. Precipitation with an organic solvent like methanol is a rapid and effective method to remove the majority of these proteins.[19][20][24]
-
Thaw plasma samples, calibrators, and QCs at room temperature.
-
To a 50 µL aliquot of plasma, add 50 µL of the IS working solution.
-
Add 130 µL of ice-cold methanol.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 27,500 x g) for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
Causality: Chromatographic separation is crucial to resolve the analyte from other metabolites and endogenous matrix components, preventing isomeric interference and improving signal-to-noise. Tandem MS provides an additional layer of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[24][25]
-
HPLC System: Standard HPLC or UHPLC system.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[25][26]
-
Mobile Phase: A mixture of methanol and water, potentially with additives like formic acid or ammonium fluoride to improve peak shape and ionization efficiency.[19][25] Elution can be isocratic or gradient.
-
Flow Rate: 0.4 mL/min.[25]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific mass transitions for 7α-TMS (e.g., m/z 389.2 → 343.2) and the internal standard.
-
-
Data Analysis and Quantification:
-
Causality: The ratio of the analyte peak area to the IS peak area is used for quantification. This ratioing corrects for any sample loss during processing or fluctuations in instrument performance, ensuring accurate and precise results.[21]
-
Integrate the chromatographic peaks for 7α-TMS and the IS.
-
Calculate the peak area ratio (7α-TMS / IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of 7α-TMS in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The results for the QC samples must fall within predefined acceptance criteria (e.g., ±15% of the nominal value) for the run to be accepted.[20][22]
-
Conclusion and Future Directions
The pharmacokinetic profile of 7α-thiomethylspironolactone, the principal active metabolite of spironolactone, is highly variable and significantly influenced by patient-specific factors including organ function, age, and potentially genetics. Populations with hepatic or renal impairment and elderly patients are particularly susceptible to increased metabolite exposure, elevating the risk of adverse events. This guide underscores the critical need for dose individualization and careful monitoring in these vulnerable groups.
The robust LC-MS/MS methodology presented provides the necessary tool for researchers to accurately quantify 7α-TMS, facilitating further studies into its pharmacokinetics and pharmacodynamics. Future research should focus on elucidating the impact of specific genetic polymorphisms on spironolactone metabolism and developing comprehensive PBPK models that can predict 7α-TMS levels across a wider range of patient populations, ultimately paving the way for more precise and personalized spironolactone therapy.
References
- 7α-Thiomethylspironolactone - Wikipedia. Wikipedia. [Link]
- 7α-Thiospironolactone - Wikipedia. Wikipedia. [Link]
- Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. PubMed. [Link]
- ALDACTONE® (spironolactone) Clinical Pharmacology | Pfizer Medical - US. Pfizer Medical. [Link]
- Metabolism of spironolactone by adrenocortical and hepatic microsomes: relationship to cytochrome P-450 destruction. PubMed. [Link]
- Spironolactone : Diversity in Metabolic P
- Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. PubMed. [Link]
- Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. SciELO. [Link]
- Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. National Institutes of Health (NIH). [Link]
- Spironolactone. Deranged Physiology. [Link]
- Spironolactone: diversity in metabolic p
- Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. PubMed. [Link]
- (PDF) Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples.
- Identification of spironolactone metabolites in plasma and target organs of guinea pigs. Drug Metabolism and Disposition. [Link]
- Hepatic metabolism of spironolactone. Production of 3-hydroxy-thiomethyl metabolites. PubMed. [Link]
- NR3C2 Genotype is Associated with Response to Spironolactone in Diastolic Heart Failure Patients from the Aldo-DHF Trial. National Institutes of Health (NIH). [Link]
- Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paedi
- Overview of final population pharmacokinetic model for spironolactone and its metabolites canrenone (CAN) and 7α-thiomethylspironolactone (TMS).
- NR3C2 genotype is associated with response to spironolactone in diastolic heart failure patients
- New insights into the pharmacokinetics of spironolactone. PubMed. [Link]
- Modulation of Aldosterone Levels by -344 C/T CYP11B2 Polymorphism and Spironolactone Use in Resistant Hypertension. PubMed. [Link]
- Effects of ACE gene insertion/deletion polymorphism on response to spironolactone in patients with chronic heart failure. PubMed. [Link]
- Spironolactone Interactions. Drugs.com. [Link]
- Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs. PubMed. [Link]
- Spironolactone interactions to avoid. SingleCare. [Link]
- (PDF) Polymorphism of Spironolactone.
- 7alpha-(Thiomethyl)spironolactone | C23H32O3S | CID 162325. PubChem. [Link]
- 5 Common Spironolactone Interactions. GoodRx. [Link]
- Spironolactone therapy in older patients - The impact of renal dysfunction.
- The Impact of Cirrhosis Severity and Spironolactone on Sex Hormone Levels in Men. National Institutes of Health (NIH). [Link]
- Spironolactone and canrenone inhibit UGT2B7-catalyzed human liver and kidney microsomal aldosterone 18beta-glucuronidation: a potential drug interaction. PubMed. [Link]
- Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. GSC Biological and Pharmaceutical Sciences. [Link]
- Recent Upgradation in Bioanalytical Studies. Biosciences Biotechnology Research Asia. [Link]
- Chapter 23: Application of Pharmacokinetics to Specific Populations: Geriatric, Obese, and Pediatric P
- Spironolactone therapy in older patients--the impact of renal dysfunction. PubMed. [Link]
- The safety and tolerability of spironolactone in patients with mild to moderate chronic kidney disease. National Institutes of Health (NIH). [Link]
- Pharmacokinetics and Pharmacodynamics in Special Populations in Admitted Patients. Letters in High Energy Physics. [Link]
- ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences. [Link]
- End-Stage Renal Failure. LITFL. [Link]
Sources
- 1. pfizermedical.com [pfizermedical.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 4. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 5. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatic metabolism of spironolactone. Production of 3-hydroxy-thiomethyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of spironolactone by adrenocortical and hepatic microsomes: relationship to cytochrome P-450 destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Impact of Cirrhosis Severity and Spironolactone on Sex Hormone Levels in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The safety and tolerability of spironolactone in patients with mild to moderate chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spironolactone therapy in older patients--the impact of renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. litfl.com [litfl.com]
- 12. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 13. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NR3C2 Genotype is Associated with Response to Spironolactone in Diastolic Heart Failure Patients from the Aldo-DHF Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NR3C2 genotype is associated with response to spironolactone in diastolic heart failure patients from the Aldo-DHF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modulation of aldosterone levels by -344 C/T CYP11B2 polymorphism and spironolactone use in resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
- 22. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 24. Recent Upgradation in Bioanalytical Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 25. scielo.br [scielo.br]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Navigating 7alpha-Thiomethylspironolactone Interference in Steroid Hormone Immunoassays
Introduction: The Clinical Context and Analytical Challenge
Spironolactone is a widely prescribed potassium-sparing diuretic and aldosterone antagonist used in the management of conditions ranging from heart failure and hypertension to hirsutism and acne. Upon administration, spironolactone is extensively metabolized, with 7alpha-thiomethylspironolactone (7α-TMS) and canrenone emerging as major active metabolites.[1][2] While clinically effective, the structural similarity of these metabolites to endogenous steroid hormones presents a significant analytical challenge, frequently leading to erroneous results in commonly used immunoassays.
This guide provides an in-depth comparison of immunoassay performance in the presence of 7α-TMS and other spironolactone metabolites. We will explore the underlying mechanisms of interference, present available comparative data, and provide detailed protocols for both the identification of this interference and its mitigation through alternative, more specific analytical techniques. This document is intended for researchers, clinical scientists, and drug development professionals who require accurate steroid hormone quantification in patient populations receiving spironolactone.
The Mechanism of Interference: A Tale of Structural Mimicry
The interference of spironolactone and its metabolites in steroid hormone immunoassays is primarily due to cross-reactivity . Immunoassays rely on the specific binding of an antibody to its target antigen (the steroid hormone). However, the antibodies used in many commercial immunoassays can inadvertently bind to structurally similar molecules. 7α-TMS and canrenone share the core steroid nucleus with hormones like progesterone, aldosterone, and cortisol, leading to their recognition by the assay's antibodies and the generation of a false-positive signal.
This cross-reactivity is not uniform across all platforms; its magnitude depends on the specific antibody clone used, the assay format (competitive vs. sandwich), and the concentrations of both the target hormone and the interfering metabolite.[3]
Below is a diagram illustrating the structural similarities that lead to this analytical pitfall.
Caption: Structural similarity between spironolactone metabolites and steroid hormones leads to immunoassay cross-reactivity.
Comparative Performance of Immunoassay Platforms
The extent of interference from spironolactone metabolites varies significantly across different immunoassay platforms and even between different assays on the same platform. This variability underscores the importance of understanding the specific limitations of the assay being used.
| Steroid Hormone | Immunoassay Platform | Interfering Metabolite | Observed Interference | Reference |
| Progesterone | Abbott Architect i2000 | Canrenone | Falsely increased progesterone concentrations, approximately 10-fold higher compared to reference methods. Interference is more pronounced at lower progesterone concentrations. | [2][3][4][5] |
| Androstenedione | Siemens Coat-A-Count | Spironolactone and/or its metabolites | Falsely elevated androstenedione levels. Normalization of results upon withdrawal of spironolactone. | [6][7] |
| Androstenedione | Siemens Immulite 2500 | Spironolactone and/or its metabolites | No significant interference observed. | [7] |
| Aldosterone | Radioimmunoassay (RIA) | Hydroxylated derivative of canrenone | High cross-reactivity observed. | [8] |
| Digoxin | RIA and Affinity-Column-Mediated Immunoassay (ACMIA) | 7α-Thiomethylspironolactone (7α-TMS) | Significant cross-reactivity, leading to falsely elevated digoxin levels. | [4] |
| Digoxin | Enzyme Immunoassay (EIA) and Fluorescence Polarization Immunoassay (FPIA) | 7α-Thiomethylspironolactone (7α-TMS) | No or minimal cross-reactivity observed. | [4] |
| 17α-hydroxyprogesterone (17OHP) | ELISA (Kit C-7) | Spironolactone | Cross-reactivity of 0.01%, leading to false-positive results for Congenital Adrenal Hyperplasia (CAH) screening. | [1] |
Note: This table is not exhaustive and represents reported findings. The absence of reported interference for a specific assay does not guarantee its absence. In-house validation is crucial.
Experimental Protocols for Investigation and Mitigation
Protocol 1: Spiking Study to Demonstrate Interference
This protocol provides a framework for assessing the cross-reactivity of 7α-TMS or canrenone in a competitive steroid hormone immunoassay.
Objective: To determine the percentage of cross-reactivity of a spironolactone metabolite in a specific steroid hormone immunoassay.
Materials:
-
Calibrators and controls for the immunoassay of interest.
-
Patient serum samples with low endogenous levels of the target steroid hormone.
-
Purified 7α-thiomethylspironolactone and/or canrenone standard.
-
Appropriate solvent for the standards (e.g., ethanol or DMSO).
-
Immunoassay analyzer and corresponding reagents.
Methodology:
-
Preparation of Spiked Samples:
-
Prepare a high-concentration stock solution of the spironolactone metabolite in the chosen solvent.
-
Create a series of dilutions of the metabolite stock solution.
-
Spike aliquots of the low-concentration patient serum with known concentrations of the metabolite. Include a solvent-only control.
-
-
Immunoassay Analysis:
-
Analyze the spiked samples and the control sample on the immunoassay platform according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the apparent concentration of the steroid hormone in each spiked sample.
-
Determine the percentage of cross-reactivity using the following formula: % Cross-reactivity = (Apparent Hormone Concentration / Concentration of Spiked Metabolite) x 100
-
Caption: Workflow for a spiking study to determine immunoassay cross-reactivity.
Protocol 2: The Gold Standard - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior specificity and is the recommended method for accurately quantifying steroid hormones in patients treated with spironolactone.
Objective: To accurately quantify steroid hormones in serum or plasma without interference from spironolactone metabolites.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer).
-
Analytical column (e.g., C18).
-
Mobile phases (e.g., methanol, water, with additives like formic acid or ammonium acetate).
-
Internal standards (stable isotope-labeled versions of the target steroid hormones).
-
Extraction solvent (e.g., methyl tert-butyl ether).
-
Calibrators and quality control materials.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a patient serum/plasma sample, add the internal standard solution.
-
Add the extraction solvent, vortex, and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer (containing the steroids) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
The liquid chromatography step separates the target steroid hormones from spironolactone metabolites and other matrix components based on their physicochemical properties.
-
The tandem mass spectrometry step provides highly specific detection and quantification based on the unique mass-to-charge ratio of the precursor and product ions of each steroid.
-
-
Data Analysis:
-
Quantify the concentration of each steroid hormone by comparing its peak area to that of its corresponding internal standard and referencing a calibration curve.
-
Caption: General workflow for steroid hormone analysis by LC-MS/MS.
Conclusion and Recommendations
The interference of 7α-TMS and other spironolactone metabolites in steroid hormone immunoassays is a critical issue that can lead to misinterpretation of patient results and inappropriate clinical decisions. This guide highlights the variability of this interference across different platforms and provides actionable protocols for its investigation and circumvention.
Key Recommendations for Researchers and Clinicians:
-
Be Aware: Always consider the possibility of spironolactone interference when interpreting steroid hormone results from patients on this medication.
-
Consult Package Inserts: Review the manufacturer's documentation for information on cross-reactivity with spironolactone and its metabolites.
-
Perform In-House Validation: If frequently testing samples from patients on spironolactone, conduct spiking studies to characterize the interference on your specific immunoassay platform.
-
Utilize LC-MS/MS: For critical applications and when immunoassay interference is suspected, LC-MS/MS is the analytical method of choice for accurate and reliable steroid hormone quantification.
-
Communicate with the Laboratory: Clinicians should inform the laboratory if a patient is taking spironolactone when ordering steroid hormone tests. This allows the laboratory to select the most appropriate analytical method and interpret the results with caution.
By understanding the limitations of immunoassays and adopting more specific analytical approaches when necessary, we can ensure the accuracy and reliability of steroid hormone measurements in this important patient population.
References
- Reassessment of cross-reactivity of spironolactone metabolites with four digoxin immunoassays. PubMed.
- Aldosterone plasma radioimmunoassay interference by a spirolactone metabolite. PubMed.
- Spironolactone metabolite causes falsely increased progesterone in the Abbott Architect immunoassay. ResearchGate.
- Spironolactone interference in the immunoassay of androstenedione. Endocrine Abstracts.
- Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions. PMC.
- Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology.
- Spironolactone metabolite causes falsely increased progesterone in the Abbott Architect immunoassay. PubMed.
- Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers.
- Cross reactivity of Spironolactone with androstenedione immunoassay. Endocrine Abstracts.
- Spironolactone metabolite causes falsely increased progesterone in the Abbott Architect immunoassay. University of Ghana.
- Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PMC.
- Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. springermedizin.de.
- Spironolactone interference in the immunoassay of androstenedione. ResearchGate.
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.
- Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC.
- Progesterone immunoassay cross-reactivity. ResearchGate.
- (PDF) Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction. ResearchGate.
- Cross reactivity due to positive canrenone interference. PMC.
- Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PubMed.
- Clinical and Technical Aspects in Free Cortisol Measurement. Endocrinology and Metabolism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spironolactone metabolite causes falsely increased progesterone in the Abbott Architect immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ug.edu.gh [pure.ug.edu.gh]
- 4. Reassessment of cross-reactivity of spironolactone metabolites with four digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. researchgate.net [researchgate.net]
- 8. Aldosterone plasma radioimmunoassay interference by a spirolactone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 7α-Thiomethylspironolactone Measurements
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Concordance in Spironolactone Metabolite Analysis
Spironolactone is a widely prescribed potassium-sparing diuretic and aldosterone antagonist used in the management of conditions ranging from heart failure to hypertension.[1][2] Upon administration, spironolactone is rapidly and extensively metabolized into several active compounds, with 7α-thiomethylspironolactone (7α-TMS) being a major active metabolite responsible for a significant portion of the drug's therapeutic and potassium-sparing effects.[3] Other key metabolites include canrenone and 7α-thiospironolactone.[3]
Given the short half-life of the parent drug, accurate measurement of its longer-lasting active metabolites, particularly 7α-TMS, is paramount for pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring (TDM).[3][4] When these studies are conducted across multiple sites, ensuring that the analytical data generated by different laboratories are comparable and reliable is not just a scientific ideal—it is a regulatory necessity. This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison for the measurement of 7α-thiomethylspironolactone, grounded in established bioanalytical principles and regulatory expectations.
The Analytical Challenge: Metabolism and Measurement
The primary challenge in the bioanalysis of spironolactone and its metabolites lies in their structural similarity and, in some cases, analytical instability. Spironolactone itself can undergo in-source fragmentation during mass spectrometry analysis, converting to canrenone and making robust chromatographic separation an absolute prerequisite for accurate quantification.[5]
Metabolic Pathway Overview
Spironolactone is a prodrug that is quickly converted in the liver to its active metabolites.[3] The primary pathway involves the removal of the acetylthio group to form 7α-thiospironolactone, which is then methylated to yield 7α-thiomethylspironolactone. A separate pathway leads to the formation of canrenone.[3]
Sources
- 1. revistas.usp.br [revistas.usp.br]
- 2. scispace.com [scispace.com]
- 3. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Bioequivalence studies of spironolactone formulations based on 7alpha-Thiomethylspironolactone levels
Abstract
This comprehensive guide delves into the critical aspects of conducting bioequivalence (BE) studies for spironolactone formulations, with a specific emphasis on the major active metabolite, 7α-thiomethylspironolactone. Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, undergoes rapid and extensive metabolism, making the parent drug a challenging analyte for BE assessment.[1][2] Consequently, its active metabolites, particularly 7α-thiomethylspironolactone and canrenone, which have longer half-lives and are responsible for the drug's therapeutic effects, become the focal point of pharmacokinetic analysis.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the scientific rationale behind study design, validated analytical methodologies for metabolite quantification, and the interpretation of pharmacokinetic data to ensure the therapeutic equivalence of generic spironolactone formulations.
Introduction: The Rationale for Metabolite-Focused Bioequivalence
Spironolactone is a widely prescribed medication for conditions such as heart failure, hypertension, and edematous states.[5] Its therapeutic action is primarily mediated through its active metabolites, which competitively inhibit aldosterone at the distal convoluted renal tubule.[6] The parent drug, spironolactone, has a short half-life of approximately 1.4 hours and is rapidly metabolized.[3][6] This rapid clearance makes it difficult to reliably measure its plasma concentrations over a sufficient duration to conduct a standard BE study.
Conversely, its major active metabolites, including 7α-thiomethylspironolactone (TMS), 6β-hydroxy-7α-thiomethylspironolactone (HTMS), and canrenone, have significantly longer half-lives, ranging from 13.8 to 16.5 hours.[3][6] Notably, 7α-thiomethylspironolactone is considered the main metabolite after a single oral dose and, along with canrenone, is a significant contributor to the drug's antimineralocorticoid activity.[3][7] Therefore, a scientifically sound approach to establishing the bioequivalence of spironolactone formulations necessitates the measurement of these key active metabolites. This guide will focus on 7α-thiomethylspironolactone as the primary analyte for discussion, while acknowledging the importance of also assessing canrenone.
Spironolactone Metabolic Pathway
The metabolic conversion of spironolactone is a complex process involving both the removal and retention of the sulfur moiety.[2] The pathway leading to the formation of 7α-thiomethylspironolactone is of particular interest for bioequivalence studies.
Caption: Metabolic conversion of spironolactone to 7α-thiomethylspironolactone.
Bioequivalence Study Design: Key Considerations
The design of a robust bioequivalence study for spironolactone formulations requires careful consideration of several factors to ensure scientifically valid and reliable results.
Study Population and Design
-
Healthy Volunteers: BE studies for spironolactone are typically conducted in healthy male and non-pregnant, non-lactating female volunteers.
-
Crossover Design: A randomized, two-period, two-sequence, single-dose crossover design is the standard approach.[1][8] This design allows each subject to serve as their own control, minimizing inter-subject variability.
-
Fasting vs. Fed State: Food has been shown to significantly increase the bioavailability of spironolactone.[6][9] Therefore, studies are often conducted under both fasting and fed conditions to assess the impact of food on drug absorption from the test and reference formulations.[10]
-
Washout Period: An adequate washout period between the two treatment periods is crucial to ensure that the drug and its metabolites from the first period are completely eliminated before the second period begins. A washout period of at least 7 days is common.[8]
Analyte Selection and Measurement
While the FDA draft guidance on spironolactone tablets suggests measuring the parent drug, the scientific community and numerous studies advocate for the measurement of its active metabolites due to the parent drug's rapid clearance.[1][11]
-
Primary Analyte: 7α-thiomethylspironolactone is a key analyte due to its status as a major and active metabolite.[7]
-
Secondary Analyte: Canrenone is another important active metabolite that should be quantified.[1]
-
Plasma as the Matrix: Plasma is the biological matrix of choice for measuring the concentrations of spironolactone and its metabolites.
Pharmacokinetic Parameters and Bioequivalence Criteria
The following pharmacokinetic (PK) parameters are calculated from the plasma concentration-time data for each analyte:
-
Cmax: Maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
For two formulations to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (test/reference) of Cmax, AUC0-t, and AUC0-∞ for the key analytes must fall within the acceptance range of 80.00% to 125.00%.[8][12]
Analytical Methodology: Accurate Quantification of 7α-Thiomethylspironolactone
A validated, sensitive, and specific analytical method is the cornerstone of a successful bioequivalence study. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of 7α-thiomethylspironolactone and other spironolactone metabolites in plasma.
Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the complex plasma matrix and remove interfering substances.
Step-by-Step Protocol for Solid-Phase Extraction (SPE):
-
Plasma Aliquoting: Pipette 200 µL of human plasma into a clean polypropylene tube.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog of the analyte) to each sample to correct for variability during sample processing and analysis.
-
Protein Precipitation: Add a protein precipitating agent, such as methanol or acetonitrile, to the plasma sample.[13] Vortex mix thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 RCF) for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a C18 cartridge) by passing methanol followed by water through it.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute the analytes of interest from the cartridge using a stronger solvent (e.g., a high percentage of methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for injection into the LC-MS/MS system.
Chromatographic Separation
The chromatographic method must be able to separate 7α-thiomethylspironolactone, canrenone, spironolactone (if measured), and the internal standard from each other and from any endogenous plasma components.
Typical HPLC Parameters:
| Parameter | Typical Value |
| Column | C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm)[15] |
| Mobile Phase | A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometric Detection
Tandem mass spectrometry provides the high selectivity and sensitivity required for the accurate quantification of low concentrations of analytes in a complex biological matrix.
Typical MS/MS Parameters (Positive Electrospray Ionization - ESI+):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 7α-Thiomethylspironolactone | Varies based on adduct | Specific fragment ion |
| Canrenone | Varies based on adduct | Specific fragment ion |
| Internal Standard | Varies based on adduct | Specific fragment ion |
Note: The specific m/z values will need to be optimized for the instrument being used.
Experimental Workflow for Bioanalytical Method
Caption: Workflow for the bioanalytical quantification of 7α-thiomethylspironolactone.
Comparison of Spironolactone Formulations: Interpreting the Data
The following table presents hypothetical pharmacokinetic data from a bioequivalence study comparing a test and a reference formulation of spironolactone, focusing on 7α-thiomethylspironolactone.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 155.2 ± 35.8 | 160.5 ± 40.1 | 96.7% | 88.5% - 105.6% |
| AUC0-t (ngh/mL) | 2450.6 ± 510.2 | 2515.3 ± 550.9 | 97.4% | 91.2% - 104.1% |
| AUC0-∞ (ngh/mL) | 2600.1 ± 530.7 | 2680.4 ± 580.3 | 97.0% | 90.5% - 103.9% |
In this example, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ all fall within the 80.00% to 125.00% range. Therefore, based on the levels of 7α-thiomethylspironolactone, the test formulation would be considered bioequivalent to the reference formulation.
Conclusion
Conducting bioequivalence studies for spironolactone formulations presents unique challenges due to the parent drug's pharmacokinetic profile. A scientifically robust approach necessitates focusing on the major active metabolites, particularly 7α-thiomethylspironolactone and canrenone. By employing a well-designed study protocol, a validated and sensitive bioanalytical method, and appropriate statistical analysis, researchers can confidently establish the therapeutic equivalence of generic spironolactone products, ensuring that patients receive safe and effective medications.
References
- Abshagen, U., et al. (1979). The metabolism and biopharmaceutics of spironolactone in man. Naunyn-Schmiedeberg's Archives of Pharmacology, 309(1), 1-11. [Link]
- Gardiner, P., et al. (1989). Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites. Journal of Clinical Pharmacology, 29(4), 342-347. [Link]
- Pfizer Inc. (2023). ALDACTONE® (spironolactone) tablets, for oral use. [Link]
- Sadee, W., et al. (1973). The metabolism of spironolactone in man. Steroids, 22(3), 297-312. [Link]
- Overdiek, H. W., & Merkus, F. W. (1987). The metabolism and biopharmaceutics of spironolactone in man. Drug Metabolism Reviews, 18(2-3), 299-323. [Link]
- U.S. Food and Drug Administration. (2024). Draft Guidance on Spironolactone. [Link]
- Sandall, J. M., et al. (2006). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples.
- Dong, X., et al. (2006). Bioequivalence assessment of two formulations of spironolactone in Chinese healthy male volunteers. Arzneimittelforschung, 56(6), 424-428. [Link]
- Fromming, K. H., et al. (1995). Analysis of metabolites--a new approach to bioequivalence studies of spironolactone formulations. Die Pharmazie, 50(10), 682-686. [Link]
- Takkis, K., et al. (2014). Simultaneous determination of spironolactone and its metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 269-276. [Link]
- Herraez-Hernandez, R., & Campins-Falco, P. (2001). Simultaneous determination of spironolactone and its metabolites in human plasma by high-performance liquid chromatography with ultraviolet detection.
- Sherry, N. G., et al. (2023). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. Analytical Methods, 15(42), 5577-5581. [Link]
Sources
- 1. Analysis of metabolites--a new approach to bioequivalence studies of spironolactone formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism and biopharmaceutics of spironolactone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 4. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. New insights into the pharmacokinetics of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioequivalence assessment of two formulations of spironolactone in Chinese healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Clinical Significance of 7α-Thiomethylspironolactone Plasma Levels
This guide provides an in-depth analysis of 7α-thiomethylspironolactone (7α-TMS), the primary active metabolite of spironolactone. We will explore the correlation of its plasma concentrations with clinical outcomes, compare direct metabolite monitoring with traditional safety markers, and detail the state-of-the-art methodologies for its quantification. This document is intended for researchers, clinical scientists, and drug development professionals seeking to optimize mineralocorticoid receptor antagonist therapy through advanced pharmacokinetic and pharmacodynamic insights.
Introduction: Beyond Spironolactone to its Active Metabolites
Spironolactone is a widely prescribed potassium-sparing diuretic and aldosterone antagonist used in the management of heart failure, hypertension, and edematous conditions.[1][2] However, spironolactone itself is a prodrug, characterized by rapid and extensive metabolism and a very short plasma half-life of approximately 1.4 hours.[1][3][4] Consequently, its therapeutic and adverse effects are primarily mediated by its active metabolites, which have significantly longer half-lives.[3][5][6]
The metabolism of spironolactone is complex, yielding two main categories of active metabolites: those where the sulfur group is retained and those where it is removed.[1] The principal metabolites include canrenone, 7α-thiospironolactone (7α-TS), and 7α-thiomethylspironolactone (7α-TMS).[3][5][6] Among these, 7α-TMS is the main circulating metabolite in terms of plasma concentration and is a potent antimineralocorticoid, accounting for approximately 80% of the potassium-sparing effect of spironolactone.[3][7][8] This makes its plasma concentration a critical, yet often overlooked, parameter in understanding the clinical response to spironolactone therapy.
Sources
- 1. pfizermedical.com [pfizermedical.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 6. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 7. New insights into the pharmacokinetics of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of spironolactone metabolites in plasma and target organs of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural similarity and differential activity of spironolactone metabolites
An In-Depth Guide to the Structural and Functional Divergence of Spironolactone Metabolites
Prepared by a Senior Application Scientist
This guide provides a comparative analysis of the structural and functional properties of spironolactone and its primary active metabolites. Spironolactone, a widely prescribed potassium-sparing diuretic and antihypertensive agent, exerts its therapeutic effects not as a single entity, but through a constellation of metabolites.[1] Understanding the subtle structural differences between these compounds and the resulting divergence in their receptor activity is critical for researchers and clinicians in pharmacology and drug development. This document delves into the metabolic pathways, compares receptor binding affinities, and provides detailed experimental protocols for assessing their activity at the mineralocorticoid and androgen receptors.
The Metabolic Journey of Spironolactone: From Prodrug to Active Moieties
Spironolactone is extensively and rapidly metabolized in the liver, with a half-life of only about 1.4 hours.[1] Its sustained clinical activity is attributable to its longer-lasting active metabolites.[1][2] The metabolic process follows two primary pathways:
-
Sulfur-Removal Pathway: This pathway involves the removal of the 7α-thioacetyl group, leading to the formation of canrenone . Canrenone was once considered the principal active metabolite, but it is now understood to be only one part of the drug's complex pharmacology.[3]
-
Sulfur-Retention Pathway: In this pathway, the sulfur atom is retained and modified. Spironolactone is first deacetylated to 7α-thiospironolactone, which is then methylated to form 7α-thiomethylspironolactone (TMS) . TMS can be further hydroxylated to 6β-hydroxy-7α-thiomethylspironolactone (HTMS) .[1][4] These sulfur-containing metabolites are now recognized as major contributors to spironolactone's overall effect.[2][5]
The following diagram illustrates the primary metabolic transformations of spironolactone.
Caption: Primary metabolic pathways of spironolactone.
Structural Nuances and Their Functional Consequences
The minor alterations in chemical structure during metabolism lead to significant differences in how these compounds interact with their target receptors. Spironolactone's core is a steroid nucleus, and modifications at the C7 position are pivotal in defining its receptor-binding profile.
-
Spironolactone: Possesses a 7α-acetylthio group.
-
Canrenone: The 7α-acetylthio group is removed, creating a double bond between C6 and C7. This change significantly reduces its affinity for the androgen receptor.[5][6]
-
7α-thiomethylspironolactone (TMS): The acetyl group is replaced by a methyl group at the 7α-thio position. This seemingly small change preserves a high affinity for both the mineralocorticoid and androgen receptors.[5][7]
These structural variations are the basis for the differential activity observed at the molecular level.
Differential Activity at Steroid Receptors
The clinical profile of spironolactone is a composite of its metabolites' actions, primarily at the mineralocorticoid receptor (MR) and the androgen receptor (AR).
Mineralocorticoid Receptor (MR) Antagonism
Spironolactone and its active metabolites function as competitive antagonists of aldosterone at the MR, which is the mechanism behind its diuretic and antihypertensive effects.[1] While the parent drug is active, the metabolites, with their longer half-lives, are responsible for the sustained therapeutic effect.[2] Studies in guinea pigs have shown that TMS is the major metabolite that binds to cytosolic mineralocorticoid receptors in the kidneys, while TMS, 7α-thiospironolactone, and canrenone all contribute to nuclear receptor binding.[7] Canrenone and TMS are considered the two main active metabolites mediating the mineralocorticoid receptor antagonist effects.[2]
Androgen Receptor (AR) Antagonism
The antiandrogenic effects of spironolactone, which are therapeutic in conditions like hirsutism but are side effects (e.g., gynecomastia) in other contexts, are primarily due to antagonism at the AR.[5][8] A critical finding is that this activity is not primarily driven by canrenone. In fact, canrenone has a significantly lower affinity for the AR compared to the parent drug.[5][9] In contrast, the sulfur-containing metabolites, such as TMS, retain antiandrogenic activity comparable to spironolactone itself.[5] This distinction is crucial, as it explains why simply measuring canrenone levels is insufficient to predict the full antiandrogenic potential of spironolactone therapy.[3]
Comparative Receptor Binding Affinity: A Quantitative Overview
The following table summarizes publicly available data on the relative binding affinities and potencies of spironolactone and its key metabolites at the MR and AR. It is important to note that values can vary between studies depending on the specific assay conditions.
| Compound | Target Receptor | Parameter | Value | Species | Reference |
| Spironolactone | Mineralocorticoid Receptor (MR) | Kᵢ | 2.32 nM | Human | [5] |
| IC₅₀ | 2.4 - 60 nM | Human | [5] | ||
| Canrenone | Mineralocorticoid Receptor (MR) | - | Accounts for 10-25% of MR antagonism | Human | [5] |
| 7α-thiomethylspironolactone | Mineralocorticoid Receptor (MR) | - | Accounts for ~80% of MR antagonism | Human | [5] |
| Spironolactone | Androgen Receptor (AR) | Kᵢ | 39.4 nM | Human | [5] |
| IC₅₀ (vs. DHT) | 67 nM | Rat | [5] | ||
| Canrenone | Androgen Receptor (AR) | Relative Affinity (vs. DHT) | 0.84% - 14% | Rat/Human | [5] |
| 7α-thiomethylspironolactone | Androgen Receptor (AR) | Relative Affinity (vs. DHT) | ~4.2% (similar to spironolactone) | Rat | [5] |
Kᵢ (Inhibition constant) and IC₅₀ (Half-maximal inhibitory concentration) are measures of potency; lower values indicate higher potency. Relative Affinity is compared to the natural ligand dihydrotestosterone (DHT).
Experimental Protocols for Assessing Receptor Activity
The quantitative data presented above are typically generated using in vitro assays. Reporter gene assays are a robust and common method for quantifying the functional activity of compounds at nuclear receptors.
Protocol 1: Mineralocorticoid Receptor (MR) Antagonist Activity Assay
This protocol outlines a luciferase reporter assay to determine a test compound's ability to antagonize aldosterone-induced MR activation.
Principle: Mammalian cells are engineered to express the human MR and a luciferase reporter gene linked to an MR-responsive promoter. When an agonist (like aldosterone) activates the MR, the receptor binds to the promoter and drives luciferase expression. An antagonist will compete with the agonist, reducing luciferase production in a dose-dependent manner.
Step-by-Step Methodology:
-
Cell Seeding: Plate human MR reporter cells (e.g., from INDIGO Biosciences or Cayman Chemical) in a white, 96-well assay plate and incubate for 4-6 hours to allow for cell attachment.[10][11]
-
Compound Preparation: Prepare serial dilutions of the test compounds (spironolactone, canrenone, etc.) and the reference antagonist in a compound screening medium.
-
Treatment: Add the diluted compounds to the cells. Then, add a pre-determined concentration of the agonist aldosterone (typically the EC₈₀, the concentration that gives 80% of the maximal response) to all wells except the 'no agonist' controls.[11]
-
Incubation: Incubate the plate for 22-24 hours at 37°C in a CO₂ incubator. This allows for receptor binding, nuclear translocation, and transcription of the luciferase gene.
-
Lysis and Luminescence Reading: Discard the medium and add a luciferase detection reagent. This reagent lyses the cells and provides the necessary substrate (luciferin) for the luciferase enzyme.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Calculate the percent inhibition for each antagonist concentration relative to the 'agonist only' control. Plot the data to generate a dose-response curve and determine the IC₅₀ value.
Protocol 2: Androgen Receptor (AR) Antagonist Activity Assay
This protocol is similar but is tailored to assess antagonism at the androgen receptor.
Principle: This assay uses cells expressing the human AR and an androgen-responsive element (ARE) driving a luciferase reporter. The potent androgen dihydrotestosterone (DHT) or a synthetic agonist like R1881 is used to stimulate the receptor.[12]
Step-by-Step Methodology:
-
Cell Culture: Seed AR reporter cells (e.g., 22RV1-luciferase) in a 96-well plate in a medium containing charcoal-stripped fetal bovine serum to remove endogenous steroids.[13][14]
-
Antagonist Addition: After overnight incubation, treat the cells with serial dilutions of the test compounds (spironolactone, metabolites).
-
Agonist Challenge: After a pre-incubation period with the antagonist (e.g., 1 hour), add the AR agonist (e.g., 2 nM 5α-DHT) to the wells to induce reporter gene expression.[14]
-
Incubation: Incubate the plate for an additional 18-24 hours at 37°C.[12]
-
Signal Detection: Lyse the cells and add a luciferase assay reagent.[14]
-
Data Acquisition and Analysis: Measure luminescence and calculate IC₅₀ values by plotting the dose-dependent inhibition of the agonist-induced signal.
Caption: Generalized workflow for a nuclear receptor antagonist assay.
Conclusion
The pharmacological activity of spironolactone is a complex interplay between the parent drug and its structurally related metabolites. While all major metabolites contribute to the desired therapeutic effect of mineralocorticoid receptor antagonism, their activity profiles diverge significantly at the androgen receptor. The sulfur-retaining metabolites, particularly 7α-thiomethylspironolactone, are potent antagonists of both the MR and AR. In contrast, the sulfur-removed metabolite, canrenone, is primarily an MR antagonist with substantially weaker antiandrogenic effects. This detailed understanding, supported by robust in vitro assays, is essential for the rational design of new generations of mineralocorticoid receptor antagonists with improved selectivity and fewer hormonal side effects.
References
- Pfizer Inc. (n.d.). ALDACTONE® (spironolactone) Clinical Pharmacology. Pfizer Medical - US.
- Wikipedia. (2023). Pharmacodynamics of spironolactone.
- Wikimedia Commons. (2018). File:Spironolactone metabolism.png.
- ResearchGate. (n.d.). Schematic diagram showing the initial steps of the two main pathways of biotransformation of SP in the human liver.
- ResearchGate. (n.d.). Structures of spironolactone and related molecules.
- Anusha, B., & Sreenivasulu, K. (2014). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. National Institutes of Health.
- Bonne, C., & Raynaud, J. P. (1976). Antiandrogenic effect of spirolactones: mechanism of action. PubMed.
- Gómez, R., et al. (2003). Spironolactone and Its Main Metabolite, Canrenoic Acid, Block Human Ether-a-Go-Go–Related Gene Channels. Circulation.
- He, Y., et al. (2018). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. National Institutes of Health.
- Ferreira, J. P., et al. (2020). Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial. PubMed Central.
- Caballero, R., et al. (2003). Spironolactone and its main metabolite, canrenoic acid, block human ether-a-go-go-related gene channels. PubMed.
- Karim, A., et al. (1977). Spironolactone: Diversity in Metabolic Pathways. Xenobiotica.
- Cutler, G. B., Jr., & Pita, J. C., Jr. (1980). SC 25152: A Potent Mineralocorticoid Antagonist With Reduced Affinity for the 5 Alpha-Dihydrotestosterone Receptor of Human and Rat Prostate. PubMed.
- National Center for Biotechnology Information. (n.d.). Spironolactone. PubChem.
- Skluth, H. A., et al. (1988). Spironolactone pharmacokinetics and pharmacodynamics in patients with cirrhotic ascites. PubMed.
- Los, L. E., et al. (1985). Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs. PubMed.
- BPS Bioscience. (n.d.). Androgen Luciferase Reporter 22RV1 Cell Line.
- INDIGO Biosciences. (n.d.). Human Mineralocorticoid Receptor.
- He, Y., et al. (2017). Screening for Androgen Agonists using Autonomously Bioluminescent HEK293 Reporter Cells. Taylor & Francis Online.
- Deranged Physiology. (n.d.). Spironolactone.
- INDIGO Biosciences. (n.d.). Human AR Reporter Assay Kit.
- INDIGO Biosciences. (n.d.). Human MR Reporter Assay Kit.
- Sherry, J. H., et al. (1986). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. PubMed.
- Rossi, G. P. (2014). Aldosterone receptor blockers spironolactone and canrenone: two multivalent drugs. PubMed.
- Rogerson, F. M., et al. (2000). Critical Region in the Mineralocorticoid Receptor for Aldosterone Binding and Activation by Cortisol. Molecular Endocrinology.
Sources
- 1. pfizermedical.com [pfizermedical.com]
- 2. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 6. Aldosterone receptor blockers spironolactone and canrenone: two multivalent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal Procedures for 7alpha-Thiomethylspironolactone: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 7alpha-Thiomethylspironolactone, a primary active metabolite of the pharmaceutical spironolactone. As researchers, scientists, and drug development professionals, it is incumbent upon us to manage chemical waste responsibly, not only to ensure a safe laboratory environment but also to protect the wider ecosystem. This document synthesizes technical data and established safety protocols to offer a comprehensive, step-by-step approach to the disposal of this pharmacologically active compound.
Understanding this compound: A Profile
This compound is a steroidal antimineralocorticoid and a major active metabolite of spironolactone.[1][2][3] Its structure includes a steroid backbone, a lactone ring, and a thioether (methylthio) group, all of which inform its reactivity and appropriate disposal methods. While some Safety Data Sheets (SDS) may classify it as non-hazardous, others categorize it as harmful if swallowed and a cause of skin, eye, and respiratory irritation.[4] Given this conflicting information and its status as a pharmacologically active compound, a cautious approach is warranted. It is prudent to handle this compound as a hazardous chemical.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H32O3S | [5] |
| Molecular Weight | 388.6 g/mol | [5] |
| Appearance | Solid | [6] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [6] |
Risk Assessment and Safety Precautions
Before handling or disposing of this compound, a thorough risk assessment is mandatory. The primary hazards are associated with its potential toxicity and irritant properties.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or glasses with side shields are essential to prevent eye contact.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[4]
-
Body Protection: A lab coat or other protective clothing is required.[4]
-
Respiratory Protection: If handling fine powders or creating aerosols, a suitable respirator should be used in a well-ventilated area or fume hood.[4]
Engineering Controls:
-
All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
An accessible safety shower and eyewash station are mandatory in the work area.[4]
Step-by-Step Disposal Procedures
The disposal of this compound should prioritize methods that lead to its degradation and detoxification, thereby minimizing its potential environmental impact. Direct disposal into sanitary sewers or regular trash is unacceptable due to its endocrine-disrupting effects on aquatic life.[7][8]
Two primary laboratory-scale disposal methods are recommended: chemical degradation and collection for incineration by a licensed waste management service .
On-Site Chemical Degradation
Chemical degradation aims to alter the molecular structure of this compound to reduce its pharmacological activity. The two main points of chemical attack are the thioether group and the lactone ring.
The thioether can be oxidized to a sulfoxide and then to a sulfone, which is expected to alter its biological activity. A common and effective oxidizing agent for this purpose is sodium hypochlorite (bleach).
Experimental Protocol: Thioether Oxidation
-
Preparation: In a chemical fume hood, prepare a 10% (v/v) solution of sodium hypochlorite in water.
-
Dissolution: Dissolve the this compound waste in a minimal amount of a water-miscible organic solvent, such as ethanol or isopropanol.
-
Reaction: Slowly add the dissolved this compound solution to the sodium hypochlorite solution with constant stirring. A significant excess of the hypochlorite solution (e.g., 10-fold molar excess) should be used.
-
Reaction Time: Allow the reaction to proceed at room temperature for at least 2 hours with continuous stirring.
-
Neutralization: After the reaction period, neutralize any remaining hypochlorite by adding a solution of sodium bisulfite or sodium thiosulfate until the oxidizing agent is consumed (test with potassium iodide-starch paper).
-
Final Disposal: The resulting solution, now containing the oxidized and likely less active compound, can be disposed of as hazardous chemical waste according to your institution's guidelines.
Caption: Oxidation pathway of this compound.
The lactone ring in this compound is susceptible to hydrolysis under basic conditions, which opens the ring to form a hydroxy carboxylate salt.[9][10][11][12][13] This structural change is likely to diminish its biological activity.
Experimental Protocol: Lactone Hydrolysis
-
Preparation: In a chemical fume hood, prepare a 1M solution of sodium hydroxide (NaOH) in water.
-
Dissolution: Dissolve the this compound waste in a minimal amount of a water-miscible organic solvent that is stable to base, such as ethanol or isopropanol.
-
Reaction: Slowly add the dissolved this compound solution to the NaOH solution with constant stirring.
-
Reaction Time: Allow the reaction to proceed at room temperature for at least 24 hours to ensure complete hydrolysis. Gentle heating (e.g., to 40-50 °C) can accelerate the reaction.
-
Neutralization: After the reaction period, carefully neutralize the solution to a pH of approximately 7 using a 1M solution of hydrochloric acid (HCl). Monitor the pH with a pH meter or pH paper.
-
Final Disposal: The neutralized solution, containing the hydrolyzed product, should be collected as hazardous chemical waste for disposal through a licensed contractor.
Caption: Hydrolysis of the lactone ring in this compound.
Collection for Off-Site Incineration
For laboratories that generate larger quantities of this compound waste or prefer not to perform chemical degradation, collection for high-temperature incineration by a licensed hazardous waste disposal company is the recommended and often required method.[14][15][16]
Procedure for Collection:
-
Waste Segregation: Do not mix this compound waste with other waste streams.[13] It should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[5]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[17] The container must be kept closed except when adding waste.
-
Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Small Spills (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to avoid raising dust.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Collect all cleanup materials in the hazardous waste container.
-
-
Small Spills (in Solution):
-
Evacuate non-essential personnel.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or other inert material.
-
Place the used absorbent materials into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then with soap and water.
-
Collect all cleanup materials in the hazardous waste container.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14][18][19][20][21] It is the responsibility of the waste generator to ensure that all procedures are in accordance with these regulations.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical properties and potential hazards of this compound, and by adhering to the detailed procedures outlined in this guide, researchers can effectively minimize risks and ensure that this pharmacologically active substance is managed in a safe and compliant manner.
References
- Anenta. (2024, December 13). A guide to the disposal of pharmaceutical waste. [Link]
- Bradley, M., et al. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters. [Link]
- Davis, J. M., et al. (2017). Metabolomics for informing adverse outcome pathways: Androgen receptor activation and the pharmaceutical spironolactone.
- Gardiner, P., et al. (1989). Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites. Journal of Clinical Pharmacology. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 162325, 7alpha-(Thiomethyl)spironolactone. [Link]
- Pudleiner, P., et al. (1992). Identification of spironolactone metabolites in plasma and target organs of guinea pigs. Drug Metabolism and Disposition. [Link]
- ResearchGate. (2025, August 9). Overview of Pharmaceutical Disposal Methods: Addressed to the General Assembly of Illinois. [Link]
- Sherry, J., et al. (2013). Cross-species sensitivity to a novel androgen receptor agonist of potential environmental concern, spironolactone. Environmental Toxicology and Chemistry.
- Sulaiman, S., et al. (2015).
- U.S. National Library of Medicine. (Date unavailable).
- Wikipedia. (Date unavailable). 6β-Hydroxy-7α-thiomethylspironolactone. [Link]
- Wikipedia. (Date unavailable). 7α-Thiomethylspironolactone. [Link]
- University of Pennsylvania. (Date unavailable). Laboratory Chemical Waste Management Guidelines. [Link]
- U.S. Environmental Protection Agency. (Date unavailable). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]
- U.S. Food and Drug Administration.
- Vertex AI Search. (Date unavailable).
- Vertex AI Search. (Date unavailable).
- Vertex AI Search. (Date unavailable). Identifying lactone hydrolysis in pharmaceuticals.
- Vertex AI Search. (Date unavailable). OSHA Hazardous Waste Disposal Guidelines & Safety Standards. [Link]
- Vertex AI Search. (Date unavailable).
- Vertex AI Search. (Date unavailable). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. [Link]
- Vertex AI Search. (Date unavailable). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]
- Vertex AI Search. (Date unavailable). Barcoding drug information to recycle unwanted household pharmaceuticals: a review. [Link]
- Vertex AI Search. (Date unavailable). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. [Link]
- Vertex AI Search. (Date unavailable). Pharmacodynamics of spironolactone. [Link]
- Vertex AI Search. (Date unavailable). Spironolactone mechanism of action. [Link]
- Vertex AI Search. (Date unavailable). 7alpha-(Thiomethyl)spironolactone | C23H32O3S | CID 162325. [Link]
- Vertex AI Search. (Date unavailable). How Does Lactone Hydrolysis Work?. [Link]
- Vertex AI Search. (Date unavailable). Lactone Hydrolysis. [Link]
- Vertex AI Search. (Date unavailable).
- Vertex AI Search. (Date unavailable). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. [Link]
- Vertex AI Search. (Date unavailable).
- Vertex AI Search. (Date unavailable).
- Vertex AI Search. (Date unavailable). Pharmacokinetics of spironolactone in man. [Link]
- Vertex AI Search. (Date unavailable). SPIRONOLACTONE 1.
- Vertex AI Search. (Date unavailable). 2. Hazardous waste. [Link]
- Vertex AI Search. (Date unavailable). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
- Vertex AI Search. (Date unavailable).
- Vertex AI Search. (Date unavailable).
- Vertex AI Search. (Date unavailable). Endocrine-disrupting effects of spironolactone in female western mosquitofish, Gambusia affinis. [Link]
- Vertex AI Search. (Date unavailable).
- Vertex AI Search. (Date unavailable).
- Vertex AI Search. (Date unavailable). New Reagent Improves the Process of Making Sulfur-Containing Compounds. [Link]
Sources
- 1. Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3 [organic-chemistry.org]
- 2. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 3. 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 7alpha-(Thiomethyl)spironolactone | C23H32O3S | CID 162325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ageps.aphp.fr [ageps.aphp.fr]
- 7. researchgate.net [researchgate.net]
- 8. Endocrine-disrupting effects of spironolactone in female western mosquitofish, Gambusia affinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Destruction of Pharmaceutical Products: Safe Disposal Methods and Regulations Explained [integrityrecycling.net]
- 15. Barcoding drug information to recycle unwanted household pharmaceuticals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. anentawaste.com [anentawaste.com]
- 17. researchgate.net [researchgate.net]
- 18. Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 21. Oxidative Neutralisation of Sulfur‐Based Chemical Warfare Agents Mediated by a Lipase: From Batch to Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Safety: A Researcher's Guide to Handling 7alpha-Thiomethylspironolactone
For the dedicated researchers, scientists, and drug development professionals navigating the innovative landscape of pharmaceutical research, ensuring personal and environmental safety is paramount. This guide provides essential, in-depth technical and logistical information for the safe handling of 7alpha-Thiomethylspironolactone, a key active metabolite of spironolactone.[1] By moving beyond mere procedural steps, we delve into the causality behind each recommendation, empowering you to work with confidence and integrity.
Understanding the Compound: A Risk-Based Assessment
This compound (7α-TMS) is a steroidal antimineralocorticoid and a major active metabolite of spironolactone.[1] Its role in research is significant, but like any active pharmaceutical ingredient (API), it presents a unique set of handling challenges.
A thorough risk assessment begins with its classification. According to safety data sheets (SDS), 7α-TMS is classified as:
-
Acutely toxic if swallowed (Category 4)
-
A skin irritant (Category 2)
-
A serious eye irritant (Category 2A)
-
A potential respiratory tract irritant (Category 3)
While a specific Occupational Exposure Limit (OEL) has not been established for this compound, the absence of an OEL necessitates a conservative approach. We therefore turn to the principle of Occupational Exposure Banding (OEB) . OEB is a method used to categorize chemicals into bands based on their potency and the potential health risks they pose to workers.[2][3][4] Given the compound's known irritant properties and its status as a potent API, it is prudent to handle it within a framework suitable for a moderate-to-high potency compound, aligning with at least OEB Level 3. This dictates the need for dedicated ventilation and stringent personal protective equipment protocols.
| Hazard Classification | Potential Effect | Implication for Handling |
| Acute Toxicity, Oral (Cat. 4) | Harmful if ingested. | Strict prohibition of eating, drinking, or smoking in the lab. Use of gloves to prevent hand-to-mouth transfer. |
| Skin Irritation (Cat. 2) | Causes skin irritation upon contact. | Impervious gloves and a lab coat are mandatory to prevent direct skin contact. |
| Serious Eye Irritation (Cat. 2A) | Causes serious, potentially damaging, eye irritation. | Safety glasses with side shields or goggles are essential to protect against splashes or airborne particles. |
| Respiratory Irritation (Cat. 3) | May cause irritation to the respiratory tract if inhaled. | Work must be conducted in a certified chemical fume hood or other ventilated enclosure to control airborne particles. |
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following PPE is mandatory when handling this compound.
-
Hand Protection: Chemical-resistant gloves are the first line of defense.
-
Selection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in case of a spill, consider double-gloving or using thicker, more robust gloves. Always check the manufacturer's compatibility data.
-
Causality: The skin irritation classification (Category 2) necessitates an impermeable barrier to prevent direct contact.
-
-
Eye Protection: Safety glasses with side-shields are the minimum requirement.
-
Selection: In situations with a higher risk of splashing (e.g., preparing solutions), chemical splash goggles are recommended. A face shield, worn over safety glasses or goggles, offers an additional layer of protection.
-
Causality: To mitigate the risk of serious eye irritation (Category 2A), the eyes must be shielded from any potential contact with the compound, whether from direct splashes or airborne dust.
-
-
Body Protection: A professional lab coat is required.
-
Selection: A buttoned, long-sleeved lab coat made of a low-linting material is appropriate. For tasks with a higher potential for contamination, disposable coveralls should be considered.
-
Causality: This protects the skin on the arms and body and prevents the contamination of personal clothing.
-
-
Respiratory Protection: All work with solid this compound must be performed in a certified chemical fume hood or a similar ventilated enclosure.
-
Selection: If work outside of a primary engineering control is unavoidable (a scenario that should be rigorously risk-assessed and minimized), a respirator would be required. A NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) would be the minimum. For higher-risk activities, a Powered Air-Purifying Respirator (PAPR) offers superior protection.[5]
-
Causality: The potential for respiratory tract irritation (Category 3) from inhaling the powdered compound necessitates the use of engineering controls to capture any dust at the source.
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible, safe science.
Preparation and Donning PPE
The process of putting on PPE (donning) should be deliberate and follow a specific sequence to ensure complete protection before entering the handling area.
Caption: Sequential workflow for donning Personal Protective Equipment.
Handling the Compound
-
Designated Area: All handling of this compound must occur in a designated area, clearly marked with warning signs.
-
Engineering Controls: Weighing and manipulation of the solid compound must be conducted within a chemical fume hood, a ventilated balance enclosure, or a glove box.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials, decontamination solutions, and waste bags is readily accessible.
Doffing PPE and Decontamination
The removal of PPE (doffing) is a critical step where self-contamination can easily occur. It must be performed slowly and methodically.
Sources
- 1. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 2. Occupational Exposure Bands (OEBs) for Chemicals | Pharmaguideline [pharmaguideline.com]
- 3. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 4. Occupational Exposure Bands (OEB) [webofpharma.com]
- 5. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
